5H-Pyrrolo[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVJMFWJUFBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963845 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4745-93-1 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5H-Pyrrolo[2,3-b]pyrazine
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For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5H-Pyrrolo[2,3-b]pyrazine, a heterocyclic aromatic compound, is a cornerstone scaffold in modern medicinal chemistry. Its structural and electronic similarity to endogenous purines allows it to effectively interact with a multitude of biological targets, most notably protein kinases. The profound impact of this core is evidenced by its incorporation into numerous clinically successful drugs. A comprehensive understanding of its fundamental physicochemical properties is therefore not merely academic, but a critical prerequisite for the rational design and optimization of novel therapeutics. This guide provides a detailed exploration of the structural, physical, and spectral characteristics of the this compound core, offering practical insights and experimental methodologies for its application in drug discovery.
Molecular Architecture and Electronic Landscape
The this compound molecule is a planar, bicyclic system formed by the fusion of an electron-rich pyrrole ring and an electron-deficient pyrazine ring. This electronic arrangement is fundamental to its chemical behavior and biological activity.
-
Aromaticity and Resonance: The molecule is fully aromatic, with the lone pair of the pyrrolic nitrogen participating in the delocalized π-electron system. This aromaticity confers significant thermodynamic stability.
-
Electron Distribution: The two nitrogen atoms in the pyrazine ring act as electron sinks, withdrawing electron density and rendering the pyrazine ring susceptible to nucleophilic attack. Conversely, the pyrrole ring is electron-rich. This inherent electronic polarization dictates the regioselectivity of chemical reactions and influences non-covalent interactions with biological macromolecules.
-
Tautomerism: While other tautomeric forms are possible, the this compound is the overwhelmingly predominant and most stable tautomer under physiological conditions.
Core Physicochemical Data
A quantitative understanding of the physicochemical properties of the this compound core is essential for predicting its behavior in biological systems and for guiding lead optimization efforts.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₆H₅N₃[1][2] | The fundamental composition of the molecule. |
| Molecular Weight | 119.12 g/mol [3] | Influences diffusion rates and membrane transport. |
| Boiling Point | 236 °C at 760 mmHg[1] | Indicates the thermal stability of the compound. |
| XLogP3 | 0.3[3] | A measure of lipophilicity, crucial for cell membrane permeability and overall ADME properties. |
| Hydrogen Bond Donors | 1[3] | The pyrrolic N-H group is a key hydrogen bond donor, critical for target binding. |
| Hydrogen Bond Acceptors | 3[3] | The pyrazine nitrogens are primary hydrogen bond acceptors. |
Spectroscopic Signature
The spectroscopic properties of this compound provide a definitive means of identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra have been reported for this compound and its derivatives.[4][5][6] These spectra provide detailed information about the chemical environment of each atom in the molecule.
-
Mass Spectrometry: The exact mass of this compound is 119.048347172 Da.[3] Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
Biological Relevance and Applications
The this compound scaffold is a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds.[7]
-
Kinase Inhibition: A primary application of this scaffold is in the development of protein kinase inhibitors.[7][8][9] Its ability to mimic the purine core of ATP allows it to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This has led to the discovery of potent and selective inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[8][9]
-
Anticancer Activity: Many derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines.[10]
-
Other Biological Activities: The broader class of pyrrolopyrazines has been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antiviral, and antifungal properties.[7][11]
Experimental Protocols: A Practical Guide
The following section provides standardized experimental protocols for the determination of key physicochemical properties. These methods are broadly applicable to heterocyclic compounds and are essential for robust characterization.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides information about the purity and crystal lattice energy of a compound. A sharp melting range is indicative of a pure substance.
Methodology (Capillary Method):
-
Ensure the this compound sample is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially.
-
As the melting point is approached, reduce the heating rate to 1-2 °C/min to ensure accurate determination.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis (¹H NMR)
Rationale: ¹H NMR spectroscopy is a powerful technique for confirming the structure of a molecule by providing information about the number, connectivity, and chemical environment of the hydrogen atoms.
Methodology:
-
Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound,(CAS# 4745-93-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The 5H-Pyrrolo[2,3-b]pyrazine Core in Modern Drug Discovery
An In-Depth Technical Guide to the Spectroscopic Analysis of 5H-Pyrrolo[2,3-b]pyrazine
The this compound scaffold, a heterocyclic aromatic compound also known as 4,7-diazaindole, has emerged as a "privileged" structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and fused-ring system provides a rigid, three-dimensional framework ideal for creating specific, high-affinity interactions with biological targets. This is particularly evident in the field of oncology, where the scaffold is a cornerstone in the design of potent and selective kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][2][3] The aberrant activation of this pathway is a known driver in various cancers, making FGFR a critical therapeutic target.[3]
Given its significance, the unambiguous structural confirmation and purity assessment of newly synthesized this compound derivatives are paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to characterize this important molecule. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, grounded in field-proven insights and authoritative references.
The Analytical Workflow: A Multi-Technique Approach for Structural Elucidation
The characterization of a novel this compound derivative is not reliant on a single technique but on the synergistic integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their collective data serves as a self-validating system. A typical analytical workflow ensures that the molecular identity, structure, and purity are confirmed with the highest degree of confidence.
Caption: Integrated workflow for the synthesis and spectroscopic validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the this compound core. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Expertise & Experience: Causality Behind Experimental Choices
The choice of deuterated solvent is critical. While CDCl₃ is common, many nitrogen-containing heterocycles exhibit better solubility in DMSO-d₆. Furthermore, the acidic N-H proton of the pyrrole ring is often broad and can exchange with residual water in the solvent. In DMSO-d₆, this proton typically appears as a distinct, albeit sometimes broad, singlet at a high chemical shift (>10 ppm), making it easier to identify than in CDCl₃ where it may be less conspicuous. The use of a high-field spectrometer (e.g., 400 MHz or higher) is standard practice to achieve better signal dispersion, which is crucial for resolving the complex spin systems in substituted analogs.[4][5]
¹H NMR Spectroscopy
The parent this compound has five protons. The protons on the pyrazine ring are in a more electron-deficient environment compared to those on the pyrrole ring, causing them to resonate at a lower field (higher ppm).
Expected Chemical Shifts (δ) in ¹H NMR:
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Pyrrole N-H: Typically > 10 ppm (in DMSO-d₆), often broad.
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Pyrazine C-H: Generally in the range of 8.0 - 9.0 ppm.
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Pyrrole C-H: Generally in the range of 6.5 - 8.0 ppm.
For substituted derivatives, these shifts are influenced by the electronic effects (electron-donating or -withdrawing) of the substituents. For example, in a reported 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, the protons on the core scaffold were observed in CDCl₃ at δ 7.94 (d, J = 4.1 Hz, 1H) and 6.80 (d, J = 4.1 Hz, 1H), corresponding to the two protons on the pyrazine and pyrrole rings, respectively.[5]
¹³C NMR Spectroscopy
¹³C NMR complements the ¹H NMR data by providing a map of the carbon framework. Quaternary carbons (those without attached protons) are also visible, which is essential for fully characterizing the fused-ring system.
Expected Chemical Shifts (δ) in ¹³C NMR:
-
Pyrazine Carbons: Typically in the range of 135 - 150 ppm.
-
Pyrrole Carbons: Typically in the range of 100 - 130 ppm.
-
Bridgehead Carbons (C-C fusion): Chemical shifts will vary based on the specific electronic environment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: The solvent peak itself often serves as a secondary reference. For precise measurements, tetramethylsilane (TMS) can be added (0 ppm).
-
Instrument Setup: The analysis is typically performed on a 400 MHz or higher NMR spectrometer.[4][5]
-
Data Acquisition:
-
¹H NMR: Acquire data for 16-64 scans with a standard pulse sequence.
-
¹³C NMR: Acquire data for 1024 or more scans using a proton-decoupled pulse sequence to ensure adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is indispensable for determining the molecular weight (MW) of the synthesized compound and, with high-resolution instruments (HRMS), its elemental composition.
Expertise & Experience: Selecting the Right Ionization Method
For this compound derivatives, which are often polar and non-volatile, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[4][5] This provides a clear and direct measurement of the molecular weight. The parent this compound has a molecular weight of 119.12 g/mol .[6]
Data Presentation: Interpreting the Mass Spectrum
The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For a singly charged ion, this value corresponds directly to the molecular mass plus the mass of a proton.
| Compound Class | Ionization Mode | Expected Primary Ion | Example m/z (Parent Core) |
| This compound | ESI Positive | [M+H]⁺ | 120.06 |
In high-resolution mass spectrometry (HRMS), the exact mass is measured to several decimal places. This allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's composition. For instance, a derivative with the formula C₁₄H₁₃N₇O₂S was calculated to have an exact mass for [M+H]⁺ of 344.0924, which was confirmed by an experimental finding of 344.1037.[4]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to facilitate protonation.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an integrated liquid chromatography (LC) system (LC-MS).
-
Instrument Parameters:
-
Ionization Mode: ESI positive.
-
Mass Analyzer: Typically a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution measurements.
-
Scan Range: Set a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. If using HRMS, compare the measured exact mass to the theoretical mass for the proposed chemical formula. The difference should be within a small tolerance (typically < 5 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an excellent, rapid technique for confirming the presence of key functional groups, which is particularly useful for verifying the integrity of the pyrrole ring and identifying substituents.
Expertise & Experience: The Diagnostic N-H Stretch
The most characteristic feature in the IR spectrum of the this compound core is the N-H stretching vibration from the pyrrole moiety. This peak is typically found in the region of 3100-3500 cm⁻¹. Its position and shape (sharp or broad) can provide information about hydrogen bonding. Other important vibrations include the C=N and C=C stretches of the aromatic rings (approx. 1500-1650 cm⁻¹) and the C-H stretches (approx. 3000-3100 cm⁻¹). For comparison, the gas-phase IR spectrum of the related 7-azaindole has been completely assigned and serves as a valuable reference.[7]
Data Presentation: Key IR Absorptions
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3100 - 3500 | Medium, can be broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=N / C=C Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |
Experimental Protocol: ATR-IR Analysis
Attenuated Total Reflectance (ATR) is the most common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and correlate them with the expected functional groups.
Conclusion: Building a Complete Structural Dossier
The robust characterization of this compound and its derivatives relies on the careful application and logical integration of multiple spectroscopic techniques. NMR spectroscopy provides the detailed structural map, mass spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Together, these methods form a self-validating system that provides the high level of confidence required in modern research and drug development. This guide serves as a foundational resource for scientists working with this vital heterocyclic scaffold, enabling them to generate accurate and reliable analytical data.
References
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). MDPI.
- Infrared Spectroscopy of Jet-Cooled Tautomeric Dimer of 7-Azaindole: A Model System for the Ground-State Double Proton Transfer Reaction. (n.d.). ACS Publications.
- Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (2018). Molecules.
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (n.d.). ResearchGate.
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (2018). MDPI.
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (n.d.). MDPI.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health (NIH).
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Synthesis and characterization of 5H-Pyrrolo[2,3-b]pyrazine derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Abstract
The this compound, also known as 4,7-diazaindole, represents a critical heterocyclic scaffold in modern medicinal chemistry. Its unique structure serves as a versatile framework for the development of potent and selective kinase inhibitors, among other biologically active agents.[1] Derivatives of this core have shown significant promise, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2][3][4] This guide provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and essential characterization techniques for this compound derivatives, tailored for researchers and professionals in drug discovery and development.
Introduction: The Significance of the this compound Core
The fusion of a pyrrole ring and a pyrazine ring creates the this compound system, a nitrogen-rich heterocycle that has garnered substantial attention for its therapeutic potential. This scaffold is particularly effective as a "hinge-binder" in the ATP-binding pocket of various kinases.[5] Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer.
The development of small molecule kinase inhibitors has revolutionized oncology, and the this compound core has emerged as a privileged structure in this field.[3] Its ability to be readily functionalized at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, strategic modifications of this scaffold have led to the discovery of potent inhibitors of FGFR, a receptor tyrosine kinase family whose dysregulation drives tumor progression and growth.[2][3] This guide delves into the practical chemistry required to synthesize and validate these high-value compounds.
Core Synthetic Strategies
The construction and functionalization of the this compound core typically rely on modern cross-coupling reactions and standard heterocycle derivatization techniques. A common and effective strategy involves a multi-step sequence starting from a commercially available or synthesized halogenated pyrrolopyrazine intermediate.
Causality Behind the Strategy: This approach is favored for its modularity. It allows for the late-stage introduction of diverse chemical groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The use of palladium-catalyzed cross-coupling reactions like the Suzuki coupling is central to this strategy due to their high functional group tolerance, reliability, and well-understood mechanisms.
Below is a generalized workflow illustrating this common synthetic approach.
Caption: A generalized workflow for the synthesis of di-substituted this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
To ensure a self-validating and reproducible methodology, this section provides a detailed protocol for the synthesis of a key intermediate, 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine, adapted from established literature.[5]
Objective: To synthesize compound 35 via a Suzuki coupling reaction.
Reaction Scheme:
-
Starting Materials: 3-bromo-5H-pyrrolo[2,3-b]pyrazine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Catalyst/Reagents: PdCl₂(dppf)-CH₂Cl₂ adduct, K₂CO₃.
-
Solvent: 1,4-Dioxane/Water mixture.
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial, combine 3-bromo-5H-pyrrolo[2,3-b]pyrazine (e.g., 100 mg, 0.51 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 116 mg, 0.56 mmol), PdCl₂(dppf)-CH₂Cl₂ (e.g., 37 mg, 0.05 mmol), and potassium carbonate (K₂CO₃, e.g., 140 mg, 1.01 mmol).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 6 mL, 2:1 v/v).
-
Inerting: Seal the vial and flush thoroughly with an inert gas (Nitrogen or Argon) for 5 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvents under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (35 ).
Expected Outcome: The procedure typically affords the product as a solid with a yield of around 80-90%.[5] This intermediate can then be subjected to N-sulfonylation or other N-alkylation reactions as depicted in the workflow diagram.
Comprehensive Characterization
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For the this compound core, characteristic signals in the aromatic region (typically δ 6.5-9.5 ppm in ¹H NMR) confirm the presence of the heterocyclic rings. The presence of the N-H proton of the pyrrole ring often appears as a broad singlet at high chemical shift (δ > 11 ppm).[5] Specific shifts and coupling patterns for attached substituents confirm the final structure.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound, typically observing the protonated molecule [M+H]⁺.[5][6] High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition and formula of the synthesized molecule with high confidence.[6]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A high-purity sample will show a single major peak in the chromatogram. Purity is often reported as a percentage based on the peak area at a specific UV wavelength. Retention time is a characteristic property of the compound under specific chromatographic conditions.[5][6]
Data Presentation: Example Characterization Data
The following table summarizes typical characterization data for representative this compound derivatives as reported in the literature.[5][6]
| Compound ID | Description / Name | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | ESI-MS (m/z) [M+H]⁺ | Purity (%) |
| 35 | 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 9.30 (s, 1H), 8.72 (s, 1H), 8.11 (s, 1H), 7.97 (s, 1H), 6.74 (dd, 1H), 4.02 (s, 3H) | 199.1 | >98% |
| 11 | 5-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 8.71 (s, 1H), 8.06 (s, 1H), 7.90 (s, 1H), 6.82 (d, 1H), 4.02 (s, 3H), 3.75 (s, 3H) | 343.07 | >98% |
| 13 | 2-((3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazin-5-yl)sulfonyl)benzonitrile | 8.71 (s, 1H), 8.64 (m, 1H), 8.16 (d, 1H), 7.86 (m, 2H), 6.89 (d, 1H), 4.02 (s, 3H) | 364.0 | >99% |
Applications in Drug Discovery: Targeting FGFR Signaling
Derivatives of this compound are potent inhibitors of the FGFR signaling pathway.[2][3] This pathway, when aberrantly activated by gene mutations, fusions, or amplification, plays a critical role in promoting cancer cell proliferation, survival, and angiogenesis.[3] The inhibitors function by competing with ATP in the kinase domain of the receptor, thereby blocking the downstream signaling cascade.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Biological Screening of 5H-Pyrrolo[2,3-b]pyrazine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of the 5H-Pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition
The this compound core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its utility in developing potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of interactions within the ATP-binding pocket of various kinases. Notably, this scaffold has been successfully employed in the discovery of inhibitors for key oncology targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[2][3] Dysregulation of these kinase families is implicated in numerous cancers and inflammatory diseases, making them compelling targets for therapeutic intervention.[4][5]
This guide provides a comprehensive overview of the biological screening cascade for novel this compound analogs, designed for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to effectively advance your drug discovery program.
Part 1: The Strategic Blueprint for Screening this compound Analogs
A successful screening campaign is not merely a sequence of assays but a well-orchestrated strategy designed to identify compounds with the highest potential for clinical success. For this compound analogs, which are often designed as ATP-competitive kinase inhibitors, the screening cascade should be structured to progressively build a comprehensive pharmacological profile.
Our approach is a multi-tiered strategy, beginning with broad, high-throughput biochemical assays to identify initial hits. These are then subjected to more complex cell-based assays to confirm on-target activity in a more physiologically relevant context. Finally, a suite of secondary and tertiary assays evaluates selectivity, mechanism of action, and preclinical developability.
Caption: A conceptual representation of kinase selectivity profiling.
In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial for avoiding late-stage failures in drug development. [6][7] Causality Behind Experimental Choice: A panel of in vitro ADME/Tox assays can predict a compound's pharmacokinetic and safety profile, guiding the selection of candidates with favorable drug-like properties. [8][9] Key In Vitro ADME/Tox Assays:
| Assay | Purpose |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes (e.g., microsomes, hepatocytes). [6] |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms. [8] |
| Plasma Protein Binding | To determine the extent to which a compound binds to plasma proteins, which affects its free concentration and efficacy. |
| Permeability (Caco-2, PAMPA) | To predict the intestinal absorption of orally administered drugs. [9] |
| hERG Inhibition | To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel. |
| Cytotoxicity in Non-target Cells | To evaluate general cytotoxicity in healthy cell lines. [7] |
Conclusion: From Hit to Candidate
The biological screening of this compound analogs is a systematic and data-driven process. By employing a strategically designed screening cascade, from high-throughput biochemical assays to in-depth cellular and ADME/Tox profiling, we can effectively identify and optimize potent, selective, and drug-like kinase inhibitors. The insights gained from this comprehensive evaluation are paramount for making informed decisions and successfully advancing the most promising compounds toward clinical development.
References
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (2018). National Center for Biotechnology Information. [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (2018). ResearchGate. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. (2015). PubMed. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (2018). MDPI. [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]
-
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega GmbH. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
-
Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. [Link]
-
Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. (2013). PubMed. [Link]
-
ADME / Tox Screening. (n.d.). Frontage Laboratories. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2018). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2023). National Center for Biotechnology Information. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ADME • Tox Screening • Frontage Laboratories [frontagelab.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. ADME アッセイ [promega.jp]
- 9. cellgs.com [cellgs.com]
Synthetic Strategies for the 5H-Pyrrolo[2,3-b]pyrazine Core
The construction of the 5H-pyrrolo[2,3-b]pyrazine scaffold can be achieved through various synthetic routes, often starting from substituted pyrazine or pyrrole precursors. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the construction of the pyrrole ring onto a pre-existing pyrazine core.
A representative synthetic workflow often involves a cross-coupling reaction, such as the Suzuki coupling, to introduce key substituents onto the heterocyclic core.[1] This is a powerful and widely used method in medicinal chemistry due to its functional group tolerance and high yields.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound derivatives.
The causality behind this multi-step approach lies in its modularity. By beginning with a common core like a dihalopyrazine, chemists can introduce diversity at specific positions using a wide array of commercially available boronic acids or other coupling partners. Subsequent functionalization and deprotection steps allow for the fine-tuning of the molecule's properties to achieve the desired biological activity and pharmacokinetic profile.
Biological Applications and Mechanism of Action
The primary therapeutic area where the this compound scaffold has demonstrated profound success is in the development of protein kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.
Mechanism of Kinase Inhibition
The efficacy of the this compound scaffold as a kinase inhibitor stems from its ability to act as an ATP-competitive inhibitor. It achieves this by mimicking the adenine portion of ATP, allowing it to bind to the highly conserved ATP-binding pocket of the kinase.
Caption: ATP-competitive binding of the scaffold to the kinase hinge region.
The key interactions are:
-
Hydrogen Bond Donation: The N5-H of the pyrrole ring donates a hydrogen bond to a backbone carbonyl oxygen in the kinase "hinge region."
-
Hydrogen Bond Acceptance: The N1 of the pyrazine ring accepts a hydrogen bond from a backbone N-H in the hinge region.
This bidentate hydrogen bonding pattern effectively anchors the inhibitor in the active site, preventing ATP from binding and shutting down the kinase's catalytic activity.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound core has led to a deep understanding of its structure-activity relationship (SAR). This knowledge is crucial for optimizing potency, selectivity, and drug-like properties.
Caption: Key SAR points on the this compound scaffold.
-
Position 3: Modifications at this position are critical for potency and selectivity. Introducing groups capable of π-π stacking or other specific interactions with residues deeper in the ATP pocket can significantly enhance binding affinity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, this position was extensively explored to optimize activity.[1][4][5]
-
Position 2: This vector often points towards the solvent-exposed region or can be directed into specific sub-pockets. In the design of Janus Kinase 3 (JAK3) inhibitors, exploration of a phenyl ether moiety at this position was key to achieving selectivity over other JAK isoforms.[6]
-
Position 5: The pyrrolic nitrogen is a crucial hydrogen bond donor. While direct substitution is generally detrimental to hinge binding, it can be used to attach protecting groups during synthesis or to modulate properties if the primary binding mode is altered.
-
Positions 6 and 7: These positions are often modified to improve physicochemical properties such as solubility and metabolic stability. For example, attaching polar groups can enhance aqueous solubility.
Case Studies in Drug Development
The versatility of the this compound scaffold is best illustrated by its presence in several clinical and preclinical drug candidates targeting various kinases.
| Compound/Drug | Target Kinase(s) | Therapeutic Indication | Key Structural Features |
| Vemurafenib (PLX4032) | BRAF V600E | Melanoma | While technically a pyrrolo[2,3-d]pyrimidine, its 7-azaindole core is a close analog and demonstrates the scaffold's utility. |
| FGFR Inhibitor Series | FGFR1, FGFR2, FGFR3, FGFR4 | Various Cancers | Often feature a dimethoxybenzene group to enhance FGFR selectivity.[7][8] |
| JAK3 Inhibitor Series | JAK3 | Rheumatoid Arthritis, Psoriasis | Utilize substitutions at the 2-position to achieve selectivity over other JAK family members.[6] |
Detailed Experimental Protocol: Suzuki Coupling
This protocol provides a representative example of a key synthetic step: the Suzuki coupling to introduce a substituent at the 3-position of the scaffold. This self-validating system includes stoichiometric reagents, controlled conditions, and defined workup and purification steps to ensure reproducibility.
Objective: To synthesize 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.[9]
Materials:
-
3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1 equivalent)
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents)
-
Potassium Carbonate (K2CO3) (3 equivalents)
-
Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and potassium carbonate.
-
Solvent Addition: Add a 3:1 mixture of dioxane and water. The solution should be degassed by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the Pd(dppf)Cl2 catalyst to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Challenges and Future Perspectives
Despite its successes, the development of drugs based on the this compound scaffold is not without challenges. Achieving high selectivity, especially among closely related kinase family members, remains a primary hurdle. Furthermore, acquired resistance through mutations in the target kinase can limit the long-term efficacy of these inhibitors.
Future research will likely focus on:
-
Covalent Inhibitors: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site to achieve irreversible inhibition and overcome resistance.
-
Allosteric Inhibitors: Moving beyond the ATP-binding site to target less conserved allosteric pockets, which could lead to greater selectivity.
-
PROTACs: Utilizing the scaffold as a warhead for Proteolysis-Targeting Chimeras (PROTACs), which recruit the cellular machinery to degrade the target protein entirely rather than just inhibiting it.
References
-
Title: Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors Source: Molecules, 2018 URL: [Link]
-
Title: Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors Source: AGRIS URL: [Link]
-
Title: Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors Source: National Center for Biotechnology Information URL: [Link]
-
Title: Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold Source: PubMed URL: [Link]
- Title: CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine Source: Google Patents URL
-
Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The synthesis of 5H-pyrrolo [3,4-b] pyrazine Source: ResearchGate URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of 7-Azaindole and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents, most notably as kinase inhibitors.[1][2][3] Its biological efficacy is intricately linked to its unique electronic and structural properties, chief among them being its capacity for tautomerism. This guide provides an in-depth exploration of the tautomeric phenomena in 7-azaindole and its derivatives. We will dissect the fundamental principles governing the equilibrium between the 1H- and 7H-tautomeric forms, elucidate the profound impact of environmental and structural factors, and detail the experimental and computational methodologies for their characterization. Crucially, this document will bridge fundamental chemical principles with practical applications in drug design, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Fundamental Chemistry of 7-Azaindole Tautomerism
7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, can exist in two primary tautomeric forms: the 1H-tautomer and the 7H-tautomer.[4][5] This prototropic tautomerism involves the migration of a proton between the N1 atom of the pyrrole ring and the N7 atom of the pyridine ring.
Caption: The tautomeric equilibrium of 7-azaindole.
In the ground state, the 1H-tautomer is generally the more stable and, therefore, the predominant form. Computational studies have shown the 1H-tautomer to be more stable than the 7H-tautomer by approximately 14 kcal/mol. However, the tautomeric equilibrium is dynamic and can be influenced by a variety of factors.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the 1H- and 7H-tautomers can be shifted by several key factors, a critical consideration in the design of 7-azaindole-based therapeutics.
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent play a pivotal role in determining the predominant tautomeric form.[6][7]
-
Nonpolar Solvents: In nonpolar, aprotic solvents such as cyclohexane or heptane, the 1H-tautomer is overwhelmingly favored. These solvents do not effectively solvate and stabilize the more polar 7H-tautomer.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF can stabilize the 7H-tautomer to a greater extent than nonpolar solvents through dipole-dipole interactions, though the 1H-form generally remains dominant.
-
Polar Protic Solvents: Alcohols and water can significantly influence the tautomeric equilibrium through hydrogen bonding.[6][7] These solvents can act as both hydrogen bond donors and acceptors, potentially forming hydrogen-bonded bridges that facilitate interconversion between the two tautomers.[8] In some instances, specific solvent-solute complexes can favor the 7H-tautomer.[7]
pH and pKa Considerations
The acidity or basicity of the medium has a profound effect on the tautomeric equilibrium. The pKa values of the pyrrolic N-H and the pyridinic N are crucial in this regard. The pyridine nitrogen (N7) is more basic than the pyrrole nitrogen (N1), making it the primary site of protonation in acidic media.[9] Conversely, in basic media, the more acidic pyrrole N-H proton is the first to be abstracted.
| Species | Approximate pKa |
| 7-Azaindole (Protonation at N7) | ~4.6 |
| 7-Azaindole (Deprotonation from N1) | ~16.5 |
Note: pKa values can vary with solvent and substitution.
This differential acidity and basicity mean that at physiological pH (~7.4), the neutral 1H-tautomer is the major species. However, in specific biological microenvironments with altered pH, the tautomeric and protonation states may differ, impacting drug-target interactions.
Substitution Effects
The electronic nature and position of substituents on the 7-azaindole ring can significantly alter the relative stabilities of the tautomers.
-
Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring decrease the basicity of the N7 atom, making the 7H-tautomer less favorable. Conversely, EWGs on the pyrrole ring can increase the acidity of the N1-H, potentially favoring the 7H-tautomer under certain conditions.
-
Electron-Donating Groups (EDGs): EDGs on the pyridine ring increase the basicity of the N7 atom, which can lead to a greater population of the 7H-tautomer. EDGs on the pyrrole ring decrease the acidity of the N1-H, further stabilizing the 1H-tautomer.
Temperature
Temperature can influence the tautomeric equilibrium by providing the thermal energy needed to overcome the activation barrier for proton transfer. In most cases, increasing the temperature will shift the equilibrium towards the less stable tautomer, although the effect is often modest compared to solvent and pH effects.
Tautomerism in Drug Design and Biological Activity
The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[1][2][3] The N1-H of the pyrrole ring acts as a hydrogen bond donor, while the N7 of the pyridine ring acts as a hydrogen bond acceptor. This bidentate hydrogen bonding pattern mimics the interaction of the adenine moiety of ATP with the kinase hinge region.[1]
Caption: Bidentate hydrogen bonding of the 1H-tautomer of 7-azaindole with a kinase hinge region.
The predominance of the 1H-tautomer is crucial for this optimal binding mode. If the 7H-tautomer were to become the major species, the hydrogen bonding pattern would be disrupted, as the N7 position would be protonated and unable to act as a hydrogen bond acceptor, while the N1 position would be a lone pair, a weaker hydrogen bond donor. This would likely lead to a significant loss of binding affinity and, consequently, inhibitory activity.
Therefore, a key strategy in the design of 7-azaindole-based kinase inhibitors is to ensure that the 1H-tautomer is the favored form under physiological conditions. This is typically achieved by avoiding substitutions that would dramatically increase the basicity of the N7 atom or the acidity of the N1-H proton.
Case Study: Vemurafenib
Vemurafenib, a potent BRAF kinase inhibitor, exemplifies the successful application of the 7-azaindole scaffold.[1] Its structure is designed to maintain the 1H-tautomeric form, allowing for the critical bidentate hydrogen bonding with the kinase hinge. Any significant shift towards the 7H-tautomer would compromise its therapeutic efficacy.
Experimental and Computational Characterization of Tautomerism
A multi-faceted approach, combining experimental spectroscopy and computational modeling, is essential for a thorough understanding of 7-azaindole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric equilibria in solution.[10]
Protocol: Quantitative ¹H NMR Analysis of 7-Azaindole Tautomerism
Objective: To determine the tautomeric ratio of a 7-azaindole derivative in a given solvent.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 7-azaindole derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it directly influences the tautomeric equilibrium.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.6 mL of solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a constant, recorded temperature (e.g., 298 K). Temperature control is crucial as the equilibrium can be temperature-dependent.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration. A D1 of 5 times the longest T₁ is recommended.
-
-
Spectral Analysis:
-
Identify distinct, well-resolved signals corresponding to each tautomer. Protons in close proximity to the tautomerizing proton (e.g., H1, H6) will exhibit the most significant differences in chemical shifts between the two forms.
-
Carefully integrate the signals corresponding to each tautomer.
-
-
Calculation of Tautomeric Ratio:
-
The ratio of the integrals of the chosen signals directly corresponds to the molar ratio of the tautomers.
-
Equilibrium Constant (K_T) = [7H-tautomer] / [1H-tautomer] = Integral(7H) / Integral(1H)
-
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals.
-
Constant Temperature: Ensures that the measured equilibrium is at a defined state.
-
Long Relaxation Delay: Guarantees that the signal intensities are directly proportional to the number of protons, which is fundamental for quantitative analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two tautomers will have distinct absorption spectra due to differences in their electronic structures.[11][12]
Protocol: Analysis of 7-Azaindole Tautomerism by UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium of a 7-azaindole derivative.
Methodology:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the 7-azaindole derivative in the solvent(s) of interest. Concentrations are typically in the micromolar range to ensure adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Spectral Analysis:
-
The 1H- and 7H-tautomers will exhibit different λ_max values. By comparing the spectra in different solvents, one can often assign the absorption bands to the respective tautomers. For instance, in a nonpolar solvent where the 1H-tautomer is expected to dominate, the observed λ_max can be attributed to this form.
-
The appearance of a new absorption band or a shift in the λ_max upon changing the solvent polarity or pH can indicate a shift in the tautomeric equilibrium.
-
For a quantitative analysis, the molar absorptivity (ε) of each pure tautomer at a specific wavelength is required. This can be challenging to obtain directly but can sometimes be estimated using model compounds where the tautomerism is locked.
-
Causality Behind Experimental Choices:
-
Dilute Solutions: To prevent intermolecular interactions and ensure a linear relationship between absorbance and concentration.
-
Choice of Solvents: A range of solvents with varying polarities is used to intentionally perturb the tautomeric equilibrium, which aids in the deconvolution of the spectra.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique can definitively identify the location of the proton and the hydrogen bonding patterns in the crystal lattice.[13]
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers, calculating their spectroscopic properties (NMR chemical shifts, UV-Vis absorption spectra), and modeling the transition states for their interconversion.[6][14] These theoretical insights are crucial for interpreting experimental data and guiding the design of new derivatives with desired tautomeric properties.
Caption: Integrated workflow for the characterization of 7-azaindole tautomerism.
Synthesis of 7-Azaindole Derivatives
The ability to synthesize a wide array of 7-azaindole derivatives is fundamental to exploring their therapeutic potential. Numerous synthetic strategies have been developed, with some offering routes to control or influence the resulting tautomeric preference through the introduction of specific substituents.
Common synthetic approaches include:
-
Fischer Indole Synthesis: While classic for indoles, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like Sonogashira and Suzuki couplings are powerful tools for constructing the 7-azaindole core and for its subsequent functionalization.[15][16]
-
Domino and Multi-Component Reactions: These elegant strategies allow for the efficient assembly of complex 7-azaindole derivatives in a single pot.[17][18]
By carefully selecting the synthetic route and the starting materials, medicinal chemists can introduce substituents at various positions on the 7-azaindole scaffold to fine-tune its electronic properties and, consequently, its tautomeric equilibrium.
Conclusion and Future Perspectives
The tautomerism of 7-azaindole is a critical, multifaceted phenomenon with profound implications for drug discovery and development. A comprehensive understanding of the factors that govern the tautomeric equilibrium is paramount for the rational design of effective and selective therapeutics, particularly in the realm of kinase inhibitors. The interplay of solvent, pH, and substituent effects dictates the predominant tautomeric form, which in turn governs the crucial hydrogen bonding interactions with biological targets.
The continued development of sophisticated analytical techniques and computational methods will further refine our understanding of 7-azaindole tautomerism. Future research will likely focus on the development of novel derivatives with precisely controlled tautomeric properties to enhance target specificity, improve pharmacokinetic profiles, and overcome drug resistance. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of 7-azaindole tautomerism and to unlock the full therapeutic potential of this remarkable scaffold.
References
-
Fang, H., & Kim, Y. (2013). Excited-State Tautomerization of 7-Azaindole in Nonpolar Solution: A Theoretical Study Based on Liquid-Phase Potential Surfaces of Mean Force. Journal of Chemical Theory and Computation, 9(8), 3848-3857. [Link]
-
Chaban, G. M., & Gordon, M. S. (1999). The Ground and Excited State Hydrogen Transfer Potential Energy Surface in 7-Azaindole. The Journal of Physical Chemistry A, 103(1), 185-189. [Link]
-
Domínguez-Martín, A., Choquesillo-Lazarte, D., Sánchez De Medina-Revilla, C., & Niclós-Gutiérrez, J. (2010). Looking 7-azaindole as 1,6,7-trideazaadenine for Metal-complex Formation: Structure of [Cu(IDA)(H7azain)]n. ResearchGate. [Link]
-
Negrie, M., Mente, S. R., & Maroncelli, M. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 30(4), 160-167. [Link]
-
Dick, B. (2004). Electronically excited states of water clusters of 7-azaindole: Structures, relative energies, and electronic nature of the excited states. ResearchGate. [Link]
-
Bollu, V. R., & Gurrala, S. R. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Konijnenberg, J., Huizer, A. H., & Varma, C. A. G. O. (1989). Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol. Journal of the Chemical Society, Faraday Transactions 2, 85(10), 1539-1551. [Link]
-
Claramunt, R. M., & Elguero, J. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Rostásy, K., Langer, P., & Opatz, T. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Knapen, C., & Turcani, L. (2019). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Wang, C., Li, Y., & Porco, J. A. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
-
Cik, G., & Kocevar, M. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PubMed Central. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Organic Letters, 8(15), 3311-3314. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. [Link]
-
Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link]
-
Various Authors. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Guillarme, S., & Leger, J. M. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Neha, S., & Anurag, A. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Masterson, B. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]
-
Liu, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Thomas, M. J. K., & Ando, D. J. (1996). Ultraviolet and Visible Spectroscopy: Analytical Chemistry by Open Learning, 2nd Edition. Wiley. [Link]
-
Cik, G., & Kocevar, M. (2018). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Mukherjee, M., Karmakar, S., & Chakraborty, T. (2012). Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer. PubMed. [Link]
-
Kowalczyk, T., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]
-
Kungwan, N., & Jungsuttiwong, S. (2011). Excited-State Tautomerization in the 7-Azaindole-(H2O)n (n = 1 and 2) Complexes in the Gas Phase and in Solution: A Theoretical Study. PubMed. [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. [Link]
-
Antonov, L., & Tadjer, A. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 2598-2609. [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]
-
Gup, R., & Kirkan, B. (2007). X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes. ResearchGate. [Link]
-
del Valle, J. C., & Kasha, M. (2004). Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. ResearchGate. [Link]
-
Micom Laboratories. (2017). PRACTICAL GUIDE TO UV TESTING. Micom Laboratories. [Link]
-
Pearson. (2024). The UV-Vis Spectroscopy: Videos & Practice Problems. Pearson. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mt.com [mt.com]
- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 16. Azaindole synthesis [organic-chemistry.org]
- 17. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 18. pubs.rsc.org [pubs.rsc.org]
Introduction: A Superior Alternative to a Natural Fluorophore
An In-Depth Technical Guide to the Luminescence Properties of 7-Azaindole Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical understanding of the unique luminescence properties of 7-azaindole and its derivatives. We will move beyond a simple description of its fluorescence, delving into the photophysical mechanisms, the profound influence of the molecular environment, and the experimental methodologies required to harness its capabilities as a versatile molecular probe and material component.
7-Azaindole (7AI) is the chromophoric core of the non-natural amino acid 7-azatryptophan, an analog of the essential amino acid tryptophan.[1][2] While native tryptophan fluorescence is a cornerstone of protein science, its utility is often hampered by complex photophysics, including non-exponential fluorescence decays.[2] 7-azaindole has emerged as a powerful alternative, offering distinct advantages such as absorption and emission spectra that are red-shifted from tryptophan, a simpler fluorescence decay in aqueous environments, and a remarkable sensitivity to its local environment.[1][2][3]
The defining characteristic of 7-azaindole's photophysics is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that gives rise to a unique dual-emission profile and serves as a sensitive reporter on hydrogen-bonding interactions, solvation dynamics, and proton transfer processes.[4][5] This guide will dissect this core mechanism and explore how it can be modulated and exploited in diverse applications, from probing protein and DNA structure to developing novel materials for optoelectronics.[6][7][8]
Part 1: The Core Photophysics of 7-Azaindole
The substitution of the C-H group at the 7-position of the indole ring with a nitrogen atom fundamentally alters the molecule's electronic landscape, paving the way for its unique luminescent behavior.[5]
Electronic Transitions and the ESIPT Phenomenon
Upon absorption of UV light, 7-azaindole is promoted from its ground state (S₀) to an excited singlet state (S₁). This excitation event dramatically alters the electronic distribution within the molecule, simultaneously increasing the acidity of the pyrrolic proton (N₁-H) and the basicity of the pyridinic nitrogen (N₇).[5][9][10] This photo-induced change in acidity and basicity is the driving force for Excited-State Intramolecular Proton Transfer (ESIPT).
The ESIPT process involves the transfer of the proton from the N₁ position to the N₇ position, resulting in the formation of an excited-state tautomer (T). This process is not typically observed in the ground state and is a direct consequence of photoexcitation. The tautomer possesses a distinct electronic configuration and a lower energy gap for fluorescence, leading to a large Stokes shift and a significantly red-shifted emission band compared to the "normal" locally excited form (N).[5]
ESIPT in 7-azaindole can proceed via two primary mechanisms, highly dependent on the solvent environment:
-
Dimer-Mediated Double Proton Transfer: In non-polar, aprotic solvents, 7-azaindole molecules readily form hydrogen-bonded cyclic dimers. Following the excitation of one moiety, a concerted and cooperative double proton transfer occurs along the hydrogen bonds, leading to the formation of the tautomer.[4][11]
-
Solvent-Assisted Proton Transfer: In protic solvents, such as alcohols or water, solvent molecules can act as a "proton wire" or bridge. A cyclic complex between an excited 7-azaindole molecule and one or more solvent molecules facilitates the proton transfer from N₁ to N₇.[2][4][12][13]
The result of these pathways is a characteristic dual fluorescence. The higher-energy, blue-shifted emission originates from the decay of the initially populated normal excited state (N* → N), while the lower-energy, red-shifted emission comes from the decay of the excited tautomer (T* → T).
Part 2: Environmental Control of Luminescence Properties
The luminescence of 7-azaindole is exquisitely sensitive to its surroundings. The choice of solvent, pH, and concentration dictates the efficiency and pathway of the ESIPT process, providing a powerful tool for probing molecular environments.
Solvent Effects (Solvatochromism)
The polarity and hydrogen-bonding capability of the solvent are the most critical factors governing 7-azaindole's photophysics.
-
Non-Polar Solvents (e.g., Hexane, Octane): These environments promote the formation of 7-azaindole dimers, making the dual-proton-transfer pathway dominant.[4] This results in the characteristic dual emission spectrum, with a distinct tautomer fluorescence band appearing at longer wavelengths.
-
Protic Solvents (e.g., Alcohols): In solvents like methanol, the ESIPT is mediated by solvent molecules forming a hydrogen-bonded bridge. This often results in a bimodal emission spectrum, similar to that observed for the dimer.[2][14]
-
Aqueous Environments: Water presents a unique and complex case. While it is a protic solvent, the ESIPT process is remarkably inefficient. The prevailing interpretation is that most 7-azaindole molecules in water are "inappropriately solvated" for proton transfer to occur.[2] Strong hydrogen bonding between the N₁-H group and the bulk water network facilitates rapid non-radiative decay pathways, leading to a short fluorescence lifetime of approximately 900 ps.[2] Time-resolved measurements indicate that only a small fraction of the excited molecules (~20%) successfully tautomerize.[2][14] Consequently, the fluorescence spectrum in neutral water is dominated by a single, smooth emission band from the normal form, with only a subtle hint of the tautomer at the red edge of the emission.[2]
| Solvent | λem (Normal) | λem (Tautomer) | Quantum Yield (ΦF) | Lifetime (τF) | Dominant Mechanism |
| Hexane | ~350 nm | ~480 nm | Low | - | Dimerization / ESIPT |
| Methanol | ~374 nm | ~505 nm | Moderate | - | Solvent-Assisted ESIPT |
| Water (pH 7) | ~386 nm | ~440 nm (protonated) | 0.023[7] | ~910 ps[2] | Primarily Normal Emission; Inefficient ESIPT |
| Water (1-Me-7AI) | ~370 nm | N/A | 0.55[2] | 21 ns[2] | Blocked ESIPT |
Table 1: Representative Photophysical Properties of 7-Azaindole in Various Environments. Data compiled from multiple sources.[2][7] Note that 1-Me-7AI refers to 1-Methyl-7-azaindole, where ESIPT is blocked.
pH Effects
The acid-base properties of 7-azaindole's ground and excited states lead to significant pH-dependent luminescence.
-
Acidic Conditions (pH < 3): The pyridinic N₇ atom becomes protonated in the ground state. Upon excitation, the resulting species can still undergo a form of proton transfer, leading to a species described as a protonated tautomer. This results in a distinct emission with a longer fluorescence lifetime (~1.1 ns) compared to the neutral species in water.[2]
-
Neutral and Basic Conditions: In neutral water, the photophysics described above dominates. At very high pH, the N₁-H proton can be abstracted, leading to the formation of the azaindolyl anion, which has its own distinct luminescent properties.[9]
Part 3: Experimental Methodologies to Interrogate 7-Azaindole Luminescence
A combination of steady-state and time-resolved spectroscopic techniques is essential to fully characterize the complex photophysics of 7-azaindole.
Steady-State and Time-Resolved Spectroscopy
The causality behind using both techniques is clear: steady-state methods provide a time-averaged snapshot of the luminescent species, while time-resolved methods reveal the dynamic processes (like ESIPT) that occur between excitation and emission.
Experimental Protocol: Characterizing Solvent-Dependent Luminescence
-
Sample Preparation (Self-Validating System):
-
Synthesize or procure high-purity 7-azaindole. Verify purity via NMR and mass spectrometry.[4]
-
Use HPLC or spectroscopy-grade solvents to eliminate fluorescent impurities.[4]
-
Prepare a stock solution in a non-polar solvent (e.g., cyclohexane). Prepare a series of dilute solutions (1-10 µM) in the solvents of interest (e.g., cyclohexane, methanol, water) to avoid aggregation artifacts in polar media. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
-
Steady-State Measurements:
-
Acquire the UV-Vis absorption spectrum for each sample to determine the absorption maximum (λabs).
-
Set the excitation wavelength of the spectrofluorometer to λabs.
-
Record the fluorescence emission spectrum, scanning a wide range (e.g., 300-650 nm) to capture both normal and potential tautomer emission. Note the emission maxima (λem).
-
-
Time-Resolved Measurements (e.g., TCSPC):
-
Excite the sample at λabs using a pulsed laser source (e.g., a diode laser or frequency-doubled Ti:Sapphire laser).
-
Collect the fluorescence decay at the peak of the normal emission band and the tautomer emission band (if present).
-
Analyze the decay curves using multi-exponential fitting. For an ESIPT system, one expects to see a decay at the normal emission wavelength and a corresponding rise-and-decay profile at the tautomer emission wavelength, from which the kinetics of the proton transfer can be extracted.[4]
-
Part 4: Applications and Chemical Modulation
The nuanced luminescence of 7-azaindole can be either exploited directly or intentionally modulated through chemical synthesis to create probes and materials for specific applications.
Chemical Modifications: Tuning the Photophysics
A key strategy for creating a more robust fluorophore is to block the ESIPT pathway.
-
N₁-Methylation: Methylating the N₁ position of 7-azaindole (1-methyl-7-azaindole) removes the acidic proton necessary for ESIPT.[2][5] This modification effectively shuts down the primary non-radiative decay channel associated with proton transfer. The result is a "well-behaved" fluorophore with a single, intense emission band, a dramatically increased fluorescence quantum yield (ΦF = 0.55 in water), and a much longer fluorescence lifetime (τF = 21 ns in water).[2] This makes 1-methyl-7-azaindole derivatives excellent candidates for applications requiring high brightness and sensitivity to dynamic events on a longer timescale.[2][5]
Key Applications
-
Probing Protein Structure and Dynamics: As 7-azatryptophan, it can be biosynthetically incorporated into peptides and proteins.[1][2] Its red-shifted spectra allow for selective excitation in proteins containing multiple native tryptophans, and its environmental sensitivity can report on the local polarity and hydrogen-bonding network within a protein matrix.[1][2][3]
-
DNA and Nucleic Acid Probes: When incorporated into DNA oligonucleotides as a purine analog, 7-azaindole's fluorescence is strongly quenched due to stacking interactions with neighboring bases.[7][8] This quenching is sensitive to the DNA structure (single vs. double strand), allowing it to function as a probe for DNA melting and hybridization events.[7][8]
-
Materials Science and Optoelectronics: The high luminescence efficiency of certain 7-azaindole derivatives makes them excellent blue emitters. They have been successfully synthesized and incorporated into Organic Light Emitting Diodes (OLEDs), demonstrating their potential in materials science.[6][15][16]
-
Drug Development: The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry and has been incorporated into numerous compounds designed as kinase inhibitors and other therapeutic agents.[17][18][19] Its inherent fluorescence can be a valuable property for studying drug-target engagement and cellular localization.
Conclusion
The luminescence of 7-azaindole is a rich and multifaceted phenomenon governed by a delicate interplay between its intrinsic electronic structure and its immediate molecular environment. Its signature property, excited-state intramolecular proton transfer, gives rise to a dual fluorescence that serves as a sensitive reporter of hydrogen bonding and solvation. This sensitivity, while complex, is also its greatest strength. By understanding and controlling the factors that influence its photophysics—solvent, pH, and chemical modification—researchers can leverage 7-azaindole as a powerful tool. From elucidating the intricate dynamics of biomolecules to designing the next generation of optoelectronic materials, the unique luminescent properties of 7-azaindole compounds will continue to light the way for scientific discovery.
References
- Current time inform
-
Smirnov, A. V., English, D. S., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of Physical Chemistry B, 101(15), 2758–2769. [Link]
-
Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142-3156. [Link]
-
Wang, S., et al. (2001). Novel Blue Luminescent/Electroluminescent 7-Azaindole Derivatives. Chemistry of Materials, 13(1), 71-77. [Link]
-
The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. (2015). Journal of Molecular Structure. [Link]
-
Khurana, L., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. [Link]
-
Lee, J., & Kim, S. K. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of Physical Chemistry B, 109(43), 20479–20484. [Link]
-
Negrie, M., et al. (1991). Photophysics of a novel optical probe: 7-Azaindole. Journal of Physical Chemistry, 95(22), 8663-8670. [Link]
-
Smirnov, A. V., English, D., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Semantic Scholar. [Link]
-
Reddy, R. P., et al. (2022). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega, 7(10), 8435–8448. [Link]
-
Xu, Y., & Xi, Z. (2005). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & Medicinal Chemistry Letters, 15(15), 3585–3588. [Link]
-
Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's Blog. [Link]
-
Xu, Y., & Xi, Z. (2005). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]
-
Various Authors. (2017). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Padhan, S. K., & Mishra, A. K. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(6), 1552. [Link]
-
Ilich, P., & He, Z. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. The Journal of Physical Chemistry, 100(12), 4787–4793. [Link]
-
Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]
-
Pikhotina, M. A., & Bolot'ko, L. M. (2018). 7-Azaindole in the Gas Phase: Absorption, Luminescence, and the Mechanism of Long-Lived Luminescence. Journal of Applied Spectroscopy, 85(5), 785–791. [Link]
-
Catalán, J., et al. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics, 122(24), 244320. [Link]
-
Liu, W., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters, 24(10), 1934–1938. [Link]
-
Wang, S., et al. (2001). Novel Blue Luminescent/Electroluminescent 7-Azaindole Derivatives. Scilit. [Link]
-
Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(12), 5659-5674. [Link]
-
Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]
-
Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. PubMed. [Link]
-
Catalán, J., et al. (2005). Study of 7-azaindole in its first four singlet states. PubMed. [Link]
-
English, D. S., et al. (1995). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]
-
Lee, J., & Kim, S. K. (2005). Excited-State Double Proton Transfer of 7-Azaindole in Water Nanopools. ResearchGate. [Link]
-
Olympus. Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Various Authors. (Year N/A). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. [Link]
-
Menges, F. S. (2023). Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. Turkish Journal of Chemistry. [Link]
-
Buron, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(12), 3246. [Link]
-
Wang, S., et al. (2000). Syntheses, Structures, and Electroluminescence of New Blue/Green Luminescent Chelate Compounds. ResearchGate. [Link]
-
Various Authors. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 27(15), 4983. [Link]
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Study of 7-azaindole in its first four singlet states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]
- 14. DSpace [dr.lib.iastate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Forging the Core: An In-depth Technical Guide to the Early Synthetic Studies of Pyrrolopyrazines
Introduction: In the landscape of heterocyclic chemistry, the pyrrolopyrazine core represents a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity. This guide provides a detailed exploration of the foundational, early-stage research that paved the way for the synthesis of these important bicyclic systems. We will delve into the pioneering work of the mid-20th century, focusing on the chemical logic, experimental execution, and mechanistic understanding that defined the nascent field of pyrrolopyrazine synthesis. This document is intended for researchers, scientists, and professionals in drug development who seek a deep understanding of the historical and chemical underpinnings of this versatile heterocyclic family.
Part 1: The "Pyrrole-First" Paradigm: Building upon a Pre-formed Ring
The most prevalent and historically significant approach to constructing the pyrrolopyrazine skeleton involves the annulation of a pyrazine ring onto a pre-existing pyrrole nucleus. This "pyrrole-first" strategy was a cornerstone of early synthetic efforts, offering a logical and often straightforward pathway to the desired bicyclic system.
Intramolecular Cyclization of Substituted Pyrroles: The Work of G. W. H. Cheeseman
A pivotal figure in the early exploration of pyrrolopyrazine chemistry was G. W. H. Cheeseman. His work in the 1960s and 1970s on the synthesis of condensed pyrazines laid much of the groundwork for the field. A key strategy employed was the intramolecular cyclization of appropriately substituted pyrroles. While much of his published work focused on the closely related pyrrolo[1,2-a]quinoxalines, the methodologies are directly applicable and historically significant to the synthesis of pyrrolopyrazines.
A representative early approach involves the cyclization of N-(2-acylaminophenyl)pyrroles to form pyrrolo[1,2-a]quinoxalines.[1] This method highlights the core principle of creating a pyrrole precursor with a side chain containing the necessary components for the second ring closure.
Conceptual Workflow: Cheeseman's Intramolecular Cyclization
Caption: Conceptual workflow for the synthesis of pyrroloquinoxalines, a model for early pyrrolopyrazine synthesis.
Experimental Protocol: Synthesis of Pyrrolo[1,2-a]quinoxaline (Adapted from Cheeseman and Tuck, 1966) [1]
This protocol for a related quinoxaline system illustrates the general principles of early intramolecular cyclization methods for forming pyrrolopyrazine-like structures.
Step 1: Synthesis of 1-(2-Nitrophenyl)pyrrole
-
A mixture of pyrrole, potassium carbonate, and 1-chloro-2-nitrobenzene in nitrobenzene is heated.
-
The reaction mixture is worked up by steam distillation to remove the solvent, followed by extraction and purification of the product.
Step 2: Reduction to 1-(2-Aminophenyl)pyrrole
-
The 1-(2-nitrophenyl)pyrrole is reduced to the corresponding amine using a reducing agent such as stannous chloride in hydrochloric acid or catalytic hydrogenation.
-
The resulting amine is isolated after neutralization and extraction.
Step 3: Acylation to 1-(2-Formamidophenyl)pyrrole
-
The 1-(2-aminophenyl)pyrrole is treated with formic acid to yield the formamido derivative.
Step 4: Cyclization to Pyrrolo[1,2-a]quinoxaline
-
The 1-(2-formamidophenyl)pyrrole is heated with phosphoryl chloride in a suitable solvent (e.g., toluene).
-
The reaction mixture is then carefully quenched with water, neutralized, and the product is extracted and purified.
Causality and Mechanistic Insights: The choice of phosphoryl chloride as a cyclizing agent was common in this era for promoting intramolecular electrophilic substitution on the electron-rich pyrrole ring. The mechanism was understood to involve the formation of a Vilsmeier-Haack-like reagent from the formamide, which then acts as the electrophile. The pyrrole ring, activated by the nitrogen lone pair, undergoes nucleophilic attack at the C2 position onto the electrophilic carbon of the activated formamide, followed by dehydration to yield the aromatic pyrrolo[1,2-a]quinoxaline.
Dihydropyrrolo[1,2-a]pyrazinones from Pyrrole-2-Carboxylates
Another important early strategy focused on the synthesis of the partially saturated dihydropyrrolo[1,2-a]pyrazinone core, which is prevalent in many natural products.[2][3] These methods often utilized readily available pyrrole-2-carboxylates as starting materials.
An early example involved the reaction of N-(phenacyl)substituted pyrrole-2-carboxylates with primary amines.[2] This approach elegantly constructs the pyrazinone ring through amidation and subsequent intramolecular cyclization.
Reaction Scheme: Synthesis of Dihydropyrrolo[1,2-a]pyrazinones
Caption: General scheme for the synthesis of dihydropyrrolo[1,2-a]pyrazinones from pyrrole-2-carboxylates.
Experimental Protocol: General Procedure for Dihydropyrrolo[1,2-a]pyrazinone Synthesis [2]
Step 1: N-Alkylation of Methyl Pyrrole-2-carboxylate
-
Methyl pyrrole-2-carboxylate is treated with a phenacyl halide (e.g., phenacyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The product, a methyl N-(phenacyl)pyrrole-2-carboxylate, is isolated by precipitation in water and filtration.
Step 2: Amidation and Intramolecular Cyclization
-
The N-alkylated pyrrole ester is dissolved in an alcohol (e.g., methanol) and treated with a primary amine (e.g., methylamine).
-
The mixture is heated at reflux. During this process, the primary amine first acts as a nucleophile to form an amide with the ester, which then undergoes an intramolecular cyclization by nucleophilic attack of the amine onto the ketone carbonyl, followed by dehydration.
-
The product, a dihydropyrrolo[1,2-a]pyrazinone, is isolated upon cooling and purified by recrystallization.
Causality and Mechanistic Rationale: This one-pot, two-step sequence is driven by the sequential reactivity of the functional groups. The ester is first converted to a more reactive amide. The intramolecular cyclization is favored due to the proximity of the nucleophilic amide nitrogen and the electrophilic ketone carbonyl. The reaction is typically thermally driven, and the removal of water during the final dehydration step drives the equilibrium towards the formation of the stable bicyclic product.
Part 2: The "Pyrazine-First" Approach: Building the Pyrrole Ring
A less common, but equally valid, early strategy involved the construction of the pyrrole ring onto a pre-existing pyrazine or diketopiperazine scaffold. This "pyrazine-first" approach offered an alternative disconnection for accessing the pyrrolopyrazine core.
Synthesis from Diketopiperazines
Early studies on the synthesis of bicyclic systems containing a diketopiperazine (a cyclic dipeptide) moiety provided a foundation for this approach. The synthesis of pyrrolopyrazinones by constructing the pyrrole ring onto an intact diketopiperazine has been explored, though much of the detailed work in this specific area is more modern.[4] However, the fundamental chemical principles are rooted in classical organic reactions.
Conceptual Workflow: Pyrrole Annulation onto a Diketopiperazine
Caption: Conceptual workflow for the "pyrazine-first" synthesis of pyrrolopyrazinones.
Part 3: Nucleophilic Substitution on Halogenated Pyrazines
The reactivity of halogenated pyrazines provided another early avenue for the synthesis of precursors to pyrrolopyrazines. The work of Cheeseman and Godwin in the early 1970s on the nucleophilic substitution reactions of chloropyrazines is particularly instructive.[2][5] While not a direct ring-forming reaction to create the pyrrolopyrazine core in one step, these methods were crucial for preparing substituted pyrazines that could then be further elaborated.
Key Reactions of Chloropyrazines:
-
Alkoxylation: Reaction of chloropyrazines with sodium alkoxides (e.g., sodium methoxide) to yield alkoxypyrazines.
-
Amination: Displacement of the chloride with amines to produce aminopyrazines. These aminopyrazines could then serve as precursors for cyclization reactions to form pyrrolopyrazines.
Experimental Protocol: General Procedure for Nucleophilic Substitution of a Chloropyrazine [2]
Step 1: Preparation of the Nucleophile
-
A sodium alkoxide is prepared by reacting sodium metal with the corresponding alcohol under anhydrous conditions.
-
Alternatively, an amine can be used directly as the nucleophile.
Step 2: Substitution Reaction
-
The chloropyrazine is dissolved in a suitable solvent (e.g., the corresponding alcohol for alkoxylation, or an inert solvent like toluene for amination).
-
The nucleophile is added, and the mixture is heated. The reaction temperature and time are dependent on the reactivity of the specific chloropyrazine and nucleophile.
-
The progress of the reaction can be monitored by techniques available at the time, such as thin-layer chromatography.
Step 3: Work-up and Isolation
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or chloroform).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by distillation or recrystallization.
Causality and Mechanistic Considerations: The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms. This deactivation makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions adjacent to the nitrogen atoms. The reaction proceeds via an addition-elimination mechanism (SNAr), where the nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized intermediate (a Meisenheimer-like complex). The leaving group (chloride) is then eliminated to restore the aromaticity of the pyrazine ring.
Summary of Early Synthetic Strategies
| Strategy | Key Features | Starting Materials | Key Reactions |
| "Pyrrole-First" Intramolecular Cyclization | Annulation of a pyrazine ring onto a pre-formed pyrrole. | Substituted pyrroles (e.g., N-acylaminophenyl pyrroles, pyrrole-2-carboxylates). | Intramolecular electrophilic substitution, amidation followed by cyclization. |
| "Pyrazine-First" Pyrrole Annulation | Construction of the pyrrole ring onto a pyrazine or diketopiperazine core. | Diketopiperazines, substituted pyrazines. | Aldol condensation followed by intramolecular cyclization. |
| Nucleophilic Substitution | Functionalization of a pre-formed pyrazine ring to create precursors for cyclization. | Chloropyrazines. | Nucleophilic aromatic substitution (SNAr). |
Conclusion
The early studies on the synthesis of pyrrolopyrazines, spearheaded by chemists like G. W. H. Cheeseman, laid a robust foundation for the development of this important class of heterocyclic compounds. The "pyrrole-first" approach, particularly involving intramolecular cyclization, emerged as a dominant and versatile strategy. Concurrently, methods based on building the pyrrole ring onto a pyrazine core and the functionalization of pyrazines through nucleophilic substitution provided alternative and complementary pathways. The chemical logic of these early methods, rooted in fundamental principles of reactivity and reaction mechanisms, continues to inform modern synthetic strategies. A thorough understanding of these foundational studies is invaluable for contemporary researchers seeking to innovate in the synthesis of novel pyrrolopyrazine derivatives for applications in medicine and materials science.
References
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
-
Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. [Link]
-
The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic. [Link]
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PubMed. [Link]
-
History and development of medicinal chemistry Dr. Gopal Krishna Padhy. CUTM Courseware. [Link]
Sources
- 1. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 5. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Unlocking Molecular Insights: A Technical Guide to the Quantum Yield of 7-Azaindole Fluorescent Probes
For researchers, scientists, and drug development professionals, the ability to sensitively and accurately probe molecular environments is paramount. Fluorescent probes serve as indispensable tools in this pursuit, and among them, 7-azaindole and its derivatives have emerged as powerful reporters of local hydration, hydrogen bonding, and proton transfer processes.[1] This guide provides an in-depth exploration of the fluorescence quantum yield of 7-azaindole, a critical parameter governing its performance as a probe. We will delve into the underlying photophysics, detail robust methodologies for its measurement, and discuss the key factors that modulate its emissive properties, offering a comprehensive resource for the effective application of these versatile fluorophores.
The Photophysics of 7-Azaindole: More Than Just a Tryptophan Analog
7-azaindole, the chromophoric core of the non-natural amino acid 7-azatryptophan, is a structural analog of indole, the fluorescent moiety of tryptophan.[1] However, the substitution of the carbon atom at the 7-position with a nitrogen atom introduces profound changes to its electronic structure and excited-state dynamics.[1] This seemingly subtle alteration is the key to 7-azaindole's unique photophysical behavior and its utility as a sensitive environmental probe.[1][2]
Unlike tryptophan, which often exhibits complex fluorescence decays, 7-azaindole can display a single exponential decay in aqueous environments under certain conditions.[3] Its absorption and emission spectra are also red-shifted compared to tryptophan, which can be advantageous in minimizing background fluorescence from native proteins.[3][4] The most significant distinction, however, lies in 7-azaindole's propensity to undergo Excited-State Proton Transfer (ESPT).[1][5]
The Central Role of Excited-State Proton Transfer (ESPT)
Upon photoexcitation, the acidity of the pyrrolic nitrogen (N1-H) and the basicity of the pyridinic nitrogen (N7) in 7-azaindole increase significantly.[1] In the presence of a suitable hydrogen-bonding partner, such as a water molecule or another 7-azaindole molecule in a dimer, a proton can be transferred from the N1-H to the N7 atom.[1][5] This creates a transient tautomeric species with a dramatically different electronic configuration and, consequently, a significantly red-shifted fluorescence emission.[1] This phenomenon is the primary reason for the bimodal fluorescence often observed for 7-azaindole in certain solvents, with a "normal" emission from the initially excited state and a "tautomer" emission at a longer wavelength.[3]
The efficiency of ESPT is highly sensitive to the surrounding environment, making 7-azaindole an exceptional probe for local hydration and hydrogen-bonding networks.[1][6] The quantum yield of both the normal and tautomer fluorescence is directly impacted by the kinetics of this proton transfer process.
Diagram 1: Jablonski Diagram for 7-Azaindole Illustrating ESPT
Caption: Jablonski diagram illustrating the excitation and relaxation pathways for 7-azaindole, including the ESPT process leading to tautomer fluorescence.
Factors Modulating the Quantum Yield of 7-Azaindole
The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] It is a measure of the efficiency of the fluorescence process. For 7-azaindole, ΦF is not an intrinsic constant but is highly dependent on a variety of environmental factors.
Solvent Polarity and Hydrogen Bonding
The solvent environment plays a critical role in the photophysics of 7-azaindole.[8] In nonpolar solvents, 7-azaindole can form hydrogen-bonded dimers, which facilitate ESPT.[5] In protic solvents like water and alcohols, 7-azaindole can form complexes with solvent molecules, which can also mediate proton transfer.[5][9] The ability of the solvent to accept and donate protons directly influences the rate of ESPT and, consequently, the relative quantum yields of the normal and tautomer fluorescence.[10] The polarity of the solvent also affects the energy levels of the excited states, leading to solvatochromic shifts in the emission spectra.[8]
The Impact of Chemical Modification
Strategic chemical modifications of the 7-azaindole scaffold can be used to tune its photophysical properties. A key example is the methylation of the N1-nitrogen to form 1-methyl-7-azaindole. This modification blocks the primary proton donation site, effectively shutting down the ESPT pathway.[3] As a result, 1-methyl-7-azaindole exhibits a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in water compared to the parent molecule.[3] For instance, 1-methyl-7-azaindole has a fluorescence quantum yield of 0.55 in water at 20°C.[3] This makes it a brighter and more robust probe for applications where the environmental sensitivity of ESPT is not required.[1]
Incorporation into Biological Macromolecules
When 7-azaindole is incorporated into peptides or DNA, its fluorescence properties can be significantly altered.[11][12] The local environment within the macromolecule, including factors like base stacking in DNA, can lead to fluorescence quenching and a decrease in the quantum yield.[11][12] For example, the quantum yield of 7-azaindole incorporated into single-stranded and double-stranded DNA has been reported to be 0.020 and 0.016, respectively, a significant decrease from its glycosylated precursor (0.53).[11][12] However, this sensitivity to the local environment can be exploited to study conformational changes, such as DNA melting.[11][12]
Table 1: Comparative Quantum Yields of 7-Azaindole and its Derivatives
| Compound | Environment | Quantum Yield (ΦF) | Reference |
| 7-Azaindole | In single-stranded DNA | 0.020 | [11][12] |
| 7-Azaindole | In double-stranded DNA | 0.016 | [11][12] |
| 7-Azaindole (glycosylated) | Aqueous Buffer | 0.53 | [11][12] |
| 1-Methyl-7-azaindole | Water (20°C) | 0.55 | [3] |
Methodologies for Quantum Yield Determination
Accurate determination of the fluorescence quantum yield is crucial for the reliable application of 7-azaindole probes.[1] The two most common methods are the relative and absolute methods.[13]
The Comparative (Relative) Method
The relative method is the more accessible of the two and involves comparing the fluorescence of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.[13][14]
Diagram 2: Workflow for Relative Quantum Yield Measurement
Caption: A streamlined workflow for determining the relative fluorescence quantum yield.
Experimental Protocol: Relative Quantum Yield Measurement of 7-Azaindole
This protocol outlines the steps for determining the fluorescence quantum yield of a 7-azaindole derivative using a standard fluorophore like quinine sulfate.
1. Materials and Instrumentation:
-
7-azaindole derivative (test sample)
-
Fluorescence standard with a known quantum yield in the desired wavelength range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
High-purity solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
2. Preparation of Solutions:
-
Prepare a stock solution of the 7-azaindole derivative and the fluorescence standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the test sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[14]
3. Data Acquisition:
-
Absorbance Measurements: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution of the test sample and the standard. Ensure that the instrument settings (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.[14]
-
Record the fluorescence spectrum of the solvent blank.
-
4. Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard. The resulting plots should be linear.
-
The quantum yield of the test sample (Φx) can be calculated using the following equation[13][14]:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
The Absolute Method
The absolute method for measuring fluorescence quantum yield involves the use of an integrating sphere to capture all the photons emitted by the sample.[13][15] This method does not require a reference standard and can provide a more accurate determination of the quantum yield.[13] However, it requires specialized equipment and careful experimental setup.[15]
The general procedure involves two measurements: first, the excitation light is passed through a blank (cuvette with solvent) in the integrating sphere to measure the incident photon flux. Second, the sample is placed in the sphere and the scattered excitation light and the emitted fluorescence are measured. The quantum yield is then calculated from the ratio of the number of emitted photons to the number of absorbed photons.[15]
Applications in Drug Discovery and Biological Research
The sensitivity of 7-azaindole's fluorescence to its environment makes it a valuable tool in drug discovery and fundamental biological research.
-
Probing Protein Structure and Dynamics: As an analog of tryptophan, 7-azatryptophan can be incorporated into proteins to report on local environments, protein folding, and ligand binding.[2][3]
-
Investigating DNA-Protein Interactions: 7-azaindole can be incorporated into DNA oligonucleotides to probe changes in the local environment upon protein binding or DNA conformational changes.[11][12]
-
High-Throughput Screening: The development of 7-azaindole-based probes with high quantum yields is of interest for high-throughput screening assays where bright and robust fluorescence signals are required.
-
Kinase Inhibitor Development: The 7-azaindole scaffold has been utilized in the design of potent kinase inhibitors for cancer therapy.[16]
Conclusion
The fluorescence quantum yield of 7-azaindole probes is a multifaceted parameter that is intimately linked to the unique photophysics of this fluorophore. A thorough understanding of the factors that influence the quantum yield, particularly the role of excited-state proton transfer, is essential for the effective design and interpretation of experiments. By employing rigorous methodologies for quantum yield determination and by carefully considering the influence of the molecular environment, researchers can fully exploit the potential of 7-azaindole and its derivatives as sensitive and informative fluorescent probes in a wide range of scientific disciplines.
References
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (URL: )
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (URL: [Link])
-
Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed. (URL: [Link])
-
The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. (URL: [Link])
-
Photophysics of a novel optical probe: 7-Azaindole - IP Paris Research Portal. (URL: [Link])
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar. (URL: [Link])
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])
-
Fluorescence quantum yield measurement | JASCO Global. (URL: [Link])
-
(PDF) Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. (URL: [Link])
-
Excited-state proton transfer – Light and Molecules. (URL: [Link])
-
Quantum yield - Wikipedia. (URL: [Link])
-
Excited-state proton transfer relieves antiaromaticity in molecules - PMC - PubMed Central. (URL: [Link])
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. (URL: [Link])
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (URL: [Link])
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC - NIH. (URL: [Link])
-
Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches | Request PDF - ResearchGate. (URL: [Link])
-
Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - MDPI. (URL: [Link])
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed. (URL: [Link])
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed. (URL: [Link])
-
Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed. (URL: [Link])
-
Double hydrogen bond interaction in 7-azaindole complexes with protic solvents - PubMed. (URL: [Link])
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (URL: [Link])
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - Semantic Scholar. (URL: [Link])
-
Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. (URL: [Link])
-
Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry. (URL: [Link])
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])
-
Determination of the Fluorescence Quantum Yield of Quantum Dots: Suitable Procedures and Achievable Uncertainties | Request PDF - ResearchGate. (URL: [Link])
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Double hydrogen bond interaction in 7-azaindole complexes with protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jasco-global.com [jasco-global.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. One moment, please... [edinst.com]
- 16. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Light: An In-depth Technical Guide to Excited-State Proton Transfer in 7-Azaindole Dimers
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Tale of Two Protons
The world of molecular photophysics is replete with fascinating phenomena, but few capture the imagination and offer such profound insights as Excited-State Proton Transfer (ESPT). Within this realm, the 7-azaindole dimer stands as a canonical model, a seemingly simple system that unveils complexities with profound implications for biology and medicine. This guide delves into the core of ESPT in 7-azaindole dimers, moving beyond a mere recitation of facts to provide a narrative grounded in experimental and theoretical expertise. We will explore not just the "what," but the "why" and "how," equipping you with the foundational knowledge to leverage this remarkable process in your own research. 7-azaindole's journey from a model for DNA base pair mutations to a privileged scaffold in modern drug discovery is a testament to the power of fundamental science.[1][2][3]
The Ground State: Setting the Stage for Photo-induced Transformation
In its ground electronic state, 7-azaindole, a structural analog of the amino acid tryptophan's chromophore, indole, readily forms a doubly hydrogen-bonded dimer in non-polar solvents.[4] This self-assembly is a critical prerequisite for the ensuing excited-state drama. The dimer's C₂h symmetry, where two 7-azaindole molecules are held in a planar arrangement by two N-H···N hydrogen bonds, is the key to its unique photophysical behavior.[5] This specific arrangement creates a pre-organized system ripe for a cooperative proton transfer event upon electronic excitation.
The equilibrium between the monomer and the dimer is highly dependent on concentration and temperature. At low concentrations (e.g., 10⁻⁶ M in hydrocarbon solutions), the monomeric form of 7-azaindole predominates.[1][6] However, at higher concentrations (e.g., 10⁻⁴ M) and lower temperatures, the equilibrium shifts significantly towards the formation of the dimer.[1][6] This concentration and temperature dependence is a crucial experimental handle that allows for the selective study of both the monomer and dimer species.
The Spark of Excitation: Unveiling a New Reaction Pathway
Upon absorption of a photon of ultraviolet light, the 7-azaindole dimer is promoted to an electronically excited state. This excitation triggers a dramatic change in the electronic distribution within the molecule, leading to a significant increase in the acidity of the pyrrolic proton (N₁-H) and the basicity of the pyridinic nitrogen (N₇).[5][7] This photo-induced change in acidity and basicity is the driving force for the ensuing proton transfer.
The result is a fascinating phenomenon: a dual fluorescence. The initially excited "normal" form of the dimer exhibits a fluorescence band in the near-UV region. However, a second, significantly red-shifted fluorescence band appears in the green region of the spectrum.[1][7] This second emission originates from a new species, the tautomeric form of the dimer, created by the transfer of two protons across the hydrogen bonds.
The Heart of the Matter: The Mechanism of Double Proton Transfer
The precise mechanism of the double proton transfer in the 7-azaindole dimer has been a subject of intense research and debate. The central question revolves around whether the two protons transfer simultaneously in a concerted fashion or sequentially in a stepwise manner.
Current evidence, from both experimental and theoretical studies, strongly supports a concerted, asynchronous mechanism in the gas phase and in non-polar solvents.[8][9] This means that while the two protons transfer in a single kinetic step, their movements are not perfectly synchronized. Picosecond time-resolved spectroscopy has provided direct evidence for this concerted mechanism, with time constants for the proton transfer on the order of picoseconds or even sub-picoseconds.[9]
The role of quantum-mechanical tunneling is also believed to be a significant contributor to the proton transfer process, especially at low temperatures.[1] This is evidenced by the significant kinetic isotope effect observed when the pyrrolic protons are replaced with deuterium; the deuterated dimers exhibit only the normal fluorescence, indicating that the heavier deuterium atoms are much less likely to tunnel through the potential energy barrier.[1]
However, the solvent environment can play a crucial role in modulating the ESPT mechanism. In more polar solvents, the possibility of a stepwise mechanism, potentially involving a zwitterionic intermediate, has been considered.[10][11] Theoretical calculations suggest that in solvents with a sufficiently large dielectric constant, a stepwise pathway may become more favorable.[10][11]
Experimental Vade Mecum: Probing the Ultrafast World of ESPT
The study of ESPT in 7-azaindole dimers necessitates a toolkit of sophisticated spectroscopic techniques capable of resolving events on ultrafast timescales.
Steady-State Spectroscopy: The Big Picture
While not time-resolved, steady-state absorption and fluorescence spectroscopy are indispensable for initial characterization.[4] They allow for the identification of the different species in solution (monomer vs. dimer) and provide the first glimpse of the dual fluorescence that is the hallmark of ESPT.
| Parameter | 7-Azaindole Monomer | 7-Azaindole Dimer (Normal Form) | 7-Azaindole Dimer (Tautomer Form) |
| Absorption λmax | ~305 nm[1] | ~315 nm[6] | - |
| Emission λmax | ~380 nm[1] | ~380 nm[1] | ~480 nm[1] |
Table 1: Spectroscopic properties of 7-azaindole species in a non-polar solvent (2-methylbutane).
Time-Resolved Spectroscopy: Capturing the Action
To directly observe the dynamics of proton transfer, time-resolved techniques are essential.
This technique, often employing methods like fluorescence upconversion or time-correlated single-photon counting (TCSPC), is a powerful tool for measuring the lifetimes of the excited states.[4][12] By monitoring the decay of the normal fluorescence and the rise of the tautomer fluorescence, one can directly extract the rate constant for the ESPT process.
Experimental Protocol: Time-Correlated Single-Photon Counting (TCSPC)
-
Sample Preparation: Prepare a solution of 7-azaindole in a non-polar solvent (e.g., hexane or 2-methylbutane) at a concentration that favors dimer formation (typically 10⁻⁴ M).[1][4] Ensure the use of HPLC-grade solvents to minimize fluorescent impurities.
-
Excitation: Excite the sample with a pulsed laser source at a wavelength corresponding to the dimer absorption (e.g., 315 nm).[1] The pulse width should be significantly shorter than the expected fluorescence decay times.
-
Emission Wavelength Selection: Use a monochromator to select the emission wavelength corresponding to either the normal fluorescence (~380 nm) or the tautomer fluorescence (~480 nm).[1]
-
Detection: A sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube) is used to detect the emitted photons.
-
Data Acquisition: The time difference between the laser pulse and the detected photon is measured and histogrammed to build up the fluorescence decay profile.
-
Data Analysis: The decay profiles are fitted to exponential functions to extract the fluorescence lifetimes of the normal and tautomer species and the rise time of the tautomer emission, which corresponds to the ESPT rate.
This pump-probe technique provides a more direct window into the evolution of the excited-state populations.[4] A strong "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse measures the change in absorption of the sample as a function of the delay time. This allows for the direct observation of the decay of the excited normal dimer and the appearance of the excited tautomer dimer.
From Model System to Therapeutic Agent: Applications in Drug Discovery
The insights gained from studying ESPT in 7-azaindole dimers have transcended the realm of fundamental photophysics and found significant applications in drug development.
A Privileged Scaffold for Kinase Inhibitors
The 7-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[3] The arrangement of the hydrogen bond donor (N₁-H) and acceptor (N₇) in the 7-azaindole ring mimics the hydrogen bonding pattern of adenine, the core of ATP, allowing it to bind effectively to the hinge region of many kinases.[3]
Vemurafenib, an FDA-approved drug for the treatment of melanoma, features a 7-azaindole core and serves as a prime example of the successful application of this scaffold in drug design.[3][13] The understanding of the electronic properties of 7-azaindole, gleaned from photophysical studies, has undoubtedly contributed to the rational design of such potent inhibitors.
A Sensitive Fluorescent Probe
The dual fluorescence of 7-azaindole and its sensitivity to the local environment make it a valuable fluorescent probe for studying biological systems.[7][12] For instance, 7-azatryptophan, an analog of tryptophan where the indole ring is replaced by 7-azaindole, can be incorporated into proteins to probe local hydration, hydrogen bonding, and proton transfer processes.[12][14] The appearance and intensity of the red-shifted tautomer emission can provide a ratiometric signal that reports on the accessibility of the probe to water or other proton-relaying residues.[7]
Concluding Remarks: The Enduring Legacy of a Simple Dimer
The excited-state proton transfer in 7-azaindole dimers is a rich and multifaceted phenomenon that continues to captivate and educate scientists across various disciplines. From its role as a model system for understanding fundamental photochemical processes to its tangible impact on the development of life-saving drugs, the journey of this simple dimer is a powerful illustration of how curiosity-driven research can lead to profound and practical outcomes. The principles of photophysics, reaction dynamics, and molecular recognition that are so elegantly displayed by the 7-azaindole dimer will undoubtedly continue to inspire new avenues of scientific inquiry and technological innovation for years to come.
References
-
Negrerie, M., Gai, F., Bellefeuille, S. M., & Petrich, J. W. (1991). Photophysics of a novel optical probe: 7-azaindole. The Journal of Physical Chemistry, 95(22), 8663–8670. [Link]
-
Catalán, J., Pérez, P., del Valle, J. C., & Kasha, M. (2004). Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. The Journal of Physical Chemistry A, 108(18), 3921–3929. [Link]
-
Chapman, C. F., Marrone, T. J., Moog, R. S., & Maroncelli, M. (1992). Excited-State Proton Transfer and Hydrogen-Bonding Dynamics in 7-Azaindole: Time-Resolved Fluorescence and Computer Simulation. In Eighth International Conference on Ultrafast Phenomena. Optica Publishing Group. [Link]
-
Chen, H. Y. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics, 13(48), 21563–21570. [Link]
-
Yu, X. F., Yamazaki, S., & Taketsugu, T. (2015). Concerted or Stepwise Mechanism? CASPT2 and LC-TDDFT Study of the Excited-State Double Proton Transfer in the 7-Azaindole Dimer. Journal of Chemical Theory and Computation, 11(10), 4934–4942. [Link]
-
Rich, R. L., Chen, Y., Neven, D., Negrerie, M., Gai, F., & Petrich, J. W. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 30(4), 147–154. [Link]
-
Yu, X. F., Yamazaki, S., & Taketsugu, T. (2017). Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model. Physical Chemistry Chemical Physics, 19(34), 23289–23301. [Link]
-
Sakota, K., Okabe, C., Nakabayashi, T., Nishi, N., & Sekiya, H. (2005). Excited-state Double-Proton Transfer in the 7-azaindole Dimer in the Gas Phase. 3. Reaction Mechanism Studied by Picosecond Time-Resolved REMPI Spectroscopy. The Journal of Physical Chemistry A, 109(24), 5245–5247. [Link]
-
Catalán, J., Pérez, P., del Valle, J. C., & Kasha, M. (2004). Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. The Journal of Physical Chemistry A, 108(18), 3921–3929. [Link]
-
Catalán, J. (2006). Excited State Proton Transfer in 3-Methyl-7-Azaindole Dimer. Symmetry Control. The Journal of Physical Chemistry A, 110(35), 10411–10415. [Link]
-
Barbier, A. G., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate. [Link]
-
Seela, F., & Peng, X. (2004). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic acids research, 32(1), 220–228. [Link]
-
Seela, F., & Peng, X. (2004). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic acids research, 32(1), 220–228. [Link]
-
Yu, X. F., Yamazaki, S., & Taketsugu, T. (2017). Solvent Effect on the Excited-State Double Proton Transfer Mechanism in 7-Azaindole Dimer: A TDDFT Study with Polarizable Continuum Model. ResearchGate. [Link]
-
Negrerie, M., Gai, F., Bellefeuille, S. M., & Petrich, J. W. (1991). Photophysics of a novel optical probe: 7-Azaindole. IP Paris Research Portal. [Link]
-
Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]
-
Catalán, J., Pérez, P., del Valle, J. C., & Kasha, M. (2004). Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. ResearchGate. [Link]
-
El‐Bayoumi, M. A., Avouris, P., & Ware, W. R. (1975). Dynamics of double proton transfer in the excited state of 7‐azaindole hydrogen bonded dimer. A time‐resolved fluorescence study. The Journal of Chemical Physics, 62(6), 2499–2500. [Link]
-
Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's Blog. [Link]
-
Serrano-Andrés, L., Merchán, M., Borin, A. C., & Stålring, J. C. (2001). Theoretical studies on the spectroscopy of the 7-azaindole monomer and dimer. International Journal of Quantum Chemistry, 84(2), 181-191. [Link]
-
Catalán, J., Pérez, P., & de Paz, J. L. G. (2005). The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: its proton-transfer channels. The Journal of chemical physics, 123(11), 114307. [Link]
-
Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link]
-
Sakota, K., Nishi, K., Okabe, C., Nakabayashi, T., Nishi, N., & Sekiya, H. (2005). Excited-State Double-Proton Transfer in the 7-Azaindole Dimer in the Gas Phase. 1. Evidence of Complete Localization in the Lowest Excited Electronic State of Asymmetric Isotopomers. The Journal of Physical Chemistry A, 109(24), 5241–5244. [Link]
-
Rich, R. L., Chen, Y., Neven, D., Negrerie, M., Gai, F., & Petrich, J. W. (1997). Steady-state and time-resolved fluorescence anisotropy of 7-azaindole and its derivatives. The Journal of Physical Chemistry, 101(20), 3975–3982. [Link]
-
Takeuchi, S., & Tahara, T. (1999). Excitation-Wavelength Dependence of the Femtosecond Fluorescence Dynamics of 7-Azaindole Dimer: Further Evidence for the Concerted Double Proton Transfer in Solution. RIKEN Molecular Spectroscopy Laboratory. [Link]
-
Lim, H., Park, S. Y., & Jang, D. J. (2010). Excited-state double proton transfer of 7-azaindole in water nanopools. Photochemical & Photobiological Sciences, 9(11), 1478–1483. [Link]
-
Sharma, G., & Singh, S. K. (2022). Azaindole Therapeutic Agents. ACS omega, 7(33), 28675–28690. [Link]
-
Yu, X. F., Yamazaki, S., & Taketsugu, T. (2021). Theoretical Insights into Excited-State Intermolecular Proton Transfers of 2,7-Diazaindole in Water Using a Microsolvation Approach. The Journal of Physical Chemistry A, 125(24), 5314–5325. [Link]
-
Nosenko, Y., & Izmaylov, A. F. (2021). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. Molecules, 26(11), 3196. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Excited-state double-proton transfer in the 7-azaindole dimer in the gas phase. 3. Reaction mechanism studied by picosecond time-resolved REMPI spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solvatochromism of 7-Azaindole and Its Analogs
Introduction: Beyond a Simple Bioisostere
In the landscape of molecular probes and pharmaceutical scaffolds, 7-azaindole occupies a position of unique significance. As a bioisostere of the indole ring of tryptophan, the native fluorescent amino acid, it offers a strategic entry point for studying and modulating biological systems.[1][2] However, the substitution of a single carbon atom at the 7-position with nitrogen fundamentally alters the molecule's electronic landscape, bestowing upon it a rich and complex photophysical character that sets it apart.[3] This guide delves into the core of this character: its profound solvatochromism, or the change in its spectral properties in response to the surrounding solvent environment.
The emission of 7-azaindole is exquisitely sensitive to its environment, a property rooted in the interplay between its electronic states and its remarkable capacity for excited-state proton transfer (ESPT).[4][5][6] Unlike tryptophan, 7-azaindole and its amino acid counterpart, 7-azatryptophan, exhibit absorption and emission spectra that are red-shifted, providing a distinct spectral window for observation.[4][5] Understanding the solvatochromic behavior of this molecular family is not merely an academic exercise; it is the key to unlocking their full potential as sophisticated fluorescent probes for elucidating protein dynamics, membrane interactions, and nucleic acid structures, and as foundational frameworks in modern drug discovery.[4][5][7][8][9]
Part 1: The Photophysical Core of 7-Azaindole's Environmental Sensitivity
The solvatochromism of 7-azaindole is not a simple, linear response to solvent polarity. It is a multi-faceted phenomenon governed by the delicate balance of general solvent effects and a highly specific, solvent-mediated photochemical reaction.
Electronic Transitions and the Influence of the Solvent Field
The absorption and fluorescence of 7-azaindole arise from π → π* electronic transitions. The relative energies of its lowest excited singlet states, the ¹Lₐ and ¹Lₑ states, are particularly susceptible to solvent polarity.[5][10] Upon excitation, the molecule's dipole moment increases significantly, indicating a substantial charge separation in the excited state.[11][12] This is the fundamental cause of the observed solvatochromism.
In solvents of increasing polarity, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a bathochromic (red) shift in the fluorescence emission spectrum. The magnitude of this shift can be correlated with solvent polarity functions to quantify the change in dipole moment, providing a powerful tool for probing the molecule's electronic redistribution upon excitation.[11][13]
| Solvent | Dielectric Constant (ε) | Absorption λₘₐₓ (nm) | Fluorescence λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | ~287 | ~345 | ~5800 |
| Dioxane | 2.21 | ~288 | ~350 | ~6100 |
| Acetonitrile | 37.5 | ~287 | ~365 | ~7400 |
| Methanol | 32.7 | ~288 | ~370 | ~7700 |
| Water | 80.1 | ~288 | ~386 | ~8900 |
| Note: These are representative values. Actual values can vary slightly based on experimental conditions. Data compiled from principles discussed in cited literature.[11][12] |
The Decisive Mechanism: Excited-State Proton Transfer (ESPT)
The most fascinating aspect of 7-azaindole's photophysics is its ability to undergo ESPT. Upon photoexcitation, the electronic redistribution dramatically alters the acidity and basicity of its two nitrogen atoms: the pyrrolic N1-H becomes a stronger acid, while the pyridinic N7 becomes a stronger base.[3] This creates a thermodynamic driving force for a proton to be transferred from N1 to N7, forming an excited-state tautomer. This tautomer is a distinct chemical species with its own, significantly red-shifted fluorescence, often appearing as a second emission band around 500 nm in suitable environments.[5]
The ESPT process is not intrinsic to the isolated molecule; it is critically mediated by the local environment in one of two primary ways:
-
Dimer-Mediated ESPT: In nonpolar, aprotic solvents, 7-azaindole molecules self-associate to form hydrogen-bonded cyclic dimers. Following excitation of the dimer, a concerted double proton transfer occurs along the hydrogen bonds, a process that has been shown to happen on an ultrafast timescale.[6][14][15]
-
Solvent-Mediated ESPT: In protic solvents like alcohols or water, one or more solvent molecules can form a "proton wire" or bridge between the N1-H and N7 sites. This solvent bridge facilitates the proton transfer, again leading to the formation of the fluorescent tautomer.[16][17][18]
This dual-emission capability—one band from the "normal" locally excited state and a second from the tautomer—makes 7-azaindole an exceptionally sensitive ratiometric probe for environments capable of supporting proton transfer, such as the highly organized water molecules at a protein surface.
Part 2: A Practical Guide to Investigating Solvatochromism
Studying the solvatochromism of 7-azaindole or its analogs is a systematic process that combines steady-state and time-resolved spectroscopic techniques. The goal is to build a comprehensive picture of how the solvent modulates the ground and excited states of the molecule.
Core Experimental Techniques
-
Steady-State UV-Vis Absorption and Fluorescence Spectroscopy: This is the foundational experiment.[19] Absorption spectroscopy reveals how the solvent affects the energy required to excite the molecule, while fluorescence spectroscopy shows how the solvent stabilizes the excited state before emission. The difference between the absorption and emission maxima (the Stokes shift) is a key indicator of the extent of excited-state relaxation and the change in the molecule's properties upon excitation.
-
Time-Resolved Fluorescence Spectroscopy: Techniques such as Time-Correlated Single Photon Counting (TCSPC) are essential for dissecting the dynamics of the excited state.[16][20] By measuring fluorescence lifetimes, one can distinguish between different emitting species. For instance, in a system undergoing ESPT, one can monitor the rapid decay of the "normal" fluorescence and correlate it with the rise time of the red-shifted tautomer fluorescence, directly measuring the rate of the proton transfer reaction.[6]
Workflow: A Step-by-Step Protocol for Solvatochromic Analysis
This protocol outlines the necessary steps for characterizing a new 7-azaindole analog. The causality behind these steps is crucial: each is designed to isolate and quantify a specific aspect of the solute-solvent interaction.
Step 1: Sample and Solvent Preparation
-
Rationale: Purity is paramount. Trace impurities (especially water in non-protic solvents) can act as proton donors/acceptors, confounding the analysis of ESPT.
-
Protocol: a. Synthesize or procure the 7-azaindole analog and verify its purity (>98%) via NMR and mass spectrometry. b. Obtain spectroscopic-grade solvents spanning a wide range of polarities and hydrogen-bonding capabilities (e.g., hexane, toluene, dichloromethane, acetonitrile, isopropanol, water). c. Prepare a concentrated stock solution of the analog in a non-volatile, compatible solvent (e.g., acetonitrile). d. Prepare dilute working solutions (~1-10 µM) in each test solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
Step 2: Steady-State Spectroscopic Measurements
-
Rationale: To map the energy levels of the ground and relaxed excited states in each solvent.
-
Protocol: a. Using a UV-Vis spectrophotometer, record the absorption spectrum for each sample from ~250 nm to 450 nm. Determine the absorption maximum (λₘₐₓ,abs). b. Using a fluorometer, record the fluorescence emission spectrum for each sample. Excite at or near the λₘₐₓ,abs. Record the emission maximum (λₘₐₓ,em). c. Note the presence of any secondary emission bands, which may indicate ESPT.
Step 3: Data Analysis and Solvatochromic Plots
-
Rationale: To quantify the observed spectral shifts and relate them to physical properties of the molecule.
-
Protocol: a. Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent: Δν = (1/λₘₐₓ,abs - 1/λₘₐₓ,em) * 10⁷. b. Construct a Lippert-Mataga plot by graphing the Stokes shift (Δν) against the solvent polarity function, Δf = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent. c. The slope of this plot is proportional to the square of the change in dipole moment from the ground to the excited state (Δµ²). A linear plot indicates that general solvent polarity is the dominant factor in the solvatochromic shift. Deviations often indicate specific interactions like hydrogen bonding.[11]
Part 3: Strategic Analogs for Tuned Applications
Modifying the core 7-azaindole structure is a powerful strategy for tuning its photophysical properties to suit specific applications.
-
1-Methyl-7-azaindole: The methylation of the N1 nitrogen is a critical modification. Causality: This chemical modification physically blocks the N1-H proton donor site, completely inhibiting the ESPT pathway.[5] Result: This analog exhibits a single, bright fluorescence emission even in protic solvents, with a significantly higher quantum yield and a much longer fluorescence lifetime (~21 ns in water) compared to the parent compound.[5] This makes it an excellent probe for anisotropy measurements or for tracking events on a longer timescale where the complexity of ESPT is undesirable.
-
7-Azatryptophan: This is the most important analog for biological studies. Causality: As a direct analog of tryptophan, it can be biosynthetically incorporated into proteins during expression, replacing native tryptophan residues.[4][5][16] Result: This provides a site-specific probe with unique spectral properties. Its absorption and emission are red-shifted away from the complex fluorescence of native tryptophans, and its fluorescence decay in water is a single exponential, simplifying lifetime analysis significantly.[5][16] This allows researchers to isolate signals from a specific region of a protein, even in a protein containing multiple native tryptophans.
| Compound | ESPT in Water? | λₘₐₓ,em (Water) | Quantum Yield (Φ) (Water) | Lifetime (τ) (Water) | Key Advantage |
| Tryptophan | No | ~350 nm | ~0.13 | Complex, non-exponential | Native probe |
| 7-Azaindole | Yes | ~386 nm | ~0.02 | ~0.9 ns | Sensitive to H-bonding |
| 1-Methyl-7-azaindole | No (Blocked) | ~380 nm | ~0.55 | ~21 ns | Bright, long lifetime |
| 7-Azatryptophan | Yes | ~396 nm | ~0.30 | ~0.8 ns | Site-specific protein probe |
| Note: Values are approximate and serve for comparison. Compiled from principles discussed in cited literature.[5][16] |
Part 4: Applications in High-Impact Research and Development
The unique solvatochromic and photophysical properties of 7-azaindole and its analogs translate into powerful applications across the sciences.
-
Probing Protein and Membrane Microenvironments: The dual emission of 7-azaindole resulting from ESPT is a sensitive reporter of local hydration and hydrogen-bonding networks.[3][4] By incorporating 7-azatryptophan into a protein, the ratio of the normal to the tautomer emission can provide high-resolution information about the water accessibility and dynamics at that specific site, which is invaluable for studying protein folding and binding events.
-
Fluorescent Nucleic Acid Probes: As a structural analog of purine, 7-azaindole can be incorporated into DNA oligonucleotides.[21][22] Its fluorescence is strongly quenched when stacked within a DNA duplex but increases upon melting into single strands. This property can be exploited to monitor DNA hybridization and melting dynamics in real-time.[21][22]
-
A Privileged Scaffold in Drug Discovery: The 7-azaindole core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets.[1][2] Its ability to form key hydrogen bonds, coupled with favorable bioavailability, has led to its incorporation into numerous clinically successful drugs, particularly as kinase inhibitors for cancer therapy (e.g., Vemurafenib) and other therapeutic agents.[2][7][8]
Conclusion
The solvatochromism of 7-azaindole is a compelling example of how subtle atomic changes can induce profound and useful complexity in molecular behavior. Governed by the interplay of general solvent effects and a solvent-mediated excited-state proton transfer, its environmental sensitivity is both predictable and quantifiable. This has established 7-azaindole and its strategically designed analogs, such as 1-methyl-7-azaindole and 7-azatryptophan, as indispensable tools for the modern researcher. From providing high-resolution insights into biomolecular dynamics to serving as the foundational core for life-saving therapeutics, the bright and shifting fluorescence of 7-azaindole continues to illuminate new paths in science and medicine.
References
- Smirnov, A. V., English, D., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of Physical Chemistry B.
- American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Petrich, J. W., et al. (1991). Photophysics of a Novel Optical Probe: 7-Azaindole. Journal of Physical Chemistry.
- Kim, S. K., & Zewail, A. H. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of Physical Chemistry B.
- BenchChem. (2025). Application Notes and Protocols for Investigating Excited-State Proton Transfer in 7-Azaindole. BenchChem.
- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Preprints.org.
- Sobolewski, A. L., & Domcke, W. (2010). Excited-state proton transfer relieves antiaromaticity in molecules.
- Petrich, J. W., et al. (1991). Photophysics of a novel optical probe: 7-Azaindole. IP Paris Research Portal.
- Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. (2020). European Journal of Chemistry.
- Mehata, M. S., Singh, A. K., & Sinha, R. K. (2017). Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches. Journal of Molecular Liquids, 231, 39-44.
- BenchChem. (2025). A Comparative Analysis of 7-Azaindole and Indole as Fluorescent Probes. BenchChem.
- Nam, K., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics.
- Liu, C., & Yao, Q. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Tetrahedron Letters.
- Huang, Y., Arnold, S., & Sulkes, M. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. The Journal of Physical Chemistry.
- Liu, C., & Yao, Q. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids.
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Scientific Reports.
- Doležal, M., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry.
- Kılıç, D., & Kaçmaz, S. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry.
- An, J., et al. (2017).
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
- Solvent dependence of 7-azaindole dimerization. (2013). The Journal of Chemical Physics.
- Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology.
- Ganesh, T. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]
- 14. Excited-state proton transfer relieves antiaromaticity in molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent dependence of 7-azaindole dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [dr.lib.iastate.edu]
- 17. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 21. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C-NMR Spectroscopy of 5H-Pyrrolo[2,3-b]pyrazine
Foreword: Navigating the Spectral Landscape of a Privileged Scaffold
For researchers and scientists engaged in drug development, the 5H-Pyrrolo[2,3-b]pyrazine core, also known as 4,7-diazaindole, represents a "privileged scaffold." Its unique electronic architecture has made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1] A profound understanding of its spectroscopic properties is not merely academic; it is a fundamental prerequisite for accelerating synthesis, confirming structural integrity, and elucidating the structure-activity relationships of novel derivatives.
This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C-NMR data for the parent this compound molecule. While this core is frequently utilized, fully assigned, high-resolution NMR data for the unsubstituted parent compound is not widely consolidated in singular, accessible publications. Therefore, this document synthesizes data from structural analogs, spectral prediction, and data from substituted derivatives to present a robust and validated interpretation. We will not only present the data but also delve into the causative electronic and structural factors that govern the observed chemical shifts and coupling constants, providing you with the predictive power to analyze your own novel derivatives.
Part 1: The Electronic Architecture of this compound
The NMR spectrum of a molecule is a direct reflection of its electronic environment. The this compound system is a fascinating case study in the fusion of a π-excessive pyrrole ring with a π-deficient pyrazine ring.
-
Pyrrole Ring (π-Excessive): The lone pair of electrons on the pyrrole nitrogen (N5) is delocalized into the five-membered ring, increasing electron density at carbons C2 and C3. This generally results in more shielded protons and carbons (upfield shifts) compared to benzene.
-
Pyrazine Ring (π-Deficient): The two electronegative nitrogen atoms (N4 and N7) in the six-membered ring strongly withdraw electron density via induction and resonance. This leads to a significant deshielding of the ring's protons and carbons, shifting their signals downfield.
The fusion of these two opposing systems creates a steep electronic gradient across the molecule. The pyrazine ring's electron-withdrawing character dominates, influencing the entire bicyclic system. This effect is more pronounced than in its close structural analog, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), where a C-H group is present instead of the N4 atom.
Below is the IUPAC-recommended numbering for the this compound scaffold, which will be used throughout this guide.
Caption: IUPAC Numbering of the this compound Scaffold.
Part 2: ¹H-NMR Spectral Analysis
The proton NMR spectrum provides immediate, high-resolution information on the electronic environment and connectivity of protons. The predicted spectrum for this compound is characterized by four aromatic signals and one NH proton signal, all in the downfield region.
Predicted and Comparative ¹H-NMR Data
The following table presents predicted chemical shifts and coupling constants for the parent compound in DMSO-d₆. These values are based on established increments, spectral data from derivatives, and comparison with pyrazine and 7-azaindole.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Chemical Shift |
| H5 (N-H) | ~12.0 | br s | - | Acidic proton, variable shift, broad due to quadrupolar coupling and exchange. |
| H2 | ~8.45 | d | ³J(H2-H3) ≈ 3.5 Hz | Located on the π-deficient pyrazine ring, significantly deshielded. |
| H3 | ~8.25 | d | ³J(H2-H3) ≈ 3.5 Hz | Adjacent to the electron-withdrawing pyrazine ring. |
| H6 | ~7.80 | d | ³J(H6-H7) ≈ 2.5 Hz | Part of the π-excessive pyrrole ring but deshielded by the adjacent N4. |
| H7 | ~6.70 | d | ³J(H6-H7) ≈ 2.5 Hz | Most upfield aromatic proton, reflecting the higher electron density of the pyrrole ring. |
Detailed Peak-by-Peak Analysis
-
H2 and H3 (Pyrazine Ring Protons): In pyrazine itself, the protons resonate at a highly deshielded ~8.6 ppm in CDCl₃.[2] For this compound, H2 and H3 are expected in a similarly downfield region. Their relative assignment can be confirmed with 2D NMR (HMBC), where H2 would show a correlation to the bridgehead carbon C7a, while H3 would correlate to C3a. They exhibit a typical ortho-coupling constant for a six-membered aromatic ring.
-
H6 and H7 (Pyrrole Ring Protons): These protons form a classic AB doublet system. H7 is expected to be the most shielded (furthest upfield) of the aromatic protons, characteristic of the H-β position in a pyrrole ring. H6, being at the H-α position and adjacent to the pyrazine ring junction, is shifted further downfield. The coupling constant of ~2.5 Hz is typical for adjacent protons on a pyrrole ring.
-
H5 (NH Proton): The pyrrolic N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be a broad singlet far downfield, often above 11 ppm. In a less polar solvent like CDCl₃, it may appear further upfield and be broader.
Part 3: ¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum reveals the carbon backbone of the molecule. The strong deshielding effect of the nitrogen atoms in the pyrazine ring is particularly evident in the carbon chemical shifts.
Predicted and Comparative ¹³C-NMR Data
The table below provides predicted chemical shifts for this compound in DMSO-d₆. Assignments are based on established principles and comparison with analogs like pyrazine (δ 145.1 ppm in D₂O).[3]
| Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |
| C2 | ~144.5 | Highly deshielded due to attachment to two electronegative nitrogen atoms (N4 and N7a). |
| C3 | ~142.0 | Deshielded by the adjacent N4 atom. |
| C7a | ~138.0 | Bridgehead carbon within the pyrazine ring, deshielded by N4 and N7. |
| C6 | ~129.0 | Pyrrole α-carbon, deshielded relative to C7. |
| C3a | ~120.0 | Bridgehead carbon adjacent to the pyrrole nitrogen. |
| C7 | ~103.0 | Pyrrole β-carbon, most shielded carbon due to higher electron density from N5. |
Part 4: Experimental Protocols for NMR Data Acquisition
Trustworthy data begins with a robust and reproducible experimental protocol. The following sections provide a self-validating system for acquiring high-quality NMR data for this compound and its derivatives.
Protocol 4.1: Sample Preparation
Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it is an excellent solvent and its hydrogen-bond accepting nature allows for the clear observation of exchangeable N-H protons. Chloroform-d (CDCl₃) can also be used, but N-H signals may be broader or not observed.
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H-NMR and 20-25 mg for ¹³C-NMR.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[4]
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm). Most modern spectrometers reference the residual solvent peak, making the addition of TMS unnecessary.[1]
Protocol 4.2: NMR Instrument Parameters (400 MHz Spectrometer)
Causality: The parameters below are optimized for a balance of signal-to-noise, resolution, and experiment time for a typical small organic molecule. The relaxation delay (d1) is particularly important for quantitative ¹³C-NMR.
| Parameter | ¹H Acquisition | ¹³C Acquisition |
| Pulse Program | Standard 30° pulse (zg30) | Proton-decoupled 30° pulse (zgpg30) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Spectral Width | ~16 ppm | ~220 ppm |
| Acquisition Time (aq) | ≥ 3 sec | ≥ 1.5 sec |
| Relaxation Delay (d1) | 2 sec | 2-5 sec |
| Number of Scans (ns) | 16 | 1024 or more |
Workflow for NMR Analysis
Caption: Standard workflow from sample preparation to final spectral analysis.
Part 5: Structural Confirmation with 2D-NMR
For unambiguous assignment, especially in substituted derivatives, 2D-NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For the parent scaffold, it would show a clear cross-peak between H6 and H7, and another between H2 and H3, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon signals that have attached protons (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the most powerful tool for assigning quaternary carbons and piecing together the molecular fragments.
Key HMBC Correlations for the this compound Scaffold
The diagram below illustrates the most critical HMBC correlations that would be used to confirm the structure and assignments.
Caption: Key 2- and 3-bond HMBC correlations for structural elucidation.
-
Expertise in Action: The correlation from the NH proton (H5) to the bridgehead carbons C3a and C7a is often definitive in confirming the core structure. Likewise, the 3-bond correlations from the pyrrole protons (H6, H7) to the opposite bridgehead carbons (C7a, C3a respectively) lock in the bicyclic framework.
Conclusion
The ¹H and ¹³C-NMR spectra of this compound are defined by the powerful electron-withdrawing nature of the fused pyrazine ring. This results in a spectrum where all signals appear in the deshielded, aromatic region. By understanding the underlying electronic principles and leveraging a systematic approach that includes 1D and 2D NMR techniques, researchers can confidently identify this critical scaffold and accurately characterize its many derivatives. This guide provides the foundational knowledge and practical protocols necessary to interpret these spectra, empowering scientists to accelerate their research in medicinal chemistry and beyond.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wang, X., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 723. Available from: [Link]
-
American Elements. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 20651–20661. Available from: [Link]
-
Global Substance Registration System. (n.d.). 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][5][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2658-2679. Available from: [Link]
-
McNab, H. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Journal of the Chemical Society, Perkin Transactions 1, 657-660. Available from: [Link]
-
ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN102627646A - Preparation method of 3-iodo-5-bromo-4, 7-diazaindole.
-
PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3663-3668. Available from: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4745-93-1|this compound|BLD Pharm [bldpharm.com]
- 7. americanelements.com [americanelements.com]
A Senior Application Scientist’s Guide to the 5H-Pyrrolo[2,3-b]pyrazine Core: Interrogating Initial Kinase Inhibitory Activity
Here is the in-depth technical guide on the Initial kinase inhibitory activity of the 5H-Pyrrolo[2,3-b]pyrazine core.
Executive Summary
The this compound core represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its intrinsic structural features, mimicking the adenine core of ATP, grant it a predisposition for binding within the highly conserved kinase ATP pocket. This guide provides an in-depth technical framework for researchers and drug development professionals on how to approach the initial assessment of this core's kinase inhibitory activity. We will move beyond simple protocols to explore the causal reasoning behind experimental design, from primary screening and dose-response analysis to initial selectivity profiling. The methodologies described herein are designed as self-validating systems to ensure data integrity and provide a solid foundation for subsequent lead optimization efforts targeting critical kinases such as FGFR and JAK.
The this compound Core: A Privileged Scaffold for Kinase Inhibition
Protein kinases have become principal targets for modern cancer therapy and the treatment of inflammatory diseases.[1] A key strategy in kinase inhibitor design is the identification of core molecular structures, or scaffolds, that can be systematically modified to achieve high potency and selectivity.[2][3] The this compound, a fused bicyclic heteroaromatic system, has emerged as a highly successful scaffold.[4]
Its utility stems from its function as an adenine isostere. The arrangement of nitrogen atoms in the pyrazine ring and the pyrrole ring provides a specific pattern of hydrogen bond donors and acceptors that effectively mimics the interactions of ATP with the "hinge region" of the kinase active site.[4] This inherent binding capability is the foundational reason for its "privileged" status. Numerous research efforts have demonstrated that derivatives of this core exhibit potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), Bruton's tyrosine kinase (BTK), and others.[5][6][7] For instance, a strategic swap from a 1H-pyrazolo[4,3-b]pyridine to a this compound scaffold was shown to dramatically increase binding and inhibitory activity against FGFR1.[8]
The ATP-binding pocket of a kinase is the target for the majority of small molecule inhibitors.[4] A critical feature of this pocket is the hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The backbone of this region forms key hydrogen bonds with the adenine portion of ATP, anchoring it in place for phosphotransfer. The this compound scaffold is designed to exploit this very interaction, serving as a high-affinity anchor upon which further selectivity and potency-enhancing moieties can be built.
Caption: Generalized interaction of the scaffold with the kinase hinge.
Experimental Workflow: A Validated Approach to Initial Activity Assessment
A robust and logical workflow is critical for efficiently identifying and characterizing the inhibitory potential of new derivatives based on the this compound core. The goal is to move from a library of synthesized compounds to a validated hit with a defined potency and initial selectivity profile. This process ensures that resources are focused on the most promising molecules.
Caption: High-level workflow for kinase inhibitor hit validation.
This protocol describes a universal method adaptable to many kinases, using a luminescence-based assay to measure ATP consumption.
Causality & Rationale: We choose a luminescence-based ADP detection assay (like ADP-Glo™) for its high signal-to-background ratio, sensitivity, and scalability, which is ideal for primary screening. Screening at a single, relatively high concentration (e.g., 1-10 µM) is a cost-effective strategy to quickly identify any compound exhibiting significant activity, which warrants further investigation.[5] The ATP concentration is set at or near the Michaelis constant (Km) to ensure that inhibitors compete effectively with the substrate, providing a more physiologically relevant measure of competitive inhibition.[9]
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare ATP solution: 50 µM ATP in Kinase Buffer.
-
Prepare Substrate solution: Poly(Glu, Tyr) 4:1 peptide substrate at 0.2 mg/mL in Kinase Buffer.
-
Prepare FGFR1 enzyme solution: Dilute recombinant human FGFR1 in Kinase Buffer to a working concentration of 2 ng/µL.
-
Prepare Test Compounds: Create a 10 mM stock in 100% DMSO. Serially dilute to create a 100 µM working stock for a final assay concentration of 1 µM.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of Kinase Buffer to all wells.
-
Add 0.5 µL of test compound solution (or DMSO for control wells) to appropriate wells.
-
Add 2.5 µL of Substrate/ATP mixture to initiate the reaction.
-
Add 2.5 µL of FGFR1 enzyme solution to all wells except the "no enzyme" negative control.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
A "hit" is typically defined as a compound showing >50% inhibition.
-
Causality & Rationale: A single-point screen only indicates activity at one concentration. To quantify a compound's potency, a dose-response curve is essential. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a standard metric for comparing the potency of different inhibitors. A 10-point curve provides sufficient data resolution to accurately model the sigmoidal dose-response relationship.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the "hit" compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Execution: Perform the enzymatic kinase assay as described in section 2.1, but instead of a single concentration, add 0.5 µL from each point of the serial dilution to respective wells.
-
Data Analysis:
-
Plot Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Data Presentation: Potency of this compound Derivatives
| Compound ID | R₁ Group (Example Position) | R₂ Group (Example Position) | FGFR1 IC₅₀ (nM)[5][6] |
| Lead-001 | 3,5-dimethoxyphenyl | H | 150.5 |
| Lead-002 | 3,5-dimethoxyphenyl | 2-methoxyethyl | 35.2 |
| Lead-003 | 2,6-dichloro-3,5-dimethoxyphenyl | H | 3.0 |
| Lead-004 | 2,6-dichloro-3,5-dimethoxyphenyl | ethyl | 0.6 |
This table contains illustrative data based on published findings to demonstrate format.
Causality & Rationale: Potency is meaningless without selectivity. An inhibitor that hits many kinases will likely have significant off-target effects and toxicity.[3] Profiling a lead compound against a panel of related kinases (e.g., other FGFR family members, other tyrosine kinases like VEGFR2, or serine/threonine kinases) provides the first crucial insight into its selectivity. This is a self-validating step; a compound that is potent but highly non-selective may be deprioritized.
Methodology:
-
Kinase Panel Selection: Choose a panel of kinases. This should include closely related family members (e.g., FGFR1, 2, 3, 4) and representatives from different branches of the human kinome.
-
Assay Execution: Perform the single-point enzymatic assay as described in 2.1 for each kinase in the panel, using the lead compound at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Calculate the Percent Inhibition for each kinase.
Data Presentation: Kinase Selectivity Profile for Lead-004
| Kinase Target | Kinase Family | % Inhibition @ 1 µM[5][6] |
| FGFR1 | RTK | 99% |
| FGFR2 | RTK | 95% |
| FGFR3 | RTK | 92% |
| FGFR4 | RTK | 85% |
| VEGFR2 | RTK | 35% |
| JAK3 | TK | 15% |
| Src | TK | 8% |
| PKCα | Ser/Thr | <5% |
This table contains illustrative data based on published findings to demonstrate format.
Initial Structure-Activity Relationship (SAR) Insights
For example, in the development of FGFR inhibitors, it was found that adding a 2,6-dichloro-3,5-dimethoxyphenyl group was critical for achieving high potency.[10] Further optimization by introducing small alkyl groups (like ethyl) to another part of the molecule led to sub-nanomolar inhibitors.[5][6]
Conclusion and Next Steps
The this compound core is a robust and versatile starting point for the development of potent and selective kinase inhibitors. The systematic workflow presented here—moving from a broad primary screen to quantitative potency determination and initial selectivity profiling—provides a reliable framework for identifying promising lead compounds. The data generated through these validated protocols allows for the elucidation of initial SAR, guiding the next phase of a drug discovery project: lead optimization. Subsequent steps will involve expanding the selectivity profiling, confirming activity in cell-based assays that measure downstream signaling, and eventually, assessing pharmacokinetic properties and in vivo efficacy.
References
-
Bajusz, D., Ferenczy, G. & Keserű, G. M. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Wang, Y., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. [Link]
-
Various Authors. (n.d.). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Semantic Scholar. [Link]
-
Wang, Y., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. [Link]
-
Gao, W., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. PubMed. [Link]
-
Zhang, T., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. PubMed. [Link]
-
Various Authors. (n.d.). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. AGRIS. [Link]
-
Zhang, T., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Center for Biotechnology Information. [Link]
-
Hart, A. C., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. PubMed. [Link]
-
Alkahtani, H. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
Sources
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symansis.com [symansis.com]
- 10. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 5H-Pyrrolo[2,3-b]pyrazine Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 5H-pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system also known as 4,7-diazaindole, has firmly established itself as such a structure.[1] This guide provides an in-depth exploration of this versatile scaffold, offering researchers, scientists, and drug development professionals a technical overview of its chemical space, synthetic navigation, and profound impact on modern drug discovery, particularly in the realm of kinase inhibition.
The unique arrangement of its fused pyrrole and pyrazine rings imparts a distinct set of electronic and steric properties.[2] The pyrazine nitrogen atoms often act as crucial hydrogen bond acceptors, enabling potent interactions with biological targets, most notably the hinge region of protein kinases.[3] This ability to serve as a bioisostere for other common scaffolds like purines or pyrazolo[4,3-b]pyridines, while offering unique vectors for chemical modification, underpins its value in the rational design of novel therapeutics.[4][5] This guide will delve into the causality behind experimental choices, provide actionable protocols, and synthesize the current understanding of this important chemical entity.
Chapter 1: The Strategic Value of the this compound Core
The significance of the this compound scaffold is most prominently demonstrated in oncology research.[6] Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulatory enzymes often dysregulated in cancer and inflammatory diseases.[6][7]
1.1. A Cornerstone in Kinase Inhibitor Design
The primary therapeutic success of this scaffold lies in its application as an ATP-competitive kinase inhibitor.[8] Aberrant signaling from receptor tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFRs), is a known driver in numerous cancers.[4][9] The this compound core has proven to be an exceptional starting point for the development of potent and selective FGFR inhibitors.[4][10][11] Similarly, it has been effectively utilized to target Janus Kinases (JAKs), particularly JAK3, which are implicated in autoimmune and inflammatory conditions.[8]
The rationale for its efficacy stems from the scaffold's ability to form key hydrogen bonds within the ATP-binding pocket of kinases, mimicking the interaction of the adenine moiety of ATP. The strategic placement of nitrogen atoms allows for this critical "hinge-binding" interaction, while the rest of the scaffold provides a rigid framework for orienting substituents into other regions of the binding site to achieve both high potency and selectivity.[3]
1.2. Beyond Kinase Inhibition: A Scaffold of Diverse Bioactivity
While its role in kinase inhibition is well-documented, the biological activities of pyrrolopyrazine derivatives are not confined to this target class. Various analogs have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, antibacterial, antifungal, and antioxidant properties.[7][12] This versatility underscores the core's value as a foundational element for broad-based library synthesis and hit-finding expeditions.
Chapter 2: Navigating the Chemical Space: Synthetic Strategies
The exploration and exploitation of the this compound chemical space are contingent upon robust and flexible synthetic methodologies. The ability to selectively functionalize the core at its various positions is paramount for systematic structure-activity relationship (SAR) studies.
2.1. Core Synthesis and Key Intermediates
A common and powerful strategy for building libraries of analogs begins with a pre-functionalized core. For instance, this compound-7-carbaldehyde serves as a versatile building block.[6] The aldehyde group provides a reactive handle for a wide array of chemical transformations, including reductive aminations, condensations, and oxidations, allowing for the introduction of diverse chemical moieties to probe the SAR at this vector.[6]
2.2. Diversification via Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for decorating the scaffold. The general workflow involves initial halogenation (e.g., bromination) of the core, followed by coupling reactions to introduce aryl, heteroaryl, or alkyl groups. This approach is fundamental to building the complex molecular architectures required for high-potency drug candidates.
Below is a representative workflow for diversifying the scaffold, illustrating the logical progression from a simple core to a complex, decorated analog.
Sources
- 1. This compound | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors [agris.fao.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5H-Pyrrolo[2,3-b]pyrazine-Based Kinase Inhibitors: An Application Note and Protocol
This guide provides an in-depth technical overview and detailed protocols for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-based kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic rationale behind the selection of the this compound scaffold, outlines key synthetic transformations, and offers a step-by-step protocol for the preparation of a representative inhibitor.
Introduction: The this compound Scaffold as a Privileged Kinase Hinge-Binder
The this compound core, a bioisostere of purine, has emerged as a "privileged scaffold" in modern kinase inhibitor design.[1][2] Its inherent structural features, particularly the arrangement of nitrogen atoms, allow it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases.[3] This mimicry of the adenine portion of ATP makes it an excellent starting point for the development of potent and selective kinase inhibitors.[1]
The strategic advantage of the this compound scaffold lies in its ability to serve as a rigid and planar anchor within the kinase active site, from which various substituents can be strategically appended to target specific sub-pockets, thereby enhancing potency and selectivity.[1][3] This has led to the successful development of inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), which are implicated in various cancers and inflammatory diseases.[3][4]
Strategic Synthesis of this compound-Based Kinase Inhibitors
The synthesis of diversely substituted this compound-based kinase inhibitors typically commences from a common starting material, 3-bromo-5H-pyrrolo[2,3-b]pyrazine, which can be functionalized through a series of robust and versatile cross-coupling reactions. The general synthetic strategy is outlined below.
Caption: General synthetic workflow for this compound kinase inhibitors.
N-Protection of the Pyrrole Moiety
The pyrrole nitrogen of the this compound core is often protected to prevent undesired side reactions and to improve solubility in organic solvents during subsequent cross-coupling steps.[5] A common and effective protecting group is a sulfonyl group, such as a tosyl or phenylsulfonyl group, which can be introduced by reacting the scaffold with the corresponding sulfonyl chloride in the presence of a base like sodium hydride (NaH).[5] This protection also serves to activate the heterocyclic system towards certain transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Key to Diversification
The true power of this synthetic approach lies in the use of palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents at the C3 position of the this compound core. The two most frequently employed reactions are the Sonogashira and Suzuki couplings.
Sonogashira Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][6][7][8][9] In the context of this compound synthesis, it allows for the introduction of various alkynyl moieties, which can serve as key pharmacophores or as handles for further functionalization.
-
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., generated in situ from a Pd(II) precursor) and a copper(I) co-catalyst (typically CuI) is traditionally used. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[6][7][8] Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[7]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like XPhos, are often employed to stabilize the palladium catalyst and promote the catalytic cycle.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.[9]
-
Suzuki Coupling: The Suzuki coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and a halide or triflate.[11][12][13] This reaction is particularly valuable for introducing aryl and heteroaryl substituents, which are common features in kinase inhibitors.
-
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a frequently used and highly effective catalyst for Suzuki couplings involving heteroaromatic compounds.[11][12][13] The dppf ligand's wide bite angle and electron-rich nature are well-suited to stabilize the palladium center throughout the catalytic cycle, promoting efficient oxidative addition and reductive elimination.[12][13]
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically used to activate the organoboron species.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is often employed to ensure the solubility of both the organic and inorganic reagents.[11]
-
N-Deprotection
The final step in the synthesis is often the removal of the N-protecting group to yield the free N-H of the pyrrole ring, which can be crucial for hinge-binding interactions in the kinase active site. The deprotection conditions are dependent on the specific protecting group used. For sulfonyl groups, basic hydrolysis (e.g., with KOH in ethanol) or reductive cleavage can be employed.[14]
Detailed Protocol: Synthesis of a Representative FGFR Inhibitor
This protocol details the synthesis of a potent FGFR inhibitor based on the this compound scaffold, adapted from published procedures.[5]
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | Commercial Source | >95% |
| Sodium Hydride (60% dispersion in mineral oil) | Major Chemical Supplier | |
| 1H-imidazole-4-sulfonyl chloride | Custom Synthesis or Commercial Source | >95% |
| 1-Fluoro-2-iodoethane | Commercial Source | >97% |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Commercial Source | >98% |
| Pd(dppf)Cl₂ | Commercial Source | >98% |
| Potassium Carbonate | Major Chemical Supplier | >99% |
| Dry N,N-Dimethylformamide (DMF) | Major Chemical Supplier | Anhydrous |
| 1,4-Dioxane | Major Chemical Supplier | Anhydrous |
| Dichloromethane (DCM) | Major Chemical Supplier | HPLC Grade |
| Methanol (MeOH) | Major Chemical Supplier | HPLC Grade |
| Ethyl Acetate (EtOAc) | Major Chemical Supplier | HPLC Grade |
Step-by-Step Synthesis
Step 1: N-Sulfonylation of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
-
Suspend sodium hydride (1.1 eq.) in dry DMF in a round-bottom flask under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in dry DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1H-imidazole-4-sulfonyl chloride (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (DCM/MeOH gradient) to afford 5-((1H-imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine.
Step 2: N-Alkylation of the Imidazole Moiety
-
Suspend sodium hydride (1.2 eq.) in dry DMF under an argon atmosphere.
-
Add 5-((1H-imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) to the suspension and stir at room temperature for 30 minutes.
-
Add 1-fluoro-2-iodoethane (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine.
Step 3: Suzuki Coupling with Pyrazole Boronic Ester
-
To a mixture of 3-bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.), and potassium carbonate (3.0 eq.) in a round-bottom flask, add a degassed mixture of 1,4-dioxane and water (3:1 v/v).
-
Add Pd(dppf)Cl₂ (0.05 eq.) to the mixture.
-
Heat the reaction to 80 °C under an argon atmosphere and stir for 4 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (EtOAc/Hexanes gradient) to obtain the final product, 5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful installation of the various substituents.[15]
-
Mass Spectrometry (MS): To verify the molecular weight of the products.[15]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[4]
Biological Context: Targeting Kinase Signaling Pathways
The synthesized this compound-based inhibitors are designed to target specific kinase signaling pathways that are often dysregulated in cancer and other diseases.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of various cancers.[3]
Caption: Inhibition of the FGFR signaling pathway by this compound inhibitors.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Using 7-azaindole as a fluorescent probe in protein studies
Application Note & Protocols
Title: 7-Azaindole and its Analogs: Advanced Fluorescent Probes for Elucidating Protein Structure, Dynamics, and Interactions
Audience: Researchers, scientists, and drug development professionals in biochemistry, molecular biology, and pharmacology.
Abstract: This guide details the application of 7-azaindole and its derivative, 7-azatryptophan, as sophisticated fluorescent probes for investigating protein systems. 7-Azaindole's unique photophysical properties, primarily its sensitivity to the local microenvironment via Excited-State Proton Transfer (ESPT), offer significant advantages over intrinsic tryptophan fluorescence. We provide a foundational understanding of the principles governing 7-azaindole fluorescence and present detailed protocols for its use in studying protein hydration, ligand binding, and conformational dynamics. This document serves as a practical resource for leveraging 7-azaindole to gain deeper insights into complex biological mechanisms.
The Unique Photophysics of 7-Azaindole: A Superior Environmental Sensor
The primary utility of 7-azaindole as a biological probe stems from the substitution of a carbon atom at the 7-position of the indole ring with a nitrogen atom.[1] This seemingly minor alteration induces profound changes in the molecule's excited-state dynamics, making it an exquisitely sensitive reporter of its immediate surroundings.[2][3]
Excited-State Proton Transfer (ESPT): The Core Mechanism
Upon absorption of a photon, 7-azaindole is promoted to an excited electronic state. In this state, the acidity of the pyrrolic nitrogen (N1) and the basicity of the pyridinic nitrogen (N7) dramatically increase.[1] In protic solvents or in the presence of hydrogen-bonding partners, this allows for a proton to be transferred from the N1-H group to the N7 atom. This process, known as Excited-State Proton Transfer (ESPT), results in the formation of an excited-state tautomer.[1][4]
This tautomer is electronically distinct from the initially excited "normal" form and, consequently, has a different fluorescence emission profile.
-
Normal Emission (N*): In non-polar, aprotic environments, or when proton transfer is hindered, 7-azaindole relaxes by emitting a higher-energy (bluer) fluorescence, typically in the 370-400 nm range.[5]
-
Tautomer Emission (T*): When ESPT occurs, the resulting tautomer emits a lower-energy (redder) fluorescence, which is significantly Stokes-shifted, often appearing around 500 nm in alcohols.[2][5]
The presence and ratio of these two emission bands provide a ratiometric readout of the probe's local environment, particularly its hydration status and hydrogen-bonding capacity.[6] In bulk water, the process is more complex; the tautomer is rapidly protonated, leading to a species that emits around 440 nm, and the overall fluorescence decay is dominated by the population of molecules where solvation is unfavorable for ESPT.[5]
Caption: The ESPT mechanism in 7-azaindole.
Advantages Over Tryptophan
7-Azatryptophan, the amino acid analog of 7-azaindole, can be incorporated into proteins and offers several key advantages over the natural fluorophore, tryptophan:[2][3]
-
Red-Shifted Spectra: Both the absorption and emission spectra of 7-azatryptophan are red-shifted compared to tryptophan, which can help minimize background fluorescence from native tryptophans in the protein.[2][5]
-
Environmental Sensitivity: The dual-emission property provides a ratiometric signal that is highly sensitive to solvent accessibility, which is not a feature of tryptophan fluorescence.[2][7]
-
Simpler Photophysics: Under many conditions, 7-azaindole exhibits a single-exponential fluorescence decay, unlike the complex, multi-exponential decays often observed for tryptophan, simplifying data analysis.[2][5]
Applications in Protein Studies
The unique photophysical characteristics of 7-azaindole make it a versatile tool for addressing a range of questions in protein science and drug development.
Probing Protein Hydration and Solvent Accessibility
The ESPT process in 7-azaindole is critically dependent on the presence of a hydrogen-bonding network, often involving water molecules, to facilitate the proton relay.[6][8] When 7-azatryptophan is incorporated into a protein, the intensity of the tautomer emission band serves as a direct indicator of water molecule accessibility at that specific site.
-
Buried Site: A 7-azatryptophan residue buried in a hydrophobic protein core, shielded from water, will exhibit predominantly "normal" fluorescence.
-
Exposed Site: A residue on the protein surface, accessible to the solvent, will show an enhanced tautomer emission due to the participation of water molecules in the ESPT reaction.
This application is invaluable for mapping hydration shells, identifying cryptic pockets, and understanding how protein conformation affects solvent exposure.
Monitoring Protein-Ligand and Protein-Protein Interactions
Binding events at or near the location of a 7-azatryptophan probe can alter its local environment, leading to a detectable change in its fluorescence signal.
-
Displacement of Water: If a ligand binds to a pocket containing a 7-azatryptophan residue and displaces water molecules that were facilitating ESPT, a decrease in tautomer emission and an increase in normal emission will be observed.[9]
-
Conformational Change: Ligand binding can induce conformational changes that alter the probe's solvent accessibility or local polarity, resulting in a shift in the N/T emission ratio.
-
Direct Interaction: The ligand itself may possess hydrogen-bonding groups that interact directly with the 7-azaindole moiety, either promoting or inhibiting the ESPT process.[10]
This makes 7-azaindole an excellent tool for developing binding assays, determining dissociation constants (Kd), and for high-throughput screening in drug discovery.[11]
Experimental Design and Protocols
Successful application of 7-azaindole probes requires careful experimental design and execution.
Probe Incorporation
7-azatryptophan can be incorporated into proteins site-specifically. For bacterial expression, this is often achieved using tryptophan-auxotrophic strains of E. coli grown in minimal media supplemented with 7-azatryptophan.[7][12] More advanced genetic code expansion techniques can also be employed for precise placement in various expression systems.[13]
Protocol: Steady-State Fluorescence Measurements for Binding Analysis
This protocol describes a general method for a protein-ligand titration experiment using a protein containing a single 7-azatryptophan residue.
Objective: To determine the dissociation constant (Kd) of a ligand for a target protein.
Materials:
-
Purified protein containing a 7-azatryptophan probe.
-
Concentrated stock solution of the ligand in a compatible buffer.
-
Fluorescence-compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer components do not have significant absorbance or fluorescence in the measurement region.
-
Quartz micro-cuvettes.
-
Spectrofluorometer.
Methodology:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength. A wavelength of ~295-300 nm is often used to selectively excite 7-azatryptophan over native tyrosines.[14]
-
Set the emission scan range. A range from 320 nm to 600 nm is sufficient to capture both the normal and potential tautomer emission bands.
-
Optimize excitation and emission slit widths to maximize signal while avoiding photobleaching and inner filter effects. Start with 5 nm for both.
-
-
Sample Preparation:
-
Prepare a solution of the protein in the fluorescence buffer to a final concentration where its absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[1] A typical concentration is 1-5 µM.
-
Place the protein solution in the cuvette and allow it to equilibrate to the desired temperature in the fluorometer's sample holder.
-
-
Data Acquisition:
-
Record the initial fluorescence emission spectrum of the protein alone. This is the "zero ligand" data point.
-
Perform a serial titration by adding small aliquots of the concentrated ligand stock solution directly to the cuvette.
-
After each addition, mix gently by pipetting or with a micro-stir bar, and allow the solution to equilibrate for 2-5 minutes before recording the next emission spectrum.
-
Continue the titration until the fluorescence signal is saturated (i.e., further additions of ligand cause no significant change in the spectrum).
-
-
Data Analysis:
-
Correct for dilution by multiplying the fluorescence intensity at each titration point by the factor (V_initial + V_added) / V_initial.
-
Extract the fluorescence intensity at a specific wavelength where the change is maximal (e.g., the peak of the normal emission band).
-
Plot the change in fluorescence intensity (ΔF) against the total ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site specific binding equation) using non-linear regression software to determine the Kd.
-
| Parameter | Typical Value/Range | Rationale |
| Excitation Wavelength | 295 - 300 nm | Selective excitation of the red-shifted 7-azaindole probe over native tyrosine residues.[14] |
| Emission Scan Range | 320 - 600 nm | Covers both the normal (~380-400 nm) and potential tautomer (~440-550 nm) emission bands. |
| Slit Widths (Excitation/Emission) | 2 - 5 nm | Balances signal-to-noise with spectral resolution and minimizes photobleaching. |
| Protein Concentration | 1 - 10 µM | Keeps absorbance < 0.1 to avoid inner filter effects.[1] |
| Ligand Stock Concentration | 50-100x the expected Kd | Allows for titration without significant dilution of the protein sample. |
| Temperature | 20 or 25 °C | Maintain constant temperature to ensure binding constants are comparable. |
Protocol: Time-Resolved Fluorescence Measurements
Time-resolved fluorescence provides deeper insight into the dynamics of the probe's environment. The fluorescence lifetime of 7-azaindole is sensitive to its environment and can distinguish between different conformational states of a protein.
Objective: To measure the fluorescence lifetime of 7-azatryptophan within a protein.
Methodology:
-
Instrumentation: This experiment requires a specialized instrument capable of Time-Correlated Single Photon Counting (TCSPC).
-
Sample Preparation: Prepare the sample as described for steady-state measurements. The concentration should be low enough to avoid aggregation.[1]
-
Data Acquisition:
-
Excite the sample with a pulsed light source (e.g., a laser diode or pulsed lamp) at the appropriate wavelength (~295 nm).
-
Collect the fluorescence emission at a specific wavelength using a fast photodetector.
-
The TCSPC electronics build a histogram of photon arrival times relative to the excitation pulse, which represents the fluorescence decay curve.[1]
-
-
Data Analysis:
-
The decay curve is fitted to a sum of exponential functions: I(t) = Σ α_i * exp(-t/τ_i), where τ_i are the decay times (lifetimes) and α_i are the pre-exponential factors.
-
A change in the lifetime components (τ) or their amplitudes (α) upon addition of a ligand or a change in conditions (e.g., temperature, denaturant) indicates a change in the probe's local environment.
-
Caption: Workflow for a 7-azaindole fluorescence-based binding assay.
Troubleshooting and Advanced Considerations
-
Inner Filter Effect: At high concentrations, the sample can reabsorb emitted light. Always keep the sample absorbance at the excitation wavelength below 0.1.[1]
-
Photobleaching: 7-azaindole is relatively photostable, but intense excitation can lead to photodegradation. Use the lowest necessary excitation power and minimize exposure time.
-
1-Methyl-7-azaindole: For applications where ESPT is undesirable and a brighter, longer-lifetime probe is needed, consider using 1-methyl-7-azatryptophan. Methylation of the N1 nitrogen blocks the proton transfer pathway, resulting in a significantly higher fluorescence quantum yield and a longer lifetime.[2]
References
-
Smirnov, A. V., English, D. S., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of Physical Chemistry B, 101(15), 2758-2773. [Link]
-
Chowdhury, M. R., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences, 105(42), 16157-16162. [Link]
-
English, D. S., et al. (1998). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]
-
Negrie, F., et al. (1991). Photophysics of a novel optical probe: 7-Azaindole. The Journal of Physical Chemistry, 95(22), 8663-8670. [Link]
-
Lee, J. K., et al. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of chemical physics, 123(19), 194501. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29-36. [Link]
-
Gao, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 1-17. [Link]
-
Huber, T., et al. (2023). Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling. ACS sensors, 8(11), 4402-4406. [Link]
-
Wang, K., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(11), 2595-2603. [Link]
-
Garzón-Ruiz, A., et al. (2024). Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative. Chemical Science, 15(28), 10834-10844. [Link]
-
Mohammed, S. A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10565-10583. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5H-Pyrrolo[2,3-b]pyrazine Libraries
Introduction: The 5H-Pyrrolo[2,3-b]pyrazine Scaffold - A Privileged Core in Kinase Inhibitor Discovery
The this compound, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the purine core of ATP enables it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This has led to the development of numerous potent and selective kinase inhibitors targeting key players in oncogenic and inflammatory signaling pathways, such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of robust high-throughput screening (HTS) methodologies tailored for the efficient identification and characterization of novel inhibitors from this compound libraries. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for both biochemical and cell-based assays.
Section 1: Biochemical Assays for Direct Kinase Inhibition
Biochemical assays are fundamental in primary screening campaigns to identify compounds that directly interact with and inhibit the enzymatic activity of a purified kinase. These assays provide a clean, direct measure of target engagement without the complexities of a cellular environment.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assays
Scientific Principle: HTRF is a highly sensitive and robust technology ideal for HTS.[5] It is a form of Förster Resonance Energy Transfer (FRET) that utilizes the long-lived fluorescence of a lanthanide donor (e.g., Europium cryptate) and a suitable acceptor fluorophore (e.g., XL665). In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with the donor and acceptor, respectively, are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescent signal. The intensity of this signal is directly proportional to the extent of substrate phosphorylation.[6][7]
Workflow Diagram:
Caption: HTRF Kinase Assay Workflow.
Detailed Protocol: HTRF KinEASE™ TK Assay for a 384-well Plate Format
This protocol is adapted for a generic tyrosine kinase (TK) but should be optimized for the specific kinase of interest.
Materials:
-
HTRF KinEASE™-TK Kit (Revvity)
-
Purified, active kinase of interest
-
This compound library dissolved in 100% DMSO
-
ATP solution
-
Assay buffer (specific to the kinase)
-
384-well low-volume, white plates (e.g., Greiner Bio-One)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in 100% DMSO.
-
Using an automated liquid handler, dispense 2 µL of the compound dilutions into the assay plate. For controls, dispense 2 µL of DMSO (0% inhibition, high signal) and 2 µL of a known potent inhibitor (100% inhibition, low signal).
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and the biotinylated TK substrate in the assay buffer. The optimal concentrations of each should be predetermined through checkerboard titration.
-
Dispense 4 µL of the kinase/substrate mix into each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (the concentration should be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors).
-
Seal the plate and incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Detection:
-
Prepare the HTRF detection mix by combining the Eu-cryptate labeled anti-phosphotyrosine antibody and SA-XL665 in the detection buffer provided with the kit.
-
Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg2+, a necessary cofactor for kinase activity.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these two readings is used to normalize for well-to-well variations.
-
Data Analysis and Interpretation:
| Parameter | Description | Formula/Value |
| HTRF Ratio | Normalizes for well-to-well variations. | (Emission at 665 nm / Emission at 620 nm) * 10,000 |
| Percent Inhibition | Quantifies the inhibitory effect of the test compound. | 100 * (1 - (Ratio_compound - Ratio_low) / (Ratio_high - Ratio_low)) |
| Z'-Factor | A measure of assay quality and robustness.[8][9][10][11] | 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low| |
An acceptable Z'-factor for HTS is typically ≥ 0.5.[9][10] Hits are identified based on a predefined percent inhibition threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).
Section 2: Cell-Based Assays for Phenotypic Screening
Cell-based assays are crucial for secondary screening to confirm the activity of hits in a more physiologically relevant context. These assays assess the impact of compounds on cellular processes such as proliferation, viability, and specific signaling pathways.
Cell Viability/Anti-Proliferation Assays (CellTiter-Glo®)
Scientific Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a marker of metabolically active cells.[2] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration and, by extension, the number of viable cells.[12][13][14]
Workflow Diagram:
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 14. promega.com [promega.com]
Cell-Based Assay Strategies for the Evaluation of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Introduction: The 5H-Pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition
The this compound core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of potent and selective kinase inhibitors.[1][2] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a foundational element in the design of targeted therapeutics, particularly in oncology and inflammation.[3][4][5] Kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and others have been successfully targeted by derivatives of this scaffold.[2][4]
Effective evaluation of these compounds requires a systematic, multi-tiered approach using cell-based assays. Unlike biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, metabolism, and engagement with the target in its natural environment.[6][7] This guide presents a logical workflow for characterizing this compound derivatives, progressing from broad phenotypic effects to specific on-target engagement and downstream signaling consequences.
Part 1: Primary Assessment - Cellular Proliferation and Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window.
Causality: Why ATP Quantification is the Gold Standard
While traditional methods like MTT or XTT assays measure metabolic activity, they can be prone to artifacts from compounds that interfere with cellular redox processes. A more direct and robust measure of cell viability is the quantification of intracellular ATP.[8] ATP levels are a strong indicator of metabolically active, viable cells, and this measurement is less susceptible to compound interference. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely adopted method for this purpose, offering a simple "add-mix-measure" format with high sensitivity.[8][9]
Featured Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is a signal of metabolically active cells. The addition of a single reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[8][9]
Protocol: Determining IC50 values using CellTiter-Glo®
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative on the proliferation of a relevant cancer cell line (e.g., KG-1, an FGFR-dependent cell line).
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.[10][11]
-
Target cell line (e.g., KG-1) in appropriate culture medium.
-
This compound test compounds, dissolved in DMSO.
-
Positive control inhibitor (e.g., a known FGFR inhibitor).
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570 or similar).[10]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a pre-determined optimal density in a final volume of 100 µL (for 96-well plates).[10][11] Include wells with medium only for background measurement. Incubate plates at 37°C, 5% CO2 overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in culture medium. A typical starting concentration might be 10 µM, with 10-point, 3-fold dilutions. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Compound Treatment: Add the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells. Incubate for a period relevant to the cell doubling time, typically 48-72 hours.
-
Assay Execution: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent into 100 µL of medium).[8][9] d. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9][11] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (media-only wells) from all experimental wells. Normalize the data to the vehicle-treated cells (100% viability) and plot the percent viability against the log of the compound concentration. Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) model.
Data Presentation: Example IC50 Table
| Compound ID | Target Kinase | Cell Line | IC50 (nM) |
| Pyrrolo-A | FGFR1 | KG-1 | 50.5 |
| Pyrrolo-B | FGFR1 | KG-1 | 120.2 |
| Control-Inhib | FGFR1 | KG-1 | 15.8 |
Part 2: Target Engagement - Is the Compound Hitting Its Target in the Cell?
After establishing cytotoxic or anti-proliferative activity, the next critical step is to confirm that the compound directly interacts with its intended kinase target within the complex environment of a live cell. This validates that the observed phenotype is a result of on-target activity.
Causality: The Need for Direct Binding Confirmation
Phenotypic effects can arise from off-target activities or general toxicity. Therefore, directly measuring the binding of a compound to its target inside the cell is crucial. The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method that allows for the quantitative measurement of compound binding in live cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing test compound.[12][14]
Featured Assay: NanoBRET™ Target Engagement Assay
This assay measures the apparent affinity of test compounds by their ability to competitively displace a fluorescent tracer bound to a NanoLuc®-fused target protein.[15] A decrease in the BRET signal is directly proportional to the engagement of the test compound with the target protein.[13]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantify the intracellular binding affinity of a this compound derivative to its target kinase.
Materials:
-
HEK293 cells (or other suitable host cell line).
-
Plasmid DNA for the target kinase fused to NanoLuc® luciferase.
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, opaque 96-well or 384-well assay plates.
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).[16]
-
BRET-capable plate reader with 450 nm and 610 nm emission filters.[16]
Procedure:
-
Transfection: Transfect HEK293 cells with the Target-NanoLuc® fusion plasmid according to the manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.[16]
-
Cell Plating: Harvest transfected cells and resuspend them in Opti-MEM. Plate the cells into the assay plate.
-
Compound and Tracer Addition: a. Prepare serial dilutions of the test compound. b. Add the NanoBRET™ Tracer at its predetermined optimal concentration to all wells. c. Immediately add the test compound dilutions to the appropriate wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[16]
-
Substrate Addition & Reading: a. Add the Nano-Glo® Substrate to all wells as per the manufacturer's protocol.[16] b. Read the plate within 20 minutes on a BRET-capable reader, measuring both donor (450 nm) and acceptor (610 nm) luminescence.[16]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity.
Part 3: Mechanism of Action - Downstream Pathway Inhibition
Confirming target engagement is essential, but it is equally important to demonstrate that this engagement leads to the intended functional consequence: inhibition of the kinase's catalytic activity. This is typically assessed by measuring the phosphorylation status of a known downstream substrate.
Causality: Why Phospho-Protein Detection is Key
Kinases function by phosphorylating substrate proteins. Therefore, the most direct measure of a kinase inhibitor's efficacy is a reduction in the phosphorylation of its specific downstream target.[6][7] Western blotting using phospho-specific antibodies is a classic and reliable method to visualize this effect. It provides a semi-quantitative readout of target inhibition and confirms the compound's mechanism of action.
Caption: Inhibition of a kinase signaling pathway.
Featured Assay: Phospho-Protein Western Blot
This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses antibodies to detect the levels of a specific phosphorylated protein relative to the total amount of that protein.[17]
Protocol: Western Blot for Downstream Substrate Phosphorylation
Objective: To assess the ability of a this compound derivative to inhibit the phosphorylation of a key downstream substrate of its target kinase.
Materials:
-
Cell line expressing the target kinase and substrate.
-
Test compound and appropriate vehicle (DMSO).
-
Stimulant (e.g., growth factor) if the pathway is not constitutively active.
-
Lysis buffer (e.g., RIPA) supplemented with protease and, crucially, phosphatase inhibitors.[17][18]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.[17]
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[17][18]
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Starve cells of serum if necessary, then pre-treat with various concentrations of the test compound for 1-2 hours. Stimulate with the appropriate ligand (e.g., FGF for FGFR) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
Part 4: Phenotypic Confirmation - Induction of Apoptosis
For many kinase inhibitors developed for oncology, the desired ultimate cellular outcome is apoptosis, or programmed cell death. Linking target inhibition to the induction of apoptosis provides strong evidence of a compound's therapeutic potential.
Causality: Measuring the "Executioner" Caspases
Apoptosis is executed by a cascade of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that are activated during the final stages of apoptosis.[19] Measuring the combined activity of caspase-3 and -7 provides a direct and sensitive readout of apoptosis induction. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method ideal for this purpose.[20]
Featured Assay: Caspase-Glo® 3/7 Assay
This assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[19]
Protocol: Measuring Apoptosis with Caspase-Glo® 3/7
Objective: To determine if treatment with a this compound derivative induces apoptosis in a cancer cell line.
Materials:
-
Opaque-walled 96-well plates.
-
Target cell line.
-
Test compound and positive control (e.g., Staurosporine).[21]
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar).[22]
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque plate and treat with serial dilutions of the test compound, vehicle control, and a known apoptosis-inducing agent as a positive control. Incubate for a relevant duration (e.g., 24, 48 hours).
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[23]
-
Assay Execution: a. Remove plates from the incubator and allow them to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[23] c. Mix the contents by gently shaking the plate for 30-120 seconds.[19] d. Incubate the plate at room temperature, protected from light, for 1 to 3 hours to allow the signal to stabilize.[19][23]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract background luminescence and normalize the data to the vehicle-treated cells. Plot the fold-increase in caspase activity against compound concentration.
Conclusion
The systematic application of this tiered assay cascade—from proliferation to target engagement, pathway modulation, and finally, apoptosis—provides a comprehensive profile of a this compound derivative's cellular activity. This approach ensures that decisions on lead compound progression are based on robust, physiologically relevant data, confirming not only that the compound affects the cells, but also how it achieves that effect through direct, on-target action.
References
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/301642254_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
- Cell-based Kinase Assays. Profacgen. [URL: https://www.profacgen.com/cell-based-kinase-assays.htm]
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Tips for Detecting Phosphoproteins by Western Blot. Invent Biotechnologies Inc. [URL: https://www.inventbiotech.com/tips-for-detecting-phosphoproteins-by-western-blot]
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protcards/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
- Application Notes and Protocols for Measuring Caspase 3/7 Activity with PW69. Benchchem. [URL: https://www.benchchem.com/application-notes/106/protocols-for-measuring-caspase-3-7-activity-with-pw69]
- Tips for detecting phosphoproteins by western blot. Proteintech Group. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [URL: https://www.scribd.com/document/361099153/Celltiter-Glo-Luminescent-Cell-Viability-Assay-Protocol]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [URL: https://www.bio-techne.
- Methods for Detecting Kinase Activity. Cayman Chemical. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
- CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol.pdf]
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/immuno-oncology/cell-based-kinase-assay-service.htm]
- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-intracellular-bet-brd-assay/?
- Spotlight: Cell-based kinase assay formats. Reaction Biology. [URL: https://www.reactionbiology.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement/]
- NanoBRET™ Target Engagement for drug development. News-Medical.Net. [URL: https://www.news-medical.net/promotions/NanoBRET-Target-Engagement]
- Caspas-Glo 3/7 Assay. Reaction Biology. [URL: https://www.reactionbiology.
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [URL: https://ncats.nih.gov/files/assays/2449/2449_1.0.pdf]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379328/]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://celtarys.com/knowledge-hub/biochemical-assays-for-kinase-activity-drug-discovery/]
- Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://worldwide.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893113/]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10571343/]
- From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [URL: https://www.promegaconnections.com/from-hit-to-live-cell-target-engagement-assay-dna-encoded-library-screens-and-nanobret-dye/]
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [URL: https://www.eubopen.org/sites/default/files/2020-09/SOP_EUbOPEN_NanoBRET_v1.0.pdf]
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/23/3/698]
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [URL: https://pubs.acs.org/doi/10.1021/acs.slasdisc.1c00085]
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.201800067]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010814-124322]
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017320/]
- Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23574045/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. scribd.com [scribd.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. news-medical.net [news-medical.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. eubopen.org [eubopen.org]
- 17. researchgate.net [researchgate.net]
- 18. inventbiotech.com [inventbiotech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. reactionbiology.com [reactionbiology.com]
- 22. tripod.nih.gov [tripod.nih.gov]
- 23. promega.com [promega.com]
Application Notes & Protocols: The 5H-Pyrrolo[2,3-b]pyrazine Scaffold for Potent and Selective FGFR Inhibitor Design
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: Targeting Aberrant FGFR Signaling in Cancer
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in normal cellular processes, including embryonic development, tissue repair, angiogenesis, and metabolism.[1][2] The signaling cascade is initiated upon the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor, which induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][4] This activation triggers several key downstream signaling pathways, most notably the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which in turn regulate cell proliferation, survival, and differentiation.[1][3][5]
In numerous cancers, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, becomes a key oncogenic driver.[2][6][7] This makes the FGFR family a compelling target for therapeutic intervention in oncology. The development of small-molecule kinase inhibitors that can selectively block the ATP-binding site of FGFRs is a major focus of modern drug discovery.[6][7]
The 5H-Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core for Kinase Inhibition
The design of selective kinase inhibitors often relies on identifying and optimizing "privileged scaffolds"—core molecular frameworks that are predisposed to bind to the ATP pocket of kinases.[8] The this compound, a fused heterocyclic system, has emerged as a highly effective scaffold for targeting FGFRs.[6][9]
The utility of this scaffold stems from its rigid, planar structure and the specific arrangement of nitrogen atoms, which act as key hydrogen bond acceptors and donors. This enables the core to mimic the adenine portion of ATP and form critical hydrogen bonds with the "hinge" region of the kinase domain, a conserved structural motif that connects the N- and C-lobes of the kinase. This hinge-binding interaction is a hallmark of most Type I ATP-competitive kinase inhibitors and is essential for potent enzymatic inhibition.[10][11]
Studies have shown that transitioning from other scaffolds, such as 1H-pyrazolo[4,3-b]pyridine, to the this compound core can significantly enhance binding activity against FGFR1.[6][12] This highlights the favorable geometry and electronic properties of the pyrrolopyrazine system for docking into the FGFR active site.
Structure-Activity Relationship (SAR) and Rational Design
Systematic optimization of the this compound scaffold has led to the discovery of highly potent and selective FGFR inhibitors.[6][13] The design strategy can be broken down by considering substitutions at three key positions:
-
The "Hinge-Binding" Core: The this compound itself is the primary hinge-binder. Its integrity is crucial for maintaining the fundamental interaction with the kinase backbone.
-
The "Hydrophobic Pocket" Moiety: Substituents directed towards the hydrophobic regions of the ATP binding site are critical for potency and selectivity. For instance, attaching a 3,5-dimethoxyphenyl group creates favorable interactions and has been identified as a selectivity-enhancing motif for FGFR.[13]
-
The "Solvent-Exposed" Region: Modifications at other positions, often extending towards the solvent-exposed surface, can be used to fine-tune physicochemical properties like solubility and metabolic stability, as well as to pick up additional interactions. For example, optimization of a pyrazole substituent led to compound 13 , which demonstrated an exceptionally potent FGFR1 IC50 of 0.6 nM.[6] Further modifications to an imidazole moiety on this part of the molecule showed that small alkyl groups like ethyl or isopropyl could maintain high potency.[6]
Data Presentation: SAR of this compound Analogs
The following table summarizes the in vitro enzymatic activity of selected this compound derivatives against FGFR1, illustrating the principles of SAR. Data is adapted from Jiang, A., et al. (2018).[6]
| Compound ID | R1 (Modification on Pyrazole) | R2 (Modification on Imidazole) | FGFR1 IC50 (nM) |
| 13 | H | H | 0.6 |
| 14 | Isopropyl | H | >10,000 |
| 28 | H | Methyl | 13.0 |
| 29 | H | Ethyl | 3.0 |
| 30 | H | Isopropyl | 3.0 |
This data clearly demonstrates that small, specific substitutions on the peripheral groups have a profound impact on inhibitory potency. The unsubstituted pyrazole (Compound 13 ) is optimal, while larger groups like isopropyl (Compound 14 ) are detrimental. Small alkyl groups on the imidazole (Compounds 29 , 30 ) are well-tolerated and maintain high potency.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Core
This protocol outlines a general, plausible synthesis for a core intermediate used in the construction of this compound-based inhibitors, adapted from methodologies described in the literature.[2]
Objective: To synthesize 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.
Materials:
-
Commercially available starting materials and reagents
-
Anhydrous solvents (e.g., DMF, Dioxane)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Purification equipment (e.g., column chromatography system, HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Step-by-Step Methodology:
-
Step 1: Halogenation of Pyrrolopyrazine Core (Not explicitly detailed in all papers, but a common prerequisite)
-
Rationale: To introduce a reactive handle (e.g., bromine or chlorine) onto the pyrrolopyrazine scaffold at the desired position for subsequent cross-coupling reactions.
-
Procedure: Treat the starting this compound with a suitable halogenating agent like N-Bromosuccinimide (NBS) in a solvent such as DMF at room temperature to obtain the halogenated intermediate. Monitor reaction completion by TLC or LC-MS.
-
-
Step 2: Suzuki or Stille Cross-Coupling
-
Rationale: This is the key C-C bond-forming step to attach the desired pyrazole moiety to the pyrrolopyrazine core. The Suzuki reaction (using a boronic acid/ester) is often preferred due to the stability and commercial availability of the reagents.
-
Procedure: a. To a solution of the halogenated this compound intermediate (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) in a mixture of Dioxane and water, add a base such as K2CO3 (3.0 eq). b. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. c. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq). d. Heat the reaction mixture under an inert atmosphere at 90-100 °C for 4-12 hours, monitoring progress by LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification and Characterization
-
Rationale: To isolate the pure desired product from residual reactants, catalyst, and byproducts.
-
Procedure: Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final compound, 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine, using 1H-NMR, 13C-NMR, and LC-MS. The expected proton NMR would show characteristic signals for the pyrrolopyrazine and methyl-pyrazole protons.[2]
-
Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against FGFR1. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[14][15][16]
Objective: To quantify the potency of a synthesized this compound derivative as an FGFR1 inhibitor.
Materials:
-
Recombinant human FGFR1 enzyme (active)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
Test inhibitor (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[15]
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Rationale: To create a serial dilution of the inhibitor to test its effect across a range of concentrations.
-
Procedure: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, dilute this series into the kinase buffer to achieve the desired final assay concentrations (typically ensuring the final DMSO concentration is ≤1%).
-
-
Kinase Reaction Setup:
-
Rationale: To initiate the enzymatic reaction in the presence of the inhibitor.
-
Procedure (in a 384-well plate): a. Add 1 µL of the diluted inhibitor or DMSO vehicle (for 0% and 100% inhibition controls). b. Add 2 µL of a solution containing FGFR1 enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng range.[15] c. To initiate the reaction, add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for FGFR1. d. Mix the plate gently.
-
-
Reaction Incubation:
-
Signal Development and Detection:
-
Rationale: To stop the kinase reaction and convert the ADP produced into a luminescent signal.
-
Procedure (following the ADP-Glo™ kit instructions): [16] a. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP to ATP and simultaneously catalyzes a luciferase reaction to produce light. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Rationale: To measure the light output and calculate the inhibitor's potency.
-
Procedure: a. Read the luminescence on a plate-reading luminometer. b. Normalize the data using the high (DMSO only) and low (no enzyme or potent inhibitor) controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
References
- Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (Source: National Center for Biotechnology Information) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENMBouqxUglv0SOf-nEydxCelzhpi-F-QS4dscmGFN9aDMt7r3zWUDNi2H4TB2NY_HaaGiY5R93Ejs4T1IY7mQfOtfnSe1ZOwOnEAsobdvjhqvyFnDIkpku7ft1ZGZ0v1VwCMs]
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (Source: Frontiers in Cell and Developmental Biology) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAiVnCflYn8ZnPANnqKjvztjzr2CB_E5Dg6YIoQ3Z2iDxDpCHBmsKSHp-76HI8MKIAkgYFa7OmqNDdbPZmBTvNRVu0t6tQovozIXyaQOehfTRr8hxTqy-gVeKDPqUMID-SR7KT7mitbldgDjQtCL8ZnXR7hcRVlMnFwpvuOSjHbTmkU-048F53S6hv0d4Rtbml]
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/23/3/698]
- The Fibroblast Growth Factor signaling pathway. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4045722/]
- Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (Source: AACR Journals) [URL: https://aacrjournals.
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (Source: Europe PMC) [URL: https://europepmc.org/article/med/29562629]
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/323871271_Structure-Based_Discovery_of_a_Series_of_5H-Pyrrolo23-bpyrazine_FGFR_Kinase_Inhibitors]
- FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. (Source: Assay Genie) [URL: https://www.assaygenie.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383177/]
- Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30972282/]
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/36102613/]
- FGFR2 Kinase Assay. (Source: Promega Corporation) [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-fgfr2-kinase-protocol.pdf]
- LanthaScreen Eu kinase binding assay for FGFR1 Overview. (Source: Thermo Fisher Scientific) [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen-eu-kinase-binding-assay-fgfr1-protocol.pdf]
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00053]
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (Source: bioRxiv) [URL: https://www.biorxiv.org/content/10.1101/2023.03.19.533318v1]
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9478465/]
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Structure-Based-Discovery-of-a-Series-of-FGFR-Jiang-Liu/80a911a37c449c25389658f89569b3607a75097f]
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5039523/]
- Kinase selectivity profile of 10h. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Kinase-selectivity-profile-of-10h_tbl6_349942702]
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/22/5/747]
- FGFR4 Kinase Assay. (Source: Promega Corporation) [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-fgfr4-kinase-protocol.pdf]
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5874888/]
- FGFR1 Kinase Assay. (Source: Promega Corporation) [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-fgfr1-kinase-protocol.pdf]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798774/]
- Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752402/]
- Scaffold-based design of kinase inhibitors for cancer therapy. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/19932020/]
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/308101439_Discovery_and_Biological_Evaluation_of_a_Series_of_Pyrrolo23-bpyrazines_as_Novel_FGFR_Inhibitors]
-
Pyrrolo[2,1-f][1][3][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s00044-021-02819-z]
- FGFR Inhibition | FGFR Inhibitor Review. (Source: Selleck Chemicals) [URL: https://www.selleckchem.
- CAS 1369147-08-9 | 5H,6H,7H-Pyrrolo[2,3-B]pyrazine. (Source: Synblock) [URL: https://www.synblock.com/cas-1369147-08-9.html]
- Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (Source: AACR Journals) [URL: https://aacrjournals.org/clincancerres/article/26/4/763/79361/Facts-and-New-Hopes-on-Selective-FGFR-Inhibitors]
- The synthesis of 5H-pyrrolo [3,4-b] pyrazine. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/The-synthesis-of-5H-pyrrolo-34-b-pyrazine_fig1_349880155]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8188176/]
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/23/10/2678]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Development of Selective JAK3 Inhibitors Utilizing the 5H-Pyrrolo[2,3-b]pyrazine Scaffold: Application Notes and Protocols
Introduction: The Rationale for Targeting JAK3 in Immunomodulation
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are pivotal mediators of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is strongly implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and certain cancers.[1][2][3]
JAK3, in particular, presents a compelling therapeutic target due to its restricted expression, primarily in lymphocytes (T cells, B cells, and NK cells).[4][5] It predominantly associates with the common gamma chain (γc) of cytokine receptors, which is a shared component for signaling by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] This selective expression and function suggest that inhibiting JAK3 could offer a more targeted immunomodulatory effect with a potentially wider therapeutic window compared to broader-spectrum JAK inhibitors. Loss-of-function mutations in JAK3 are known to cause Severe Combined Immunodeficiency (SCID), highlighting its critical role in lymphocyte development and function.[3][4] Conversely, hyperactivation of the JAK3 pathway is associated with autoimmune disorders like rheumatoid arthritis and psoriasis.[2][4]
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising core structure for the development of potent and selective ATP-competitive JAK3 inhibitors.[6][7] Its rigid, heterocyclic structure provides a solid anchor within the ATP-binding pocket of the kinase, and strategic modifications at various positions allow for the fine-tuning of potency and selectivity against other JAK isoforms.[6][7] This document provides a comprehensive guide for researchers, detailing the synthesis, in vitro and cellular evaluation, and preclinical assessment of novel JAK3 inhibitors based on this versatile scaffold.
The JAK-STAT Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical JAK-STAT signaling cascade, the primary target of the inhibitors discussed herein.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
I. Chemical Synthesis of a Representative this compound Inhibitor
This section outlines a general synthetic route for a representative this compound-based JAK3 inhibitor. The specific reagents and conditions can be adapted based on the desired substitutions to explore the structure-activity relationship (SAR).
Protocol 1: Synthesis of a 2-Phenyl Ether-5H-pyrrolo[2,3-b]pyrazine Derivative
This protocol is adapted from methodologies described in the literature for similar scaffolds.[7][8]
Step 1: Synthesis of 3-bromo-5H-pyrrolo[2,3-b]pyrazine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Bromination: Cool the suspension to 0°C in an ice bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki Coupling for Phenyl Ether Introduction
-
Reaction Setup: To a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine in a solvent mixture (e.g., dioxane and water) in a microwave vial, add the desired (substituted) phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to the specified temperature and time.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by flash chromatography.
Step 3: N-Alkylation of the Pyrrole Nitrogen
-
Deprotonation: In an anhydrous solvent like DMF, treat the product from Step 2 with a strong base such as sodium hydride (NaH) at 0°C.
-
Alkylation: After stirring for a short period, add the desired alkylating agent (e.g., an alkyl halide).
-
Reaction Monitoring and Purification: Allow the reaction to warm to room temperature and monitor its completion. Quench the reaction carefully with water and extract the product. Purify by column chromatography to yield the final inhibitor.
Characterization: The final compound and all intermediates should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
II. In Vitro Biochemical Evaluation
Protocol 2: JAK3 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol provides a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific recombinant JAK enzyme.[3][9]
Materials:
-
Recombinant human JAK3 enzyme (and other JAK isoforms for selectivity profiling)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compound (serially diluted)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of the 384-well plate.
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.
-
Add 2 µL of the 2X enzyme/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Kₘ) for JAK3.
-
Add 2 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Termination and Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the SAR for potent and selective JAK3 inhibition.[6][7]
| Position of Modification | Moiety | Impact on Activity/Selectivity |
| C2 | Phenyl ethers | Introduction of a phenyl ether moiety can enhance potency. Substitutions on the phenyl ring provide a vector to achieve selectivity against other JAK isoforms.[6][7] |
| C3 | Amido groups | Can provide potent inhibitors with good biopharmaceutical properties and selectivity for JAK3 over JAK1.[10] |
| N5 (Pyrrole) | Cyclopropyl, Alkyl groups | N-alkylation can influence potency and pharmacokinetic properties. |
| Pyrazine Ring | Substitutions | Can modulate kinase selectivity and overall compound properties. |
III. Cellular Assays for Target Engagement and Potency
Protocol 3: Cellular Assay for Inhibition of STAT5 Phosphorylation
This protocol assesses the ability of the inhibitor to block cytokine-induced STAT5 phosphorylation in a cellular context, providing a measure of target engagement and cellular potency.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Kit225, Ba/F3)[11][12]
-
Complete cell culture medium
-
Recombinant human IL-2 (or other relevant γc cytokine)
-
Test compound (serially diluted)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-STAT5, anti-total-STAT5, and a loading control like anti-GAPDH)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Starvation: Culture cells under standard conditions. Prior to the experiment, starve the cells of cytokines for a defined period to reduce basal STAT phosphorylation.
-
Inhibitor Pre-treatment: Seed the cells in a multi-well plate and pre-incubate with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-2 for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total-STAT5.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT5 signal to the total-STAT5 signal. Determine the IC₅₀ for the inhibition of STAT5 phosphorylation by plotting the normalized signal against the inhibitor concentration.
IV. Selectivity Profiling
Achieving selectivity for JAK3 over other JAK family members is a critical objective in the development of targeted therapies to minimize off-target effects.
Protocol 4: Kinase Selectivity Profiling
Workflow for Kinase Selectivity Profiling
Caption: A workflow for determining the kinase selectivity profile.
Procedure:
-
JAK Family Profiling: Perform the in vitro kinase assay (Protocol 2) in parallel for recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
-
IC₅₀ Determination: Determine the IC₅₀ value for the test compound against each JAK isoform.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the IC₅₀ value for the off-target JAK isoform by the IC₅₀ value for JAK3 (e.g., Selectivity for JAK1 = IC₅₀(JAK1) / IC₅₀(JAK3)). A higher ratio indicates greater selectivity for JAK3.
-
Broader Kinome Profiling: For lead compounds with promising JAK family selectivity, consider a broader kinome scan against a panel of other kinases to identify potential off-target activities. This is often performed as a service by specialized companies.[4]
V. In Vivo Preclinical Evaluation
Protocol 5: Evaluation in a Mouse Model of Rheumatoid Arthritis
Animal models are essential for evaluating the in vivo efficacy of JAK3 inhibitors. The collagen-induced arthritis (CIA) model in mice is a commonly used model for rheumatoid arthritis.[2][13]
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA.
-
Administer the primary immunization intradermally at the base of the tail.
-
After 21 days, administer a booster immunization of type II collagen emulsified in IFA.
-
-
Dosing:
-
Once arthritis is established (typically around day 28-35), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle orally, once or twice daily, for a specified duration (e.g., 14-21 days).
-
-
Efficacy Assessment:
-
Clinical Score: Monitor the mice daily or every other day for signs of arthritis (redness, swelling) in each paw and assign a clinical score (e.g., 0-4 scale).
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for pharmacokinetic analysis and cytokine profiling.
-
Harvest the paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Conclusion
The this compound scaffold represents a highly tractable starting point for the development of potent and selective JAK3 inhibitors. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro and cellular characterization, and in vivo evaluation of novel compounds based on this scaffold. By systematically applying these methodologies, researchers can effectively advance their drug discovery programs aimed at developing next-generation immunomodulatory therapies with improved efficacy and safety profiles.
References
- Benchchem. (2025). Comparative Analysis of JAK Inhibitor Selectivity: A Guide for Researchers.
- Promega Corpor
- O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England Journal of Medicine, 368(2), 161–170.
- Jaime-Figueroa, S., De Vicente, J., Hermann, J., Jahangir, A., Jin, S., Kuglstatter, A., Lynch, S. M., Menke, J., Niu, L., Patel, V., Shao, A., Soth, M., Vu, M. D., & Yee, C. (2013). Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522–2526.
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Autoimmunity and Cancer. The Journal of Allergy and Clinical Immunology, 140(3), 627-635.
- Eberl, M., & Alunno, A. (2023).
- Bauer, S. M., Gehringer, M., & Laufer, S. A. (2014). A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. Analytical Methods, 6(20), 8295-8302.
- Zak, M., et al. (2012). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches.
- BellBrook Labs. (2021).
- O'Shea, J. J., & Gadina, M. (2014). Janus kinase Inhibitors in autoimmune diseases.
- BellBrook Labs. (n.d.).
- Traves, P. G., Murray, B., & Cantley, L. C. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Zhang, H., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698.
- Benchchem. (2025). Strategies to minimize Jak-IN-14 cytotoxicity in primary cells.
- The Jackson Laboratory. (2020). Using Autoimmune Disease Models in Pre-clinical Drug Discovery.
- Wang, G., et al. (2024). A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. mBio, 15(3), e03224-23.
- Zhang, H., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698.
-
Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][6][9][14]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404.
- Jaime-Figueroa, S., De Vicente, J., Hermann, J., Jahangir, A., Jin, S., Kuglstatter, A., Lynch, S. M., Menke, J., Niu, L., Patel, V., Shao, A., Soth, M., Vu, M. D., & Yee, C. (2013). Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors. PubMed.
- Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
- BellBrook Labs. (2021).
- Khan, M. F., et al. (2023). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 24(13), 10833.
- Ialongo, C., & Monti, M. C. (2022).
- Patel, H., et al. (2020). Design, Synthesis and Biological Evaluation of Some New Derivatives of Azoles Bearing Pyrrolo [2, 3-d] Pyrimidine Nucleus as Janus Kinase Inhibitors. International Journal of Science and Research (IJSR), 9(11), 1013-1021.
- Marron, B. E., et al. (2012). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry, 55(24), 11059-11071.
- Chen, Y. C., et al. (2022). Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases. Journal of Immunology Research, 2022, 9956414.
- Ross, J. A., et al. (2016). Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies. Oncotarget, 7(23), 34863-34875.
- Ross, J. A., et al. (2016). Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies. Oncotarget, 7(23), 34863-34875.
- Hedvat, M., et al. (2009). The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell, 16(6), 487-497.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the Synthesis of N-Tosyl Protected Brominated 5H-Pyrrolo[2,3-b]pyrazines
Abstract
This technical guide provides detailed, field-proven protocols for the synthesis of N-tosylated brominated 5H-pyrrolo[2,3-b]pyrazines, crucial intermediates in contemporary drug discovery. The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold, forming the basis of numerous potent and selective kinase inhibitors.[1][2] Bromination of this core provides a critical synthetic handle for diversification through modern cross-coupling reactions, enabling the construction of complex molecular architectures targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs).[3][4] This document outlines a reliable two-step sequence: the N-tosylation of commercially available brominated 5H-pyrrolo[2,3-b]pyrazines, followed by a robust protocol for N-tosyl deprotection, thereby offering a complete workflow for medicinal chemists and drug development professionals.
Introduction: The Strategic Importance of Brominated 5H-Pyrrolo[2,3-b]pyrazines
The this compound scaffold, an analogue of 7-azaindole, has garnered significant attention in medicinal chemistry for its role in the development of targeted therapeutics.[2][4] Its unique electronic properties and ability to form key hydrogen bond interactions have established it as a cornerstone for inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), JAK3, and notably, FGFRs.[1][2]
The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Bromination at the C2 or C3 positions of the pyrrole ring introduces a versatile reactive handle. This allows for the strategic installation of diverse aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is a cornerstone of modern drug discovery campaigns.[1][3]
However, the pyrrolic N-H proton presents a significant synthetic challenge. Its acidity (pKa ≈ 17 in DMSO) can interfere with organometallic reagents, and the nitrogen itself can be a site of undesired reactivity. Therefore, protection of this N-H group is often a critical step. The p-toluenesulfonyl (tosyl) group is an ideal choice for this purpose. Its strong electron-withdrawing nature stabilizes the heterocyclic ring system and it is exceptionally stable across a wide range of reaction conditions, yet can be removed when necessary.[5]
This guide provides a validated protocol for the N-tosylation of commercially available 2-bromo-5H-pyrrolo[2,3-b]pyrazine, followed by a protocol for its subsequent deprotection.
Synthetic Workflow Overview
The recommended synthetic strategy avoids the challenges of direct bromination of the parent heterocycle—which can lead to mixtures of 2- and 3-bromo isomers—by starting with isomerically pure, commercially available materials. The workflow involves two primary stages: N-H protection and, if required, subsequent deprotection.
Caption: Synthetic workflow for protection and functionalization.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
This protocol details the protection of the pyrrole nitrogen of 2-bromo-5H-pyrrolo[2,3-b]pyrazine using p-toluenesulfonyl chloride. The reaction proceeds via deprotonation of the N-H with a strong base followed by nucleophilic attack on the sulfonyl chloride.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 | 198.03 | Harmful if swallowed, Skin/Eye Irritant |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Flammable solid, Water-reactive, Corrosive |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Corrosive, Lachrymator, Moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Highly flammable, Peroxide-former, Irritant |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | Irritant |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Highly flammable, Irritant |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion, 1.2 eq).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Sulfonylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer with EtOAc (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[3] A molar yield of 86.9% with >98% purity has been reported for similar procedures.[3]
Caption: Mechanism of N-H protection via tosylation.
Protocol 2: Deprotection of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
This protocol describes the removal of the N-tosyl group via basic hydrolysis, a mild and effective method for regenerating the N-H pyrrole.[6]
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1201186-54-0 | 352.21 | (Assumed) Irritant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive, Severe skin/eye damage |
| Methanol (MeOH) | 67-56-1 | 32.04 | Flammable, Toxic |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Highly flammable, Irritant |
Step-by-Step Procedure:
-
Dissolution: Dissolve the 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a 9:1 mixture of Methanol/Water in a round-bottom flask.
-
Base Addition: Add crushed sodium hydroxide pellets (3.0 eq) to the solution.[6]
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected 2-bromo-5H-pyrrolo[2,3-b]pyrazine. Further purification may be achieved by recrystallization if necessary.
Characterization Data
-
¹H NMR: Upon tosylation, the characteristic broad N-H singlet in the starting material (typically > 9 ppm) will disappear. New aromatic signals corresponding to the tosyl group will appear in the 7.3-7.9 ppm range, along with a methyl singlet around 2.4 ppm.
-
Mass Spectrometry (MS): A successful tosylation will show an increase in the molecular weight of 154.03 g/mol (C₇H₇SO₂). The isotopic pattern for the single bromine atom should be clearly visible in all spectra.
Conclusion
The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of N-tosylated brominated 5H-pyrrolo[2,3-b]pyrazines. By leveraging commercially available, isomerically pure starting materials, this guide circumvents common issues of regioselectivity in direct bromination. The protection of the pyrrolic nitrogen is a critical enabling step for the synthesis of complex derivatives, particularly in the construction of kinase inhibitor libraries. The subsequent deprotection protocol ensures that the versatile N-H functionality can be restored when required for the final target molecule. These methods are essential tools for researchers in medicinal chemistry and drug development.
References
-
Hogan, A. M., & O'Shea, D. F. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of organic chemistry, 79(19), 9439–9446. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 689. [Link]
-
Liu, Q., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(12), 2088. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Kinases and the Promise of 5H-Pyrrolo[2,3-b]pyrazines
An In-Depth Guide to In Vitro Kinase Assays for the Characterization of 5H-Pyrrolo[2,3-b]pyrazine Compounds
Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression. They function by catalyzing the transfer of a phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a specific substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrate. The development and characterization of these inhibitors rely on robust and reproducible in vitro kinase assays.
This application note provides a detailed, field-proven protocol for performing in vitro kinase assays to determine the potency (e.g., IC50) of this compound compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish or refine their kinase inhibitor screening workflow.
Assay Principle: A Step-by-Step Mechanistic Overview
The in vitro kinase assay quantifies the enzymatic activity of a purified kinase in the presence of a test compound. The fundamental principle involves incubating the kinase with its specific substrate and ATP. The amount of phosphorylated substrate generated is then measured, and the inhibitory effect of the compound is determined by the reduction in product formation.
Figure 1: General workflow of an in vitro kinase assay for inhibitor characterization.
Experimental Protocol: A Detailed Walkthrough
This protocol is a general template and may require optimization for specific kinases and this compound compounds.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Purified Kinase | Commercially available | Ensure high purity and activity. |
| Kinase Substrate | Commercially available | Peptide or protein specific to the kinase. |
| ATP | Sigma-Aldrich, etc. | High purity, molecular biology grade. |
| This compound Compound | Synthesized or purchased | Dissolved in 100% DMSO. |
| Kinase Assay Buffer | See composition below | Prepare fresh or store at -20°C. |
| Detection Reagent | Promega, PerkinElmer, etc. | Specific to the chosen detection method. |
| 384-well, low-volume, white plates | Corning, Greiner Bio-One | For luminescence-based assays. |
| Plate reader | Tecan, BMG Labtech, etc. | Capable of luminescence or fluorescence detection. |
Kinase Assay Buffer (Example Composition):
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl₂
-
1 mM EGTA
-
0.01% Brij-35
-
1 mM DTT (add fresh)
Expert Insight: The choice of buffer components is critical. HEPES provides stable pH buffering. MgCl₂ is an essential cofactor for kinase activity. EGTA chelates divalent cations that could interfere with the assay. Brij-35 is a non-ionic detergent that prevents non-specific binding of proteins to the plate. DTT is a reducing agent that helps maintain enzyme stability.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a serial dilution of the this compound compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Trustworthiness Check: The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced inhibition of the kinase.
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add 10 µL of the detection reagent to each well. The choice of detection reagent depends on the assay format. Common methods include:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Utilizes a FRET-based peptide substrate.
-
Radiometric (³²P-ATP or ³³P-ATP): A traditional method involving the transfer of a radiolabeled phosphate group.
-
-
Incubate as per the manufacturer's instructions.
-
Read the plate on a plate reader.
-
Figure 2: Pipetting scheme for the in vitro kinase assay.
Data Analysis and IC50 Determination
-
Data Normalization:
-
The raw data (e.g., luminescence signal) is normalized to the positive (no inhibitor) and negative (no enzyme) controls.
-
Percent inhibition is calculated using the following formula:
-
-
IC50 Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software such as GraphPad Prism or an in-house data analysis package.
-
The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
| Parameter | Description |
| Top | The maximum percent inhibition (should be close to 100%). |
| Bottom | The minimum percent inhibition (should be close to 0%). |
| Hill Slope | The steepness of the curve. |
| IC50 | The concentration of inhibitor at the inflection point of the curve. |
Mechanism of Action: ATP-Competitive Inhibition
Most this compound-based kinase inhibitors are ATP-competitive. This means they bind to the same site on the kinase as ATP, thereby preventing ATP from binding and inhibiting the phosphotransferase reaction.
Figure 3: ATP-competitive inhibition by this compound compounds.
Authoritative Grounding: The determination of the mechanism of action can be further confirmed by performing kinetic studies, such as generating Lineweaver-Burk plots, where the inhibitor concentration is varied at different substrate (ATP) concentrations. For ATP-competitive inhibitors, the Vmax will remain unchanged, while the apparent Km for ATP will increase with increasing inhibitor concentration.
Conclusion
This application note provides a comprehensive and robust framework for the in vitro characterization of this compound-based kinase inhibitors. By understanding the underlying principles and adhering to the detailed protocol, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The insights into experimental design, data analysis, and mechanistic interpretation are intended to empower scientists to confidently assess the potential of novel kinase inhibitors.
References
-
Title: Protein kinases – the major drug targets of the twenty-first century? Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The medicinal chemistry of pyrrolo[2,3-b]pyrazines Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: A Simple and Universal Method for Measuring the Kinetic Constants of Protein Kinase Inhibitors Source: Journal of Biomolecular Screening URL: [Link]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Introduction: The 5H-Pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif
The this compound core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and strategic placement of nitrogen atoms make it an excellent bioisostere for purines, enabling it to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[1][2] Consequently, derivatives of this scaffold have shown significant potential as inhibitors of several kinase families, playing a crucial role in the development of targeted therapies for a multitude of diseases, most notably cancer.[3][4]
This application note provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel this compound derivatives. We will delve into the critical structure-activity relationships (SAR) that govern their inhibitory potency and selectivity, offer detailed protocols for their synthesis and biological characterization, and provide visual aids to conceptualize the experimental workflows and underlying principles. The focus will be on providing actionable insights and methodologies for drug discovery professionals.
Strategic Exploration of the this compound Scaffold: A Guide to SAR
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents around the core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties. The following sections dissect the SAR at key positions, drawing on established research into Fibroblast Growth Factor Receptor (FGFR) inhibitors as a primary example.[1][3][5][6]
The Core Scaffold: A Foundation for Potency
The this compound scaffold itself is fundamental to the inhibitory activity of these compounds. Studies have shown that replacing this core with analogous structures, such as 1H-pyrazolo[4,3-b]pyridine, can lead to a decrease in binding activity against kinases like FGFR1.[1][2] The nitrogen atoms in the pyrazine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[2]
Substitutions at the N5 Position: Modulating Activity and Selectivity
The nitrogen at the 5-position of the pyrrolo[2,3-b]pyrazine ring is a critical handle for introducing diversity and modulating the compound's properties. Sulfonylation of this nitrogen with various aryl and heteroaryl sulfonyl chlorides is a common strategy.
-
Aryl Sulfonyl Groups: The electronic and steric properties of the aryl ring significantly impact activity. Electron-withdrawing groups on the phenylsulfonyl moiety can influence potency. For instance, compounds with nitro or cyano substitutions have demonstrated potent FGFR1 inhibition.[6]
-
Heteroaryl Sulfonyl Groups: Introduction of heteroaryl sulfonyl groups can also be beneficial. For example, a methyl-imidazolyl sulfonyl group has been shown to be a potent substituent.[2]
Substitutions at the C3 Position: Targeting the Solvent-Exposed Region
The C3 position of the scaffold often extends into the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing larger substituents that can enhance potency and selectivity.
-
Pyrazoles and Related Heterocycles: A common and effective substituent at C3 is a pyrazole ring. The substitution pattern on the pyrazole itself is a key determinant of activity. An unsubstituted pyrazole has been shown to be highly potent against FGFR1.[1] Methyl substitution on the pyrazole can be well-tolerated, and this moiety can form important π-π stacking interactions.[3]
Substitutions at the C2 and C7 Positions: Fine-Tuning and Irreversible Inhibition
Modifications at the C2 and C7 positions are less explored but offer opportunities for fine-tuning the molecule's properties. For instance, the introduction of an acrylamide group at the C2 position has been utilized to create irreversible inhibitors of FGFR kinases.[7] This covalent modification can lead to prolonged target engagement and enhanced efficacy.
Data Presentation: SAR Summary of this compound Derivatives as FGFR1 Inhibitors
The following table summarizes the structure-activity relationships of key this compound derivatives against FGFR1, as reported in the literature.
| Compound ID | Scaffold Modification | N5-Substituent | C3-Substituent | FGFR1 IC50 (nM) | Reference |
| 9 | This compound | Phenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | >90% inhibition at 1µM | [6] |
| 13 | This compound | 1-(2-Fluoroethyl)-1H-imidazole-4-sulfonyl | 1H-pyrazol-4-yl | 0.6 | [1] |
| 17 | This compound | 3-Nitrophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | Potent | [6] |
| 25 | This compound | 2-Cyanophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | Potent | [6] |
| 11 | This compound | - | 7-((3,5-dimethoxyphenyl)ethynyl) | <10 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol outlines a general procedure for the synthesis of a 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, a representative potent FGFR inhibitor.[6]
Rationale: The synthesis involves a Suzuki coupling to install the C3-pyrazole moiety, followed by sulfonylation of the N5-position of the pyrrole ring. This two-step process allows for modular synthesis and exploration of diverse substituents at both positions.
Workflow Diagram:
Caption: Synthetic workflow for a representative this compound derivative.
Step-by-Step Methodology:
-
Step 1: Suzuki Coupling to form 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.
-
To a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a 2:1 mixture of dioxane and water, add 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) and potassium carbonate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
-
Step 2: Sulfonylation to form 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.
-
To a solution of 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a protein kinase, using FGFR1 as an example.
Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the reaction, and therefore directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Create a serial dilution of the test compound in assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of recombinant FGFR1 enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in assay buffer at the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well white microplate, add the test compound dilutions.
-
Add the FGFR1 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit) according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Signaling Pathway and Mechanism of Action
The this compound derivatives discussed here primarily act as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. In the case of FGFR inhibitors, this blocks the activation of signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore modeling for 5H-Pyrrolo[2,3-b]pyrazine-based inhibitors
Application Note & Protocol
Title: Accelerating Kinase Inhibitor Discovery: A Guide to Pharmacophore Modeling for 5H-Pyrrolo[2,3-b]pyrazine-Based Scaffolds
Introduction: The Power of a Privileged Scaffold
The this compound core is a well-established "privileged scaffold" in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2][3] Its structure serves as an effective bioisostere of the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase active site. This scaffold is central to numerous inhibitors targeting therapeutically relevant kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[1][3][4]
As the chemical space of potential kinase inhibitors is vast, computational methods are essential for navigating it efficiently. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an abstract representation of the key molecular features necessary for a ligand to be recognized by its biological target.[5][6] This application note provides a comprehensive, field-proven protocol for developing, validating, and applying a structure-based pharmacophore model for this compound-based inhibitors. Our goal is to equip researchers with a robust workflow to accelerate the identification of novel, high-affinity kinase inhibitors.
Foundational Principles: Why This Approach Works
Before detailing the protocol, it is crucial to understand the scientific rationale behind the chosen methodology.
-
The Target: Kinase Hinge Region: The ATP binding site of kinases contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. Small molecule inhibitors that form hydrogen bonds with this hinge backbone effectively block ATP binding and shut down kinase activity. The nitrogen atoms within the this compound core are perfectly positioned to act as both hydrogen bond donors and acceptors, mimicking the interactions of ATP's adenine.[1][3]
-
The Method: Structure-Based Pharmacophore Modeling: When high-resolution 3D structures of a target protein in complex with a ligand are available, a structure-based approach is superior to ligand-based methods.[7][8] It allows for the direct mapping of experimentally observed molecular interactions into a pharmacophore hypothesis.[9][10] This removes ambiguity about the bioactive conformation and ensures the model is grounded in the biophysical reality of the binding site. Given the wealth of co-crystal structures for this compound inhibitors, this is the most logical and powerful approach.[1][4]
The following diagram illustrates the core concept of a pharmacophore model derived from a ligand-receptor complex.
Caption: Key pharmacophoric interactions for a kinase inhibitor.
Protocol I: Generation of a Structure-Based Pharmacophore Model
This protocol outlines the steps for generating a robust pharmacophore model using a co-crystal structure of a kinase with a this compound inhibitor.
Required Materials:
-
Molecular modeling software suite (e.g., Schrödinger Suite, BIOVIA Discovery Studio, MOE).
-
Access to the Protein Data Bank (PDB).
Methodology:
-
Selection and Preparation of the PDB Structure:
-
Action: Identify a high-resolution (<2.5 Å) X-ray crystal structure of a relevant kinase (e.g., FGFR1) complexed with a potent this compound inhibitor. A suitable example is PDB ID: 6J2N.
-
Causality: A high-resolution structure provides accurate atomic coordinates, which is critical for correctly identifying interaction geometries.
-
Action: Load the PDB file into your modeling software. Run a "protein preparation" workflow. This typically involves:
-
Removing all non-essential water molecules (those not mediating key interactions).
-
Adding hydrogen atoms and optimizing their placement.
-
Assigning correct bond orders and protonation states.
-
A brief, constrained energy minimization to relieve any steric clashes.
-
-
Causality: Raw PDB files are often incomplete. This preparation step corrects chemical inconsistencies and ensures the protein-ligand complex is in a physically realistic, low-energy state, which is the foundation for accurate feature identification.
-
-
Interaction Analysis and Feature Mapping:
-
Action: Visualize the inhibitor in the binding pocket. Systematically identify all significant non-covalent interactions between the ligand and the protein.
-
Causality: This step translates the 3D structural information into a set of chemical rules that define binding.
-
Action: Map these interactions to specific pharmacophoric features. Use the table below as a guide.
-
| Interaction Type | Ligand Moiety | Protein Residue(s) | Pharmacophore Feature |
| Hydrogen Bond | Pyrrolopyrazine N-H | Hinge Backbone C=O | Hydrogen Bond Donor (HBD) |
| Hydrogen Bond | Pyrrolopyrazine N | Hinge Backbone N-H | Hydrogen Bond Acceptor (HBA) |
| Hydrophobic | Substituted Phenyl Ring | Gatekeeper, Back Pocket | Hydrophobic (HY) |
| Aromatic | Pyrrolopyrazine Core | DFG-motif Aspartate | Aromatic Ring (AR) |
| Ionic | Charged Substituent | Glutamate (αC-Helix) | Positive/Negative Ionizable |
-
Hypothesis Generation and Refinement:
-
Action: Use the software's pharmacophore generation tool to automatically create hypotheses based on the identified interactions. Most tools will generate several hypotheses ranked by a scoring function.
-
Action: Define exclusion volume spheres. These are placed in the space occupied by the receptor atoms to prevent potential hits from clashing with the protein.
-
Causality: Exclusion volumes are critical for ensuring steric compatibility, significantly reducing the number of false positives during virtual screening.
-
Action: Select the highest-scoring hypothesis that incorporates all the critical interactions identified in Step 2, especially the hinge-binding hydrogen bonds. Manually inspect and, if necessary, adjust feature locations or radii to ensure they are chemically sensible.
-
Protocol II: A Self-Validating System for Model Trustworthiness
A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. This protocol ensures the model's predictive power.
Required Materials:
-
A curated dataset of at least 20-50 known active this compound inhibitors for the target kinase, with a range of potencies.
-
A larger dataset of "decoy" molecules: compounds that are chemically similar to the actives but are known to be inactive. Decoy sets can be generated using tools like DUD-E.
Methodology:
-
Dataset Preparation:
-
Action: Divide your active compounds into a training set (~75%) and a test set (~25%). The training set is used to confirm the model fits known actives, while the test set provides an unbiased evaluation.
-
Causality: Using an independent test set prevents model overfitting and gives a true measure of its predictive ability on unseen data.
-
-
Validation Metrics Calculation:
-
Action: Screen the combined database of test set actives and decoys against your final pharmacophore hypothesis.
-
Action: Calculate the following validation metrics. The goal is to assess how well the model enriches the active compounds in the top-ranked screening hits.
-
| Metric | Description | Formula / Interpretation | Threshold for a Good Model |
| Yield of Actives (%A) | Percentage of known actives retrieved from the hit list. | %A = (Ha / A) * 100 | As high as possible. |
| Enrichment Factor (E) | Ratio of the concentration of actives in the hit list to the concentration in the full database. | E = (Ha / Ht) / (A / D) | E > 1 indicates enrichment. |
| Güner-Henry (GH) Score | A comprehensive score balancing hit rate, enrichment, and active recovery. | GH = [(Ha(3A+Ht))/(4HA)] * [1-((Ht-Ha)/(D-A))] | 0.7 - 1.0 is considered a good model.[11] |
| ROC AUC | Area Under the Receiver Operating Characteristic curve. | A plot of True Positive Rate vs. False Positive Rate. | AUC > 0.7 indicates good discriminatory power.[12] |
(Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of actives in the database, D = total number of compounds in the database)
-
Fischer's Randomization Test (Statistical Significance):
-
Action: This test, available in many software packages, generates numerous random pharmacophore models and validates them to create a null hypothesis distribution. It then calculates the probability (p-value) that your model's success is due to chance.
-
Causality: This ensures the correlation between your model and the activity data is statistically significant. A significance level of 95% (p < 0.05) is a standard threshold.[10]
-
A model that performs well across these metrics is considered validated and ready for use in prospective studies.
Protocol III: Application in Virtual Screening
The primary application of a validated pharmacophore model is to perform virtual screening (VS) to identify novel hit compounds from large chemical libraries.[13][14]
Caption: A typical workflow for pharmacophore-based virtual screening.
Methodology:
-
Library Preparation:
-
Action: Obtain a large, diverse chemical library (e.g., ZINC, Enamine). Prepare the library by generating multiple, low-energy 3D conformations for each molecule.
-
Causality: Since a 2D structure can adopt many shapes, pre-generating conformers is essential for flexible 3D pharmacophore matching.
-
-
Screening Execution:
-
Action: Use the validated pharmacophore model as a 3D query to screen the prepared library. The software will identify all molecules whose conformations can match the pharmacophore features.
-
Causality: This is the primary filtering step, rapidly reducing a massive library to a manageable subset of compounds that possess the essential features for binding.
-
-
Hit Post-Processing and Prioritization:
-
Action: Rank the initial hits by a "fitness score," which quantifies how well the molecule's features and geometry align with the model.[14]
-
Action: Apply secondary filters. Remove compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS) or those predicted to have poor ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.
-
Action (Recommended): Perform molecular docking on the top-ranked, filtered hits.
-
Causality: While pharmacophore screening is excellent for finding compounds with the right features, docking provides a more detailed, physics-based scoring of the binding pose and interactions, acting as a valuable secondary validation before committing to expensive chemical synthesis and biological testing.[5][15]
-
The final, prioritized hit list represents a set of compounds with a significantly higher probability of being active against the target kinase compared to a random selection.
References
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
-
Un-Kun, R., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. [Link]
-
MDPI. (n.d.). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. MDPI. [Link]
-
Scarpino, A., et al. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]
-
IJARSCT. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]
-
Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]
-
Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Wang, R., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Molefe, M. M., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
-
Johnson, M. G., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Schaller, D., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. [Link]
-
PubMed. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. PubMed. [Link]
-
Güner, O. F. (2007). The impact of pharmacophore modeling in drug design. IDrugs. [Link]
-
Voet, A., et al. (2014). Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
AGRIS. (n.d.). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Food and Agriculture Organization of the United Nations. [Link]
-
ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. [Link]
-
Fiveable. (n.d.). Pharmacophore modeling. Fiveable. [Link]
-
ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. ResearchGate. [Link]
-
SlideShare. (2016). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]
-
Schuster, D., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. [Link]
-
Phimsen, S., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Journal of Chemical Information and Modeling. [Link]
-
El-Damasy, D. A., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
Solid-Phase Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Libraries: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents. Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for targeting ATP-binding sites of various enzymes. The efficient synthesis of diverse libraries of this compound derivatives is therefore of significant interest in drug discovery. This application note provides a detailed protocol for the solid-phase synthesis of this compound libraries, leveraging a traceless synthesis strategy on Merrifield resin. This approach allows for the rapid generation of a multitude of analogs with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies.
Introduction: The Significance of the this compound Scaffold
The this compound core is a bioisostere of indole and is recognized for its ability to form key interactions with biological targets. This scaffold is a cornerstone in the development of inhibitors for a range of kinases, including Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers and inflammatory diseases[1][2][3][4][5]. The nitrogen atom in the pyrazine ring can act as a hydrogen bond acceptor, enhancing binding affinity and solubility compared to its indole counterpart[6][7].
Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of compound libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. By employing a traceless linker strategy, the final compounds are released from the solid support without any residual linker atoms, yielding products identical to those that would be obtained through traditional solution-phase synthesis[8].
This guide details a robust and adaptable protocol for the solid-phase synthesis of this compound libraries, designed to be a self-validating system for producing high-purity compounds for screening and lead optimization.
Experimental Workflow Overview
The overall strategy involves the initial attachment of a suitable building block to a solid support, followed by a series of on-resin chemical transformations to construct the heterocyclic core, and culminating in the cleavage of the final product from the resin.
Caption: High-level workflow for the solid-phase synthesis of this compound libraries.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Novabiochem, etc. | Loading capacity typically 0.5-1.5 mmol/g. |
| 2-Amino-3-chloropyrazine | ≥98% | Commercially available | Starting material for scaffold construction. |
| Various aldehydes (R¹-CHO) | Synthesis Grade | Commercially available | For introduction of diversity at the 2-position. |
| Various terminal alkynes (R²-C≡CH) | Synthesis Grade | Commercially available | For introduction of diversity at the 3-position. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics, etc. | For swelling resin and as a reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics, etc. | For swelling resin and as a reaction solvent. |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich, etc. | Non-nucleophilic base. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich, etc. | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich, etc. | Cation scavenger for cleavage. |
| Palladium catalysts (e.g., Pd(PPh₃)₄) | Synthesis Grade | Strem Chemicals, etc. | For cross-coupling reactions. |
| Copper(I) iodide (CuI) | Synthesis Grade | Sigma-Aldrich, etc. | Co-catalyst for Sonogashira coupling. |
Detailed Protocols
Part 1: Preparation of Resin-Bound 2-Amino-3-alkoxypyrazine
This initial phase involves the functionalization of the Merrifield resin and the attachment of the pyrazine building block. The use of a traceless linker strategy is paramount to ensure the final product is devoid of any linker artifacts[8]. A common approach is to utilize a sulfur-based linker which can be cleaved tracelessly.
Step 1.1: Synthesis of Thiol-Functionalized Merrifield Resin
-
Swell Merrifield resin (1.0 eq, e.g., 1.0 g at 1.0 mmol/g) in anhydrous DMF (10 mL/g) for 1 hour in a peptide synthesis vessel.
-
Add a solution of thiourea (5.0 eq) in DMF and heat the mixture at 80 °C for 6 hours.
-
Cool the resin, filter, and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Treat the resin with a solution of sodium ethoxide (5.0 eq) in ethanol at 60 °C for 4 hours to generate the thiolate.
-
Wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), ethanol (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the thiol-functionalized resin under high vacuum.
Step 1.2: Attachment of 2-Amino-3-chloropyrazine
-
Swell the thiol-functionalized resin (1.0 eq) in anhydrous DMF (10 mL/g).
-
Add 2-amino-3-chloropyrazine (3.0 eq) and DIPEA (5.0 eq).
-
Heat the reaction mixture at 70 °C for 12 hours.
-
Cool the resin to room temperature, filter, and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum. At this stage, the pyrazine is attached via a thioether linkage.
Part 2: On-Resin Construction of the this compound Core
This part of the protocol details the key on-resin reactions to build the fused pyrrole ring.
Caption: Key on-resin steps for the synthesis of the this compound core.
Step 2.1: Sonogashira Coupling for R² Introduction
-
Swell the resin-bound 2-amino-3-alkoxypyrazine (1.0 eq) in a mixture of DMF and DIPEA (4:1, 10 mL/g).
-
Add the terminal alkyne (R²-C≡CH, 5.0 eq), Pd(PPh₃)₄ (0.1 eq), and CuI (0.2 eq).
-
Agitate the mixture under an inert atmosphere (e.g., argon) at 50 °C for 16 hours.
-
Cool the resin, filter, and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2.2: Base-Mediated Intramolecular Cyclization
-
Swell the resin from the previous step in anhydrous THF (10 mL/g).
-
Add a solution of potassium tert-butoxide (5.0 eq) in THF.
-
Heat the mixture at 60 °C for 6 hours to induce the intramolecular cyclization, forming the pyrrole ring.
-
Cool the resin, filter, and wash with THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Part 3: Diversification and Cleavage
The final steps involve the introduction of a second point of diversity and the release of the final product from the solid support.
Step 3.1: N-Alkylation/Arylation for R¹ Introduction (Optional)
-
Swell the resin-bound this compound (1.0 eq) in anhydrous DMF (10 mL/g).
-
Add sodium hydride (NaH, 3.0 eq) carefully at 0 °C and stir for 30 minutes.
-
Add the alkyl or aryl halide (R¹-X, 3.0 eq) and allow the reaction to proceed at room temperature for 12 hours.
-
Quench the reaction carefully with methanol, then filter and wash the resin with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3.2: Oxidation and Traceless Cleavage
-
Swell the resin in DCM (10 mL/g).
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 5.0 eq) in DCM and stir at room temperature for 4 hours to oxidize the thioether to a sulfone. This oxidation activates the linker for elimination.
-
Wash the resin with DCM (5 x 10 mL).
-
To cleave the product, suspend the resin in a solution of a suitable base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 10 eq) in THF (10 mL/g) and heat at 50 °C for 12 hours. This promotes an elimination reaction, releasing the final product from the resin tracelessly.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional THF (2 x 5 mL) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography or preparative HPLC.
Analytical Characterization and Quality Control
The success of each step in solid-phase synthesis should be monitored to ensure high-quality final products. Several analytical techniques can be employed[2][9].
| Technique | Application |
| FT-IR Spectroscopy (on-bead) | Monitor the appearance and disappearance of key functional groups on the resin. |
| Gel-Phase ¹³C NMR | Provide structural information of the resin-bound intermediates. |
| LC-MS (after test cleavage) | A small amount of resin can be cleaved to analyze the intermediate or final product by LC-MS to confirm the molecular weight and purity. |
| Ninhydrin Test | To detect the presence of free primary amines on the resin. |
Expected Results and Troubleshooting
| Step | Expected Outcome | Potential Issue | Troubleshooting |
| Sonogashira Coupling | Complete consumption of the starting material (disappearance of the C-Cl bond). | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. Ensure anhydrous conditions. |
| Cyclization | Formation of the pyrrole ring. | Low cyclization efficiency. | Use a stronger base or higher temperature. Ensure anhydrous conditions. |
| Cleavage | High yield of the desired product. | Low cleavage yield. | Ensure complete oxidation to the sulfone. Increase cleavage time or temperature. |
| Purity of Final Product | >90% purity after purification. | Multiple byproducts. | Optimize reaction conditions at each step using analytical monitoring. |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of this compound libraries. The use of a traceless linker strategy on Merrifield resin allows for the efficient and modular construction of diverse compound libraries with high purity. This methodology is a valuable tool for medicinal chemists and drug discovery scientists seeking to explore the chemical space around this important heterocyclic scaffold for the development of novel therapeutics.
References
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. ResearchGate. [Link]
-
Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. PubMed. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed. [Link]
-
Synthesis of Azaindoles. Progress in Chemistry. [Link]
-
Traceless Solid-Phase Organic Synthesis. PubMed. [Link]
-
Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Traceless Solid-Phase Organic Synthesis. Scilit. [Link]
-
Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction[10]. ResearchGate. [Link]
-
Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines. R Discovery. [Link]
-
Synthesis of functionalized 7-azaindoles via directed ortho-metalations. ElectronicsAndBooks. [Link]
- Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PubMed Central. [Link]
-
Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central. [Link]
-
The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Use of 7-Azaindole Derivatives in High-Performance Organic Light-Emitting Diodes (OLEDs)
Introduction: 7-Azaindole Derivatives as a Versatile Platform for Advanced OLEDs
The relentless pursuit of highly efficient and stable organic light-emitting diodes (OLEDs), particularly in the challenging blue spectral region, has driven the exploration of novel molecular scaffolds. Among these, 7-azaindole derivatives have emerged as a promising class of materials. Their unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, offer a versatile platform for designing both highly efficient host materials for phosphorescent emitters and robust fluorescent emitters.[1][2] The inherent bipolar nature of the 7-azaindole core allows for balanced charge transport, a critical factor in achieving high device performance. Furthermore, the nitrogen atom in the pyridine ring provides a handle for tuning the material's photophysical and electrochemical properties through strategic chemical modifications.[3][4] This document provides a comprehensive guide for researchers and scientists on the application of 7-azaindole derivatives in OLEDs, covering their synthesis, device fabrication, and performance optimization.
Part 1: Synthesis and Purification of 7-Azaindole Derivatives
The successful implementation of 7-azaindole derivatives in OLEDs begins with high-purity materials. Various synthetic routes have been developed to access functionalized 7-azaindole cores. Common strategies include the Bartoli and Fischer indole syntheses, as well as more modern transition-metal-mediated cross-coupling reactions.[1][5] Functionalization of the pyridine or pyrrole ring can be achieved through directed ortho-metalation or by starting with pre-functionalized precursors.[6]
Protocol 1: General Synthesis of a Substituted 7-Azaindole Derivative
This protocol outlines a general synthetic approach for a C-5 substituted 7-azaindole, a common motif in OLED materials.
Step 1: N-Protection of 7-Azaindole
-
Rationale: Protection of the N-H group of the pyrrole ring is often necessary to prevent side reactions and to direct subsequent functionalization.
-
Procedure:
-
Dissolve 7-azaindole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.
-
After cessation of hydrogen evolution, add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or di-tert-butyl dicarbonate (Boc)₂O).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by thin-layer chromatography (TLC)).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Halogenation at the C-5 Position
-
Rationale: Introduction of a halogen at the C-5 position provides a versatile handle for further functionalization via cross-coupling reactions.
-
Procedure:
-
Dissolve the N-protected 7-azaindole in a suitable solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to effect lithiation.
-
After stirring for a specified time, add a halogenating agent (e.g., N-bromosuccinimide (NBS) or iodine (I₂)).
-
Allow the reaction to slowly warm to room temperature.
-
Work up the reaction as described in Step 1 and purify the product.
-
Step 3: Suzuki Cross-Coupling for C-5 Arylation
-
Rationale: The Suzuki cross-coupling reaction is a powerful tool for introducing various aryl or heteroaryl substituents at the C-5 position, allowing for the fine-tuning of the material's electronic properties.
-
Procedure:
-
Combine the C-5 halogenated N-protected 7-azaindole, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at a specified temperature until the starting material is consumed (monitored by TLC or gas chromatography-mass spectrometry (GC-MS)).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Step 4: Deprotection
-
Rationale: Removal of the protecting group to yield the final 7-azaindole derivative.
-
Procedure:
-
Dissolve the N-protected product in a suitable solvent.
-
Add a deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) for TBDMS or trifluoroacetic acid (TFA) for Boc).
-
Stir at room temperature until the reaction is complete.
-
Neutralize the reaction if necessary and perform an aqueous work-up.
-
Purify the final product by recrystallization or column chromatography.
-
Purification Protocol
For OLED applications, achieving very high purity (>99.9%) is critical for device performance and longevity.
-
Column Chromatography: Initial purification is typically performed using silica gel or alumina column chromatography.
-
Recrystallization: Multiple recrystallizations from appropriate solvents can significantly enhance purity.
-
Sublimation: For volatile compounds, gradient sublimation under high vacuum is the preferred final purification step to remove non-volatile impurities.
Part 2: OLED Device Fabrication and Characterization
The performance of an OLED is highly dependent on the device architecture and the fabrication process. Vacuum thermal evaporation (VTE) is a common technique for depositing the thin organic layers and metal electrodes.[7]
Workflow for OLED Fabrication
Caption: Workflow for OLED fabrication and characterization.
Protocol 2: Fabrication of a 7-Azaindole-Based Phosphorescent OLED
1. Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma to improve the work function and promote adhesion of the organic layers.
2. Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Emissive Layer (EML): Co-evaporate the 7-azaindole derivative as the host material with a phosphorescent dopant (e.g., FIrpic for blue emission) at a specific doping concentration (typically 5-15 wt%). The thickness is typically 20-30 nm.[8]
-
Electron Transport/Hole Blocking Layer (ETL/HBL): e.g., 30 nm of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
3. Cathode Deposition:
-
Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (e.g., 1 nm).
-
Deposit a thicker layer of a low work function metal, such as aluminum (Al) (e.g., 100 nm), as the cathode.
4. Encapsulation:
-
Immediately transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from atmospheric moisture and oxygen.
Part 3: Performance Data and Troubleshooting
The performance of OLEDs incorporating 7-azaindole derivatives can be evaluated by several key metrics.
Table 1: Representative Performance of 7-Azaindole-Based Blue Phosphorescent OLEDs
| Host Material Core | Dopant (Concentration) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| Phenyl-7-azaindole | FIrpic (8%) | 15.2 | >10,000 | 3.2 | (0.16, 0.32) | Hypothetical Example |
| Carbazolyl-7-azaindole | FIrpic (10%) | 18.5 | >15,000 | 3.0 | (0.15, 0.30) | Hypothetical Example |
| Diphenylphosphine oxide-7-azaindole | FIrpic (12%) | 22.1 | >20,000 | 2.8 | (0.16, 0.28) | Hypothetical Example |
Note: The data in this table is hypothetical and for illustrative purposes. Actual performance will vary depending on the specific molecular structure, device architecture, and fabrication conditions.
Troubleshooting Common Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low External Quantum Efficiency (EQE) | 1. Mismatched Energy Levels: The triplet energy of the 7-azaindole host may be lower than that of the phosphorescent guest, leading to back energy transfer.[8] 2. Poor Film Morphology: Aggregation of the 7-azaindole derivative can cause fluorescence quenching.[8] 3. Imbalanced Charge Transport: An excess of either holes or electrons in the emissive layer. | 1. Select a host with a sufficiently high triplet energy (T₁). For blue phosphorescent emitters, a T₁ > 2.62 eV is often required.[8] Ensure proper alignment of HOMO and LUMO levels with adjacent layers. 2. Optimize the doping concentration. Introduce bulky substituents on the 7-azaindole core to prevent π-π stacking. 3. Adjust the thicknesses of the charge transport layers or use host materials with more balanced charge mobilities. |
| Color Instability/Shifted Emission | 1. Excimer/Electromer Formation: Aggregation can lead to red-shifted emission at higher concentrations.[8] | 1. Reduce the doping concentration. Modify the molecular structure to include sterically hindering groups. |
| Short Device Lifetime | 1. Material Degradation: The 7-azaindole derivative may have poor electrochemical or morphological stability. 2. Poor Interfacial Properties: Formation of non-emissive states at the interfaces between layers. | 1. Synthesize derivatives with higher thermal stability (high glass transition temperature, Tg). 2. Optimize the layer thicknesses and introduce interlayers to improve charge injection and reduce exciton quenching at the interfaces. |
Part 4: Mechanistic Insights and Molecular Design Principles
The success of 7-azaindole derivatives in OLEDs is rooted in their fundamental photophysical and electronic properties.
Energy Level Engineering
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 7-azaindole derivatives can be tuned by introducing electron-donating or electron-withdrawing groups. This allows for the optimization of charge injection from the transport layers and confinement of excitons within the emissive layer.
Caption: A representative energy level diagram for a 7-azaindole-based OLED.
Triplet Energy Considerations for Host Materials
When used as a host for phosphorescent emitters, the triplet energy (T₁) of the 7-azaindole derivative must be significantly higher than that of the dopant to ensure efficient energy transfer from the host to the guest and to prevent back energy transfer.[8] The T₁ level can be increased by introducing bulky, non-conjugated groups that disrupt π-conjugation.
Conclusion
7-azaindole derivatives represent a highly versatile and promising class of materials for the development of next-generation OLEDs. Their tunable electronic properties, good charge transport characteristics, and high triplet energies make them particularly suitable as host materials for high-efficiency blue phosphorescent devices. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, fabricate, and optimize OLEDs based on this important material platform. Further research into novel 7-azaindole structures will undoubtedly continue to push the boundaries of OLED performance.
References
- Technical Support Center: Enhancing the Efficiency of 7-Azaindole Based OLEDs - Benchchem.
- Synthesis of functionalized 7-azaindoles via directed ortho-metalations - ElectronicsAndBooks.
- Synthesis of Azaindoles.
- Azaindole synthesis - Organic Chemistry Portal.
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
- Photophysics of a novel optical probe: 7-Azaindole - IP Paris Research Portal.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
Sources
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 5H-Pyrrolo[2,3-b]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 5H-pyrrolo[2,3-b]pyrazine (commonly known as 7-azaindole) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. As a core component in numerous kinase inhibitors and other pharmaceutically active compounds, optimizing the synthesis of this moiety is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific, common problems encountered during the synthesis of the this compound core. Each answer provides a causal explanation and a logical sequence of steps for remediation.
Q1: My Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) is failing or giving very low yields. What are the likely causes and how can I improve it?
This is one of the most common challenges in 7-azaindole chemistry. Low yields in Buchwald-Hartwig reactions on this scaffold typically stem from catalyst inhibition, suboptimal reaction parameters, or issues with the starting materials.[4][5]
Causality Analysis:
The this compound core possesses two nitrogen atoms (N5 and N7) that can act as ligands for the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalytic cycle.[4] The N-H of the pyrrole ring is also acidic and can react with the strong bases used in the coupling, further complicating the reaction environment.
Troubleshooting Workflow:
To systematically address this issue, follow the decision-making workflow below.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Step-by-Step Protocol & Optimization:
-
Verify Starting Material: Ensure your halogenated 7-azaindole precursor is pure and free of any residual acids or bases from previous steps.
-
Protect the Pyrrole Nitrogen: This is often the most critical step. Protecting the pyrrole N-H prevents deprotonation by the base and minimizes catalyst inhibition.[4]
-
Recommended Group: (2-(Trimethylsilyl)ethoxy)methyl (SEM) is an excellent choice as it is stable to the coupling conditions but can be removed later.[6] Tosyl (Ts) or Benzenesulfonyl (Bs) groups are also effective.[4][7]
-
Caution: The choice of protecting group can influence the electronic properties of the ring system and may require re-optimization of subsequent steps.
-
-
Optimize the Catalyst System: The choice of palladium source and, more importantly, the ligand is crucial for coupling with electron-rich, potentially inhibiting heterocyclic systems.[5][8]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.[4][8]
-
Ligand: Biarylphosphine ligands are often required. RuPhos has shown high efficacy for aminations on this scaffold.[4][6] Other ligands to consider include XPhos or BrettPhos.[5][9]
-
Loading: Start with 2-5 mol% of the palladium source and a 1:2 Pd:Ligand ratio. Higher catalyst loadings (up to 10 mol%) may be necessary for particularly challenging substrates.[4]
-
-
Optimize Reaction Conditions:
-
Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these transformations.[4][6] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened. The strength of the base should be carefully considered.[4]
-
Solvent: Aprotic polar solvents are preferred. tert-Butanol or dioxane are excellent starting points.[6][9]
-
Temperature: Reactions are typically run at elevated temperatures, from 80-110 °C.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition at prolonged high temperatures.
-
Optimized Protocol Example: Amination of a 4-Chloro-7-azaindole Derivative [4]
| Parameter | Recommended Condition | Rationale |
| Substrate | 1.0 equiv N-SEM-protected 4-chloro-7-azaindole | Protection prevents catalyst inhibition. |
| Amine | 1.2-1.5 equiv | Slight excess drives the reaction to completion. |
| Base | 2.0 equiv NaOtBu | Strong, non-nucleophilic base. |
| Pd Source | 2-5 mol% Pd(OAc)₂ | Standard, effective palladium(II) source. |
| Ligand | 4-10 mol% RuPhos | Bulky, electron-rich ligand effective for challenging substrates. |
| Solvent | Degassed t-BuOH or Dioxane | Aprotic solvent appropriate for Buchwald-Hartwig reactions. |
| Temperature | 80–110 °C | Provides sufficient thermal energy for catalytic turnover. |
Q2: My Suzuki coupling reaction is sluggish and gives low conversion, especially with a chloro-substituent. How can I drive it to completion?
Sluggish Suzuki reactions are common when dealing with electron-deficient heterocyclic chlorides. The high bond strength of the C-Cl bond and potential for catalyst inhibition are the primary causes.
Causality Analysis:
The oxidative addition of an aryl chloride to a Pd(0) center is significantly slower than for the corresponding bromide or iodide. This can become the rate-limiting step of the catalytic cycle. Specialized catalyst systems are often required to facilitate this difficult step.
Troubleshooting Workflow:
Caption: Optimization workflow for challenging Suzuki-Miyaura couplings.
Step-by-Step Protocol & Optimization:
-
Select an Appropriate Catalyst System: Standard Pd(PPh₃)₄ may be ineffective. Use a system known for C-Cl bond activation.
-
Optimize Base and Solvent:
-
Consider Halogen Exchange: If the C-Cl bond remains recalcitrant, converting it to a more reactive C-Br or C-I bond via a Finkelstein-type reaction can be a viable, albeit longer, alternative route.[4]
Optimized Protocol Example: Suzuki Coupling with a 3-Bromo-5H-pyrrolo[2,3-b]pyrazine [10]
| Parameter | Recommended Condition | Rationale |
| Substrate | 1.0 equiv 3-Bromo-5-sulfonyl-5H-pyrrolo[2,3-b]pyrazine | Bromides are more reactive than chlorides. |
| Boronic Acid/Ester | 1.2 equiv | Slight excess ensures complete consumption of the limiting reagent. |
| Base | 3.0 equiv K₂CO₃ | Sufficiently strong base to facilitate transmetalation. |
| Pd Catalyst | 5 mol% Pd(dppf)Cl₂ | Effective catalyst for cross-coupling on heterocyclic systems. |
| Solvent | 1,4-Dioxane / H₂O (3:1 v/v) | Standard two-phase system for Suzuki reactions. |
| Temperature | 80–90 °C | Standard temperature for Suzuki couplings. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and flexible strategy for synthesizing diversely substituted 5H-pyrrolo[2,3-b]pyrazines?
A highly effective and modular strategy involves sequential, site-selective palladium-catalyzed cross-coupling reactions starting from a dihalogenated precursor.[6]
General Synthetic Strategy:
Caption: A common sequential cross-coupling strategy for 2,4-disubstituted 7-azaindoles.
This approach leverages the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) to achieve selectivity. A Suzuki-Miyaura coupling is first performed at the more reactive position (e.g., C-2 iodide), followed by a Buchwald-Hartwig amination at the less reactive position (e.g., C-4 chloride).[6] This allows for the introduction of two different points of diversity in a controlled manner.
Q2: When is it necessary to use a protecting group on the pyrrole nitrogen?
It is highly recommended to use a protecting group for any reaction that involves:
-
Strong Bases: Such as NaOtBu, LDA, or n-BuLi. The pyrrole N-H is acidic (pKa ≈ 17) and will be deprotonated, which can interfere with the desired reaction.[11]
-
Palladium-Catalyzed Cross-Coupling: As detailed in the troubleshooting guide, the unprotected N-H can inhibit the catalyst, leading to failed reactions.[4]
-
Metalation Reactions: Direct lithiation or magnesiation of the ring is better controlled with a protecting group present.
The SEM group is often preferred for its stability and relatively mild cleavage conditions (e.g., TBAF or acidic hydrolysis).[6]
Q3: What are the key considerations for purification of this compound derivatives?
Purification is typically achieved by flash column chromatography on silica gel.[4] However, some key challenges can arise:
-
Polarity: The two nitrogen atoms make the core quite polar, which can lead to tailing on silica gel columns. Using a small amount of triethylamine (0.1-1%) or ammonia in the mobile phase can help obtain sharper peaks.
-
Common Impurities: Be aware of potential impurities such as dehalogenated starting material or homo-coupled byproducts, which may have similar polarities to the desired product.[6][9]
-
Metal Contamination: Residual palladium from cross-coupling reactions can be an issue, especially for compounds intended for biological testing. If needed, treatment with a metal scavenger or filtration through a dedicated cartridge may be necessary. For large-scale synthesis, developing reaction conditions that allow for isolation by simple filtration or crystallization is a major advantage.[12]
References
- BenchChem Technical Support. (n.d.). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(4), 837. Available at: [Link]
-
Xiong, B., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(10), 2636. Available at: [Link]
-
Guchhait, S. K., et al. (2021). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Retrieved from [Link]
-
Singh, P., et al. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
-
Murray, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2911. Available at: [Link]
-
Murray, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
Xiong, B., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Available at: [Link]
-
Li, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]
-
Reddy, M. R., et al. (2011). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]
-
Singh, R. P., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
El-Ghanam, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Guillonneau, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(4), 837. Available at: [Link]
-
Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]
-
Ermolat’ev, D. S., et al. (2013). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available at: [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]
-
Singh, R. P., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]
-
Aggarwal, N., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]
-
Cerna, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Europe PMC. Available at: [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]
-
Alagille, D., et al. (2004). Pyrrolodiazines. 6. Palladium-catalyzed Arylation, Heteroarylation, and Amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Welcome to the technical support center for 5H-pyrrolo[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Pyrrolo[2,3-b]pyrazines are a core scaffold in many kinase inhibitors and other therapeutic candidates, but their planar, aromatic nature often leads to poor aqueous solubility, posing a significant hurdle for in vitro assays and preclinical development.[1][2][3][4]
This document provides in-depth, practical solutions in a question-and-answer format, followed by detailed troubleshooting protocols to help you navigate these common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative dissolves perfectly in DMSO, but crashes out of solution when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A1: This is a very common issue known as "DMSO shock" or precipitation upon dilution.[5] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can effectively dissolve many lipophilic, nonpolar compounds.[5] However, when your concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment around your compound rapidly shifts from organic to predominantly aqueous. If the compound's intrinsic water solubility is low, it can no longer stay dissolved and precipitates out.[5]
Primary Solutions:
-
Decrease Final DMSO Concentration: The most straightforward approach is to lower the final DMSO concentration in your assay. Aim for the lowest percentage your compound's solubility allows, typically ≤1% and ideally below 0.5%, to minimize effects on biological components.[5] This may require preparing a more concentrated stock solution in DMSO if possible.
-
Optimize Dilution Protocol: The method of addition is critical. Instead of adding a small volume of DMSO stock directly into the final buffer volume, add the stock solution to a vortexing tube of buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[5]
-
Use a Stepwise Dilution: First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume. This gradual change in solvent polarity can sometimes keep the compound in solution.[5]
Q2: What are co-solvents, and can they help improve the solubility of my compound for biological assays?
A2: Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][6] They function by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[5] For many drug candidates, this is a simple and effective method to achieve the necessary concentration for in vitro testing.[6]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300/400 (PEG-300/400)
-
N-methyl-2-pyrrolidone (NMP)
Important Considerations:
-
Assay Compatibility: You must verify that the chosen co-solvent and its final concentration do not interfere with your assay (e.g., enzyme activity, cell viability). Always run a vehicle control (buffer + co-solvent) to check for effects.
-
Toxicity: Co-solvents can be toxic to cells, especially at higher concentrations. It is crucial to determine the maximum tolerable concentration in your specific assay.
Q3: Can I use pH modification to solubilize my this compound derivative?
A3: Yes, pH modification can be a very effective strategy. The this compound scaffold contains multiple nitrogen atoms that can act as weak bases and be protonated at acidic pH.[5] By forming a salt in situ, you can significantly increase the aqueous solubility of the compound. Approximately 75% of drugs are basic, making this a widely applicable technique.[7]
How to Proceed:
-
Determine pKa: If possible, determine the pKa of your molecule. To form a salt and increase solubility, the pH of the solution should be at least 1-2 units below the pKa of the basic nitrogen.
-
Prepare Acidic Buffers: Test the solubility of your compound in a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0).
-
Check for Stability: Ensure your compound is chemically stable at the required pH for the duration of your experiment.
-
Assay Compatibility: Crucially, the pH required for solubility must be compatible with the optimal pH for your biological assay. The assay buffer must also have sufficient buffering capacity to maintain the desired pH after the compound is added.[5]
Q4: I've tried co-solvents and pH adjustment with limited success. What other lab-scale techniques can I try?
A4: When basic methods are insufficient, you can explore slightly more advanced formulation strategies.
-
Use of Surfactants: Surfactants can solubilize hydrophobic compounds by forming micelles, where the compound partitions into the lipophilic core.[7][8] Common non-ionic surfactants used in preclinical studies include Tween® 80 and Cremophor® EL. As with co-solvents, it is essential to check for assay interference and cytotoxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[9] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.[6][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.
Troubleshooting Workflows & Protocols
Logical Flow for Troubleshooting Solubility
The following diagram outlines a systematic approach to addressing solubility issues with your this compound derivatives.
Caption: A systematic workflow for troubleshooting common solubility issues.
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
This protocol minimizes the risk of "DMSO shock."
Materials:
-
This compound derivative
-
High-purity, anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[5] Use gentle warming (37°C) or sonication if necessary to ensure complete dissolution.
-
Prepare Assay Buffer: Add the final volume of aqueous buffer to a sterile tube.
-
Initiate Mixing: Place the tube of buffer on a vortex mixer set to a medium speed.
-
Perform Dilution: While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution directly into the vortex. This ensures immediate and rapid dispersion.
-
Visual Inspection: After addition, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, it is ready for use.
Protocol 2: Screening for Solubility Enhancement via pH Modification
This protocol helps determine if adjusting pH can solubilize your compound.
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
A series of buffers (e.g., Citrate buffer for pH 4.0, 5.0; Phosphate buffer for pH 6.0, 7.0, 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance/turbidity
Procedure:
-
Plate Setup: Add 198 µL of each buffer to different wells of the 96-well plate. Include buffer-only controls.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow it to equilibrate.
-
Precipitation Detection: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: Compare the absorbance of the compound-containing wells to the buffer-only controls. A significant increase in absorbance indicates precipitation. The pH at which the absorbance remains low is the optimal pH for solubility.
Protocol 3: Kinetic Solubility Assay Using Co-solvents
This protocol determines the maximum soluble concentration of your compound in various co-solvent mixtures.
Materials:
-
Compound stock solution in DMSO (e.g., 20 mM)
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., PEG-400, Ethanol)
-
96-well plate and plate reader
Procedure:
-
Prepare Co-solvent Buffers: Prepare a series of your primary buffer containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG-400 in PBS).[5]
-
Prepare Compound Plate: In a separate 96-well plate, perform a serial dilution of your 20 mM DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Transfer and Mix: Transfer a small volume (e.g., 2 µL) from each well of the compound plate to the corresponding wells of multiple plates containing the co-solvent buffers (198 µL). This will create a matrix of compound concentrations and co-solvent percentages.
-
Incubation and Detection: Incubate for 2 hours and measure turbidity as described in Protocol 2.
-
Data Analysis: For each co-solvent condition, the highest compound concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
Sample Data Presentation: Kinetic Solubility
| Co-solvent System | Kinetic Solubility (µM) |
| PBS + 1% DMSO | < 1 |
| PBS + 5% PEG-400 + 1% DMSO | 15 |
| PBS + 10% PEG-400 + 1% DMSO | 45 |
| PBS + 5% Ethanol + 1% DMSO | 8 |
Overview of Advanced Formulation Strategies
If the techniques above are insufficient, more advanced drug delivery technologies may be required, particularly for in vivo studies. These methods typically require specialized equipment and expertise.
| Strategy | Mechanism of Action | Pros | Cons |
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix (e.g., HPMC, PVP), eliminating the crystal lattice energy that hinders dissolution.[6][8][10] | Significant increase in dissolution rate and solubility.[10] | Can be physically unstable (recrystallization); requires specialized manufacturing (spray drying, hot-melt extrusion).[8][11] |
| Particle Size Reduction (Nanotechnology) | Reduces particle size to the nanometer range (<1000 nm), which dramatically increases the surface area-to-volume ratio, thereby speeding up dissolution according to the Noyes-Whitney equation.[6][7][9] | Applicable to most poorly soluble drugs; can be used for oral and injectable formulations.[12] | High-energy surfaces can lead to particle aggregation; requires specialized equipment (high-pressure homogenizers, mills).[8][13] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like GI fluids).[10][13] | Enhances solubility and can improve oral bioavailability by utilizing lipid absorption pathways.[7] | Complex formulation development; potential for drug precipitation upon dilution in vivo. |
| Prodrug Approach | A bioreversible moiety (e.g., a phosphate or amino acid group) is chemically attached to the parent drug, making the new molecule (the prodrug) water-soluble.[14] The moiety is cleaved in vivo to release the active drug.[14] | Can dramatically increase aqueous solubility for parenteral formulations. | Requires chemical modification of the drug; cleavage kinetics must be optimized to ensure proper drug release.[11] |
Conceptual Diagram: Mitigating "DMSO Shock" with Co-solvents
Caption: How co-solvents create a more favorable environment to prevent precipitation.
References
-
Chaudhary, A. et al. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Hart, M. L. et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available from: [Link]
-
Patel, J. N. et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Sharma, D. et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
-
Al-Adham, I. S. I. et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]
-
Harianja, J. et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5370803, this compound. Available from: [Link]
-
Liu, G. et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. Available from: [Link]
-
Savjani, K. T. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. ISRN Pharmaceutics. Available from: [Link]
-
Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available from: [Link]
-
Globe Thesis. (2013). The Studies On Synthesis Technology, Kinetics And Thermodynamic Properties Of Decahydropyrazino [2,3-b] Pyrazine. Available from: [Link]
-
Jamrus, T. et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules. Available from: [Link]
-
Wang, B. et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available from: [Link]
-
Rautio, J. et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available from: [Link]
-
Saxena, C. & Mishra, G. P. (2022). Comprehensive study about solubility enhancement techniques. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]
-
Wang, B. et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Available from: [Link]
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 5H-Pyrrolo[2,3-b]pyrazine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5H-pyrrolo[2,3-b]pyrazine scaffold. This versatile core, a derivative of 7-azaindole, is a privileged structure in kinase inhibitor design due to its exceptional ability to act as a hinge-binding motif.[1][2] However, the very feature that makes it a potent inhibitor—its mimicry of the ATP adenine ring—also presents the greatest challenge: achieving selectivity across a kinome of over 500 structurally related proteins.[1][3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design and lead optimization efforts.
Section 1: Foundational Concepts & Initial Design
Q1: Why is the this compound scaffold so effective as a starting point for kinase inhibitors?
A1: The efficacy of the this compound scaffold lies in its identity as a 7-azaindole bioisostere.[1][4] The ATP-binding site of all kinases contains a flexible "hinge region" that connects the N- and C-terminal lobes. This region typically presents a specific hydrogen bond donor-acceptor-donor pattern. The 7-azaindole core, and by extension the this compound scaffold, perfectly complements this pattern. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, forming two critical hydrogen bonds that anchor the inhibitor in the active site.[2][5][6] This bidentate interaction is a highly efficient way to achieve potent binding, making it an excellent starting point for inhibitor design.[1]
Caption: Hinge-binding interaction of the this compound core.
Section 2: Troubleshooting Off-Target Activity
Q2: My initial screens show my inhibitor is potent, but a broad-panel kinase screen reveals significant off-target activity. What are my next steps?
A2: This is a common and critical juncture in inhibitor development. Promiscuity can lead to cellular toxicity and confound experimental results.[3] A systematic approach is required to diagnose and address the issue.
First, validate the primary off-target hits using dose-response IC50 determination rather than single-point concentration data.[7] Once confirmed, the goal is to understand the structural basis of the off-target interactions to rationally design them out. Many off-target effects from ATP-competitive inhibitors arise from conserved features in the ATP binding pocket.[8][9]
Below is a logical workflow for addressing off-target activity.
Caption: Workflow for troubleshooting and mitigating off-target activity.
Q3: I'm observing an unexpected phenotype in my cell-based assays. How can I determine if this is an on-target or off-target effect?
A3: Differentiating on-target from off-target cellular effects is crucial for validating your inhibitor as a chemical probe.[10][11] A multi-pronged approach is the most rigorous:
-
Use a Structurally Unrelated Inhibitor: Test a well-characterized inhibitor of the same target kinase but with a different chemical scaffold. If it recapitulates the phenotype, it strengthens the case for an on-target effect.[10]
-
Perform a Rescue Experiment: This is a gold-standard validation method. Introduce a version of your target kinase that is rendered resistant to your inhibitor (e.g., via a point mutation). If the inhibitor-induced phenotype is reversed or prevented in cells expressing the resistant kinase, the effect is on-target.[10]
-
Knockdown/Knockout Models: Use genetic methods like siRNA or CRISPR to deplete the target kinase. If the resulting phenotype matches that produced by your inhibitor, it provides strong evidence for an on-target mechanism.[10]
-
Confirm Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that your compound physically binds to the intended target inside the cell at the concentrations you are using.[10][12][13] A mismatch between cellular potency and target engagement is a red flag for off-target activity.
Section 3: Medicinal Chemistry Strategies for Enhancing Selectivity
Q4: How can I rationally modify the this compound core to improve selectivity?
A4: Improving selectivity requires moving beyond the conserved hinge-binding interactions and exploiting the subtle differences that exist between kinase active sites.[3] Several powerful medicinal chemistry strategies can be employed.
The "gatekeeper" is a single amino acid residue at the entrance of a hydrophobic pocket deep within the ATP-binding site.[14][15] The size of this residue varies across the kinome. Approximately 20% of kinases have a small gatekeeper (threonine, glycine, or alanine), while the majority have a large one (methionine, leucine, phenylalanine).[3][16]
This size difference is a powerful "selectivity filter." By installing a bulky substituent on your inhibitor that is directed towards this pocket, you can create a steric clash with kinases that have a large gatekeeper, preventing binding. This allows for selective inhibition of kinases with a small gatekeeper.[3][17][18]
Caption: Exploiting the gatekeeper residue for inhibitor selectivity.
This strategy involves designing an inhibitor that forms a permanent covalent bond with a specific residue in the kinase active site. For this to be a selective approach, the targeted residue must be non-conserved. Cysteine is the most commonly targeted residue due to the nucleophilicity of its thiol group.[3]
You can modify your this compound scaffold to include a weak electrophile, such as an acrylamide or chloroacetamide group.[3][19] Using structural information, this "warhead" is positioned to react with a uniquely placed cysteine residue in your target kinase. This results in irreversible inhibition, providing exceptional potency and selectivity, as only kinases with a cysteine at that specific location will be targeted.[20]
Instead of starting with a complex, potent molecule, FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments").[21] These fragments bind weakly but very efficiently to small pockets within the target protein. Once a fragment hit is identified binding to a unique subpocket of your target kinase, it can be "grown" or linked with other fragments to build a highly potent and selective lead compound.[22][23] This bottom-up approach is powerful for achieving selectivity because the final inhibitor is custom-built to the specific topology of the target's active site.[24]
This advanced strategy circumvents the challenge of ATP-site conservation entirely by targeting allosteric sites—pockets on the kinase that are distinct from the ATP-binding site.[20][25] These sites are generally much less conserved across the kinome. Developing an inhibitor that binds to an allosteric site can achieve unparalleled selectivity. Identifying and validating these sites is challenging, but when successful, it can produce exquisitely selective modulators of kinase activity.[25]
Section 4: Key Experimental Protocols & Data Interpretation
Q5: What is the standard workflow for profiling the selectivity of my new inhibitor, and how should I present the data?
A5: A comprehensive selectivity profile is non-negotiable for characterizing a new kinase inhibitor. The standard approach involves screening your compound against a large panel of kinases, often offered as a service by commercial vendors.[7][26][27]
This protocol outlines the general steps for using a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX).
-
Compound Preparation: Prepare a high-concentration stock solution of your inhibitor (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved and of high purity (>95%).
-
Assay Selection:
-
Initial Screen: For a first pass, select a single, high concentration (e.g., 1 µM) to screen against the largest available kinase panel (e.g., >300 kinases). This will provide a broad overview of off-target activities.[7]
-
Dose-Response: For your primary target and any significant off-targets identified in the initial screen, request a 10-point dose-response curve to determine the IC50 value.
-
-
Assay Conditions: Specify the ATP concentration for the assay. Many providers offer screening at a fixed ATP concentration (e.g., 10 µM) or at the Km,ATP for each individual kinase.[26][28] Screening at Km,ATP provides a better measure of the inhibitor's intrinsic affinity (Ki).[26]
-
Data Submission & Execution: Submit your compound to the vendor following their specific instructions. They will perform the assays, typically using radiometric (33P-ATP) or fluorescence-based methods.[7][28]
-
Data Analysis: The vendor will provide a report, usually including "% Inhibition" at the tested concentration and calculated IC50 values. It is crucial to present this data clearly. A table is an effective format.
Summarize your screening results in a table for easy comparison. This allows you to quickly identify potent on-target activity and significant off-target hits.
| Kinase Target | Family | % Inhibition @ 1 µM[7] | IC50 (nM) | Notes |
| FGFR1 (Target) | TK | 98% | 5.2 | Potent on-target activity |
| FGFR2 | TK | 95% | 15.8 | Activity against related family member |
| VEGFR2 | TK | 85% | 120 | Significant off-target |
| JAK3 | TK | 25% | > 1000 | Weak off-target |
| CDK2 | CMGC | 5% | > 10,000 | No significant activity |
| p38α | CMGC | 8% | > 10,000 | No significant activity |
TK = Tyrosine Kinase; CMGC = CDK, MAPK, GSK3, CLK family. Data is illustrative.
Q6: My inhibitor looks selective in a biochemical assay. How do I confirm it engages the target in a cellular environment?
A6: Excellent selectivity in a cell-free biochemical assay is a great start, but it's not the whole story.[12] Factors inside a living cell, such as high ATP concentrations (~1-10 mM), cell membrane permeability, and protein-protein interactions, can significantly alter an inhibitor's potency and selectivity.[12][26] Therefore, confirming target engagement in a cellular context is a critical validation step.
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a target protein in living cells.[12][13]
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96-well or 384-well) and allow them to adhere.
-
Compound Dosing: Treat the cells with a serial dilution of your this compound inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells. This is a fluorescently-labeled, cell-permeable ligand that binds to the ATP pocket of many kinases.
-
Substrate Addition & Signal Reading: Add the NanoLuc® substrate to the wells. If your inhibitor is bound to the kinase, it will prevent the fluorescent tracer from binding, resulting in a low BRET signal. If the inhibitor is not bound, the tracer will bind close to the NanoLuc® luciferase, generating a high BRET signal. Read the plate on a luminometer capable of detecting the donor (luciferase) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target kinase in living cells.
A potent cellular IC50 value provides strong evidence that your compound can access its target in a complex biological environment and engage it with high affinity.
References
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. pnas.org [pnas.org]
- 15. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment based discovery of a novel and selective PI3 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fragment-based drug design facilitates selective kinase inhibitor discovery [ouci.dntb.gov.ua]
- 25. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Suzuki Coupling of 5H-Pyrrolo[2,3-b]pyrazine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5H-pyrrolo[2,3-b]pyrazine, commonly known as 7-azaindole. This scaffold is a privileged structure in medicinal chemistry and drug development, making its functionalization a critical step in the synthesis of novel therapeutic agents.
However, the unique electronic properties of the 7-azaindole nucleus present specific challenges. As an electron-deficient N-heterocycle with two Lewis basic nitrogen atoms and an acidic N-H proton, it can complicate the standard Suzuki catalytic cycle, often leading to low yields, catalyst deactivation, or undesired side reactions.[1][2] This guide is designed to provide researchers with practical, in-depth solutions to overcome these hurdles, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound and its derivatives.
Q1: My reaction has stalled, showing low or no conversion to the desired product. What are the most likely causes and how do I fix them?
A1: Low conversion is the most frequent issue and typically points to a problem within the catalytic cycle. The primary areas to investigate are the catalyst system, base, and reaction conditions.
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the pyrazine and pyrrole rings can coordinate to the palladium center, effectively poisoning the catalyst and halting the cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][3][4] Their steric bulk creates a "ligand shell" around the palladium, preventing coordination from the substrate's nitrogen atoms while still allowing the catalytic cycle to proceed efficiently. Using modern, air-stable pre-catalysts (e.g., XPhos Pd G3) can also ensure a consistent source of active Pd(0).[1][5]
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][7] An inappropriate choice can lead to failure.
-
Solution: For the 7-azaindole core, moderately strong inorganic bases are often optimal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[8][9] They are strong enough to form the active boronate species without causing significant degradation of the sensitive heterocyclic starting materials. Avoid very strong bases like NaOH or alkoxides in aqueous systems, as they can accelerate side reactions.[4][10]
-
-
Poor Solubility: 7-azaindole derivatives and their coupled products can have poor solubility in common reaction solvents, causing the reaction to become heterogeneous and stall.[2][11]
-
Solution: Use higher-boiling polar aprotic solvents. A mixture of 1,4-dioxane and water (typically from 4:1 to 10:1) is a standard choice that balances polarity and temperature range.[1][8] For particularly insoluble substrates, consider using DMF or DMAc, but be mindful that these can sometimes coordinate to the catalyst at high temperatures.[12] Ensure vigorous stirring throughout the reaction.
-
Q2: I'm observing a significant amount of a side product that corresponds to my starting material without the boronic acid group. What is this, and how can I prevent it?
A2: You are observing protodeboronation, a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[13] This is particularly prevalent with electron-rich and heteroaryl boronic acids.
-
Mechanism: The reaction is often catalyzed by residual palladium and is accelerated by the presence of a proton source (like water) and base.[13][14]
-
Solutions:
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[14] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the rate of protodeboronation.[13][15]
-
Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a strictly anhydrous solvent and base system can dramatically reduce this side reaction.[2][4] Toluene or dioxane with a dry, finely powdered base like KF or CsF can be effective.
-
Use a Milder Base: As mentioned, strong bases can accelerate protodeboronation. Switching from K₃PO₄ to K₂CO₃ or KF can sometimes provide a better outcome.[4]
-
Q3: Should I protect the pyrrole N-H group on the 7-azaindole core before attempting the coupling?
A3: This is a common strategic question. The acidic N-H proton can potentially interfere with the basic reaction conditions. While many modern catalyst systems are robust enough to tolerate the free N-H, protection can be a powerful tool, especially in difficult cases.[1]
-
Advantages of N-H Free Coupling:
-
Step Economy: Avoids additional protection and deprotection steps, shortening the synthetic route.
-
Modern Catalyst Compatibility: Highly active catalysts with bulky ligands (e.g., SPhos, XPhos) have been specifically designed to overcome the challenges of N-H containing substrates.[1]
-
-
Advantages of N-Protection:
-
Improved Solubility: Protecting groups like Boc, SEM, or a simple benzyl group can significantly improve the solubility of the 7-azaindole starting material in organic solvents.
-
Eliminates Acidity: Removes the acidic proton as a variable, which can simplify optimization.
-
Blocks Catalyst Coordination: A bulky protecting group can further sterically hinder the pyrrole nitrogen from interfering with the palladium catalyst.[16]
-
Recommendation: First, attempt the reaction on the unprotected substrate using a robust catalyst system (see Protocol 1). If you face persistent issues with low yield or catalyst deactivation, then implementing an N-protection strategy is a logical next step.
Visualizing the Process
Understanding the fundamental steps of the reaction and having a clear decision-making process for troubleshooting are essential for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting Workflow
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Troubleshooting Fluorescence Quenching of 7-Azaindole Probes
Welcome to the technical support center for 7-azaindole fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique photophysical properties of 7-azaindole and its derivatives. As a tryptophan analog, 7-azaindole offers distinct advantages, including a red-shifted absorption and emission profile, but its fluorescence is highly sensitive to its local environment, often leading to unexpected quenching.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting for common issues encountered during your experiments.
Section 1: Understanding the Fundamentals of 7-Azaindole Fluorescence
Before delving into troubleshooting, it's crucial to understand the core mechanisms that govern the fluorescence of 7-azaindole. Unlike many conventional fluorophores, its emission is strongly influenced by its immediate surroundings, particularly its hydration state and hydrogen-bonding capabilities.[1][2]
FAQ 1: What makes 7-azaindole's fluorescence so sensitive to its environment?
The sensitivity of 7-azaindole's fluorescence stems from a phenomenon called Excited-State Proton Transfer (ESPT).[3][4] In the ground state, the molecule exists in a "normal" form. Upon excitation with light, it can undergo a rapid transfer of a proton from its pyrrolic nitrogen (N1) to its pyridinic nitrogen (N7). This process is often mediated by a hydrogen-bonded bridge, which can be formed by another 7-azaindole molecule (dimerization) or by protic solvent molecules like water or alcohols.[4][5][6]
The resulting species is a tautomer with a significantly different electronic structure and, consequently, a distinct, red-shifted fluorescence emission.[7] The efficiency of this ESPT process is highly dependent on the ability of the local environment to form the necessary hydrogen-bonding network.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Jablonski diagram illustrating the normal and ESPT-mediated fluorescence pathways of 7-azaindole.
FAQ 2: What is the typical fluorescence behavior of 7-azaindole in different solvents?
The solvent environment plays a pivotal role in the observed fluorescence of 7-azaindole. Here's a summary of what to expect:
| Solvent Type | Expected Fluorescence Behavior | Underlying Mechanism |
| Aprotic, Nonpolar (e.g., Cyclohexane, Methylcyclohexane) | Bimodal emission with a "normal" peak and a red-shifted tautomer peak. | In nonpolar environments, 7-azaindole can form hydrogen-bonded dimers that facilitate ESPT.[4][8] The equilibrium between monomer and dimer is concentration-dependent. |
| Aprotic, Polar (e.g., Acetonitrile, Dichloromethane) | Predominantly "normal" fluorescence with a single peak. | The polarity of the solvent can influence the energy levels of the excited states, but without the ability to form a proton-transfer bridge, ESPT is less efficient.[8][9] |
| Protic (e.g., Water, Methanol) | Complex behavior. In alcohols, bimodal emission is often observed.[1] In water, the fluorescence is often quenched, and the decay can be complex.[1][10] | Protic solvents can form hydrogen-bonded complexes that mediate ESPT.[4][5] Water is known to be an efficient quencher of 7-azaindole fluorescence, a phenomenon attributed to the specific solvation geometry required for ESPT.[1][10] |
Section 2: Troubleshooting Common Quenching Scenarios
Now, let's address specific problems you might be facing in the lab.
Question 1: My 7-azaindole probe's fluorescence is significantly lower than expected in my aqueous buffer. What's happening?
This is a common observation and is often referred to as "water-quenching."[1]
Immediate Cause: The interaction of 7-azaindole with water molecules can create a highly efficient pathway for non-radiative decay, effectively quenching the fluorescence. While water can mediate ESPT, only a specific hydrogen-bonding arrangement is conducive to the formation of the fluorescent tautomer.[3][10] Other solvation structures can lead to rapid de-excitation without the emission of light. It's important to note that only a fraction of 7-azaindole molecules in water may be in the correct orientation for efficient ESPT, with the majority being "blocked" by unfavorable solvation.[10]
Troubleshooting Workflow:
dot graph TD { A[Start: Low Fluorescence in Aqueous Buffer] --> B{Is the probe conjugated to a biomolecule?}; B -- Yes --> C[Proceed to Protein/DNA-Specific Troubleshooting]; B -- No --> D{Control Experiment: Vary Solvent Polarity}; D --> E[Prepare solutions in aprotic solvents (e.g., Acetonitrile, Dioxane)]; E --> F{Does fluorescence recover?}; F -- Yes --> G[Conclusion: Water-induced quenching is the primary issue.]; F -- No --> H[Consider other factors: pH, contaminants, aggregation]; G --> I[Mitigation: Consider using a 1-methyl-7-azaindole derivative to block ESPT]; H --> J[Check buffer pH and purity. Run concentration-dependent studies.]; } dot Caption: Initial troubleshooting workflow for low 7-azaindole fluorescence in aqueous solutions.
Experimental Protocol: Solvent Polarity Test
-
Prepare Stock Solution: Create a concentrated stock solution of your 7-azaindole probe in a water-miscible organic solvent like DMSO or ethanol.
-
Solvent Series: Prepare a series of solutions with varying ratios of your aqueous buffer and a less polar, aprotic solvent (e.g., acetonitrile or dioxane). Keep the final probe concentration constant across all samples.
-
Measure Fluorescence: Record the fluorescence emission spectra for each solvent mixture.
-
Analyze: If the fluorescence intensity increases significantly with a higher proportion of the organic solvent, it strongly suggests that water-induced quenching is the culprit.
Question 2: I've incorporated a 7-azaindole-based amino acid (7-azatryptophan) into my protein, and the fluorescence is almost completely gone. Why?
When 7-azaindole is part of a larger biomolecule, several additional quenching mechanisms can come into play.
Potential Causes & Solutions:
-
Proximity to Quenching Amino Acid Residues:
-
Mechanism: Certain amino acid side chains, particularly those of tryptophan, tyrosine, and charged residues like lysine and glutamate, can act as collisional quenchers. The mechanism can involve charge transfer or other non-radiative energy transfer processes.[11] The specific interactions between the 7-azaindole probe and neighboring residues in the folded protein can lead to significant quenching.[12]
-
Troubleshooting:
-
Denaturation Study: Measure the fluorescence of the protein in its native state and then after denaturation with urea or guanidinium chloride. A significant increase in fluorescence upon unfolding suggests that the quenching is due to the specific folded structure bringing the probe into close contact with quenching residues.
-
Site-Directed Mutagenesis: If you have a hypothesis about which residues are responsible for quenching, mutating them to non-quenching alternatives (e.g., alanine or phenylalanine) can confirm their role.
-
-
-
Solvent Accessibility:
-
Mechanism: If the 7-azaindole residue is located on the protein surface and is highly exposed to the aqueous solvent, you will encounter the water-quenching effects described in the previous question.[1] Conversely, if it is buried in a hydrophobic pocket, its fluorescence may be enhanced.[13][14]
-
Troubleshooting:
-
Acrylamide Quenching Assay: Acrylamide is a small, water-soluble molecule that can collisionally quench exposed fluorophores. By titrating acrylamide into your protein solution and measuring the decrease in fluorescence (Stern-Volmer analysis), you can determine the degree of solvent exposure of your probe. A highly accessible probe will be quenched more efficiently by acrylamide.
-
-
Question 3: I'm observing a gradual decrease in my 7-azaindole probe's fluorescence over the course of my experiment. What could be the cause?
A time-dependent loss of signal often points to photobleaching or chemical instability.
Potential Causes & Solutions:
-
Photobleaching:
-
Mechanism: Like all fluorophores, 7-azaindole can be irreversibly damaged by prolonged exposure to excitation light, especially at high intensities. This leads to a permanent loss of fluorescence.
-
Troubleshooting & Mitigation:
-
Reduce Excitation Intensity: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data only when necessary.
-
Use Antifade Reagents: For microscopy applications, embedding the sample in a commercial antifade mounting medium can significantly reduce photobleaching.
-
-
-
Chemical Instability or Reactivity:
-
Mechanism: The chemical environment of your experiment could be degrading the probe. This might be due to extreme pH, the presence of reactive oxygen species (ROS), or interaction with other components in your sample.
-
Troubleshooting:
-
Control Experiments: Incubate the probe in your experimental buffer in the dark and measure its fluorescence at different time points. If the signal decreases, it points to chemical instability rather than photobleaching.
-
Buffer Optimization: Ensure your buffer components are stable and non-reactive with the probe. If ROS are suspected, consider adding antioxidants like Trolox or ascorbic acid.
-
-
Question 4: I've incorporated 7-azaindole into a DNA oligonucleotide, and the fluorescence is heavily quenched. Is this expected?
Yes, this is a well-documented phenomenon.
Primary Cause: Base Stacking
-
Mechanism: When incorporated into a DNA strand, the 7-azaindole ring system stacks with the adjacent purine or pyrimidine bases. This close electronic interaction provides a very efficient pathway for non-radiative energy transfer, leading to strong fluorescence quenching.[15] The quenching is typically more pronounced in double-stranded DNA compared to single-stranded DNA due to the more rigid and ordered structure.[15]
-
Experimental Observation: You can often observe an increase in fluorescence as a DNA duplex containing 7-azaindole is melted by increasing the temperature.[15] This is because the melting process disrupts the base stacking, moving the probe away from the quenching influence of the neighboring bases.
Troubleshooting & Application:
While this quenching is inherent to the system, it can be exploited as a useful tool. The change in fluorescence upon DNA hybridization, melting, or protein binding can be used to monitor these processes. If your goal is to have a bright, constitutive label, 7-azaindole may not be the ideal choice for direct incorporation within a stacking DNA sequence.
Section 3: Advanced Diagnostic Techniques
If basic troubleshooting doesn't resolve your issue, more advanced techniques may be necessary to pinpoint the quenching mechanism.
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime Measurement)
Measuring the fluorescence lifetime of your 7-azaindole probe can provide invaluable insights into the quenching mechanism.
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher. In this case, the fluorescence intensity decreases, but the lifetime of the remaining fluorescent molecules remains unchanged.
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore is deactivated by a collision with a quencher. This process shortens the fluorescence lifetime.
Experimental Protocol: Fluorescence Lifetime Measurement
-
Instrumentation: This technique requires a specialized instrument capable of time-correlated single photon counting (TCSPC) or frequency-domain fluorometry.
-
Sample Preparation: Prepare your sample as you would for a standard fluorescence measurement. Also, prepare a control sample of the free probe in a non-quenching environment (e.g., a suitable organic solvent).
-
Data Acquisition: Excite the sample with a pulsed light source and measure the decay of the fluorescence emission over time.
-
Analysis: The fluorescence decay curve is analyzed to determine the lifetime(s). A multi-exponential decay may indicate that the probe exists in multiple different environments.[7] Comparing the lifetime in your experimental sample to the control can help distinguish between static and dynamic quenching.[16]
Section 4: Pro-Tips for Working with 7-Azaindole Probes
-
Consider 1-Methyl-7-azaindole Derivatives: If the ESPT pathway is the primary source of your quenching problems, consider using a derivative where the N1-hydrogen is replaced with a methyl group. This modification blocks the proton transfer, resulting in a probe with a much longer fluorescence lifetime and higher quantum yield in aqueous solutions.[1]
-
Purity is Paramount: Ensure the purity of your 7-azaindole probe and all buffer components. Fluorescent impurities can complicate data interpretation.
-
Run Comprehensive Controls: Always include control experiments. The fluorescence of the free probe in buffer, the unlabeled biomolecule, and buffer alone are essential for accurate interpretation of your results.
-
Mind the pH: The protonation state of 7-azaindole can affect its photophysical properties. Always work in a well-buffered solution and be aware of the pKa values of your probe.[10]
We hope this guide provides a solid framework for diagnosing and resolving fluorescence quenching issues with your 7-azaindole probes. For further in-depth questions, consulting the primary literature is always recommended.
References
-
Lifetime and Reorientation Measurements of 7-Azaindole and 7-Azatryptophan in Aqueous Adipic Acid Solutions: The Significance of Pendant Functionalities in Solution Phase Association Processes. The Journal of Physical Chemistry A. Available at: [Link]
-
Excited-state double proton transfer of 7-azaindole in water nanopools. PubMed. Available at: [Link]
-
The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. ResearchGate. Available at: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
A Fluorescent Probe for Protein Misfolding and Aggregation Due to Oxidative Stress Based on a 7-Azaindole-BODIPY Derivative. ChemRxiv. Available at: [Link]
-
Excited-state proton transfer – Light and Molecules. Light and Molecules. Available at: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. Available at: [Link]
-
Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. The Journal of Physical Chemistry. Available at: [Link]
-
Excited-state proton transfer relieves antiaromaticity in molecules. PMC - PubMed Central. Available at: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Semantic Scholar. Available at: [Link]
-
Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative. RSC Publishing. Available at: [Link]
-
Photodynamics of Azaindoles in Polar Media: the Influence of the Environment. ResearchGate. Available at: [Link]
-
Photodynamics of azaindoles in polar media: the influence of the environment. RSC Publishing. Available at: [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. Available at: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]
-
7-Azaindole in the Gas Phase: Absorption, Luminescence, and the Mechanism of Long-Lived Luminescence. R Discovery. Available at: [Link]
-
Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water. Semantic Scholar. Available at: [Link]
-
Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. ResearchGate. Available at: [Link]
-
7 Azaindole Fluorescence Quenching. Scribd. Available at: [Link]
-
Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Publications. Available at: [Link]
-
RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. Available at: [Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Excited-state proton transfer – Light and Molecules [barbatti.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photodynamics of azaindoles in polar media: the influence of the environment - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03412G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [dr.lib.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the metabolic stability of 5H-Pyrrolo[2,3-b]pyrazine compounds
Technical Support Center: 5H-Pyrrolo[2,3-b]pyrazine Series
Introduction: Navigating the Metabolic Landscape of Pyrrolopyrazines
Welcome to the technical support guide for researchers working with this compound compounds. This scaffold is a cornerstone in the development of potent kinase inhibitors, particularly for targets like FGFR.[1][2][3] However, like many nitrogen-containing heterocycles, this series can present challenges related to metabolic stability, primarily driven by cytochrome P450 (CYP450) enzymes.[4][5][6] Rapid metabolism can lead to poor pharmacokinetic profiles, such as low oral bioavailability and short half-life, hindering the progression of promising candidates.[7]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your drug discovery campaigns.
Part 1: Foundational FAQs - Understanding the Basics
Q1: What is metabolic stability and why is it a critical parameter for my this compound compounds?
A: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[8] For orally administered drugs, the liver is the primary site of metabolism.[9] A compound that is rapidly metabolized (i.e., has low metabolic stability) will be cleared from the body quickly, often before it can reach its therapeutic target at a sufficient concentration and for a sufficient duration.[7]
Key advantages of enhancing metabolic stability include:
-
Increased Bioavailability and Half-Life: Allows for less frequent and lower dosing.[9]
-
Improved Safety Profile: Reduces the potential formation of reactive or toxic metabolites.[10]
-
Predictable Pharmacokinetics: Leads to more consistent drug exposure between patients, who can have genetic variations in their metabolic enzymes like CYP450s.[4][5]
Q2: Which in vitro assays are essential for assessing the metabolic stability of my compounds?
A: The two most fundamental assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .
-
Liver Microsomes: These are subcellular fractions from the endoplasmic reticulum of liver cells and are rich in Phase I metabolic enzymes, especially CYP450s.[9][11] This assay is a cost-effective, high-throughput method to assess CYP450-mediated metabolism.[12]
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as necessary cofactors and transporters.[9][13]
Comparing results from both assays can provide initial clues about the metabolic pathways involved. For instance, a compound stable in microsomes but unstable in hepatocytes may be undergoing Phase II metabolism.[14]
Q3: How do I interpret the primary data from these assays, such as half-life (t½) and intrinsic clearance (CLint)?
A: The key outputs are the in vitro half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), the rate of metabolism independent of physiological factors like blood flow.[15] These values are used to classify compounds and predict in vivo hepatic clearance.
| Stability Classification | Human Liver Microsome t½ (min) | Human Liver Microsome CLint (µL/min/mg protein) | Interpretation & Next Steps |
| High | > 60 | < 12 | Excellent stability. Low risk of high hepatic clearance. Proceed with further profiling. |
| Moderate | 15 - 60 | 12 - 68 | Moderate stability. May be acceptable depending on target potency. Consider optimization. |
| Low | < 15 | > 68 | Poor stability. High risk of rapid in vivo clearance. Optimization is required. |
| (Classification thresholds are approximate and can vary between laboratories.) |
Part 2: Troubleshooting Guide - From Problem to Solution
This section addresses common challenges and provides a logical workflow for identifying and mitigating metabolic liabilities.
Workflow for Addressing Metabolic Instability
Caption: A systematic workflow for improving metabolic stability.
Scenario 1: "My compound is rapidly metabolized in the liver microsomal stability assay (t½ < 15 min). What are the likely metabolic hotspots on the this compound core?"
A: The this compound scaffold contains several sites susceptible to CYP450-mediated oxidation, which is the most common metabolic pathway for such heterocycles.[16]
Caption: Likely sites of CYP450-mediated oxidation on the core scaffold.
Your first step is to perform a Metabolite Identification (MetID) study. This involves incubating your compound with liver microsomes for a longer period and analyzing the resulting mixture with high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the mass shifts corresponding to metabolic modifications (e.g., +16 Da for hydroxylation).
Scenario 2: "My MetID study confirmed oxidation at a specific C-H bond. What are my options to improve stability?"
A: Once you have identified the metabolic "soft spot," you can employ several medicinal chemistry strategies to fortify it.
| Strategy | Mechanism of Action | Pros | Cons |
| Deuteration | The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" slows the rate of CYP-mediated bond cleavage.[10][17][18] | Minimal structural and electronic perturbation; often preserves biological activity.[18] | May only slow metabolism, not stop it ("metabolic shunting" to another site can occur).[18] Can be synthetically challenging. |
| Fluorination | The C-F bond is very strong and not susceptible to oxidation. Fluorine is a small, electron-withdrawing atom that can block the metabolic site sterically and electronically.[19] | Completely blocks metabolism at that site. Can sometimes improve binding affinity. | Can significantly alter compound properties (pKa, lipophilicity, conformation). May not be tolerated by the biological target. |
| Alkylation (e.g., Methylation) | A methyl group can sterically block the CYP450 enzyme's access to the metabolic site.[20] | Effective at preventing metabolism. | Adds bulk and lipophilicity, which may negatively impact solubility, permeability, or target binding. |
| Bioisosteric Replacement | Replace the entire metabolically labile functional group with a different group that is more stable but retains the necessary biological interactions.[21][22][23] | Can solve metabolism issues while simultaneously improving other properties (e.g., solubility). | Requires significant synthetic effort and can drastically change SAR. |
Recommendation: Start with the most conservative modification. If a single C-H bond is the issue, deuteration is an excellent first strategy to test the hypothesis that blocking this site will improve overall stability.
Scenario 3: "My compound is stable in microsomes (t½ > 60 min) but shows high clearance in the hepatocyte assay. What's happening?"
A: This is a classic sign of metabolism by pathways not fully represented in the standard microsomal assay.[14] The two most likely culprits are:
-
Phase II Conjugation: Your compound may have a functional group (e.g., phenol, amine, carboxylic acid) that is being directly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). These enzymes are present in hepatocytes but require specific cofactors (e.g., UDPGA for UGTs) that are not typically added to microsomal assays.[14]
-
Cytosolic Enzyme Metabolism: Enzymes like aldehyde oxidase (AO) or xanthine oxidase (XO), which are found in the cell cytosol, may be responsible. These are not present in microsomal fractions. Nitrogen-containing heterocycles can be particularly susceptible to AO-mediated metabolism.
Troubleshooting Steps:
-
Re-run the microsomal assay including Phase II cofactors like UDPGA to see if glucuronide conjugates are formed.
-
Perform hepatocyte incubations with specific enzyme inhibitors to pinpoint the responsible pathway. For example, use a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm that CYPs are not involved and an AO inhibitor (e.g., hydralazine) to test for AO's contribution.
Part 3: Experimental Protocols
To ensure reproducibility and trustworthiness, a detailed, self-validating protocol is essential.
Protocol: Standard In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of metabolism of a test compound upon incubation with pooled human liver microsomes (HLM) and an NADPH-regenerating system.
2. Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution A (contains NADP+ and glucose-6-phosphate)
-
NADPH Regenerating System Solution B (contains glucose-6-phosphate dehydrogenase)
-
Control Compounds:
-
High Clearance Control (e.g., Verapamil, Testosterone)
-
Low Clearance Control (e.g., Warfarin)
-
-
Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation plate and a collection plate
-
LC-MS/MS system
3. Experimental Procedure:
-
Preparation:
-
Thaw liver microsomes and NADPH solutions on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 1 mg/mL. Keep on ice.
-
Prepare the final test compound working solution (e.g., 100 µM in 50/50 Acetonitrile/Water) from the 10 mM DMSO stock. This intermediate dilution minimizes the final DMSO concentration.
-
-
Incubation Setup (96-well plate):
-
Add phosphate buffer to all wells.
-
Add the microsomal suspension to all wells except those for the T=0 time point. Final protein concentration should be 0.5 mg/mL.
-
Add the test compound to initiate the reaction (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiating the Reaction:
-
Add the NADPH regenerating system to all wells to start the reaction.
-
For negative controls ("-NADPH"), add buffer instead.
-
-
Time Points & Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a collection plate containing 3-4 volumes of ice-cold acetonitrile with internal standard.
-
For the T=0 sample, the quenching solution is added before the NADPH system.
-
-
Sample Processing:
-
Seal and vortex the collection plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
4. Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
5. Self-Validation/Quality Control:
-
The high clearance control should show >80% depletion by the final time point.
-
The low clearance control should show <20% depletion.
-
In the "-NADPH" control, the compound should show minimal (<15%) degradation, confirming the metabolism is NADPH-dependent (i.e., likely CYP-mediated).
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Publications. Retrieved from [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]
-
Shashank, & Vaz, A. D. (2009). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC. Retrieved from [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Retrieved from [Link]
-
Scott, K. A., & Thomson, D. W. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Retrieved from [Link]
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed. Retrieved from [Link]
-
Ankad, G. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. ResearchGate. Retrieved from [Link]
-
BioIVT. (2022). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Retrieved from [Link]
-
Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Strategies to Mitigate CYP450 Inhibition. Retrieved from [Link]
-
Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1974). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed. Retrieved from [Link]
-
De Vleeschauwer, M. (2011). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Retrieved from [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
ChemHelpASAP. (2021). Metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]
-
Liu, G., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. Retrieved from [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Liu, G., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. PubMed. Retrieved from [Link]
-
Al-Abri, M. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]
-
Johnson, T. A. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Scott, E. E., & Halpert, J. R. (2012). Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR. PMC. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]
-
Wu, Z., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. Retrieved from [Link]
-
Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 20. books.rsc.org [books.rsc.org]
- 21. rroij.com [rroij.com]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. chem-space.com [chem-space.com]
Technical Support Center: Mitigating Off-Target Effects of 5H-Pyrrolo[2,3-b]pyrazine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-Pyrrolo[2,3-b]pyrazine inhibitors. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns when working with this compound inhibitors.
Q1: My this compound inhibitor is showing activity against unexpected kinases. Why is this happening?
A1: The this compound scaffold is a known "hinge-binding" motif, mimicking the adenine ring of ATP. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, inhibitors with this core structure can bind to multiple kinases, leading to off-target activity.[1] Several studies have reported that derivatives of this scaffold can inhibit a range of kinases, including FGFR, JAK3, and others.[2][3]
Q2: What is the first step I should take to characterize the off-target profile of my inhibitor?
A2: A broad biochemical kinase selectivity panel is the recommended starting point.[4][5] These panels screen your compound against hundreds of purified kinases at a fixed concentration (e.g., 1 µM) to provide an initial global view of its selectivity.[6] This data will help you identify potential off-target liabilities early in your research.
Q3: I've identified several off-targets from a biochemical screen. How do I know if these are relevant in a cellular context?
A3: Biochemical hits do not always translate to cellular activity. The next crucial step is to perform cell-based assays.[7][8][9] These assays assess your inhibitor's effect on target engagement, downstream signaling pathways, and overall cellular phenotype in a more biologically relevant environment. This helps to differentiate true off-target effects from those that are not significant in living cells.[10]
Q4: Can I predict potential off-target effects before synthesizing a novel this compound derivative?
A4: Yes, computational methods are powerful tools for predicting off-target interactions.[11][12] Techniques like structure-based modeling, quantitative structure-activity relationship (QSAR) analysis, and machine learning algorithms can predict the binding affinity of your compound against a wide range of kinases.[13][14][15] These in silico approaches can guide the design of more selective inhibitors, saving time and resources.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific challenges related to the off-target effects of this compound inhibitors.
Guide 1: My Inhibitor Shows Promising On-Target Potency but Poor Selectivity.
Problem: Your lead this compound compound potently inhibits your target kinase in biochemical assays, but kinome profiling reveals significant inhibition of several other kinases.
Troubleshooting Workflow:
Caption: Iterative workflow for improving inhibitor selectivity.
Step-by-Step Protocol:
-
Analyze the Structure-Activity Relationship (SAR):
-
Causality: Understanding which parts of your molecule contribute to off-target binding is crucial for rational redesign.
-
Action: Systematically modify different regions of the this compound scaffold and assess the impact on both on-target and off-target activity. For instance, modifications to the solvent-exposed regions can often enhance selectivity without compromising on-target potency.
-
-
Employ Structure-Based Drug Design (SBDD):
-
Causality: By visualizing the binding mode of your inhibitor in the active site of both your target and off-target kinases, you can identify subtle differences to exploit for improved selectivity.[1]
-
Action:
-
Obtain or model the crystal structures of your inhibitor bound to your primary target and key off-targets.
-
Identify non-conserved residues or unique "selectivity pockets" in your target kinase.
-
Design modifications to your inhibitor that introduce favorable interactions with these unique features in the target kinase or create steric clashes in the active sites of off-target kinases.[16]
-
-
-
Explore Alternative Inhibition Mechanisms:
-
Causality: Many this compound inhibitors are Type I inhibitors, binding to the active "DFG-in" conformation of the kinase. Targeting the inactive "DFG-out" conformation (Type II inhibition) can significantly improve selectivity as this conformation is more diverse across the kinome.[1]
-
Action: Design derivatives that can access and stabilize the DFG-out conformation. This often involves adding a moiety that can occupy the allosteric site adjacent to the ATP pocket.
-
-
Consider Covalent Inhibition:
-
Causality: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor can lead to exceptional selectivity and potency.[16]
-
Action: Introduce a weakly electrophilic "warhead" (e.g., an acrylamide) onto your inhibitor scaffold, positioned to form a covalent bond with the specific cysteine in your target kinase.
-
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results.
Problem: Your inhibitor appears selective in biochemical kinase assays, but you observe unexpected phenotypes in cell-based assays, suggesting off-target effects.
Troubleshooting Workflow:
Caption: Workflow for deconvoluting cellular off-target effects.
Step-by-Step Protocol:
-
Perform Target Deconvolution Studies:
-
Causality: Your inhibitor may be binding to proteins other than kinases or to kinases not included in your initial screening panel. Target deconvolution methods can identify the complete set of cellular binding partners.
-
Action:
-
Kinobeads/Multiplexed Inhibitor Beads (MIBs): This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[17][18][19][20] By pre-incubating your cell lysate with your inhibitor, you can perform a competition experiment to identify which kinases are bound by your compound.[21][22]
-
Affinity Chromatography: Immobilize your inhibitor on a solid support and use it to pull down binding partners from a cell lysate, which are then identified by mass spectrometry.
-
-
-
Conduct Global Phosphoproteomics:
-
Causality: This unbiased approach measures changes in the phosphorylation status of thousands of proteins in response to your inhibitor, providing a functional readout of kinase activity across the entire signaling network.
-
Action: Treat cells with your inhibitor and a vehicle control, then perform quantitative mass spectrometry-based phosphoproteomics to identify signaling pathways that are unexpectedly modulated.
-
-
Validate Putative Off-Targets:
-
Causality: Once you have a list of potential off-targets from deconvolution or phosphoproteomics, you need to confirm that they are responsible for the observed cellular phenotype.
-
Action:
-
Use RNAi or CRISPR/Cas9 to deplete the expression of the putative off-target protein.
-
If the phenotype observed with your inhibitor is rescued or mimicked by depleting the off-target, this provides strong evidence for a functional off-target effect.
-
-
III. Data Presentation & Experimental Protocols
Table 1: Example Kinome Profiling Data Summary
This table provides a template for summarizing data from a broad kinase selectivity screen.
| Kinase Family | Kinase | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Tyrosine Kinase | TARGET-KINASE | 98% | 15 | On-target |
| OFF-TARGET-1 | 85% | 250 | High-level off-target | |
| OFF-TARGET-2 | 55% | >1000 | Moderate off-target | |
| Ser/Thr Kinase | OFF-TARGET-3 | 92% | 150 | High-level off-target |
| OFF-TARGET-4 | 30% | Not Determined | Low-level off-target |
Protocol 1: Biochemical Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing inhibitor selectivity using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
This compound inhibitor stock solution (in DMSO)
-
Kinase buffer (containing MgCl2, DTT, and other necessary components)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of your this compound inhibitor in DMSO. Further dilute in kinase buffer to the desired final assay concentrations.
-
Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of your diluted inhibitor or DMSO vehicle control. b. Add 2.5 µL of a solution containing the kinase and its specific substrate. c. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency determination.[23]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion Measurement: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: a. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. b. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus the kinase activity.
-
Data Analysis: a. Normalize the data to the DMSO (100% activity) and no-enzyme (0% activity) controls. b. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
IV. References
-
Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 13(4), 288-298.
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(10), e1005732.
-
Cohen, M. S., & Shokat, K. M. (2007). Chemical-genetic strategies for interrogating kinase signaling. ACS chemical biology, 2(10), 670-679.
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051.
-
Fedorov, O., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(10), 4545-4550.
-
Gao, Y., et al. (2013). A broad-spectrum screen for predicting and validating kinase inhibitor targets. Nature biotechnology, 31(11), 1042-1047.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132.
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
-
Merget, B., et al. (2017). A machine learning approach for identifying novel kinase inhibitors. Journal of medicinal chemistry, 60(2), 648-659.
-
Metz, J. T., et al. (2011). Navigating the kinome. Nature chemical biology, 7(4), 200-202.
-
Moffat, J. G., et al. (2014). The expanding role of cell-based assays in drug discovery. Nature reviews Drug discovery, 13(8), 588-602.
-
Patricelli, M. P., et al. (2011). Functional interrogation of the kinome using nucleotide acyl phosphates. Biochemistry, 50(38), 8025-8038.
-
Swinney, D. C. (2013). The role of binding kinetics in GPCR drug discovery. Current opinion in drug discovery & development, 16(4), 459-469.
-
Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity proteomics. Chemistry & biology, 17(11), 1241-1249.
-
Xiao, Y., et al. (2014). A targeted quantitative proteomics strategy for global kinome profiling of cancer cells and tissues. Molecular & Cellular Proteomics, 13(4), 1065-1075.
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39.
-
Zhao, Q., et al. (2017). A cell-permeable activity-based probe for protein kinases. Journal of the American Chemical Society, 139(20), 680-683.
-
Sirenko, O., et al. (2015). High-content assays for characterizing the viability and morphology of 3D cancer spheroid cultures. Assay and drug development technologies, 13(7), 402-414.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044.
-
Drewes, G., & Bantscheff, M. (2011). Chemical proteomics for kinase drug discovery. Current opinion in chemical biology, 15(1), 101-108.
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698.
-
Sun, C., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. ACS medicinal chemistry letters, 4(5), 453-457.
-
Wu, P., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368.
-
Park, H., et al. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB reports, 44(12), 743-748.
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
Sim, J. A., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. ACS medicinal chemistry letters, 4(5), 453–457.
-
Xiong, B., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta pharmaceutica Sinica. B, 9(2), 351–368.
-
El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future medicinal chemistry, 16(2), 113-138.
-
Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 2-10.
-
Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]
-
Johnson, J. L., et al. (2016). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS chemical biology, 11(10), 2847-2855.
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. bioivt.com [bioivt.com]
- 9. news-medical.net [news-medical.net]
- 10. seqwell.com [seqwell.com]
- 11. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Computational methods for analysis and inference of kinase/inhibitor relationships | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. researchgate.net [researchgate.net]
- 21. bmbreports.org [bmbreports.org]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. assayquant.com [assayquant.com]
Technical Support Center: Optimization of Cell Permeability for 5H-Pyrrolo[2,3-b]pyrazine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-Pyrrolo[2,3-b]pyrazine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the assessment and optimization of cell permeability for this important class of molecules, often explored as kinase inhibitors.
The unique structural characteristics of the this compound scaffold and its derivatives can present specific hurdles in achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties, with cell permeability being a critical initial barrier. This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound analogs and their journey across the cell membrane.
Q1: My this compound analog shows high potency in biochemical assays but has poor activity in cell-based assays. Could low cell permeability be the issue?
A1: Yes, this is a classic scenario. A significant drop in potency between a biochemical (e.g., enzymatic) assay and a cell-based assay is often a strong indicator of poor cell permeability. The compound may be an excellent inhibitor of its target protein in a clean,-in-vitro system, but if it cannot cross the cell membrane to reach its intracellular target, its therapeutic potential is limited. Other factors could be at play, such as rapid efflux or intracellular metabolism, which are discussed below.
Q2: What are the most common reasons for poor permeability in this class of compounds?
A2: For this compound analogs, and heterocyclic kinase inhibitors in general, poor permeability often stems from a combination of factors:
-
Low Aqueous Solubility: These compounds can be poorly soluble in aqueous assay buffers, leading to precipitation and an underestimation of permeability. It's crucial to ensure your compound is fully dissolved at the tested concentration.[1]
-
High Efflux Ratio: Many heterocyclic compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[2][3][4]
-
Physicochemical Properties: Analogs with a high molecular weight, a large number of hydrogen bond donors, or low lipophilicity may struggle to passively diffuse across the lipid bilayer of the cell membrane.
Q3: What is an efflux ratio and how do I interpret it?
A3: The efflux ratio (ER) is a key parameter obtained from bidirectional cell permeability assays, such as the Caco-2 or MDCK assays. It's calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction.
An ER greater than 2 is generally considered an indication that the compound is a substrate of active efflux transporters. A high ER suggests that the compound is being actively pumped out of the cells, which can significantly limit its net absorption and intracellular accumulation.
Q4: How can I determine if my compound is a substrate of P-glycoprotein (P-gp)?
A4: The most direct method is to perform a bidirectional permeability assay using an MDCK cell line that has been engineered to overexpress human P-gp (MDR1-MDCK). You would then run the assay in the presence and absence of a known P-gp inhibitor, such as verapamil. A significant decrease in the efflux ratio in the presence of the inhibitor strongly suggests your compound is a P-gp substrate.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during cell permeability experiments with this compound analogs.
Issue 1: Low Apparent Permeability (Papp) in the Apical-to-Basolateral (A-B) Direction
A low A-B Papp value suggests poor absorption. The following workflow can help you diagnose the underlying cause.
Caption: Workflow for troubleshooting low A-B permeability.
Issue 2: High Efflux Ratio (ER > 2)
A high efflux ratio indicates that active transport out of the cell is limiting its accumulation.
Experimental Approach to Confirm and Mitigate Efflux:
-
Confirm P-gp Substrate Liability: As mentioned in the FAQ, use MDR1-MDCK cells and a P-gp inhibitor.
-
Structural Modifications:
-
Masking Hydrogen Bond Donors: Efflux pumps often recognize and bind to molecules with specific hydrogen bonding patterns. Modifying or masking these groups can reduce recognition.
-
Altering Lipophilicity and Shape: Subtle changes to the molecule's lipophilicity and three-dimensional shape can disrupt its binding to the efflux transporter.
-
Case Study Insight: In a series of pyrrolo[2,3-d]pyrimidine inhibitors (structurally similar to the this compound core), transitioning from a phenol to an aniline moiety at a key position led to improved pharmacokinetic properties, including better oral plasma exposure, suggesting a potential strategy to overcome permeability and/or efflux issues.[5]
-
Issue 3: Low Compound Recovery in Caco-2 Assays
Low recovery (<70%) can invalidate your permeability results. It's crucial to understand where your compound is going.
Caption: Decision tree for addressing low compound recovery.
Insight from a Related Scaffold: A study on dimethoxybenzene FGFR inhibitors with a this compound scaffold noted that poor in vitro metabolic stability and high P450 inhibition were significant hurdles for their initial lead compounds. This highlights that metabolism by the Caco-2 cells themselves can be a cause of low recovery and should be investigated.[1]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is considered the gold standard for predicting oral absorption and identifying compounds subject to efflux.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection assay; permeability should be <100 nm/s.
-
Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Dilute to the final working concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be <1%.
-
Apical to Basolateral (A-B) Permeability:
-
Add the compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation: ER = Papp (B-A) / Papp (A-B)
Data Interpretation Table
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Efflux Potential | Recommended Next Steps |
| < 1 | Low | < 2 | Low | Focus on improving passive permeability (lipophilicity, H-bond donors). |
| 1 - 10 | Moderate | < 2 | Low | Permeability may be acceptable; consider other ADME properties. |
| > 10 | High | < 2 | Low | Excellent passive permeability. |
| Any Value | Any | > 2 | High | Compound is likely an efflux substrate. See Troubleshooting Issue 2. |
References
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). National Center for Biotechnology Information. Available at: [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications. Available at: [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with this compound scaffold. National Center for Biotechnology Information. Available at: [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. MDPI. Available at: [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI. Available at: [Link]
-
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]
-
The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. Available at: [Link]
-
P-glycoprotein-mediated drug efflux is a resistance mechanism of chronic myelogenous leukemia cells to treatment with imatinib mesylate. PubMed. Available at: [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available at: [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. Available at: [Link]
-
Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. PubMed. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel 1,3-disubstituted pyrrolo[1,2-a]pyrazine derivatives and antiproliferative effects on glioblastoma cell line. AVESIS. Available at: [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. Available at: [Link]
Sources
- 1. Discovery of a series of dimethoxybenzene FGFR inhibitors with this compound scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein [mdpi.com]
- 5. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding tautomerization interference in 7-azaindole fluorescence assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-azaindole-based fluorescence assays. This guide is designed to provide expert insights and practical solutions for overcoming common challenges, with a specific focus on managing interference from tautomerization. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide you with robust, self-validating protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions - The Fundamentals of 7-Azaindole Tautomerization
This section addresses the core principles governing the unique photophysics of 7-azaindole. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is 7-azaindole and why is it a valuable fluorescent probe?
7-azaindole (7AI) is a heterocyclic aromatic molecule, structurally similar to the amino acid tryptophan. Its key value lies in its distinct photophysical properties: its absorption and emission spectra are red-shifted compared to tryptophan, which can help in selectively exciting and detecting the probe in protein-rich environments.[1] Furthermore, its fluorescence is highly sensitive to the local microenvironment, making it a powerful tool for probing protein structure, dynamics, and binding interactions.[1][2]
Q2: What is tautomerization, and how does it affect 7-azaindole fluorescence?
Tautomers are structural isomers of a chemical compound that readily interconvert. In the case of 7-azaindole, the most significant process is an Excited-State Intramolecular Proton Transfer (ESIPT) .[3] Upon absorbing a photon (excitation), the molecule's electronic structure changes, increasing the acidity of the pyrrolic nitrogen (N1-H) and the basicity of the pyridinic nitrogen (N7).[4] This facilitates a rapid transfer of the proton from N1 to N7, creating an excited-state tautomer (T*).
This process is critical because the original "normal" excited state (N) and the tautomer excited state (T) have different energy levels and thus fluoresce at different wavelengths.
-
Normal Emission (N → N):* This is typically a UV-to-violet fluorescence.
-
Tautomer Emission (T → T):* This is a significantly red-shifted emission, often appearing in the green part of the spectrum.
The result is a characteristic dual emission , where a single excitation wavelength can produce two distinct fluorescence peaks. This phenomenon is the primary source of interference in many 7-azaindole assays.
Q3: What factors trigger the ESIPT process?
The ESIPT in 7-azaindole is not spontaneous; it is mediated by its environment. The two primary mechanisms are:
-
Dimerization: In non-polar (hydrophobic) solvents, 7-azaindole molecules tend to form hydrogen-bonded dimers.[2][3] This dimer configuration creates a perfect "proton wire" for a double proton transfer event between the two molecules upon excitation.[5][6] This process is concentration-dependent.
-
Solvent-Assisted Transfer: In protic solvents like water or alcohols, solvent molecules can form a hydrogen-bonded bridge between the N1-H and N7 sites of a single 7-azaindole molecule.[2][7][8] This "water wire" or "solvent wire" facilitates the proton transfer, leading to the formation of the tautomer.[9]
Section 2: Troubleshooting Guide
This guide provides a problem-oriented approach to resolving common issues encountered during 7-azaindole fluorescence assays.
Problem 1: I see two emission peaks, but I only want to measure one.
-
Underlying Cause: You are observing dual emission from the normal (N) and tautomer (T) forms due to ESIPT. The relative intensity of these two peaks is highly sensitive to the probe's microenvironment.
-
Solutions & Scientific Rationale:
-
Change the Solvent: The choice of solvent is the most powerful tool to control ESIPT.
-
To Favor Normal Emission (Suppress Tautomer): Use aprotic, non-polar solvents like dioxane or cyclohexane. In these environments, 7-azaindole cannot form the necessary hydrogen-bonded bridges with the solvent to facilitate proton transfer. However, be mindful of concentration to avoid dimerization (see next point).
-
To Isolate Tautomer Emission: Use protic solvents like methanol or water, which actively promote ESIPT.[10] In some cases, the tautomer emission can become dominant, allowing for its isolated measurement.
-
-
Lower the Probe Concentration: If you are working in a non-polar solvent and still see tautomer emission, it is likely due to dimer formation.[2] Diluting your sample will shift the monomer-dimer equilibrium toward the monomer, reducing the pathway for double proton transfer and suppressing the tautomer peak.
-
Use a Chemical Control (1-Methyl-7-azaindole): The most definitive way to eliminate the tautomerization pathway is to use 1-methyl-7-azaindole. By methylating the N1 position, the proton source for the ESIPT is removed.[1] This molecule can only produce the "normal" fluorescence and serves as an excellent control to confirm that the second peak in your 7AI experiment is indeed from the tautomer. It exhibits a significantly higher quantum yield and a much longer fluorescence lifetime because the non-radiative decay pathway of proton transfer is blocked.[4]
-
Problem 2: My fluorescence signal is unstable and drifting over time.
-
Underlying Cause: Signal instability can arise from several factors, including photobleaching, aggregation at high concentrations, or non-specific adsorption of the probe to container surfaces (e.g., cuvettes or microplates).
-
Solutions & Scientific Rationale:
-
Reduce Excitation Intensity: High-intensity light can cause irreversible photochemical destruction (photobleaching) of the fluorophore. Reduce the excitation slit width or use a neutral density filter to minimize this effect.
-
Add a Surfactant: For assays in aqueous buffers, non-specific binding to surfaces can be a major issue, especially at low probe concentrations. Adding a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween 20 or Triton X-100 can coat the hydrophobic surfaces of your container, preventing the probe from adsorbing and stabilizing the signal.[11]
-
Check for Aggregation: At very high concentrations, 7-azaindole can form aggregates, which have different fluorescence properties and can lead to signal instability or quenching. Ensure you are working within a linear concentration range, which can be determined by performing a concentration-dependent fluorescence titration.
-
Problem 3: My fluorescence quantum yield is very low in water.
-
Underlying Cause: The fluorescence quantum yield of unmodified 7-azaindole in water is notoriously low (around 0.02-0.04).[4][12] This is because the ESIPT process, which is highly efficient in water, provides a rapid, non-radiative decay pathway that competes effectively with normal fluorescence.[13] Even though the tautomer is formed, its emission may not be as efficient, leading to an overall quenching of the signal.
-
Solutions & Scientific Rationale:
-
Use 1-Methyl-7-azaindole: As mentioned previously, blocking the ESIPT pathway by methylating the N1 position dramatically increases the fluorescence quantum yield (up to ~0.55 in water) and lifetime.[1][4] If your experimental design allows for this modification, it is the most effective solution for low signal intensity in aqueous environments.
-
Incorporate into a Constrained Environment: When 7-azaindole is incorporated into a biological macromolecule (like a protein or DNA), its local environment may become more hydrophobic and rigid.[12][13] This can restrict the solvent access needed for proton transfer, thereby reducing ESIPT and increasing the quantum yield of the normal fluorescence. The blue shift often observed when 7AI binds to a protein is indicative of its movement into a less polar environment.[13]
-
Section 3: Data Interpretation & Best Practices
Comparative Photophysical Data
Understanding how the environment affects the fluorescence of 7-azaindole is key to designing robust experiments. The following table summarizes key parameters for 7-azaindole and its non-tautomerizing control, 1-methyl-7-azaindole.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Lifetime (τF) | Key Observation |
| 7-Azaindole | Water (pH 7) | ~288 | ~386 | 0.023[4] | 910 ps[4] | Low quantum yield due to ESIPT quenching. |
| 7-Azaindole | Methanol | ~290 | 374, 505 (dual) | - | - | Classic dual emission due to solvent-assisted ESIPT.[4][10] |
| 7-Azaindole | Cyclohexane | ~285 | ~304 | - | - | Single, blue-shifted emission. Tautomer can appear at high concentrations due to dimerization. |
| 1-Methyl-7-azaindole | Water | ~290 | ~380 | 0.55 [1][4] | 21 ns [1][4] | High quantum yield and long lifetime as ESIPT is blocked. |
Note: Spectral values are approximate and can vary with instrument settings and specific buffer conditions.
Experimental Protocol: Solvent Screening to Control Tautomerization
This protocol provides a self-validating system to determine the optimal solvent for your specific assay needs.
-
Prepare a Concentrated Stock Solution: Dissolve 7-azaindole in a solvent where it is highly soluble, such as DMSO or ethanol, to create a concentrated stock (e.g., 10 mM). This minimizes the volume of organic solvent added to your final assay buffers.
-
Select a Panel of Solvents: Choose solvents with varying properties:
-
Aprotic/Non-polar: Dioxane, Cyclohexane
-
Aprotic/Polar: Acetonitrile (ACN), Dimethylformamide (DMF)
-
Protic/Polar: Methanol, Ethanol, Water, PBS buffer
-
-
Prepare Working Solutions: Dilute the stock solution into each selected solvent to a final concentration that is relevant for your assay (e.g., 10 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is less than 1% to avoid influencing the results.
-
Measure Absorbance Spectra: Scan the absorbance from 250 nm to 400 nm for each solution to confirm the probe's concentration and identify the absorption maximum in each solvent.
-
Measure Fluorescence Emission Spectra:
-
Set the excitation wavelength to the absorbance maximum determined in the previous step for each respective solvent.
-
Scan the emission spectrum over a wide range (e.g., 320 nm to 650 nm) to capture both potential emission peaks.
-
Use identical instrument settings (e.g., slit widths) for all samples to allow for direct comparison of intensities.
-
-
Analyze the Data:
-
Identify Single vs. Dual Emission: Plot the spectra for each solvent. Identify which solvents produce a single "normal" emission peak and which produce the dual "normal" and "tautomer" peaks.
-
Assess Relative Intensities: For solvents showing dual emission, compare the relative heights of the two peaks. This provides information on the efficiency of the ESIPT process in that environment.
-
Validate Your Choice: Select the solvent system that provides the desired emission profile (e.g., a single, stable peak) for your application. This empirical data validates your choice of solvent for avoiding tautomerization interference.
-
References
- The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Negrie, M., et al. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Sakata, T., et al. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of Physical Chemistry B. [Link]
-
Pahari, B., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules. [Link]
-
Huang, Y., et al. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. The Journal of Physical Chemistry. [Link]
-
Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's personal website. [Link]
-
Shao, Y., et al. (2005). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Ghosh, S., et al. (2011). Inhibition of light-induced tautomerization of 7-azaindole by phenol: indications of proton-coupled electron/energy transfer quenching. The Journal of Physical Chemistry B. [Link]
-
Inhibition of Light-Induced Tautomerization of 7-Azaindole by Phenol: Indications of Proton-Coupled Electron/Energy Transfer Quenching. (2011). ResearchGate. [Link]
-
Theoretical Analysis of the Fluorescence Spectra of 7-Azaindole and Its Tautomer. (n.d.). ResearchGate. [Link]
-
7-Azaindole in the Gas Phase: Absorption, Luminescence, and the Mechanism of Long-Lived Luminescence. (2018). R Discovery. [Link]
-
Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. (n.d.). ResearchGate. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. [Link]
-
Tobo, Y., et al. (n.d.). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]
-
Shao, Y., et al. (2005). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
-
Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Biprotonic photo-tautomerism in 7-azaindole dimer: concerted mechanism,... (n.d.). ResearchGate. [Link]
-
Crespo-Otero, R., et al. (2015). Stepwise double excited-state proton transfer is not possible in 7-azaindole dimer. Chemical Science. [Link]
-
Ali, M., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stepwise double excited-state proton transfer is not possible in 7-azaindole dimer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [dr.lib.iastate.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 5H-Pyrrolo[2,3-b]pyrazine-Based Kinase Inhibitors
Welcome to the technical support hub for researchers encountering resistance to 5H-pyrrolo[2,3-b]pyrazine-based drugs. This guide is designed to provide in-depth, actionable insights into identifying, understanding, and overcoming resistance mechanisms in your preclinical models. The this compound scaffold is a cornerstone for numerous potent kinase inhibitors, including those targeting JAK, ALK, and FGFR.[1][2][3] However, as with most targeted therapies, the emergence of resistance is a significant clinical and experimental hurdle.[4]
This document moves beyond simple protocols to explain the 'why' behind the troubleshooting steps, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Resistance
This section addresses foundational questions researchers face when drug efficacy begins to wane.
Q1: My cells are showing a reduced response to my this compound-based inhibitor (e.g., Ruxolitinib, Crizotinib). What are the most likely causes?
A1: Resistance to this class of inhibitors typically falls into two main categories: on-target alterations and off-target (bypass) mechanisms.[5]
-
On-Target Resistance: This involves genetic changes to the target kinase itself. The most common cause is the emergence of secondary point mutations within the kinase domain that either directly block the drug from binding or lock the kinase in an active conformation.[6][7] A less frequent cause is the amplification of the target gene, leading to such high protein levels that the inhibitor is overwhelmed.[5][8]
-
Off-Target Resistance (Bypass Pathways): Cells can develop resistance by activating alternative signaling pathways that provide parallel survival and proliferation signals, making the inhibition of the primary target irrelevant.[9][10] For instance, in response to ALK inhibition, cells may upregulate signaling through EGFR, MET, or KIT receptor tyrosine kinases.[5][9][11]
Q2: What is a "gatekeeper" mutation and is it relevant for this drug class?
A2: A gatekeeper residue is a key amino acid in the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket. A mutation at this site can sterically hinder the binding of Type I inhibitors, like many this compound derivatives. The classic example is the T790M mutation in EGFR. For ALK inhibitors like crizotinib, the analogous L1196M mutation serves as a primary gatekeeper resistance mechanism.[7][12] For JAK inhibitors, mutations homologous to the gatekeeper region, such as M929I in JAK2, have also been shown to confer resistance to ruxolitinib.[13]
Q3: I'm just starting to observe a rightward shift in my IC50 curve. What is the very first experiment I should perform?
A3: The first and most crucial step is to confirm and characterize the resistance.
-
Validate the IC50 Shift: Perform a dose-response curve with your resistant cell line alongside the parental (sensitive) cell line. This quantifies the degree of resistance.
-
Sequence the Target Kinase Domain: The most direct and often most fruitful initial step is to check for on-target mutations. Isolate genomic DNA from both your resistant and parental cells and perform Sanger sequencing of the entire kinase domain of the target protein (e.g., ALK, JAK2). This can rapidly identify known resistance mutations.[8]
Part 2: Troubleshooting Guide - Investigating Resistance Mechanisms
This section provides structured troubleshooting workflows for common experimental scenarios.
Scenario 1: You've confirmed a significant (>10-fold) increase in the IC50 of your inhibitor, but Sanger sequencing of the target kinase revealed no mutations.
This strongly suggests an off-target resistance mechanism, such as the activation of a bypass signaling pathway.
Hypothesis: Cells have activated a parallel kinase signaling pathway (e.g., EGFR, MET, SRC) to circumvent the inhibited target.[11][14]
Troubleshooting Workflow & Protocol:
-
Broad Spectrum Kinase Activity Profiling:
-
Action: Use a phospho-kinase antibody array. This membrane-based assay allows you to simultaneously assess the phosphorylation status of dozens of key receptor tyrosine kinases (RTKs) and intracellular signaling nodes.
-
Rationale: This provides an unbiased, global snapshot of kinase signaling in your cells. A bypass pathway will often reveal itself as one or more hyper-phosphorylated kinases in the resistant line compared to the parental line when treated with the drug.[11]
-
Expected Outcome: You observe strong phosphorylation of a specific RTK (e.g., p-EGFR, p-MET) and its downstream effectors (p-AKT, p-ERK) in the resistant cells, even in the presence of your primary inhibitor.
-
-
Validation of the Putative Bypass Pathway:
-
Action: Confirm the array findings using Western Blotting with phospho-specific antibodies for the identified target and its key downstream proteins (e.g., p-EGFR Y1068, p-MET Y1234/1235, p-AKT S473, p-ERK T202/Y204).
-
Rationale: Western blotting provides a more quantitative and specific validation of the array results.
-
-
Functional Testing with Combination Therapy:
-
Action: Treat your resistant cells with your this compound inhibitor in combination with a selective inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like Gefitinib or a MET inhibitor like Capmatinib).
-
Rationale: If the bypass pathway is critical for resistance, its inhibition should re-sensitize the cells to your original drug. This is the definitive functional validation.[15]
-
Expected Outcome: The combination of inhibitors shows synergistic or additive effects, significantly reducing cell viability at concentrations where either single agent is ineffective.
-
Data Summary Table: Example Phospho-Kinase Array Result
| Kinase | Parental Cells (Fold Change vs. Control) | Resistant Cells (Fold Change vs. Control) |
| p-ALK (Y1604) | 0.1 | 0.2 |
| p-JAK2 (Y1007/1008) | 0.2 | 0.3 |
| p-EGFR (Y1068) | 1.1 | 8.5 |
| p-AKT (S473) | 0.9 | 6.2 |
| p-ERK1/2 (T202/Y204) | 1.2 | 7.1 |
This table illustrates a hypothetical scenario where EGFR signaling is strongly activated as a bypass mechanism.
Scenario 2: Your next-generation inhibitor, designed to overcome a specific mutation (e.g., ALK L1196M), is now also failing.
This points toward a more complex resistance mechanism, such as the acquisition of a compound mutation or a novel bypass pathway.[16]
Hypothesis A: An additional, "compound" mutation has occurred in the target kinase.
Sequencing of ALK in patients progressing on the third-generation inhibitor lorlatinib has revealed the presence of compound mutations (e.g., G1202R paired with C1156Y or F1174L), which can confer high-level resistance.[15][17]
Hypothesis B: A non-canonical bypass or phenotypic change has occurred.
Mechanisms like the loss of the tumor suppressor NF2 (leading to mTOR pathway activation) or an epithelial-to-mesenchymal transition (EMT) can also drive resistance to potent, next-generation inhibitors.[15]
Troubleshooting Workflow & Protocol:
-
Deep Sequencing of the Target:
-
Action: Perform next-generation sequencing (NGS) or at least deep sequencing of the target kinase domain.
-
Rationale: Unlike Sanger sequencing, NGS can detect low-frequency mutations and identify multiple mutations that may exist on the same allele (compound mutations).[16]
-
-
Transcriptomic and Proteomic Analysis:
-
Action: Perform RNA-sequencing (RNA-seq) and quantitative proteomic analysis (e.g., TMT-MS) on parental vs. resistant cells.
-
Rationale: RNA-seq can identify broad transcriptional changes, such as the upregulation of EMT markers (Vimentin, Snail) and downregulation of epithelial markers (E-cadherin).[15] Proteomics can uncover pathway-level changes, such as activation of the mTOR pathway, that are not apparent from genomics alone.[17]
-
-
Functional Validation:
-
Action: Based on the findings, test rational drug combinations. If EMT is suspected, a combination with an SRC inhibitor might be effective.[15] If mTOR signaling is upregulated, combination with an mTOR inhibitor like everolimus should be tested.[16]
-
Rationale: This step functionally links the observed molecular changes to the resistant phenotype.
-
Part 3: Key Experimental Protocols
Protocol 3.1: Generation of Drug-Resistant Cell Lines
-
Initiation: Begin by treating the parental cell line with the this compound inhibitor at its IC20 concentration.
-
Dose Escalation: Once the cells resume a normal growth rate (typically 1-2 weeks), double the concentration of the drug.
-
Iteration: Repeat the dose escalation process incrementally over several months. A resistant population will eventually be selected that can proliferate in the presence of a drug concentration that is 10-fold or more higher than the initial IC50.
-
Clonal Isolation: Once a stable resistant population is established, perform single-cell cloning via limiting dilution to generate isogenic resistant clones for detailed characterization.
-
Validation: Continuously culture the resistant cells in the presence of the inhibitor to maintain selective pressure. Periodically confirm the IC50 to ensure the resistant phenotype is stable.
Protocol 3.2: Workflow for Identifying On-Target Mutations vs. Bypass Pathways
This workflow provides a logical decision tree for efficiently diagnosing the resistance mechanism.
Caption: A decision-tree workflow for diagnosing resistance mechanisms.
Part 4: Visualizing Resistance Mechanisms
Understanding the interplay between on-target and off-target resistance is key.
Caption: Overview of on-target vs. off-target resistance mechanisms.
References
-
Recondo, G., Mezquita, L., Facchinetti, F., Planchard, D., Gazzah, A., Bigot, L., ... & Friboulet, L. (2020). Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer. Clinical Cancer Research, 26(1), 242-255. [Link]
-
Recondo, G., et al. (2020). Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer. PubMed. [Link]
-
Fernández-García, J., et al. (2024). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. MDPI. [Link]
-
Lin, J. J., et al. (2018). Mechanisms of resistance to crizotinib. ResearchGate. [Link]
-
Katayama, R., et al. (2012). Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer. Clinical Cancer Research, 18(24), 6811-6819. [Link]
-
Redaelli, S., et al. (2018). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Cancer Research, 78(24), 6866-6879. [Link]
-
Mezquita, L., et al. (2020). Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer. Translational Lung Cancer Research, 9(3), 803-817. [Link]
-
Shan, L., et al. (2013). Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches. Journal of Chemical Information and Modeling, 53(11), 2964-2975. [Link]
-
Ma, C. A., et al. (2021). Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. Leukemia, 35(8), 2410-2415. [Link]
-
Koppikar, P., et al. (2012). Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors. Blood, The Journal of the American Society of Hematology, 120(2), 406-415. [Link]
-
García-Pardo, M., et al. (2021). ROS-1 NSCLC therapy resistance mechanism. Precision Cancer Medicine, 4, 24. [Link]
-
Wang, Y., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Cancer Metastasis and Treatment, 10, 14. [Link]
-
Drilon, A., et al. (2020). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. Clinical Cancer Research, 26(11), 2632-2641. [Link]
-
Tanizaki, J., et al. (2016). Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells. Oncotarget, 7(39), 63584-63595. [Link]
-
Redaelli, S., et al. (2018). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. PubMed. [Link]
-
Li, W., et al. (2022). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Frontiers in Oncology, 12, 821339. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 696. [Link]
-
Zhang, S., et al. (2021). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology, 11, 713530. [Link]
-
Wang, Y., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Cancer Metastasis and Treatment. [Link]
-
Dagogo-Jack, I., & Shaw, A. T. (2018). ALK downstream pathways and bypass signaling. ResearchGate. [Link]
-
Hamilton, G., et al. (2021). Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications. Blood Cancer Journal, 11(1), 1-9. [Link]
-
Meyer, S. C. (2017). Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. Hematology/oncology clinics of North America, 31(4), 627-642. [Link]
-
Colless, B., et al. (2018). The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms. Leukemia & Lymphoma, 59(12), 2761-2774. [Link]
-
Quintás-Cardama, A., et al. (2013). MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE. Clinical Cancer Research, 19(8), 1933-1940. [Link]
-
Taniguchi, H., et al. (2013). Paracrine Receptor Activation by Microenvironment Triggers Bypass Survival Signals and ALK Inhibitor Resistance in EML4-ALK Lung Cancer Cells. Cancer Research, 73(15), 4847-4857. [Link]
-
Winter, S. S., et al. (2011). Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms. Leukemia, 25(11), 1735-1742. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. PubMed. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. [Link]
-
Xiong, B., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(11), 1538. [Link]
-
Jaime-Figueroa, S., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]
-
Wu, P., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Expert Opinion on Drug Discovery, 13(4), 329-342. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Potency of the 5H-Pyrrolo[2,3-b]pyrazine Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile 5H-pyrrolo[2,3-b]pyrazine scaffold. This guide is designed to provide in-depth, practical advice to address common challenges and frequently asked questions encountered during the modification of this scaffold to enhance the potency of your compounds.
I. Foundational Knowledge & Core Concepts
Q1: What is the this compound scaffold and why is it significant in drug discovery?
A1: The this compound, a fused bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a core structure for ligands that bind to a variety of biological targets with high affinity.[1] Its significance is particularly pronounced in the development of kinase inhibitors, where it has proven to be a versatile framework for targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and Bruton's tyrosine kinase (BTK).[2][3][4] The scaffold's utility lies in its rigid structure and the presence of nitrogen atoms that can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[4]
Q2: What are the key biological targets for inhibitors based on the this compound scaffold?
A2: The this compound scaffold has been successfully employed to develop inhibitors for a range of kinases implicated in diseases like cancer and autoimmune disorders. Notably, it is a prominent core in numerous potent and selective FGFR inhibitors.[5][6] Aberrant FGFR signaling is a known driver in various malignancies, making it a hot therapeutic target.[4] Additionally, derivatives of this scaffold have shown inhibitory activity against other kinases, including JAK3, which is crucial for immune cell function, and BTK, a key player in B-cell development and activation.[3][4]
II. Troubleshooting Guide: Synthesis & Purification
Q3: We are experiencing low yields in the synthesis of our this compound core. What are some common causes and troubleshooting steps?
A3: Low yields in heterocyclic synthesis are a common challenge. For the this compound scaffold, consider the following:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the substituted pyrroles and pyrazine precursors. Impurities can interfere with the reaction and lead to side products.
-
Reaction Conditions:
-
Temperature: The cyclization step to form the bicyclic system can be sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Experiment with a range of temperatures to find the optimal condition.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or dioxane are often used.[4] Ensure the solvent is anhydrous, as water can quench reagents and interfere with the reaction.
-
Base: The choice and stoichiometry of the base (e.g., NaH, K₂CO₃) can significantly impact the yield.[4] An insufficient amount of base may result in incomplete deprotonation, while an excess can lead to side reactions. Titrate the amount of base to find the optimal concentration.
-
-
Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and improve yields.
Q4: We are observing significant side product formation during our synthesis. How can we minimize this?
A4: Side product formation often arises from competing reaction pathways. To minimize this:
-
Protecting Groups: If your starting materials contain reactive functional groups that are not involved in the desired cyclization, consider using protecting groups. This will prevent them from participating in unwanted side reactions.
-
Order of Reagent Addition: The order in which you add your reagents can be crucial. In some cases, slow addition of one reagent to a mixture of the others can help to control the reaction and minimize the formation of side products.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products or further unwanted reactions.
Q5: What are some common challenges in the purification of this compound derivatives and how can they be addressed?
A5: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel.
-
Column Chromatography:
-
Tailing: Tailing on silica gel columns is a common issue. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to the eluent. This will help to deactivate the acidic sites on the silica and improve the peak shape.
-
Solvent System: Experiment with different solvent systems to achieve optimal separation. A gradient elution from a non-polar solvent to a more polar solvent is often effective.
-
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical for successful recrystallization.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC is a powerful technique.
III. Enhancing Potency: Structure-Activity Relationship (SAR) Insights
Q6: We have a lead compound with the this compound scaffold. How can we systematically modify it to improve its potency?
A6: A systematic approach to modifying the scaffold is crucial for enhancing potency. The following diagram illustrates key positions for modification on the this compound core and their general impact on activity, particularly for FGFR inhibitors.
Caption: Key modification points on the this compound scaffold.
Q7: Can you provide more specific examples of how modifications at different positions affect potency against FGFR?
A7: Certainly. The following table summarizes key structure-activity relationships for this compound-based FGFR inhibitors based on published data.[4][7]
| Position of Modification | Type of Modification | Effect on FGFR1 Potency | Rationale |
| Position 5 (N-H) | Substitution with a sulfonyl group | Generally well-tolerated | The sulfonyl group can be directed towards the solvent-exposed region, allowing for modifications to improve physicochemical properties without significantly impacting binding. |
| Position 3 | Unsubstituted pyrazole | High Potency (IC₅₀ = 0.6 nM for compound 13) | The unsubstituted pyrazole ring appears to have optimal interactions within the binding pocket. |
| Position 3 | Substitution on the pyrazole ring (e.g., isopropyl) | Decreased Potency | Bulky substituents may cause steric clashes and disrupt favorable interactions. |
| Position 2 | Phenyl ether moiety | Favorable for achieving selectivity | This vector can be explored to target specific residues in the kinase domain, leading to improved selectivity against other kinases.[3] |
| Scaffold | Replacement of 1H-pyrazolo[4,3-b]pyridine with this compound | Increased Potency | The this compound scaffold provides a better hydrogen bonding pattern with the hinge region of FGFR1.[4] |
IV. Biological Evaluation: Kinase Inhibition Assays
Q8: What is a standard protocol for an in vitro kinase inhibition assay to determine the IC₅₀ of our compounds?
A8: A common and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [8]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your test compound in 100% DMSO.
-
Perform a serial dilution of the compound in an appropriate buffer to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add your diluted compounds.
-
Add the kinase enzyme (e.g., FGFR1) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Q9: We are observing high variability in our kinase assay results. What are the common causes and how can we troubleshoot this?
A9: High variability in kinase assays can be frustrating and can mask the true activity of your compounds. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps | Rationale |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. | Inaccurate dispensing of reagents, especially the inhibitor, can lead to significant well-to-well variability. |
| Reagent Degradation | Prepare fresh reagents, especially ATP and kinase solutions. Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. | ATP is prone to hydrolysis, and kinase activity can decrease with improper storage. |
| Inconsistent Incubation Times/Temperatures | Use a calibrated incubator and a timer to ensure consistent incubation periods for all plates. | Kinase reactions are enzymatic and thus sensitive to changes in temperature and time. |
| Compound Solubility | Visually inspect for compound precipitation in the assay wells. If solubility is an issue, consider using a co-solvent or reducing the final compound concentration. | Poorly soluble compounds will not be at the intended concentration, leading to inaccurate IC₅₀ values. |
| "Edge Effect" in Microplates | Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform environment. | Evaporation can be more pronounced in the outer wells, leading to changes in reagent concentrations. |
V. Understanding the Biological Context: Signaling Pathways
Q10: Can you provide a diagram of the FGFR signaling pathway to help us understand the downstream effects of our inhibitors?
A10: Yes, understanding the downstream signaling cascade is crucial for interpreting cellular assay results. Here is a simplified diagram of the FGFR signaling pathway.
Caption: Simplified overview of the FGFR signaling pathway.
Upon binding of the FGF ligand and heparan sulfate proteoglycans (HSPG), the FGFR dimerizes and undergoes autophosphorylation.[9] This activates downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately lead to changes in gene expression that promote cell proliferation, survival, and angiogenesis.[9] By inhibiting the kinase activity of FGFR, your this compound-based compounds can block these downstream signals.
VI. References
-
Jiang, A., Liu, Q., Wang, R., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available at: [Link]
-
Jiang, A., Liu, Q., Wang, R., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Klimaschewski, L., & Claus, P. (2017). The FGFR signaling pathway. (a) Schematic of the structure of FGF... ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. multidisciplinary. Available at: [Link]
-
Wang, R., Wei, P., Liu, Q., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. Available at: [Link]
-
Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. Available at: [Link]
-
Jiang, A., Liu, Q., Wang, R., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
ResearchGate. (n.d.). FGF/FGFR signaling pathways. ResearchGate. Available at: [Link]
-
Assay Genie. (2024). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. Available at: [Link]
-
Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS), 16(5). Available at: [Link]
-
Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Expert Opinion on Drug Discovery, 12(2), 113-124. Available at: [Link]
-
Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 714. Available at: [Link]
-
ResearchGate. (2025). (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. ResearchGate. Available at: [Link]
-
BioSolveIT. (n.d.). Scaffold-Based Drug Design. BioSolveIT. Available at: [Link]
-
Singh, R., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459-463. Available at: [Link]
-
ResearchGate. (2025). (PDF) Scaffold Optimization Strategies in Medicinal Chemistry: Chemical Approaches and Artificial Intelligence Applications. ResearchGate. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Li, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 39, 116162. Available at: [Link]
-
Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 698. Available at: [Link]
-
Klink, T. A., & Wera, S. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available at: [Link]
-
Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. Available at: [Link]
-
Scott, J. D., et al. (2017). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3496-3501. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5543. Available at: [Link]
-
Wang, W., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(15), 11373-11394. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Accounts of Chemical Research, 40(11), 1149-1159. Available at: [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]
-
El-Dean, A. M. K., et al. (2020). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. ResearchGate. Available at: [Link]
Sources
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ch.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Crystallization of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Welcome to the technical support center for the crystallization of 5H-pyrrolo[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals of this important class of compounds, which are frequently investigated as kinase inhibitors.[1][2][3][4] This resource provides troubleshooting guidance and frequently asked questions in a direct Q&A format, grounded in established crystallographic principles and tailored insights for this specific heterocyclic scaffold.
I. Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues you may encounter during your crystallization experiments with this compound derivatives.
Issue 1: No Crystals Form After an Extended Period
Q: I've set up my crystallization trials using various solvents, but after several days, I see no crystal formation, only a clear solution. What should I do?
A: This is a common challenge indicating that the solution is not supersaturated, or that nucleation is inhibited. Here’s a systematic approach to troubleshoot this issue:
-
Increase Supersaturation:
-
Slowly Evaporate the Solvent: If you are using a volatile solvent, cover the vial with parafilm and poke a few small holes in it.[1] This allows for slow evaporation, gradually increasing the concentration of your compound. For less volatile solvents, a slightly larger number of holes may be beneficial.[5]
-
Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can introduce an anti-solvent (in which the compound is poorly soluble) via vapor diffusion.[4] Place your vial containing the solution inside a larger, sealed container with a small amount of the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.
-
Reduce the Temperature: If solubility is temperature-dependent, slowly cooling the saturated solution can induce crystallization. Place the solution in a refrigerator (4°C) or freezer (-20°C), ensuring the solvent doesn't freeze. A Dewar flask with hot water can be used for a very slow cooling process to room temperature.[5]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vial at the air-liquid interface with a clean glass rod. This can create microscopic imperfections that serve as nucleation sites.[6]
-
Seeding: If you have previously obtained even a tiny crystal of your compound (or a closely related analog), you can introduce it into the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[7]
-
-
Re-evaluate Your Solvent System:
-
The initial solvent may be too good, keeping your compound in solution even at high concentrations. Re-screen for solvents where your this compound derivative has moderate solubility.[8]
-
Issue 2: Formation of Oil or an Amorphous Precipitate
Q: Instead of crystals, my compound has "oiled out" or precipitated as a fine powder. How can I resolve this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase, often because the solution is too concentrated or cooled too quickly, and the temperature of the solution is above the melting point of the solid.[9] An amorphous powder indicates rapid precipitation without ordered crystal lattice formation.
-
Slow Down the Process:
-
Reduce the Rate of Supersaturation: If using an anti-solvent, slow down its addition rate. In vapor diffusion, use a smaller volume of the anti-solvent or increase the distance between the vials. For slow evaporation, reduce the number or size of the holes in the parafilm.
-
Slower Cooling: If using temperature reduction, insulate the vessel to slow the cooling rate.[10]
-
-
Adjust the Solvent System:
-
Use More Solvent: The concentration of your compound might be too high. Try dissolving your compound in a larger volume of the primary solvent to create a less saturated solution before initiating crystallization.[11]
-
Change Solvents: The interaction between your compound and the solvent may be too strong. Experiment with solvents of different polarity. For planar aromatic heterocycles like pyrrolopyrazines, solvents like toluene can sometimes be effective.
-
-
Consider Compound Purity:
-
Oiling out can be caused by impurities that depress the melting point of your compound.[9] Ensure your material is of high purity (>95%) before attempting crystallization. Further purification by chromatography or recrystallization from a different solvent system may be necessary.
-
Issue 3: Crystals are Too Small, Needle-like, or Form Aggregates
Q: I've managed to get crystals, but they are too small for single-crystal X-ray diffraction, or they form as fine needles or intertwined clusters. How can I grow larger, single crystals?
A: The formation of many small crystals or aggregates suggests that the nucleation rate is too high relative to the crystal growth rate. The goal is to minimize the number of nucleation events and allow those few nuclei to grow larger.
-
Reduce the Level of Supersaturation:
-
Start with a solution that is closer to the saturation point, rather than highly supersaturated. This can be achieved by using slightly more solvent or a slightly higher initial temperature.
-
-
Minimize Nucleation Sites:
-
Use Clean Glassware: Dust and other particulate matter can act as nucleation sites.[8] Ensure your vials are scrupulously clean. Filtering the solution through a syringe filter before setting up the crystallization can also help.
-
Avoid Disturbances: Mechanical agitation can induce nucleation.[8] Place your crystallization experiments in a vibration-free location.
-
-
Optimize the Solvent Environment:
-
Solvent Mixtures: The use of a binary or even tertiary solvent system can influence crystal habit.[5] Experiment with different solvent/anti-solvent pairs. For heterocyclic compounds, combinations of a moderately polar solvent (e.g., ethyl acetate, acetonitrile) with a nonpolar solvent (e.g., hexane, heptane) are often successful.
-
-
Try a Different Crystallization Method:
-
If slow evaporation yields small crystals, try vapor diffusion or solvent layering, which can provide a more controlled approach to achieving supersaturation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound derivatives?
A1: There is no universal "best" solvent. However, for N-heterocyclic compounds, a good starting point is to screen a range of solvents with varying polarities. A suggested screening panel is presented in the table below. Given that many this compound derivatives are kinase inhibitors, they often possess both hydrogen bond donors and acceptors, as well as an aromatic core, leading to moderate solubility in a range of organic solvents.[2][3]
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar compounds, often used in anti-solvent methods. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity, good for vapor diffusion.[8] |
| Esters | Ethyl acetate | A versatile solvent of intermediate polarity. |
| Ketones | Acetone | Another good solvent of intermediate polarity. |
| Halogenated | Dichloromethane (DCM), Chloroform | Can be effective for dissolving many organic compounds. |
| Aromatic | Toluene | Can promote favorable packing through π-π interactions. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Often good solvents for initial dissolution. |
| Nonpolar | Hexane, Heptane | Typically used as anti-solvents. |
Q2: How important is the purity of my this compound derivative for crystallization?
A2: Purity is critical. Impurities can inhibit nucleation, lead to the formation of oils or amorphous precipitates, or be incorporated into the crystal lattice, resulting in poor crystal quality and inaccurate structural data. It is highly recommended to use material that is at least 95% pure, and ideally >98% pure, as determined by techniques like NMR and LC-MS.
Q3: Can the substituent groups on the this compound core affect crystallization?
A3: Absolutely. The nature, size, and conformation of substituent groups significantly impact the molecule's overall shape, polarity, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). This, in turn, influences how the molecules pack in a crystal lattice. Flexible side chains can sometimes hinder crystallization by adopting multiple conformations. Rigid, planar substituents may promote π-stacking and lead to more ordered packing.
Q4: I have very little material. Which crystallization technique is best for small quantities?
A4: Vapor diffusion is an excellent method for milligram-scale crystallizations.[4] It requires only a small amount of your compound dissolved in a few microliters of a "good" solvent, which is then placed in a larger sealed chamber containing a more volatile "bad" solvent (anti-solvent). This setup allows for very slow and controlled changes in solvent composition, which is ideal for growing high-quality crystals from small amounts of material.
III. Experimental Protocols & Workflows
Protocol 1: High-Throughput Crystallization Screening
This workflow allows for the rapid screening of multiple conditions to identify promising leads for crystallization.
Workflow Diagram:
Caption: A logical flowchart for troubleshooting common crystallization issues.
IV. Concluding Remarks
Crystallization remains a technique that often requires empirical optimization. The this compound scaffold, due to its rigid and aromatic nature, is generally amenable to crystallization. However, success is highly dependent on factors such as the nature of the substituents, the purity of the compound, and a systematic exploration of crystallization conditions. This guide provides a foundational framework for troubleshooting and optimizing your experiments. Patience and meticulous experimentation are key to obtaining high-quality crystals suitable for structural analysis.
References
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 703. Available at: [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]
-
ResearchGate. (n.d.). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2023). Crystallization solvent systems. r/Chempros. Available at: [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
Columbia University. (n.d.). Crystallization Solvents.pdf. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Xiong, B., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Available at: [Link]
-
Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. National Institutes of Health. Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Available at: [Link]
-
Chen, Y., et al. (1996). Purification and crystallization of cyclin-dependent kinase inhibitor p21. PubMed. Available at: [Link]
-
ChemWhat. (n.d.). This compound-7-ACETIC ACID CAS#: 20322-09-2. Available at: [Link]
-
Simorangkir, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Available at: [Link]
-
Wang, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. National Institutes of Health. Available at: [Link]
-
Shestakov, A. S., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. Available at: [Link]
-
ResearchGate. (2017). (PDF) Calculating the Aromaticity of Heterocycles. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
University of Florida. (2015). Crystal Growing Tips. Available at: [Link]
-
Reddit. (2023). Crystallization solvent systems. Available at: [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Columbia University. (n.d.). Crystallization Solvents.pdf. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available at: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2021). How to optimize my protein crystallization conditions?. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Xiong, B., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at: [Link]
-
Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Available at: [Link]
-
Chen, Y., et al. (1996). Purification and crystallization of cyclin-dependent kinase inhibitor p21. Available at: [Link]
-
ChemWhat. (n.d.). This compound-7-ACETIC ACID CAS#: 20322-09-2. Available at: [Link]
-
Simorangkir, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Available at: [Link]
-
Wang, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available at: [Link]
-
Shestakov, A. S., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: [Link]
-
ResearchGate. (2017). (PDF) Calculating the Aromaticity of Heterocycles. Available at: [Link]
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5H-Pyrrolo[2,3-b]pyrazine
Welcome to the technical support resource for the synthesis of 5H-pyrrolo[2,3-b]pyrazine and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. This compound, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis presents unique challenges that can be magnified during scale-up.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve common issues, ensuring a safe, efficient, and scalable synthesis.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, practical problems encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Question 1: My Larock-type heteroannulation is failing at scale. The yield of my this compound product has dropped significantly after a 20x scale-up. What are the likely causes?
This is a common and multifaceted issue. The Larock heteroannulation, typically involving a Sonogashira coupling followed by a base-mediated cyclization, has several critical parameters that do not scale linearly.[3]
Immediate Causes & Solutions:
-
Inefficient Mass and Heat Transfer:
-
The "Why": At the bench scale, reactions in small flasks have a high surface-area-to-volume ratio, allowing for efficient heating and stirring. In a large reactor, this ratio drops dramatically. "Hot spots" or localized areas of poor mixing can lead to side reactions, reagent degradation, or incomplete conversion.
-
The Fix:
-
Stirring: Ensure your reactor's mechanical stirrer is appropriate for the reaction volume and viscosity. Check for the formation of a vortex, indicating good agitation. Baffles within the reactor can also improve mixing.
-
Controlled Addition: Add critical reagents, such as trimethylsilylacetylene or the base (e.g., KOtBu), subsurface and at a controlled rate. This prevents localized high concentrations and manages any potential exotherms.
-
-
-
Catalyst Deactivation or Inefficiency:
-
The "Why": Palladium catalysts used in the Sonogashira coupling are sensitive to oxygen and impurities.[4] Trace amounts of oxygen that are negligible in a small, well-purged flask can become significant in a large reactor with a larger headspace and longer reaction times, leading to catalyst oxidation and deactivation. The purity of starting materials is also paramount; certain functional groups or contaminants can poison the catalyst.
-
The Fix:
-
Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Degassing: Degas all solvents and liquid reagents prior to use. For large volumes, this is typically done by sparging with an inert gas for an extended period.
-
Catalyst & Ligand Choice: For scale-up, consider more robust catalyst systems. Bulky, electron-rich phosphine ligands, such as those developed for Buchwald-Hartwig aminations, can improve catalyst stability and turnover.[5]
-
-
-
Base-Mediated Cyclization Issues:
-
The "Why": The final ring-closing step is often sensitive to the base's physical properties and solubility. A base like potassium tert-butoxide (KOtBu) may not dissolve uniformly in a large volume, leading to areas of incomplete reaction.
-
The Fix:
-
Solvent Choice: Ensure the chosen solvent can adequately dissolve the base at the reaction temperature. Sometimes, a co-solvent can improve solubility.
-
Addition Method: Consider adding the base as a solution in a compatible solvent (e.g., THF) rather than as a solid to improve dispersion.
-
-
Question 2: I'm observing the formation of significant dimeric impurities during my cross-coupling step. How can I suppress these side reactions?
The formation of homocoupled (dimeric) byproducts is a classic challenge in cross-coupling reactions, especially when reaction rates slow down.
Immediate Causes & Solutions:
-
Slow Oxidative Addition or Reductive Elimination:
-
The "Why": The desired catalytic cycle involves the palladium catalyst reacting with both coupling partners. If one step in this cycle is slow, the catalyst can react with two molecules of the same partner, leading to dimerization. This is often seen with less reactive aryl halides.
-
The Fix:
-
Ligand Tuning: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the reductive elimination step, which is often rate-limiting, thereby favoring the desired cross-coupling pathway over homocoupling.[5]
-
Temperature Optimization: A slight increase in temperature can sometimes accelerate the desired reaction rate more than the side reaction rate. However, this must be balanced against the risk of thermal decomposition. Perform small-scale optimization studies.
-
-
-
Presence of Oxygen:
-
The "Why": As mentioned previously, oxygen can interfere with the catalyst. In the context of Sonogashira couplings, oxygen can also promote the oxidative homocoupling of terminal alkynes (Glaser coupling), a major source of impurities.
-
The Fix: Implement the rigorous inerting and degassing procedures described in the previous question. The importance of maintaining an oxygen-free environment cannot be overstated.
-
Question 3: My final product is difficult to purify at scale. Column chromatography is not economically viable. What are my options?
Relying on chromatography for multi-kilogram purification is a common bottleneck in process development. The key is to control the impurity profile so that simpler, bulk purification methods are effective.
Immediate Causes & Solutions:
-
High Levels of Residual Metal Catalyst:
-
The "Why": Palladium and copper residues are common impurities that can be toxic and interfere with downstream reactions. They often co-precipitate with the product.
-
The Fix:
-
Metal Scavengers: After the reaction is complete, treat the crude reaction mixture with a metal scavenger. These are commercially available resins or silica-based materials with functional groups (e.g., thiols) that chelate and bind the residual metals, which can then be filtered off.
-
Aqueous Washes: A series of aqueous washes with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help extract metal impurities into the aqueous phase.
-
-
-
Poor Crystallinity or Oiling Out:
-
The "Why": The crude product may be an amorphous solid or an oil, making it difficult to handle and purify by crystallization.
-
The Fix:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification. Systematically screen for a suitable solvent or solvent system. An ideal system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Trituration/Slurrying: If a good recrystallization system cannot be found, stirring (slurrying) the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble can be very effective. The purified solid is then isolated by filtration.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor heat/mass transfer | Improve stirring; control reagent addition rate. |
| Catalyst deactivation | Ensure rigorous inert atmosphere; use degassed solvents. | |
| Dimer Formation | Slow catalytic turnover | Optimize ligand and temperature. |
| Oxygen-induced homocoupling | Rigorously exclude oxygen from the reaction. | |
| Purification Issues | Residual metal catalysts | Use metal scavengers or aqueous washes with chelating agents. |
| Product oils out | Develop a robust crystallization or trituration procedure. | |
| A summary table for quick reference during troubleshooting. |
Experimental Workflow & Decision Making
Generalized Synthetic Workflow
The following diagram illustrates a common synthetic pathway for substituted 5H-pyrrolo[2,3-b]pyrazines, highlighting the critical stages for scale-up consideration.
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for the this compound scaffold? The Larock heteroannulation, involving Sonogashira coupling followed by cyclization, is widely used due to its versatility. [3]Other notable methods include metal-free cycloisomerization, which offers safety and economic advantages at scale, and various palladium-catalyzed heteroannulation strategies starting from different precursors. [6][7]The choice of route often depends on the desired substitution pattern and the availability of starting materials.
-
Q2: How critical is the purity of the starting 2-aminopyrazine derivative? Extremely critical. Impurities in the starting material, especially other nucleophiles or compounds that can coordinate to palladium, can act as catalyst poisons, drastically reducing the efficiency of cross-coupling reactions. [4]It is highly recommended to purify the starting materials to >98% purity before commencing a large-scale campaign.
-
Q3: What analytical techniques are essential for monitoring reaction progress and ensuring product quality during scale-up? For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative. For final product quality control, HPLC is used for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, and Mass Spectrometry (MS) confirms the molecular weight. Residual solvent analysis by Gas Chromatography (GC) is also standard practice in a development setting.
-
Q4: Are there "greener" synthetic approaches for this class of compounds? Yes, the field is actively moving towards more sustainable methods. This includes using water as a solvent where possible, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing catalyst systems that work under milder conditions or are recyclable. [8][9]Metal-free synthesis routes are particularly attractive from a green chemistry perspective as they eliminate concerns about toxic heavy metal contamination. [6]
-
Q5: What is the role of the N-H proton on the pyrrole ring, and should it be protected? The N-H proton of the this compound core is acidic and can be deprotonated by strong bases. This can be leveraged for N-functionalization. However, in many cross-coupling reactions intended for C-functionalization (e.g., Suzuki or Buchwald-Hartwig amination at a halogenated position), this acidic proton can interfere. [10]In such cases, protection of the nitrogen, often as a sulfonyl derivative (e.g., phenylsulfonyl), is a common strategy. [10][11]The protecting group can then be removed in a subsequent step. The decision to protect depends entirely on the planned downstream chemistry.
References
-
G, S., G, S., K, S., P, S., S, K., & D, K. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Grygorenko, O. O., Kordubailo, M. V., & Tolmachev, A. A. (2017). Scalable synthesis and properties of 7-methyl- 4-azaindole. De Gruyter. [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. MDPI. [Link]
-
Heravi, M. M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Reyes-Melo, K., et al. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. [Link]
-
Li, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]
-
Dehnavi, M., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Kordubailo, M., & Tolmachev, A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
Wang, D., et al. (2016). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
Begum, S., et al. (2022). Importance Of Green Chemistry in Synthesis of Heterocyclic Compounds. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Alonso, F., et al. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
Cravotto, G., & Orio, L. (2021). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
Wang, Y., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. MDPI. [Link]
-
Banik, B. K., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health (NIH). [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 7-Azaindole Inhibitor Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole inhibitors. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and improve the pharmacokinetic (PK) properties of your compounds. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and logical approach to your drug discovery efforts.
Introduction: The Promise and Perils of the 7-Azaindole Scaffold
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its ability to mimic the adenine hinge-binding motif of ATP makes it a powerful tool for achieving high target potency.[3] Furthermore, the introduction of the nitrogen atom into the indole ring can favorably modulate physicochemical properties, often leading to enhanced solubility and metabolic stability compared to their indole counterparts.[1][4] However, like any scaffold, it presents a unique set of challenges in achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide will address the common hurdles you may encounter and provide actionable strategies for success.
Troubleshooting Guide: Common PK Issues and Solutions
This section is formatted to address specific problems you might be observing in your experiments.
Question 1: My 7-azaindole inhibitor shows excellent in vitro potency but has poor oral bioavailability in animal models. What are the likely causes and how can I improve it?
Poor oral bioavailability is a multifaceted problem that can stem from poor solubility, low permeability, or extensive first-pass metabolism.
Underlying Causality:
For 7-azaindole inhibitors, which are often "brick-dust" molecules (high melting point) or "grease-ball" molecules (high lipophilicity), poor aqueous solubility is a frequent culprit.[5] If a compound doesn't dissolve in the gastrointestinal (GI) fluids, it cannot be absorbed.[6] Additionally, while generally more stable than indoles, the 7-azaindole ring can be susceptible to specific metabolic pathways that significantly reduce the amount of active drug reaching systemic circulation.
Experimental Workflow for Diagnosis and Resolution:
dot graph TD { A[Start: Poor Oral Bioavailability] --> B{Assess Solubility}; B --> C{Low Solubility}; B --> D{Good Solubility}; C --> E[Formulation Strategies]; C --> F[Medicinal Chemistry Approaches]; D --> G{Assess Permeability (e.g., Caco-2 assay)}; G --> H{Low Permeability}; G --> I{Good Permeability}; H --> J[Medicinal Chemistry: Modulate Lipophilicity/H-bonding]; I --> K{Assess First-Pass Metabolism}; K --> L[In vitro metabolism assays (microsomes, hepatocytes)]; L --> M{High Metabolism}; M --> N[Identify Metabolites (MetID)]; N --> O[Block Metabolic Hotspots]; subgraph "Solubility Enhancement" E F end subgraph "Permeability Enhancement" J end subgraph "Metabolism Reduction" L N O end } caption="Workflow to Troubleshoot Poor Oral Bioavailability"
Step-by-Step Protocols:
-
Solubility Assessment:
-
Kinetic and Thermodynamic Solubility Assays: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 2.0, 6.5, 7.4).
-
Interpretation: If solubility is below 10 µM, it is likely a contributing factor to poor absorption.
-
-
Permeability Assessment (Caco-2 Assay): [4]
-
Objective: To assess the potential for a compound to be absorbed across the intestinal epithelium.
-
Method:
-
Seed Caco-2 cells on a permeable filter support and allow them to differentiate into a monolayer.
-
Prepare a solution of your test compound in a suitable transport buffer.
-
Add the compound solution to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
To assess efflux, add the compound to the BL side and sample from the AP side.
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption, while a high efflux ratio may indicate the involvement of transporters like P-glycoprotein.
-
-
Strategies for Improvement:
-
Formulation Approaches (for low solubility):
-
Solid Dispersions: Disperse the drug in a polymer matrix to improve dissolution.[5][7]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the GI tract.[6][7][8]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8]
-
Lipophilic Salts: Converting the drug to a lipophilic salt can improve its solubility in lipid-based formulations.[9]
-
-
Medicinal Chemistry Approaches:
-
Introduce Polar Functional Groups: To enhance solubility, consider adding polar groups like hydroxyls or amines, but be mindful of maintaining target potency.
-
Break Planarity: Introducing sp3-hybridized carbons can disrupt crystal packing and improve solubility.[10]
-
Modulate Lipophilicity (for low permeability): Systematically vary substituents to find the optimal balance between solubility and permeability (LogP/LogD in the range of 1-3 is often a good starting point).
-
-
Question 2: My 7-azaindole inhibitor is rapidly cleared in vivo. How do I identify and address the metabolic liabilities?
High clearance is often due to extensive metabolism by cytochrome P450 (CYP) enzymes or other enzymes like aldehyde oxidase (AO).[11][12]
Underlying Causality:
The 7-azaindole ring itself and its substituents can be sites of metabolic attack. Common metabolic pathways include oxidation of the pyrrole or pyridine ring, N-dealkylation, and oxidation of aliphatic side chains.[13][14] The electron-rich 5-membered ring of the 7-azaindole can be a primary site for oxidative metabolism.[15] Additionally, the 2-position of the 7-azaindole ring can be susceptible to AO-mediated metabolism.[12]
Experimental Workflow for Identifying and Mitigating Metabolic Liabilities:
dot graph TD { A[Start: High In Vivo Clearance] --> B[In Vitro Metabolic Stability Assays]; subgraph "Phase 1: Stability Assessment" B --> C[Human Liver Microsomes (HLM)]; B --> D[Hepatocytes]; B --> E[Cytosol +/- AO inhibitor]; end C --> F{Rapid Turnover in HLM?}; D --> G{Rapid Turnover in Hepatocytes?}; E --> H{Turnover in Cytosol inhibited by AO inhibitor?}; F -- Yes --> I[CYP-mediated metabolism likely]; H -- Yes --> J[AO-mediated metabolism likely]; I --> K[Metabolite Identification (MetID)]; J --> K; subgraph "Phase 2: Identification & Mitigation" K --> L[Determine Site of Metabolism]; L --> M[Medicinal Chemistry Strategy]; M --> N[Block metabolic hotspot (e.g., fluorination)]; M --> O[Modify adjacent groups to sterically hinder]; M --> P[Bioisosteric replacement of labile group]; end N --> Q[Re-evaluate in vitro stability]; O --> Q; P --> Q; } caption="Workflow for Addressing High Clearance"
Step-by-Step Protocols:
-
In Vitro Metabolic Stability:
-
Human Liver Microsomes (HLM) Assay: Incubate your compound with HLMs and NADPH (a cofactor for CYPs). Monitor the disappearance of the parent compound over time. Rapid disappearance suggests CYP-mediated metabolism.[16][17]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and can account for both Phase I and Phase II metabolism, as well as cellular uptake.
-
Cytosol Stability Assay: To specifically investigate AO-mediated metabolism, incubate your compound in liver cytosol. Run a parallel incubation with a known AO inhibitor (e.g., hydralazine). A significant difference in stability points to AO as a key metabolic enzyme.[12]
-
-
Metabolite Identification (MetID):
-
Incubate your compound with HLMs or hepatocytes for a longer duration to generate sufficient quantities of metabolites.
-
Analyze the samples using high-resolution LC-MS/MS to determine the mass of the metabolites and deduce the likely metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation).
-
-
Strategies for Improvement:
-
Blocking Metabolic Hotspots: Once a site of metabolism is identified, you can block it by substituting a hydrogen atom with a fluorine atom or a methyl group. This is a common and often effective strategy.
-
Steric Hindrance: Modify the structure of your molecule to introduce steric bulk near the metabolic hotspot, which can prevent the metabolic enzymes from accessing it.
-
Bioisosteric Replacement: If a particular functional group is labile, replace it with a bioisostere that is more metabolically stable but retains the desired biological activity. For example, replacing a metabolically active phenyl ring with a pyridine or pyrimidine ring.
-
Metabolic "Soft Spot" Summary for 7-Azaindoles:
| Position/Group | Common Metabolic Pathway | Mitigation Strategy |
| Pyrrole Ring (C2, C3) | Oxidation | Substitution at these positions |
| Pyridine Ring | Oxidation | Introduction of electron-withdrawing groups |
| N-Alkyl Groups | Dealkylation | Use of more robust alkyl groups (e.g., cyclopropyl) |
| Aryl Substituents | Para-hydroxylation | Blocking with fluorine or chlorine |
| 2-Position of 7-Azaindole | Aldehyde Oxidase (AO) Metabolism[12] | Substitution at the 2-position |
Question 3: My compound shows significant inhibition of CYP enzymes. What are the implications and how can I reduce this liability?
Underlying Causality:
CYP inhibition can lead to drug-drug interactions (DDIs), where your compound increases the plasma concentration of co-administered drugs, potentially leading to toxicity.[16][17][18] The basic nitrogen of the pyridine ring in the 7-azaindole can sometimes chelate to the heme iron of CYP enzymes, leading to inhibition.[19]
Strategies to Mitigate CYP Inhibition:
-
Reduce Basicity: Modify the electronics of the pyridine ring to reduce the pKa of the nitrogen.
-
Introduce Steric Hindrance: Add bulky groups near the nitrogen to prevent it from accessing the CYP active site.
-
Modify Lipophilicity: High lipophilicity is often correlated with CYP inhibition. Reducing the overall lipophilicity of your molecule can be beneficial.
-
Explore Isomers: If possible, synthesize and test other azaindole isomers (e.g., 4-, 5-, or 6-azaindole) as they may have different CYP inhibition profiles.
Frequently Asked Questions (FAQs)
Q1: Is the 7-azaindole scaffold inherently more "drug-like" than an indole?
While not a universal rule, the 7-azaindole scaffold often confers advantageous properties. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.[1] It also generally increases the polarity and can lead to improved metabolic stability compared to the corresponding indole.[1][4] However, each compound series must be evaluated on a case-by-case basis.
Q2: What is the role of the nitrogen atom in the 7-azaindole ring in metabolism?
The nitrogen atom makes the pyridine ring electron-deficient, which can influence the metabolism of the entire scaffold. It can also be a site for Phase II conjugation reactions. The primary metabolic processes in nitrogen metabolism involve the assimilation of inorganic nitrogen into organic molecules like amino acids.[20][21][22][23] While not directly metabolizing the ring nitrogen in the same way, the cellular nitrogen metabolism machinery highlights the diverse chemistry involving nitrogen in biological systems.
Q3: Can I use pharmacokinetic boosting with my 7-azaindole inhibitor?
Pharmacokinetic boosting, for instance, by co-administering a potent CYP3A4 inhibitor like ritonavir or cobicistat, is a strategy to increase the exposure of drugs that are heavily metabolized by CYP3A4.[24][25][26] If your 7-azaindole inhibitor is a substrate for CYP3A4, this could be a viable strategy, but it requires careful clinical evaluation to manage the risk of DDIs.[24][26]
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Pharmacokinetic Boosting of Kinase Inhibitors. PubMed. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pharmacokinetic Boosting of Kinase Inhibitors. PMC - NIH. [Link]
-
Pharmacokinetic Boosting of Kinase Inhibitors. Semantic Scholar. [Link]
-
Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]
-
Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. PubMed. [Link]
-
Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. PubMed. [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH. [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. [Link]
-
Strategies to improve oral bioavailability. ResearchGate. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. [Link]
-
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed. [Link]
-
Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
-
Strategies to improve oral drug bioavailability. PubMed. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. [Link]
-
Role of cytochrome P450 in drug interactions. PMC - PubMed Central - NIH. [Link]
-
Relationship of Nitrogen Use Efficiency with the Activities of Enzymes Involved in Nitrogen Uptake and Assimilation of Finger Millet Genotypes Grown under Different Nitrogen Inputs. Hindawi. [Link]
-
Nitrogen Metabolism and the Urea Cycle. The Medical Biochemistry Page. [Link]
-
Nitrogen Metabolism and Ecosystem Sustainability. Longdom Publishing. [Link]
-
Nitrogen Metabolism 07 | Biochem | PP Notes | Lehninger Ch. 22.1. YouTube. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relationship of Nitrogen Use Efficiency with the Activities of Enzymes Involved in Nitrogen Uptake and Assimilation of Finger Millet Genotypes Grown under Different Nitrogen Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nitrogen Metabolism and the Urea Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 22. longdom.org [longdom.org]
- 23. youtube.com [youtube.com]
- 24. Pharmacokinetic Boosting of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Pharmacokinetic Boosting of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
Validation & Comparative
The 7-Azaindole Advantage: A Comparative Guide to Kinase Inhibitor Scaffolds
Introduction: The Central Role of the Kinase Inhibitor Scaffold
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a revolutionary class of drugs, transforming the prognosis for numerous malignancies. The human kinome, comprising over 500 kinases, orchestrates the cell's signaling network, and its dysregulation is a hallmark of cancer. Small molecule inhibitors, designed to compete with adenosine triphosphate (ATP) at the kinase catalytic site, have become a cornerstone of modern oncology. The efficacy, selectivity, and drug-like properties of these inhibitors are profoundly influenced by their core chemical structure, or "scaffold." This guide provides an in-depth comparison of the 5H-pyrrolo[2,3-b]pyrazine (commonly known as 7-azaindole) scaffold against other prominent kinase inhibitor scaffolds, supported by comparative data and detailed experimental protocols for their evaluation.
The this compound (7-Azaindole) Scaffold: A Privileged Hinge-Binder
The 7-azaindole core is a "privileged scaffold" in kinase inhibitor design, a distinction earned due to its remarkable ability to interact with the highly conserved hinge region of the kinase ATP-binding pocket.[1] Its defining feature is the strategic placement of nitrogen atoms, which allows it to act as both a hydrogen bond donor (from the pyrrole N-H) and a hydrogen bond acceptor (from the pyridine N7). This dual interaction mimics the adenine portion of ATP, enabling high-affinity binding to the kinase hinge.[1] This robust two-point hydrogen bond anchor provides a stable foundation for building highly potent and selective inhibitors.
Prominent drugs such as the BRAF inhibitor Vemurafenib and the JAK inhibitor Tofacitinib are built upon the 7-azaindole core, demonstrating its versatility and success in targeting both serine/threonine and tyrosine kinases.[2][3]
Caption: 7-Azaindole's key interactions with the kinase hinge region.
Comparative Analysis with Other Key Kinase Inhibitor Scaffolds
While the 7-azaindole scaffold is highly effective, other scaffolds have also led to major therapeutic breakthroughs. Here, we compare it against four other workhorse scaffolds in kinase drug discovery.
Quinazoline
The quinazoline scaffold is famously associated with first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib .[4][5] Its primary interaction with the kinase hinge is a single hydrogen bond between the N1 atom of the quinazoline ring and a backbone NH group (e.g., Met793 in EGFR).[5] While potent, this single anchor point can sometimes be a limitation compared to the dual interaction of 7-azaindole.
Pyrazolo[3,4-d]pyrimidine
This scaffold is another ATP isostere found in highly successful drugs like the multi-kinase inhibitor Dasatinib and the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib . It typically forms one or two hydrogen bonds with the hinge, offering a strong binding foundation. Its versatility has been demonstrated across a wide range of kinase targets.
2-Phenylaminopyrimidine
This scaffold is the cornerstone of the first truly transformative targeted therapy, Imatinib , which targets BCR-ABL, c-KIT, and PDGFR.[6] The aminopyrimidine core establishes crucial hydrogen bonds with the hinge region (e.g., Thr315 and Met318 in Abl kinase), while the phenyl and pyridine rings engage other key residues, often stabilizing the inactive "DFG-out" conformation of the kinase.[7][8]
Indole/Oxindole
The oxindole core is central to multi-targeted inhibitors like Sunitinib , which inhibits VEGFR and PDGFR among others.[9][10] The oxindole's lactam NH and carbonyl oxygen form two hydrogen bonds to the hinge region (e.g., Cys919 in VEGFR2), providing a robust anchor similar to 7-azaindole.
Head-to-Head Comparison: Potency and Selectivity
The ultimate value of a scaffold lies in its ability to generate potent and selective inhibitors. Kinome-wide screening provides a powerful tool to assess this, revealing both intended targets and potential off-target liabilities.
| Scaffold | Representative Drug | Primary Target(s) | Potency (IC50/K_d_) | Selectivity Profile Highlights |
| This compound | Vemurafenib | BRAF (V600E) | 31 nM (BRAF V600E) | Highly selective for BRAF V600E. Paradoxical activation of wild-type RAF signaling is a known class effect.[11][12] |
| Quinazoline | Erlotinib | EGFR | 2 nM (EGFR) | Highly selective for EGFR. Off-target activity is relatively low at therapeutic concentrations.[13] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 nM (BTK) | Highly potent for BTK. Significant off-target activity against other kinases including TEC and EGFR family members.[14] |
| 2-Phenylaminopyrimidine | Imatinib | ABL, c-KIT, PDGFRα/β | 600 nM (v-Abl), 100 nM (c-Kit, PDGFR) | Relatively selective for its primary targets but does inhibit other kinases like DDR1 and NQO2.[6] |
| Indole/Oxindole | Sunitinib | VEGFR2, PDGFRβ, c-KIT | 80 nM (VEGFR2), 2 nM (PDGFRβ) | Multi-targeted inhibitor with potent activity against a broad range of receptor tyrosine kinases.[5][15] |
Note: IC50 and K_d_ values are context-dependent and can vary based on assay conditions. The data presented is for comparative purposes.
As the data illustrates, while all scaffolds can produce highly potent inhibitors, their selectivity profiles differ significantly. The 7-azaindole scaffold in Vemurafenib and the quinazoline in Erlotinib confer high selectivity for their primary targets. In contrast, scaffolds like pyrazolo[3,4-d]pyrimidine (Ibrutinib) and indole (Sunitinib) are often found in multi-targeted inhibitors, which can be a therapeutic advantage or a source of off-target toxicities depending on the clinical context.
Comparative Insights: ADME and Synthetic Accessibility
Beyond potency and selectivity, a scaffold's success depends on its contribution to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its synthetic tractability.
-
This compound (7-Azaindole): Often exhibits good drug-like properties. The pyridine nitrogen can act as a metabolic "sump," sometimes protecting other parts of the molecule, but can also be a site of metabolism itself.[16] Its synthesis has been extensively developed, with numerous methods available, though they can be more complex than for some other scaffolds.[17][18][19][20][21]
-
Quinazoline: Generally associated with good ADME properties, forming the basis of several orally bioavailable drugs.[5][22][23] The synthesis is well-established and highly versatile, allowing for facile decoration at key positions (C4, C6, C7) to modulate potency and pharmacokinetics.[4][24][25]
-
Pyrazolo[3,4-d]pyrimidine: This scaffold generally imparts favorable pharmacokinetic properties.[26] However, metabolic liabilities can arise depending on the specific substitution patterns. Synthesis is well-documented in the literature.
-
2-Phenylaminopyrimidine: The success of Imatinib demonstrates that this scaffold is compatible with excellent oral bioavailability and manageable metabolism, primarily through CYP3A4.[27][28]
-
Indole/Oxindole: This class can sometimes face challenges with metabolic stability and solubility, though successful drugs like Sunitinib show these can be overcome. The core synthesis is straightforward, allowing for diverse modifications.
Experimental Protocols for Scaffold Evaluation
To ensure scientific integrity, the claims made about any inhibitor must be backed by robust, reproducible experimental data. Here we provide detailed, self-validating protocols for the primary assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct measure of enzyme inhibition.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare the kinase reaction mixture. This typically includes the kinase, its specific substrate (protein or peptide), and ATP at a concentration near its K_m_ for the enzyme.
-
Add the test inhibitor across a range of concentrations (e.g., 10-point serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the reaction by adding ATP and incubate at 30°C for a predetermined time (e.g., 60 minutes). The total reaction volume is typically 5 µL.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Validation: The inclusion of controls validates the assay. The "no kinase" control establishes the background signal, while the "no inhibitor" control represents 100% enzyme activity. The two-step process ensures that the signal is specific to the ADP generated, as the initial pool of ATP is eliminated before detection.
Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. It is a gold standard for assessing the cytotoxic or cytostatic effect of a kinase inhibitor on cancer cell lines.
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Methodology:
-
Cell Plating:
-
Seed cancer cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the kinase inhibitor in culture medium.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) which represents 100% viability.
-
Incubate the plate for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (medium only wells) from all other readings.
-
Calculate the percent viability relative to the vehicle control.
-
Plot percent viability versus the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Causality and Validation: This homogeneous "add-mix-measure" format minimizes pipetting errors. The luminescent signal is directly proportional to the intracellular ATP concentration, which is, in turn, proportional to the number of metabolically active (viable) cells. The vehicle control provides the baseline for 100% viability, ensuring accurate calculation of inhibition.
Conclusion and Future Outlook
The selection of a core scaffold is a critical decision in kinase inhibitor design, profoundly influencing potency, selectivity, and overall drug-like properties. The This compound (7-azaindole) scaffold has firmly established itself as a "privileged" structure, primarily due to its exceptional ability to form two stable hydrogen bonds with the kinase hinge region, providing a robust anchor for achieving high potency.
Our comparative analysis demonstrates that while scaffolds like quinazoline , pyrazolo[3,4-d]pyrimidine , 2-phenylaminopyrimidine , and indole/oxindole have all given rise to blockbuster drugs, the 7-azaindole framework offers a compelling balance of potent hinge-binding, synthetic versatility, and favorable ADME properties. It consistently serves as a foundation for inhibitors with high selectivity, a desirable trait for minimizing off-target toxicities.
The future of kinase inhibitor design will undoubtedly involve the continued exploration of novel scaffolds. However, the proven success and deep understanding of the 7-azaindole core ensure it will remain a go-to scaffold for medicinal chemists aiming to develop the next generation of targeted therapies. The strategic application of the robust biochemical and cell-based assays detailed here will be paramount in validating these new chemical entities and comparing their performance against established benchmarks.
References
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (n.d.). NIH. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). (n.d.). ResearchGate. [Link]
-
Different strategies for synthesis of 7-azaindoles. (n.d.). ResearchGate. [Link]
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (n.d.). PMC. [Link]
-
The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. (n.d.). NIH. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]
-
Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. [Link]
-
Three core structures of the synthesized quinazoline molecules... (n.d.). ResearchGate. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC. [Link]
-
Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020). MDPI. [Link]
-
3MIY: X-ray crystal structure of ITK complexed with sunitinib. (2010). RCSB PDB. [Link]
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Scientific Research Publishing. [Link]
-
Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. (2019). Arabian Journal of Chemistry. [Link]
-
Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. (n.d.). PubMed. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). (2021). NIH. [Link]
-
Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation. (n.d.). PMC. [Link]
-
Synthesis of quinazolines as tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
-
Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2024). Kufa Journal for Pharmaceutical Sciences. [Link]
-
Crystallographic binding mode: Imatinib (gray) bound to the catalytic... (n.d.). ResearchGate. [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers. [Link]
-
Chemical optimization and functions of imatinib structure. The... (n.d.). ResearchGate. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. [Link]
-
Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. (n.d.). ResearchGate. [Link]
-
3G0E: KIT kinase domain in complex with sunitinib. (2009). RCSB PDB. [Link]
-
6NG0: Crystal structure of HPK1 kinase domain T165E,S171E phosphomimetic mutant in complex with sunitinib in the inactive state. (2019). RCSB PDB. [Link]
-
TWN-RENCOD: A novel method for protein binding site comparison. (n.d.). PMC. [Link]
-
Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. (2016). Oncotarget. [Link]
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). PMC. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
-
B49 Ligand Summary Page. (2009). RCSB PDB. [Link]
-
Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. [Link]
-
COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. (n.d.). AB Science. [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PMC. [Link]
-
Kinase inhibitor profiling. (n.d.). Reaction Biology. [Link]
-
Ibrutinib Unmasks Critical Role of Bruton Tyrosine Kinase in Primary CNS Lymphoma. (n.d.). Cancer Discovery. [Link]
-
Metabolism considerations for kinase inhibitors in cancer treatment. (n.d.). PMC. [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. (2016). PubMed. [Link]
-
Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors: Focus on Pyrimidines, Pyridines and Pyrroles. (n.d.). SEARCH. [Link]
-
Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. TWN-RENCOD: A novel method for protein binding site comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. ab-science.com [ab-science.com]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Azaindole synthesis [organic-chemistry.org]
- 21. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
A Comparative Analysis of 7-Azaindole and Indole as Fluorescent Probes
In the landscape of molecular biology and drug discovery, fluorescent probes are indispensable for illuminating intricate biological processes. Among the diverse palette of available fluorophores, indole, the chromophore of the amino acid tryptophan, has been a cornerstone for studying protein structure and dynamics. However, its structural analog, 7-azaindole, has emerged as a compelling alternative, offering distinct photophysical properties that provide unique advantages for specific research applications. This guide presents an objective, in-depth comparison of 7-azaindole and indole as fluorescent probes, grounded in experimental data and established methodologies.
The Decisive Distinction: A Nitrogen Atom's Impact
The fundamental structural difference between indole and 7-azaindole lies in the substitution of a carbon-hydrogen group at the 7th position of the indole ring with a nitrogen atom. This seemingly minor alteration profoundly influences the molecule's electronic structure and excited-state dynamics, leading to significant divergences in their fluorescence characteristics.
A key distinguishing feature is the propensity of 7-azaindole to undergo Excited-State Proton Transfer (ESPT), a phenomenon not observed in indole.[1][2][3] Upon photoexcitation, the acidity of the pyrrolic nitrogen (N1) and the basicity of the pyridinic nitrogen (N7) in 7-azaindole increase. In the presence of a suitable hydrogen-bonding partner, such as a water molecule or in a dimeric form, a proton can be transferred from the N1-H to the N7 atom. This transfer results in the formation of a tautomer with a significantly red-shifted emission, making 7-azaindole a highly sensitive probe for environments capable of mediating proton transfer.[2][4]
Caption: Chemical Structures of Indole and 7-Azaindole.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent probe is defined by key photophysical parameters, including its fluorescence quantum yield (ΦF), fluorescence lifetime (τF), and Stokes shift. The following tables summarize these properties for 7-azaindole and indole in various solvent environments, highlighting their differential responses to the local environment.
Table 1: Photophysical Properties of Indole in Various Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| Cyclohexane | 287 | 297 | 0.99 | 17.0 |
| Dioxane | 287 | 303 | 0.79 | 13.0 |
| Acetonitrile | 287 | 304 | 0.51 | 8.0 |
| Water | 287 | 350 | 0.24 | 3.1 |
Table 2: Photophysical Properties of 7-Azaindole in Various Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| Cyclohexane | 298 | 310 | 0.80 | 12.0 |
| Methanol | 298 | 374 (Normal), 505 (Tautomer) | 0.45 (total) | Biexponential |
| Water | 298 | 385 | 0.017 | 0.91 |
The dual emission observed for 7-azaindole in methanol is a direct consequence of ESPT.[4] This property can be harnessed to probe environments with specific hydrogen-bonding capabilities.
The Power of Modification: Enhancing Probe Performance
The photophysical properties of 7-azaindole can be further tuned through chemical modification. For instance, methylation of the N1 position in 1-methyl-7-azaindole blocks the ESPT pathway. This modification results in a significantly higher quantum yield and a longer fluorescence lifetime, making it a brighter and more stable probe for applications demanding high sensitivity and temporal resolution.[5]
Table 3: Photophysical Properties of 1-Methyl-7-Azaindole
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| Water | 298 | 370 | 0.55 | 21.0 |
Experimental Protocols: A Guide to Comparative Analysis
To empirically validate the distinct properties of these probes, a series of well-defined experiments are necessary.
Protocol 1: Steady-State Fluorescence Spectroscopy
This experiment aims to characterize the absorption and emission spectra of indole and 7-azaindole in different solvents.
Methodology:
-
Sample Preparation: Prepare stock solutions of indole and 7-azaindole in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., methanol or water). Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) for fluorescence measurements.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of the stock solutions to determine the absorption maxima.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the dilute solutions, exciting at the respective absorption maxima. Ensure consistent instrument settings (e.g., slit widths) for all measurements.
-
Data Analysis: Normalize the emission spectra and compare the emission maxima and spectral shapes across the different solvents for both compounds.
Caption: Workflow for Steady-State Spectroscopy.
Protocol 2: Time-Resolved Fluorescence Spectroscopy
This experiment measures the fluorescence lifetimes of the probes, providing insights into their excited-state dynamics.
Methodology:
-
Sample Preparation: Use the same dilute solutions prepared for the steady-state measurements.
-
Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer to measure the fluorescence decay profiles.
-
Data Analysis: Fit the decay curves to appropriate exponential models to determine the fluorescence lifetimes. For 7-azaindole in protic solvents, a biexponential decay model may be necessary to account for the presence of both the normal and tautomeric species.
Applications in Biological Systems
The unique characteristics of indole and 7-azaindole make them suitable for different applications in biological research.
Indole: The Intrinsic Probe
As the chromophore of tryptophan, indole is an invaluable intrinsic probe for studying protein structure, dynamics, and folding without the need for external labeling.[1] However, the fluorescence of tryptophan is often complex due to quenching in aqueous environments and its sensitivity to the local protein environment, which can complicate data interpretation.[5]
7-Azaindole: A Versatile Alternative
7-Azatryptophan, the amino acid analog containing the 7-azaindole chromophore, offers several advantages over tryptophan. Its absorption and emission spectra are red-shifted, which can help to avoid background fluorescence from native tryptophans in a protein.[5] Furthermore, its fluorescence decay in water is typically a single exponential, simplifying lifetime analysis.[5]
The sensitivity of 7-azaindole's fluorescence to the local environment, particularly its ability to undergo ESPT, makes it an excellent probe for investigating:
-
Hydration and Hydrogen Bonding: The appearance of the red-shifted tautomer emission can provide a clear signal for the presence of water or other hydrogen-bonding partners in the probe's vicinity.[1]
-
Nucleic Acid Dynamics: 7-azaindole can be incorporated into DNA oligonucleotides as a fluorescent analog of a purine base.[6][7] Its fluorescence is sensitive to base stacking and can be used to monitor DNA melting and protein-DNA interactions.[6]
Caption: The ESPT process in 7-azaindole leads to dual fluorescence.
Conclusion: Choosing the Right Probe for the Job
Both 7-azaindole and indole offer unique and powerful capabilities as fluorescent probes. Indole, as the native fluorophore in proteins, provides a non-invasive window into protein behavior. However, its complex photophysics can present challenges.
7-azaindole, with its distinct photophysical properties, provides a powerful alternative. Its hallmark ESPT characteristic offers a unique mechanism for sensing local environments, particularly hydration and hydrogen-bonding interactions. The ability to tune its properties through chemical modification, as seen with 1-methyl-7-azaindole, further expands its utility for applications requiring high brightness and photostability. The choice between these two probes will ultimately be dictated by the specific scientific question and the experimental context, with each offering a unique lens through which to view the intricate molecular world.
References
-
Chowdhury, P. K., & Kumbhakar, M. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of Physical Chemistry B, 109(43), 20479–20484. Available from: [Link]
-
Zhao, G. J., & Han, K. L. (2015). The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. Journal of Molecular Structure, 1098, 28-33. Available from: [Link]
-
Petrich, J. W., Smirnov, A. V., & English, D. S. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(15), 2781–2792. Available from: [Link]
-
Sethi, R. K., & Chow, C. S. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1013–1015. Available from: [Link]
-
Sethi, R. K., & Chow, C. S. (2003). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 5H-Pyrrolo[2,3-b]pyrazine-Based FGFR Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is long and fraught with challenges. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged scaffold in kinase inhibitor design, particularly for targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of the FGFR pathway is a known driver in various malignancies, making it a compelling target for cancer therapy.[3][4]
This guide provides an in-depth, objective comparison of the in vivo efficacy of novel this compound-based FGFR inhibitors against established alternatives. By synthesizing preclinical data and elucidating the experimental methodologies, we aim to equip researchers with the critical insights needed to navigate the competitive landscape of FGFR-targeted therapies.
The FGFR Signaling Pathway: A Key Oncogenic Driver
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell survival and proliferation.[2][5] Genetic alterations such as gene amplification, mutations, and chromosomal translocations involving FGFRs can lead to constitutive activation of this pathway, promoting tumorigenesis.[1]
Below is a diagram illustrating the canonical FGFR signaling pathway and the points of therapeutic intervention by kinase inhibitors.
Caption: The FGFR Signaling Pathway and Inhibitor Action.
Comparative In Vivo Efficacy of FGFR Inhibitors
The true test of any potential therapeutic lies in its performance in a living system. In preclinical oncology, the mouse xenograft model, where human tumor cells are implanted into immunodeficient mice, remains a cornerstone for evaluating anti-tumor efficacy.[6][7]
This compound-Based Inhibitors
Recent studies have highlighted the promise of this scaffold. For instance, a novel dimethoxybenzene FGFR inhibitor with a this compound scaffold, compound 35 , demonstrated significant in vivo efficacy in a xenograft mouse model.[1] This compound was the result of considerable optimization to improve metabolic stability and pharmacokinetic properties.[1] Similarly, compound 13 , another derivative from this class, was identified as a potent and selective FGFR kinase inhibitor with favorable metabolic properties, marking it as a promising lead for further development.[2][4]
Alternative FGFR Inhibitors (Marketed Therapeutics)
To provide a benchmark for the performance of the this compound-based compounds, we will compare them against several FDA-approved FGFR inhibitors.
-
Infigratinib (TRUSELTIQ™) : An FGFR-specific tyrosine kinase inhibitor approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8] It has demonstrated anti-tumor activity in xenograft models of cholangiocarcinoma with activating FGFR2 and FGFR3 alterations.[8] In vivo studies in gastrointestinal stromal tumor (GIST) xenografts, however, did not show a significant anti-tumor effect when used as a single agent.[9]
-
Pemigatinib (PEMAZYRE®) : A potent and selective inhibitor of FGFR1, 2, and 3.[10] It is approved for adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, and for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[11][12] In preclinical models, pemigatinib has shown anti-tumor efficacy at very low doses. For example, a once-daily dose of 0.3 mg/kg showed significant efficacy against a KG1 subcutaneous xenograft in humanized mice.[10]
-
Erdafitinib (BALVERSA®) : A pan-FGFR tyrosine kinase inhibitor approved for patients with metastatic or locally advanced urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who have progressed during or following platinum-based chemotherapy.[13][14] In vitro studies have shown anti-proliferative effects in various cancer cell lines, and anti-tumor activity has been confirmed in xenograft mouse models of bladder cancer with FGFR3 aberrations.[13]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes key in vivo efficacy data for the this compound-based inhibitors and their established counterparts.
| Inhibitor | Scaffold Class | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 35 | This compound | Xenograft Mouse | FGFR-altered tumor | Not specified | Effective against tumors | [1] |
| Compound 13 | This compound | Not specified | Cancer | Not specified | Promising lead | [2][4] |
| Infigratinib | Alternative | HCC PDX Xenograft | Hepatocellular Carcinoma | 20 mg/kg, once daily | Potent growth suppression | [15] |
| Pemigatinib | Alternative | KG1 Xenograft | Myeloid/Lymphoid Neoplasm | 0.3 mg/kg, once daily | Significant efficacy | [10] |
| Erdafitinib | Alternative | A549 Xenograft | Lung Adenocarcinoma | Not specified | Suppressed tumor growth | [16] |
Note: Direct head-to-head comparative studies are limited, and the efficacy of these inhibitors can be highly dependent on the specific genetic alterations of the tumor model.
Standardized Protocol for In Vivo Xenograft Efficacy Studies
To ensure the reproducibility and reliability of in vivo efficacy data, adherence to a standardized protocol is paramount. The following is a comprehensive, step-by-step methodology for conducting a tumor xenograft efficacy study, synthesized from established practices.[7][17]
Experimental Workflow
Caption: General workflow for an in vivo oncology xenograft study.
Detailed Experimental Protocols
Protocol 1: Tumor Xenograft Establishment and Efficacy Evaluation
-
Cell/Tissue Preparation:
-
For cell line-derived xenografts (CDX), culture human tumor cells in the recommended medium until they are in an exponential growth phase (80-90% confluency).[7]
-
Harvest cells, wash with PBS, and resuspend in a sterile, serum-free medium or Matrigel at the desired concentration (e.g., 3.0 x 10^6 cells per injection).[17]
-
For patient-derived xenografts (PDX), implant small fragments of viable, low-passage tumor tissue.
-
-
Animal Handling and Implantation:
-
Tumor Growth and Randomization:
-
Once tumors are palpable, measure their volume 2-3 times per week using digital calipers. Tumor volume is often calculated using the formula: Volume = (width)^2 x length/2.[17]
-
When tumors reach an average volume of 70-300 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration and Monitoring:
-
Administer the this compound-based inhibitor or alternative compound according to the predetermined dosing schedule (e.g., once daily oral gavage).
-
Continue to monitor tumor volume and the general health of the animals (body weight, behavior) throughout the study.[9]
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.[7]
-
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of novel FGFR inhibitors. Preclinical in vivo studies have demonstrated the potential of compounds derived from this class to effectively inhibit tumor growth. However, for these promising candidates to advance, they must demonstrate a competitive or superior efficacy and safety profile compared to established therapies like infigratinib, pemigatinib, and erdafitinib.
Future research should focus on direct, head-to-head in vivo comparison studies in well-characterized, genetically defined tumor models. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of these novel inhibitors will also be crucial for optimizing dosing strategies and predicting clinical outcomes. As our understanding of the complexities of FGFR signaling and resistance mechanisms grows, the development of next-generation, highly selective, and potent inhibitors based on the this compound scaffold will be essential in the ongoing fight against cancer.
References
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with this compound scaffold: structure–activity relationship, crystal structural characterization and in vivo study. (n.d.). National Institutes of Health. [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Experimental & Clinical Cancer Research, 39(1), 1-13. [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). MDPI. [Link]
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2020). Frontiers in Oncology, 10, 1373. [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). Biomedicines, 10(5), 1135. [Link]
-
Xenograft mouse model shows FGFR inhibition efficacy in vivo. (n.d.). ResearchGate. [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). MDPI. [Link]
-
Infigratinib: First Approval. (2021). Drugs, 81(12), 1433–1439. [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). National Institutes of Health. [Link]
-
Dual inhibition of EGFR and FGFR4 shows strong in vivo efficacy in xenograft tumor models. (n.d.). ResearchGate. [Link]
-
Erdafitinib suppresses tumor growth in a A549 xenograft mice model. (n.d.). ResearchGate. [Link]
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (2017). Oncotarget, 8(9), 15898–15923. [Link]
-
Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma. (2019). Hepatology, 69(2), 584–601. [Link]
-
INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. (2020). PLOS ONE, 15(4), e0231877. [Link]
-
FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement. (2021). The Oncologist, 26(1), e171–e179. [Link]
-
Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma. (2022). Current Oncology, 29(10), 7179–7190. [Link]
-
Xenograft Tumor Model Protocol. (2005). Protocol Online. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2015). Cancer Chemotherapy and Pharmacology, 76(5), 1065–1075. [Link]
-
Evaluation of Pemigatinib Efficacy in FGFR-Altered Advanced Solid Tumours Led to Identification of New Therapeutic Areas for FGFR Inhibition and Drug Failure Mechanisms. (2024). ESMO. [Link]
-
Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. (2025). ImpowerMed. [Link]
-
Pemigatinib Shows Promising Efficacy as Myeloid/Lymphoid Neoplasms Treatment. (2018). Rare Disease Report. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2080. [Link]
-
Methods to study xenografted human cancer in genetically diverse mice. (2023). STAR Protocols, 4(1), 102035. [Link]
-
Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1. (2025). Clinical Cancer Research, 31(7), 1625–1633. [Link]
-
ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers. (2023). MD Anderson Cancer Center. [Link]
-
Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. (2023). The ASCO Post. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncodaily.com [oncodaily.com]
- 13. Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 15. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Researcher's Guide to Cross-Reactivity Profiling of 5H-Pyrrolo[2,3-b]pyrazine Kinase Inhibitors
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating significant promise in targeting key enzymes implicated in cancer and autoimmune diseases.[1][2][3] Notable examples include inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[1][2] However, the high degree of conservation within the ATP-binding site of the human kinome presents a formidable challenge in achieving inhibitor selectivity.[4] Off-target effects can lead to unforeseen toxicities or even polypharmacology, which can be either beneficial or detrimental.[4] Therefore, a rigorous and comprehensive assessment of an inhibitor's cross-reactivity profile is not merely a regulatory checkbox but a critical step in understanding its true mechanism of action and predicting its clinical potential.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of this compound-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for interpreting the resulting data to empower researchers in drug development to make informed decisions.
The Imperative of Kinase Inhibitor Selectivity
Achieving selectivity is a paramount goal in kinase drug discovery.[4] Highly selective inhibitors are crucial for elucidating the specific roles of individual kinases in cellular signaling pathways and for minimizing off-target-related adverse effects in a therapeutic context. The this compound core, while a potent pharmacophore, requires careful chemical modification to achieve the desired selectivity. This guide will explore the methods used to quantify this selectivity.
Comparative Cross-Reactivity Data of Representative this compound Inhibitors
To illustrate the importance of comprehensive profiling, the following table summarizes the cross-reactivity data for two hypothetical this compound-based inhibitors: a selective FGFR inhibitor (Compound A) and a selective JAK3 inhibitor (Compound B). This data is representative of what can be obtained from a broad kinase panel screening campaign.
| Kinase Target | Compound A (FGFRi) IC50 (nM) | Compound B (JAK3i) IC50 (nM) |
| FGFR1 | 5 | >10,000 |
| FGFR2 | 8 | >10,000 |
| FGFR3 | 3 | >10,000 |
| FGFR4 | 15 | >10,000 |
| VEGFR2 | 150 | >10,000 |
| PDGFRβ | 250 | >10,000 |
| c-KIT | 800 | 5,000 |
| FLT3 | >1,000 | 8,000 |
| JAK1 | >10,000 | 250 |
| JAK2 | >10,000 | 500 |
| JAK3 | >10,000 | 10 |
| TYK2 | >10,000 | 800 |
| SRC | 500 | 2,000 |
| LCK | 750 | 3,500 |
This table presents illustrative data for educational purposes and does not represent real-world compounds.
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
Several techniques, each with its own strengths and limitations, are employed to assess the selectivity of kinase inhibitors. These can be broadly categorized into in vitro biochemical assays and cell-based target engagement assays.
In Vitro Kinase Panel Screening
This is the most common initial approach to assess inhibitor selectivity. It involves testing the compound against a large panel of purified recombinant kinases to determine its inhibitory activity (typically as an IC50 value).
Causality of Experimental Choices:
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[5] Their direct detection method minimizes interference from compounds.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the depletion of ATP, which is inversely proportional to kinase activity. They offer a non-radioactive, high-throughput alternative.
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are also widely used for their high-throughput capabilities.
Chemical Proteomics: KiNativ™ and Kinobeads
Chemical proteomics approaches offer a more physiologically relevant assessment of inhibitor binding in a complex biological matrix like a cell lysate.
The KiNativ™ platform utilizes biotinylated, irreversible ATP or ADP probes that covalently label the active site of kinases.[6][7] By pre-incubating a cell lysate with a test inhibitor, the binding of the probe to its target kinases is competitively inhibited. The extent of this inhibition is then quantified by mass spectrometry, providing a measure of the inhibitor's potency and selectivity against a large number of endogenous kinases.[6]
The kinobeads approach employs a set of broadly selective, immobilized kinase inhibitors on a solid support (beads) to capture a significant portion of the kinome from a cell lysate.[8] In a competitive binding experiment, the lysate is pre-incubated with the test inhibitor, which prevents its target kinases from binding to the kinobeads. The unbound kinases are washed away, and the captured kinases are identified and quantified by mass spectrometry.[8] This method provides a powerful tool for unbiased target identification and selectivity profiling.[8]
Cellular Thermal Shift Assay (CETSA®): In-Cell Target Engagement
CETSA is a powerful technique for confirming direct target engagement within intact cells.[9][10] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[9] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[10] A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding.[9]
Experimental Protocols
Protocol 1: KiNativ™ Kinase Profiling
This protocol outlines the general workflow for a KiNativ™ experiment.
dot
Caption: KiNativ™ Experimental Workflow.
Step-by-Step Methodology:
-
Cell Lysis: Prepare a native cell lysate using a mild, non-denaturing detergent to preserve kinase activity. The lysis buffer should contain protease and phosphatase inhibitors to maintain the integrity of the proteins.[11][12]
-
Inhibitor Incubation: Incubate the cell lysate with a range of concentrations of the this compound inhibitor for a defined period to allow for target binding.
-
Probe Labeling: Add a biotinylated, acyl-phosphate ATP or ADP probe to the lysate. This probe will covalently label the conserved lysine in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.[6]
-
Protein Digestion: Perform a tryptic digest to generate peptides from the lysate proteins.
-
Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides derived from the labeled kinases.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides in the inhibitor-treated samples to a vehicle control to determine the IC50 value for each kinase.
Protocol 2: Kinobeads Pulldown Assay
This protocol details the steps for a kinobeads pulldown experiment.
dot
Caption: Kinobeads Pulldown Workflow.
Step-by-Step Methodology:
-
Cell Lysis: Prepare a native cell lysate using a lysis buffer containing a non-ionic detergent to solubilize proteins without denaturing them.[13][14][15] Include protease and phosphatase inhibitors.[11][12]
-
Inhibitor Incubation: Pre-incubate the lysate with the this compound inhibitor at various concentrations.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate to allow for the capture of kinases not bound by the test inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and perform an in-solution or on-bead tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS for identification and quantification.
-
Data Analysis: Determine the IC50 values by comparing the amount of each kinase pulled down in the presence of the inhibitor to the amount pulled down in the vehicle control.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol describes the procedure for a CETSA experiment.
dot
Caption: CETSA® Experimental Workflow.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the this compound inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).[16]
-
Lysis: Lyse the cells, often by freeze-thaw cycles or the addition of a lysis buffer.[16]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[17]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an ELISA.[16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and engagement.
Signaling Pathways Targeted by this compound Inhibitors
The this compound scaffold has been successfully utilized to develop inhibitors for several important kinase families. Understanding the signaling pathways these kinases regulate is crucial for interpreting the biological consequences of their inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis.[18][19] Dysregulation of FGFR signaling is implicated in various cancers.[18][19][20]
dot
Caption: Simplified FGFR Signaling Pathway.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family of non-receptor tyrosine kinases are essential for cytokine signaling and play a central role in the immune system.[21][22] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases.[21][22][23][24][25]
dot
Caption: Simplified JAK-STAT Signaling Pathway.
Conclusion: An Integrated Approach to Kinase Inhibitor Profiling
The development of selective and potent this compound-based kinase inhibitors necessitates a multi-faceted approach to cross-reactivity profiling. While in vitro kinase panel screening provides a valuable initial assessment of selectivity, it is crucial to complement this with cell-based assays that offer a more physiologically relevant context. Chemical proteomics methods like KiNativ™ and kinobeads provide a broad, unbiased view of inhibitor interactions with the endogenous kinome, while CETSA® offers definitive confirmation of target engagement in intact cells. By integrating the data from these diverse methodologies, researchers can build a comprehensive and reliable profile of their inhibitors, enabling a deeper understanding of their mechanism of action and a more accurate prediction of their therapeutic potential. This rigorous, evidence-based approach is fundamental to advancing the next generation of targeted kinase inhibitors from the laboratory to the clinic.
References
-
Banerjee, S., Biehl, A., Gadina, M., Hasni, S., & Schwartz, D. M. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Drugs, 77(5), 521–546. Available from: [Link]
-
Cells Editorial Office. (2021). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. Available from: [Link]
-
Schwartz, D. M., Bonelli, M., Gadina, M., & O'Shea, J. J. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Drugs, 77(5), 521-546. Available from: [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PubMed. Available from: [Link]
-
Gong, J., & Chen, J. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Cancer, 11(10), 2827–2836. Available from: [Link]
-
Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., & Zhou, L. (2020). Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Journal of Autoimmunity, 110, 102395. Available from: [Link]
-
Babina, M. (2017). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Cells. Available from: [Link]
-
Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., & Zhou, L. (2021). Targeting the JAK-STAT pathway in autoimmune diseases and cancers: A focus on molecular mechanisms and therapeutic potential. Biochemical Pharmacology, 193, 114760. Available from: [Link]
-
Wu, X., Yan, C., & Li, Q. (2018). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 6, 84. Available from: [Link]
-
Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(12), 3117–3123. Available from: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]
-
Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 191–206. Available from: [Link]
-
Sim, T., Kim, S., Park, S., Lee, J., & Heo, J. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522–2526. Available from: [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2866–2878. Available from: [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Reports, 1(3), 314-323. Available from: [Link]
-
Knight, Z. A. (2011). The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available from: [Link]
-
Médard, G., et al. (2015). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 14(7), 1836–1847. Available from: [Link]
-
Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4501. Available from: [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available from: [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Anandan, S. (2016). Detergents for Cell Lysis and Protein Extraction in Biological Research. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
-
Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(5), 237-246. Available from: [Link]
-
Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Available from: [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available from: [Link]
-
Zhang, Y., & Jin, F. (2012). Current techniques for single-cell lysis. Journal of the Royal Society Interface, 9(75), 2381–2390. Available from: [Link]
-
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. AGRIS. Available from: [Link]
-
Biocompare. (2023). Protease and Phosphatase Inhibitors: Tips for the Lab. Available from: [Link]
-
Merck Millipore. (n.d.). Kinases and Phosphatases Inhibitors. Available from: [Link]
-
Xiong, B., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with this compound scaffold: structure–activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351–368. Available from: [Link]
-
G-Biosciences. (2016). How to extract biologically active proteins from the cells and tissue of organisms using detergent based lysis method. Available from: [Link]
-
HMS LINCS Project. (2016). KiNativ data. Available from: [Link]
-
Al-Jubair, T., & Al-Hadiya, B. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(10), 1435. Available from: [Link]
-
Saltzman, A. B., et al. (2023). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. Clinical Proteomics, 20(1), 10. Available from: [Link]
-
Médard, G. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available from: [Link]
-
Furue, M., & Furue, M. (2019). Jak inhibitors and their selectivity profile. ResearchGate. Available from: [Link]
-
Dragoni, G., et al. (2021). JAK selectivity: more precision less troubles. Expert Opinion on Investigational Drugs, 30(10), 1013-1023. Available from: [Link]
-
Choy, E. H. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(Suppl 1), i32–i40. Available from: [Link]
Sources
- 1. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 12. biocompare.com [biocompare.com]
- 13. goldbio.com [goldbio.com]
- 14. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 21. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects | Semantic Scholar [semanticscholar.org]
- 24. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 25. Targeting the JAK-STAT pathway in autoimmune diseases and cancers: A focus on molecular mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5H-Pyrrolo[2,3-b]pyrazine: A Guide for Researchers
The 5H-pyrrolo[2,3-b]pyrazine core, also widely known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, offering modulated physicochemical properties that can lead to improved pharmacokinetic profiles in drug candidates.[1] This guide provides a comprehensive, head-to-head comparison of various synthetic routes to this important heterocycle, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their performance to aid researchers in selecting the optimal strategy for their specific needs.
Domino Reaction of 2-Fluoro-3-methylpyridine and Aldehydes
This modern approach offers a novel and efficient one-pot method for the synthesis of 7-azaindoles and their reduced congeners, 7-azaindolines. The chemoselectivity is remarkably controlled by the choice of the alkali-amide base.
Mechanism: The reaction proceeds through a domino sequence initiated by the deprotonation of 2-fluoro-3-methylpyridine. The choice of the counter-ion in the alkali-amide base (Li⁺ vs. K⁺) is crucial in directing the reaction toward either the azaindoline or the azaindole. While the detailed mechanism is still under investigation, it is proposed that the potassium cation favors the elimination pathway leading to the aromatic 7-azaindole.[2]
Experimental Protocol:
A representative procedure involves the reaction of 2-fluoro-3-picoline (1 equiv.) and an arylaldehyde (1 equiv.) with KN(SiMe₃)₂ (3 equiv.) in diisopropyl ether (iPr₂O) at 110 °C for 12 hours. This method provides N-H free 7-azaindoles, which are amenable to further functionalization.[2]
Data Summary:
| Starting Materials | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-3-picoline, Benzaldehyde | KN(SiMe₃)₂ | iPr₂O | 110 | 12 | 18 (azaindoline) | [2] |
| 2-Fluoro-3-picoline, Various Aldehydes | KN(SiMe₃)₂ | iPr₂O | 110 | 12 | Moderate to Good | [2] |
Advantages:
-
One-pot synthesis.
-
Selective synthesis of 7-azaindoles or 7-azaindolines by choice of base.
-
Provides N-H free products for further derivatization.
Disadvantages:
-
Requires elevated temperatures.
-
Substrate scope is limited to aldehydes; aliphatic aldehydes were reported to be not tolerated.[2]
Chichibabin Cyclization
A classic method for the synthesis of pyridine derivatives, the Chichibabin reaction can be adapted for the construction of the 7-azaindole scaffold. This approach typically involves the condensation of a picoline derivative with a nitrile in the presence of a strong base.
Mechanism: The reaction is understood to proceed via an addition-elimination mechanism through a σ-adduct (Meisenheimer adduct) intermediate.[3] In the context of 7-azaindole synthesis, the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile involves the formation of a benzyllithium intermediate which then undergoes a complex series of reversible additions and cyclization to afford the final product.[4][5]
Experimental Protocol:
A typical procedure involves the sequential addition of 2-fluoro-3-picoline to 2.1 equivalents of LDA in THF at -40 °C. After 60 minutes, 1.2 equivalents of benzonitrile are added, and the reaction is stirred for an additional 2 hours at -40 °C, affording the 2-phenyl-7-azaindole in good yield.[5] An alternative inverse addition protocol, where the nitrile is added to the LDA solution before the picoline, has also been reported to be effective.[5]
Data Summary:
| Starting Materials | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-3-picoline, Benzonitrile | LDA | THF | -40 | 3 | 80-82 | [5] |
| 3-Picoline, Benzonitrile | LDA | THF | 0 to 40 | - | 90 | [4] |
Advantages:
-
Good yields for specific substrates.
-
One-pot procedure.
Disadvantages:
-
Requires cryogenic temperatures.
-
The reaction can be complex with the formation of side products.[4][5]
-
The use of strong bases like LDA requires stringent anhydrous conditions.
Three-Component Synthesis
This versatile and efficient strategy allows for the rapid construction of a diverse library of 7-azaindole derivatives from simple starting materials in a single step.
Mechanism: The reaction proceeds through an initial Knoevenagel condensation of an aldehyde with an active methylene compound, followed by a Michael addition of an N-substituted 2-amino-4-cyanopyrrole. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization to afford the 7-azaindole framework.[6]
Experimental Protocol:
An equimolar mixture of an N-substituted 2-amino-4-cyanopyrrole, an aldehyde, and an active methylene compound (e.g., malononitrile, benzoylacetonitrile, or a cyclic 1,3-dione) is refluxed in ethanol or acetic acid.[7][8] The use of ammonium acetate as a catalyst can be beneficial for certain substrates.[6]
Data Summary:
| 2-Aminopyrrole | Aldehyde | Active Methylene Compound | Solvent | Catalyst | Yield (%) | Reference |
| N-t-Butyl-2-amino-4-cyanopyrrole | Phenylacetaldehyde | Malononitrile | Acetic Acid | NH₄OAc | 60 | [6] |
| N-t-Butyl-2-amino-4-cyanopyrrole | Various Aromatic Aldehydes | Benzoylacetonitrile | Acetic Acid | NH₄OAc | Moderate to Good | [6] |
| N-Substituted 2-amino-4-cyanopyrroles | Various Aldehydes | Cyclic 1,3-diones | Ethanol | None | Moderate to High | [7][8] |
Advantages:
-
High atom economy and operational simplicity.
-
Access to a wide range of substituted 7-azaindoles.
Disadvantages:
-
The regioselectivity can be an issue with unsymmetrical active methylene compounds.
-
Some reactions may require a subsequent oxidation step to achieve full aromatization.[6]
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry. While it is a powerful tool for the synthesis of indoles, its application to the more electron-deficient azaindole system has been perceived as challenging.[4][6] However, with appropriate substrate modifications, it can be a viable route.
Mechanism: The reaction involves the acid-catalyzed rearrangement of a pyridylhydrazone. The key step is a[9][9]-sigmatropic rearrangement of the enehydrazine tautomer, followed by cyclization and elimination of ammonia to form the aromatic pyrrole ring.[10][11] The presence of electron-donating groups on the pyridine ring is often necessary to facilitate the sigmatropic rearrangement.[1]
Experimental Protocol:
The synthesis of 2,3-disubstituted 7-azaindoles can be achieved by heating the corresponding 2-pyridylhydrazones of aliphatic or alkylaromatic ketones in polyphosphoric acid (PPA) at 160-180°C for a short period (e.g., 5 minutes).[12]
Data Summary:
| Hydrazone Precursor | Acid Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |
| Cyclohexanone 2-pyridylhydrazone | PPA | 160-180 | 5 | 76 | [12] |
| Cycloheptanone 2-pyridylhydrazone | PPA | 160-180 | 5 | 51 | [12] |
| Various alkyl/aryl ketone 2-pyridylhydrazones | PPA | 160-180 | 5 | 46-76 | [12] |
Advantages:
-
A classic and well-understood reaction.
-
Can provide access to a range of 2,3-disubstituted 7-azaindoles.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures.[12]
-
The reaction can fail or give low yields for unactivated pyridylhydrazines.[6]
-
The synthesis of the starting pyridylhydrazine can be a multi-step process.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity.[9][13] This technology has been successfully applied to several synthetic routes for 7-azaindoles.
Mechanism: Microwave heating is based on the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][9] This can lead to different outcomes compared to conventional heating, such as the promotion of specific reaction pathways. For instance, in the reaction of 7-azaindole with aldehydes, microwave irradiation favors the formation of di-7-azaindolylmethanes (DAIMs) over the simple addition products formed at ambient temperature.[14]
Experimental Protocol:
A notable example is the iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne. A mixture of 3-iodo-pyridin-2-ylamine, a terminal alkyne, Fe(acac)₃, CuI, and KOtBu in NMP is irradiated in a microwave reactor at 130 °C for 60 minutes.[3] Another approach involves the reaction of 7-azaindole with aldehydes in the presence of K₂CO₃ in a mixture of MeOH and water under microwave heating at 130 °C for 30 minutes to yield DAIMs.[14]
Data Summary:
| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Iron-catalyzed Cyclization | 3-Iodo-pyridin-2-ylamine, Phenylacetylene | Fe(acac)₃, CuI, KOtBu | NMP | 130 | 60 | Good | [3] |
| DAIM Formation | 7-Azaindole, Benzaldehyde | K₂CO₃ | MeOH/H₂O | 130 | 30 | High | [14] |
| Epoxide-opening-cyclization | Nicotinic acid derivatives | - | - | - | - | - | [15] |
Advantages:
-
Often leads to higher yields and cleaner reactions.[16]
-
Enables reactions that are difficult under conventional heating.
Disadvantages:
-
Requires specialized microwave equipment.
-
Scale-up can be challenging for some reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds and have been extensively used in the synthesis and functionalization of 7-azaindoles.
Suzuki Coupling
The Suzuki coupling is a versatile method for forming C-C bonds, typically between an organoboron compound and a halide or triflate. It has been employed for the synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines.
Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst.
Experimental Protocol:
A typical procedure for the C3-arylation of a 6-chloro-3-iodo-7-azaindole involves reacting it with an arylboronic acid in the presence of a palladium catalyst such as Pd₂(dba)₃ and a phosphine ligand like SPhos, with a base such as K₃PO₄ in a suitable solvent system at elevated temperatures.[17]
Data Summary:
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Chloro-3-iodo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 88 | [17] |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave | 67-90 | [18] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the amination of aryl halides and has been applied to the synthesis of functionalized 7-azaindoles.[19]
Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. The choice of ligand is critical for the efficiency of the reaction.
Experimental Protocol:
The amination of a 4-chloro-7-azaindole derivative can be achieved by reacting it with a secondary amine in the presence of a palladium catalyst like Pd(OAc)₂ and a bulky electron-rich phosphine ligand such as RuPhos, with a strong base like NaOtBu in an anhydrous solvent like toluene at 100 °C.[20]
Data Summary:
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-7-azaindole derivative | Secondary amine | Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 100 | Good | [20] |
| Halo-7-azaindoles | Primary and secondary amines | Pd catalyst/XPhos | - | Dioxane | Microwave | High | [21] |
Advantages of Palladium-Catalyzed Reactions:
-
High functional group tolerance.
-
Broad substrate scope.
-
Generally high yields.
Disadvantages of Palladium-Catalyzed Reactions:
-
Cost and toxicity of the palladium catalyst.
-
Requires careful exclusion of air and moisture.
-
Ligand selection can be crucial and may require optimization.
Head-to-Head Comparison Summary
| Synthesis Route | Key Features | Typical Yields | Reaction Conditions | Substrate Scope |
| Domino Reaction | One-pot, selective for azaindole/azaindoline | Moderate to Good | High temperature | Limited to aldehydes |
| Chichibabin Cyclization | Classic, one-pot | Good to Excellent | Cryogenic temperatures, strong base | Specific picolines and nitriles |
| Three-Component Synthesis | Highly versatile, high atom economy | Moderate to High | Reflux | Broad (aldehydes, active methylenes) |
| Fischer Indole Synthesis | Classic, well-established | Moderate | Harsh acid, high temperature | Requires activated pyridylhydrazones |
| Microwave-Assisted | Rapid, often higher yields | Good to Excellent | Microwave irradiation | Broad, can alter selectivity |
| Pd-Catalyzed Coupling | High functional group tolerance | Good to Excellent | Inert atmosphere, catalyst/ligand | Broad (halides, boronics, amines) |
Conclusion
The synthesis of the this compound scaffold can be approached through a variety of synthetic strategies, each with its own set of advantages and limitations. For rapid access to a diverse range of analogs, the Three-Component Synthesis stands out for its operational simplicity and broad substrate scope. For specific, targeted syntheses where high yields are paramount and the starting materials are readily available, the Chichibabin Cyclization and Palladium-Catalyzed Cross-Coupling Reactions offer robust and reliable options. The Domino Reaction presents an elegant and modern approach with unique selectivity control. The Fischer Indole Synthesis , while classic, is generally less favored for this scaffold unless appropriately substituted precursors are used. Finally, Microwave-Assisted Synthesis offers a significant advantage in terms of reaction time and efficiency for several of these routes.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. This guide provides the necessary data and insights to make an informed decision, empowering researchers to efficiently access this vital heterocyclic core for their drug discovery and development endeavors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 16. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azaindole synthesis [organic-chemistry.org]
- 18. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of a 5H-Pyrrolo[2,3-b]pyrazine Kinase Inhibitor
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] However, identifying a promising hit is merely the first step. Rigorous validation of its mechanism of action (MoA) is paramount to ensure that its cellular effects are indeed a consequence of on-target activity. This guide provides a comprehensive, multi-stage framework for validating the MoA of a novel this compound inhibitor, which we will hypothetically name "Pyrrolozinib," designed as an inhibitor of Janus Kinase 2 (JAK2).
We will compare and contrast essential experimental techniques, providing the rationale behind their selection and detailed protocols to ensure scientific rigor. This framework is designed not as a rigid checklist, but as a logical cascade of inquiry, moving from direct biochemical interaction to complex cellular engagement and downstream functional outcomes.
Chapter 1: Foundational Biochemical Validation: Does Pyrrolozinib Inhibit JAK2?
The first and most fundamental question is whether the compound directly inhibits the catalytic activity of its purified target enzyme. Biochemical assays are indispensable for determining an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]
The choice of assay format is critical and depends on factors like throughput, sensitivity, and the specific nature of the kinase.[5] Modern drug discovery has largely moved beyond radioactive assays to fluorescence- or luminescence-based methods.[4][5]
Table 1: Comparison of Modern Biochemical Kinase Assay Platforms
| Feature | Luminescence (e.g., ADP-Glo™) | Time-Resolved FRET (e.g., LanthaScreen™) |
| Principle | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[6] | Measures the inhibition of substrate phosphorylation using a FRET signal between a europium-labeled antibody and a fluorescent tracer.[7] |
| Advantages | Universal for virtually any kinase, highly sensitive, resistant to signal interference.[5][6] | Homogeneous (no-wash) format, ratiometric detection minimizes well-to-well variability, suitable for binding and activity assays.[7] |
| Considerations | Endpoint assay format.[6] | Requires specific antibodies and fluorescent tracers, potential for compound interference with FRET signal. |
| Typical Use | Primary screening, IC50 determination, mechanism of action studies. | High-throughput screening (HTS), lead optimization, binding kinetics.[7] |
Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
This protocol describes how to determine the potency of Pyrrolozinib against purified JAK2 enzyme.
-
Reagent Preparation :
-
Prepare a 2X solution of JAK2 enzyme and the appropriate substrate (e.g., a generic tyrosine kinase peptide) in kinase reaction buffer.
-
Perform a serial dilution of Pyrrolozinib in DMSO, then dilute further into the reaction buffer to create 2X compound solutions. Include a DMSO-only vehicle control.
-
As a positive control, prepare a 2X solution of a known JAK2 inhibitor like Ruxolitinib.[8]
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the 2X compound/control solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X enzyme/substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.
-
-
Signal Generation :
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce luminescence by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the vehicle control (0% inhibition) and a "no-enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the Pyrrolozinib concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
A successful outcome from this stage is a clear, dose-dependent inhibition of JAK2 activity, yielding a potent IC50 value for Pyrrolozinib. This confirms direct target engagement in vitro.
Chapter 2: Confirming Target Engagement in a Cellular Milieu
Biochemical potency is essential, but it doesn't guarantee that a compound can enter a cell, engage its target, and exert an effect.[9][10] Cellular target engagement assays are crucial for confirming that the inhibitor binds to its intended protein in a physiological context.[11] Here, we compare two powerful and widely used methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12][13] This change in thermal stability is measured to confirm target engagement.[14]
NanoBRET™ is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique.[15][16] A target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A competing inhibitor will displace the tracer, leading to a loss of signal.[17][18]
Table 2: Comparative Analysis of CETSA and NanoBRET™ Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases protein thermal stability.[12][19] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein in live cells.[15][17] |
| Cell State | Live cells are treated, but the readout is from cell lysate after heating (endpoint).[20] | Real-time measurement in intact, live cells.[16][21] |
| Target Protein | Endogenous, untagged protein. | Requires genetic modification to create a NanoLuc® fusion protein.[15] |
| Key Output | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF) confirming binding.[13] | Quantitative intracellular affinity (IC50), target occupancy, and compound residence time.[15][16] |
| Throughput | Traditionally low-throughput (Western blot), but can be adapted for higher throughput (e.g., AlphaScreen).[12][22] | High-throughput compatible (plate-based luminescent readout).[18] |
| Pros | Label-free, works with endogenous proteins, directly reflects physiological stabilization.[22] | Highly quantitative, real-time kinetics in live cells, provides affinity and residence time data.[15][21] |
| Cons | Can be low-throughput, not all proteins show a measurable thermal shift, indirect measure of affinity.[19] | Requires cell line engineering, development of a specific fluorescent tracer.[15] |
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol confirms that Pyrrolozinib engages JAK2 in intact cells.
-
Cell Treatment :
-
Culture a relevant cell line (e.g., a hematopoietic cell line with active JAK-STAT signaling) to high density.
-
Treat cells with a serial dilution of Pyrrolozinib or vehicle (DMSO) for a set time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge :
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a predetermined optimal temperature (e.g., 52°C, a temperature that causes significant but not complete denaturation of unbound JAK2) for 3 minutes in a thermal cycler. Include a non-heated (37°C) control.
-
-
Lysis and Separation :
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer with protease/phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection :
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble JAK2 protein in each sample using Western blotting or an ELISA.
-
-
Data Analysis :
-
Plot the amount of soluble JAK2 against the Pyrrolozinib concentration. A dose-dependent increase in soluble JAK2 at the challenge temperature indicates target stabilization and engagement.
-
Chapter 3: Elucidating Downstream Pathway Modulation
Confirming target binding is a critical milestone. The next step is to demonstrate that this binding event leads to the intended functional consequence: inhibition of the downstream signaling pathway.[4] For a JAK2 inhibitor, the canonical readout is the phosphorylation status of its direct substrate, STAT3 (Signal Transducer and Activator of Transcription 3).[23][24]
Upon cytokine stimulation, receptor-associated JAK2 becomes activated and phosphorylates STAT proteins.[25] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[25] A successful JAK2 inhibitor will block this phosphorylation event.[8][26] Western blotting is the gold-standard technique to measure this change.[23][27]
Experimental Protocol: Western Blot for p-STAT3 Inhibition
-
Cell Culture and Treatment :
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.[23]
-
Pre-treat the cells with a dose range of Pyrrolozinib or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation :
-
Stimulate the cells with a cytokine known to activate the JAK-STAT pathway in that cell line (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
-
Immunoblotting :
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
After washing, probe with a secondary antibody conjugated to HRP.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Normalization and Analysis :
-
Strip the membrane and re-probe with an antibody for total STAT3 to confirm that the changes observed are in phosphorylation, not total protein expression. Also, probe for a loading control like β-actin.
-
Quantify the band intensities. The desired result is a dose-dependent decrease in the p-STAT3 signal (normalized to total STAT3) in Pyrrolozinib-treated cells compared to the stimulated vehicle control.
-
Chapter 4: Performance Benchmarking Against Established Inhibitors
The final step in this validation framework is to contextualize the performance of Pyrrolozinib against established, clinically relevant inhibitors of the same target. This comparison provides a critical benchmark for potency and selectivity. Ruxolitinib and Fedratinib are both approved JAK inhibitors and serve as excellent comparators.[28][29][30][31]
Table 3: Hypothetical Performance Data for Pyrrolozinib vs. Established JAK Inhibitors
| Parameter | Pyrrolozinib (Hypothetical Data) | Ruxolitinib (Reference Data) | Fedratinib (Reference Data) |
| Primary Target(s) | JAK2 | JAK1/JAK2[8][28][29] | JAK2-selective, FLT3[30][32][33] |
| Biochemical IC50 (JAK2) | 2.5 nM | ~3.3 nM[8] | ~3 nM[30] |
| Cellular p-STAT3 IC50 | 15 nM | ~280 nM (in HEL cells) | ~300 nM (in Ba/F3 cells) |
| Cellular Target Engagement | CETSA: 4.5°C shift @ 1 µM | Confirmed via pathway inhibition[26] | Confirmed via pathway inhibition[30][31] |
| Key Off-Targets | To be determined | Broad kinase activity | BRD4[30][31] |
This comparative analysis is vital. If Pyrrolozinib's biochemical IC50 is potent but its cellular IC50 for p-STAT inhibition is weak, it may indicate poor cell permeability or high plasma protein binding, issues that must be addressed in lead optimization.
Conclusion
Validating the mechanism of action of a novel inhibitor like Pyrrolozinib is a systematic process that builds a layered, evidence-based argument. It begins with confirming direct, potent inhibition of the purified target, progresses to demonstrating target engagement within the complex cellular environment, and culminates in verifying the intended modulation of downstream signaling pathways.
By employing a combination of biochemical assays (ADP-Glo™), cellular target engagement methods (CETSA, NanoBRET™), and functional pathway analysis (Western blotting), researchers can build a high-confidence data package. Comparing these results against established drugs provides the necessary context to judge the compound's potential and guide its future development. This rigorous, multi-faceted approach ensures that decisions are based on a solid mechanistic foundation, ultimately increasing the probability of success in the long and arduous journey of drug discovery.
References
-
ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... Available from: [Link]
-
Church, S., et al. (2023). Development of a sensitive biochemical assay for the detection of tofacitinib adherence. Analytical Methods. Available from: [Link]
-
Shreiner, A., & Nagubandi, R. (2023). Ruxolitinib. In: StatPearls. StatPearls Publishing. Available from: [Link]
-
Smalley, K.S.M., & Cortes, J. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Therapeutic Advances in Hematology. Available from: [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. Available from: [Link]
-
Wikipedia. Ruxolitinib. Available from: [Link]
-
Church, S., et al. (2023). Development of a sensitive biochemical assay for the detection of tofacitinib adherence. Analytical Methods. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Church, S., et al. (2021). POS0665 DEVELOPMENT OF A BIOCHEMICAL TOFACITINIB ADHERENCE ASSAY IN RHEUMATOID ARTHRITIS: THE ORAL ADHERE STUDY. Annals of the Rheumatic Diseases. Available from: [Link]
-
Incyte Corporation. Mechanism of action - Jakafi® (ruxolitinib). Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
ResearchGate. Western blot analysis of Jak-Stat signaling between S-5/15 and R-17/3... Available from: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]
-
Zhao, Z., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. Available from: [Link]
-
Fábián, Z., et al. (2012). The Jak/Stat Signaling Pathway Is Downregulated at Febrile Temperatures. PLoS ONE. Available from: [Link]
-
University of Manchester. Development of a Biochemical Tofacitinib Adherence Assay in Rheumatoid Arthritis: The Oral Adhere Study. Available from: [Link]
-
The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. Available from: [Link]
-
Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Wang, Y., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. Available from: [Link]
-
ResearchGate. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Available from: [Link]
-
Harrison, C. N., et al. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Leukemia & Lymphoma. Available from: [Link]
-
Talpaz, M., & Kiladjian, J. J. (2021). Clinical Utility of Fedratinib in Myelofibrosis. Cancer Management and Research. Available from: [Link]
-
PubMed. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Available from: [Link]
-
MDC Connects. (2020). Target Validation and Efficacy. YouTube. Available from: [Link]
-
Norman, M. H., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
PubMed. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Available from: [Link]
-
Targeted Oncology. (2020). Case 1: Fedratinib Treatment for Myelofibrosis. Available from: [Link]
-
El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available from: [Link]
-
Broad Institute. Small Molecule Hit Identification and Validation. Available from: [Link]
-
Stanimirovic, J., et al. (2023). Gene and Protein Profiles of CHI3L1 and CHI3L2 in Patients with Rheumatoid Arthritis. International Journal of Molecular Sciences. Available from: [Link]
-
Targeted Oncology. (2020). Expert Highlights Benefits of Fedratinib in Subgroup of Patients With Myelofibrosis. Available from: [Link]
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. The Jak/Stat Signaling Pathway Is Downregulated at Febrile Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 26. hcp.jakafi.com [hcp.jakafi.com]
- 27. researchgate.net [researchgate.net]
- 28. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 30. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. targetedonc.com [targetedonc.com]
A Comparative Analysis of the Binding Modes of 5H-Pyrrolo[2,3-b]pyrazine Analogs: A Guide for Drug Discovery Professionals
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms and bicyclic core allows for a multitude of interactions with the ATP-binding site of various kinases, making it a versatile template for drug design. This guide provides a comprehensive comparative analysis of the binding modes of different this compound analogs, with a focus on their interactions with key kinase targets such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). We will delve into the structural intricacies that govern their potency and selectivity, supported by experimental data and detailed methodologies to empower researchers in their quest for novel therapeutics.
The Significance of Understanding Binding Modes
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its binding mode within the target protein. A thorough understanding of these molecular interactions is paramount for optimizing lead compounds and achieving desired pharmacological profiles. Key aspects influenced by the binding mode include:
-
Potency: The strength of interactions, such as hydrogen bonds and hydrophobic contacts, directly correlates with the inhibitor's potency (e.g., IC50 value).
-
Selectivity: Subtle differences in the amino acid residues lining the ATP-binding pocket of various kinases can be exploited to design inhibitors that selectively target a specific kinase or kinase family, thereby minimizing off-target effects.
-
Resistance: The emergence of drug resistance is a major challenge in cancer therapy. Knowledge of the binding mode can aid in the design of next-generation inhibitors that can overcome resistance mutations.
This guide will explore these principles through a comparative lens, examining how modifications to the this compound core influence its engagement with different kinase targets.
Methodologies for Elucidating Binding Modes
A combination of experimental and computational techniques is employed to determine and analyze the binding modes of small molecule inhibitors. Each method provides unique insights into the protein-ligand interactions.
Experimental Approaches
X-Ray Crystallography: This "gold standard" technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise orientation of the inhibitor and its interactions with surrounding amino acid residues.[1][2][3][4]
Experimental Protocol: X-Ray Crystallography of a Protein-Ligand Complex
-
Protein Expression and Purification: Express and purify the target kinase to a high degree of homogeneity.
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with the this compound analog prior to setting up crystallization trials. This is often the preferred method for initial structure determination.[1][2]
-
Soaking: Grow apo-protein crystals first and then introduce the ligand into the crystal by soaking the crystal in a solution containing the compound.[2]
-
-
Crystal Optimization: Screen various crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-diffracting crystals.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build and refine the atomic model of the protein-ligand complex to fit the electron density.
-
Analysis: Analyze the final structure to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and water-mediated contacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and dynamics of protein-ligand complexes in solution, complementing the static picture provided by X-ray crystallography. It is particularly useful for studying weaker interactions and conformational changes upon ligand binding.
Computational Approaches
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target.[5][6][7] It is a valuable tool for virtual screening of large compound libraries and for generating initial hypotheses about binding modes.[5][6][7]
Experimental Protocol: Molecular Docking of Kinase Inhibitors
-
Protein Preparation: Obtain the 3D structure of the target kinase (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate a 3D conformation of the this compound analog and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the defined binding site.[8]
-
Scoring: Evaluate each docked pose using a scoring function that estimates the binding affinity.
-
Analysis: Analyze the top-scoring poses to identify plausible binding modes and key interactions. The root-mean-square deviation (RMSD) between the docked pose and a known crystal structure can be used to validate the docking protocol.[6]
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the study of conformational changes and the stability of binding interactions over time.
Comparative Analysis of Binding Modes
The versatility of the this compound scaffold is evident in its ability to be adapted to target different kinase families with high potency and selectivity. Below, we compare the binding modes of representative analogs targeting FGFR and JAK3.
This compound Analogs as FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[9][10][11] Dysregulation of FGFR signaling is implicated in various cancers.[9][10][11]
Several studies have reported the development of potent FGFR inhibitors based on the this compound scaffold.[12] A key interaction for this class of inhibitors is the formation of one or more hydrogen bonds with the hinge region of the kinase, which connects the N- and C-lobes of the catalytic domain.
Table 1: Comparative Binding Data of this compound Analogs Targeting FGFR1
| Compound ID | R1 Group | R2 Group | IC50 (nM) for FGFR1 | Key Hinge Interactions (Amino Acid Residue) | PDB ID |
| Compound A | 3,5-dimethoxyphenyl | H | 5.6 | Ala564 | 5Z0S |
| Compound B | 2,6-dichloro-3,5-dimethoxyphenyl | H | 0.6 | Ala564 | Not Reported |
| Compound C | 3,5-dimethoxyphenyl | Methyl | 12.3 | Ala564 | Not Reported |
Data synthesized from multiple sources for illustrative purposes.
As shown in Table 1, modifications to the substituents on the this compound core can significantly impact potency. For instance, the addition of chloro groups to the phenyl ring in Compound B leads to a nearly 10-fold increase in potency compared to Compound A . This is likely due to enhanced hydrophobic interactions within the binding pocket.
The crystal structure of a related analog bound to FGFR1 (PDB ID: 5Z0S) reveals that the pyrrolopyrazine core forms a crucial hydrogen bond with the backbone amide of Ala564 in the hinge region.[11] The substituted phenyl group occupies the hydrophobic pocket, and variations in this group can be exploited to achieve selectivity over other kinases.
This compound Analogs as JAK3 Inhibitors
Janus Kinase 3 (JAK3) is a member of the JAK family of non-receptor tyrosine kinases that are critical for cytokine signaling in immune cells.[13][14] Selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases.[14]
The this compound scaffold has also been successfully employed to develop potent and selective JAK3 inhibitors.[13] Similar to FGFR inhibitors, these compounds typically engage the hinge region of the kinase. However, selectivity for JAK3 over other JAK isoforms is often achieved by exploiting a unique cysteine residue (Cys909) present in the JAK3 active site.[15]
Table 2: Comparative Binding Data of this compound Analogs Targeting JAK3
| Compound ID | R Group | IC50 (nM) for JAK3 | Key Hinge Interactions (Amino Acid Residue) | Covalent Interaction with Cys909 |
| Compound D | Phenyl ether | 15 | Leu905 | No |
| Compound E | Acrylamide | 0.5 | Leu905 | Yes (Irreversible) |
| Compound F | Cyano-acrylamide | 2.1 | Leu905 | Yes (Reversible) |
Data synthesized from multiple sources for illustrative purposes.
As illustrated in Table 2, the introduction of a reactive group, such as an acrylamide, can lead to the formation of a covalent bond with Cys909, resulting in a significant increase in potency.[15] By modifying the electrophilicity of the Michael acceptor, it is possible to achieve either irreversible or reversible covalent inhibition, which can have different pharmacological consequences. Computational and crystallographic analyses have been instrumental in guiding the design of these selective inhibitors.[13]
Signaling Pathways and Visualization
To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they modulate.
FGFR Signaling Pathway
Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[16][17][18][19]
Caption: Simplified FGFR Signaling Pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling.[20][21][22][23][24] Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate STAT proteins.[20][21][23][24] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[20][21][23][24]
Caption: Simplified JAK-STAT Signaling Pathway.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the importance of a structure-based design approach, where a deep understanding of the binding mode is leveraged to optimize potency and selectivity. The ability to target distinct features within the ATP-binding site, such as the hinge region and specific amino acid residues like Cys909 in JAK3, underscores the tunability of this versatile scaffold.
Future efforts in this area will likely focus on the development of inhibitors that can overcome acquired resistance mutations and the exploration of novel analogs with unique binding modes that may offer improved pharmacological properties. The continued application of advanced experimental techniques, such as cryo-electron microscopy, and the refinement of computational methods will undoubtedly accelerate the discovery of the next generation of this compound-based therapeutics.
References
-
The FGFR signaling pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. ResearchGate. Retrieved January 12, 2026, from [Link]
-
The JAK-STAT pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Diagram of FGFR signaling pathways. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. (n.d.). Shutterstock. Retrieved January 12, 2026, from [Link]
-
JAK-STAT signaling pathway. (2023, December 29). In Wikipedia. [Link]
-
The JAK/STAT Pathway. (2010). Cold Spring Harbor Perspectives in Biology, 2(12), a002522. [Link]
-
FGF/FGFR signaling pathways. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. (2019). Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Protocol Exchange. Retrieved January 12, 2026, from [Link]
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. (2018). Molecules, 23(3), 698. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55626. [Link]
-
The Fibroblast Growth Factor signaling pathway. (2012). Science Signaling, 5(249), rt7. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2016). Journal of Chemical Information and Modeling, 56(1), 156-167. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances, 12(35), 22895-22914. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances, 12(35), 22895-22914. [Link]
-
Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education, 22(4), 110-114. [Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. Retrieved January 12, 2026, from [Link]
-
A Network Map of FGF-1/FGFR Signaling System. (2013). Journal of Signal Transduction, 2013, 701484. [Link]
-
Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2025). FEBS Open Bio, 15(4), 542-550. [Link]
-
X-Ray Crystallography of Protein-Ligand Interactions. (2019). In Methods in Molecular Biology (Vol. 2025, pp. 443-461). Humana, New York, NY. [Link]
-
Studying Protein–Ligand Interactions Using X-Ray Crystallography. (2012). In Methods in Molecular Biology (Vol. 841, pp. 101-123). Humana Press, Totowa, NJ. [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals. (2018). Acta Crystallographica Section D: Structural Biology, 74(Pt 12), 1215–1226. [Link]
-
Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(12), 3598-3602. [Link]
-
3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular an. (2012). ACS Medicinal Chemistry Letters, 4(1), 100-105. [Link]
-
Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. (2022). Molecules, 27(10), 3169. [Link]
-
Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. (2016). Cell Chemical Biology, 23(11), 1375-1386. [Link]
-
Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. (2017). Journal of Medicinal Chemistry, 60(5), 1971-1993. [Link]
Sources
- 1. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 2. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine | MDPI [mdpi.com]
- 15. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. shutterstock.com [shutterstock.com]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of 5H-Pyrrolo[2,3-b]pyrazine Drug Candidates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of novel 5H-pyrrolo[2,3-b]pyrazine-based drug candidates. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of potent kinase inhibitors. This guide will objectively compare the assessment methodologies and provide supporting experimental frameworks to evaluate the potential of these candidates against established alternatives.
The Critical Role of the Therapeutic Index in Kinase Inhibitor Development
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits the desired therapeutic response.[1][2] It is a cornerstone of drug safety assessment.[3] A high therapeutic index is desirable, indicating a wide margin between the effective and toxic doses.[1][2] Conversely, a low therapeutic index signifies a narrow safety window, necessitating careful dose monitoring.[2]
For kinase inhibitors, which often target pathways crucial for both cancerous and normal cell function, a favorable therapeutic index is paramount. The this compound core has been successfully utilized to develop inhibitors of key kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), which are implicated in various cancers and inflammatory diseases.[4][5][6] Assessing the TI of novel derivatives is a critical step in identifying candidates with a high probability of clinical success.
The therapeutic index is typically calculated in preclinical animal studies as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of the drug that is lethal to 50% of the test population.[7]
-
ED50 (Median Effective Dose): The dose of the drug that produces the desired therapeutic effect in 50% of the test population.[3][7]
In clinical settings, the toxic dose (TD50) is used instead of the LD50.[8]
Workflow for Therapeutic Index Assessment
A systematic approach is required to determine the therapeutic index, beginning with in vitro assays to establish potency and cytotoxicity, followed by in vivo studies to evaluate efficacy and systemic toxicity.
Caption: Workflow for determining the therapeutic index of drug candidates.
In Vitro Assessment: Potency and Cytotoxicity
The initial evaluation of this compound candidates involves determining their potency against the target kinase and their effect on cancer cell viability.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[9][10] The half-maximal inhibitory concentration (IC50) is the primary endpoint.
Experimental Protocol: In Vitro Kinase Assay (Luminescent)
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound test compounds in a suitable buffer (e.g., containing 1% DMSO).[11]
-
Dilute the target kinase (e.g., FGFR1 or JAK3) to the desired working concentration in kinase assay buffer.[11]
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be near its Km value for the specific kinase.[11]
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle control (1% DMSO) to the wells of a 384-well plate.[12]
-
Add 10 µL of the diluted kinase enzyme to each well, except for the "no enzyme" control wells.[11]
-
Incubate the plate for 10-20 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.[11]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[11]
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Cytotoxicity/Antiproliferative Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][3][7] This assay determines the effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) of a compound on cell growth.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., a line with known FGFR amplification for an FGFR inhibitor) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[1]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[2][8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Assessment: Efficacy and Toxicity
Promising candidates from in vitro screening are advanced to in vivo studies in animal models to determine their therapeutic window.
In Vivo Efficacy Study (ED50 Determination)
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the anti-tumor efficacy of cancer drug candidates.[4][13]
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Model Establishment:
-
Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., 5 x 10^6 cells) into the flank of female athymic nude mice.[14]
-
Monitor the mice for tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer a range of doses of the test compound to the respective treatment groups daily for a period of 14-21 days.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each dose group compared to the vehicle control group.
-
Plot the TGI against the dose to determine the ED50, the dose that achieves 50% tumor growth inhibition.
-
In Vivo Acute Toxicity Study (LD50 Determination)
The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to estimate the LD50.[15]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Preparation:
-
Use healthy, young adult female rats (the more sensitive sex is typically used).[15]
-
Acclimatize the animals for at least 5 days before the study.
-
-
Dosing Procedure (Stepwise):
-
Based on in vitro data and any prior knowledge, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[16]
-
Administer the compound orally to a group of 3 animals.[15]
-
The outcome of this first step determines the next step:
-
If mortality occurs in 2 or 3 animals, the next step is to dose 3 animals at a lower dose level.
-
If no or one animal dies, the next step is to dose 3 animals at a higher dose level.
-
-
-
Observation:
-
Data Analysis:
-
The LD50 is estimated based on the dose levels at which mortality is observed, according to the OECD 423 guideline's statistical tables. The method allows for classification into toxicity categories and an estimation of the LD50 range.[15]
-
Data Presentation and Comparison
The collected data should be organized into clear tables to facilitate comparison between novel this compound candidates and established alternatives.
Target Kinase and Cellular Potency
| Compound | Target Kinase | Kinase IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| Candidate A | FGFR1 | 2.5 | NCI-H1581 (FGFR1 amp) | 15 |
| Candidate B | FGFR1 | 15.2 | NCI-H1581 (FGFR1 amp) | 120 |
| Erdafitinib | Pan-FGFR | 1.2 (FGFR1) | RT112/luc (FGFR3 mut) | 22 |
| Candidate C | JAK3 | 5.1 | Ba/F3 (hJAK3) | 55 |
| Tofacitinib | Pan-JAK | 50 (JAK3) | CTLL-2 | 137 |
(Note: Data for candidates are illustrative. Data for alternatives are based on publicly available information.)
In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | Animal Model | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Candidate A | NCI-H1581 Xenograft | 20 | >1000 | >50 |
| Candidate B | NCI-H1581 Xenograft | 80 | 800 | 10 |
| Erdafitinib | RT112/luc Xenograft | 10 | ~300 | ~30 |
| Candidate C | Collagen-Induced Arthritis | 15 | >2000 | >133 |
| Tofacitinib | Collagen-Induced Arthritis | 10 | ~1000 | ~100 |
(Note: Data for candidates are illustrative. Data for alternatives are estimated from publicly available preclinical data.)
Mechanistic Insights and Pathway Visualization
This compound-based kinase inhibitors typically act as ATP-competitive inhibitors.[6] In the case of FGFR inhibitors, they block the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of the FGFR signaling pathway by a this compound candidate.
Conclusion and Future Directions
The systematic assessment of the therapeutic index is a data-driven process that is essential for the successful development of this compound drug candidates. By employing a rigorous cascade of in vitro and in vivo assays, researchers can identify compounds with a superior safety profile compared to existing alternatives. As illustrated, a candidate like "Candidate A" with a high TI (>50) would be prioritized for further development over "Candidate B" (TI=10). Similarly, "Candidate C" shows a potentially wider safety margin than the established drug Tofacitinib in this illustrative comparison.
Future work should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling to better translate preclinical findings to the clinical setting, as well as chronic toxicity studies to understand the long-term safety profile of these promising compounds.
References
-
BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved from [Link]
-
Medical News Today. (2023, April 30). What is the therapeutic index of drugs?. Retrieved from [Link]
-
Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved from [Link]
-
Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Xenograft mouse model shows FGFR inhibition efficacy in vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 13). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Retrieved from [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules, 23(3), 698. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
-
CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. Retrieved from [Link]
-
Jaime-Figueroa, S., et al. (2013). Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to the Independent Validation of 5H-Pyrrolo[2,3-b]pyrazine's Anti-proliferative Effects
Introduction: The Imperative of Independent Validation in Drug Discovery
The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous validation. The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[1][2][3] These kinases are often dysregulated in cancer, making them compelling targets for therapeutic intervention.[4][5] Reports suggest that derivatives of this scaffold possess significant anti-proliferative activity, potentially by inhibiting critical cell signaling pathways or enzymes like Topoisomerase II, leading to apoptosis.[6][7][8]
However, initial findings, no matter how promising, must be independently verified. This guide provides a comprehensive framework for researchers to systematically validate the anti-proliferative effects of a novel this compound analog. We will move beyond simple viability assays to probe the underlying mechanism, comparing its cellular effects to established kinase inhibitors. This structured approach ensures reproducibility, builds confidence in the compound's activity, and provides the mechanistic insights necessary for further development.
Section 1: Foundational Assessment: Quantifying Anti-proliferative Activity
The first step is to quantify the compound's ability to inhibit cell growth. The half-maximal inhibitory concentration (IC50) is the gold standard metric for this purpose. We will employ a robust and widely used colorimetric method, the MTS assay.
Principle of the MTS Assay
The MTS assay is a trusted method for assessing cell viability. It relies on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by NAD(P)H-dependent dehydrogenases in metabolically active cells.[9] This enzymatic reaction produces a soluble purple formazan product, the absorbance of which is directly proportional to the number of viable cells.[9]
-
Why MTS over other assays? While the classic MTT assay is also reliable, it requires an additional solubilization step to dissolve the insoluble formazan crystals.[9][10][11] The MTS assay's use of a soluble formazan product streamlines the workflow, making it more convenient for high-throughput screening.[9]
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, a common cervical cancer cell line, or a cell line with known FGFR/JAK pathway dependency like KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the this compound compound in culture medium. A typical starting concentration is 100 µM, diluted down through 8-12 points. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe effects on proliferation.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[9][10]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.[9][10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation and Comparative Analysis
The IC50 value provides a quantitative measure of potency. This value should be compared against relevant benchmarks.
| Compound | Target(s) | Cell Line | IC50 (µM) |
| This compound (Test) | Hypothesized: FGFR/JAK | KG-1 | Experimental Result |
| Ruxolitinib | JAK1/JAK2 | KG-1 | ~0.5 |
| AZD4547 | FGFR1/2/3 | KG-1 | ~0.02 |
This table presents hypothetical data for illustrative purposes. Ruxolitinib and AZD4547 are established kinase inhibitors.
Section 2: Mechanistic Insight: Cell Cycle Analysis
A reduction in cell viability can result from cell cycle arrest, apoptosis (programmed cell death), or a combination of both. Flow cytometry with propidium iodide (PI) staining is the standard method to investigate these effects.[12]
Rationale for Cell Cycle Analysis
PI is a fluorescent intercalating agent that binds to DNA.[13] The fluorescence intensity of a stained cell is directly proportional to its DNA content.[13][14] This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 Phase: Normal DNA content (2N).
-
S Phase: Intermediate DNA content as DNA is synthesized.
-
G2/M Phase: Doubled DNA content (4N).
-
Sub-G1 Peak: A population of cells with less than 2N DNA content, indicative of DNA fragmentation and apoptosis.[12]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at 1X and 5X its IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest and Fixation: Harvest both adherent and floating cells, wash with cold PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[13] This prevents cell clumping.[13] Cells can be stored at 4°C for several weeks.[13]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[13] Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases and quantify the percentage of cells in each phase.
Section 3: Molecular Target Validation: Western Blotting
To understand how the compound induces cell cycle arrest or apoptosis, we must examine the protein machinery involved. Western blotting allows for the detection of changes in the expression and activation state (e.g., phosphorylation) of key regulatory proteins.[16]
Hypothesized Signaling Pathway and Target Selection
Given that many pyrrolo[2,3-b]pyrazine derivatives target kinases, a plausible mechanism is the inhibition of the JAK/STAT pathway, which is a critical regulator of cell proliferation and survival.[4] Inhibition of this pathway would lead to downstream effects on cell cycle and apoptosis machinery.
Caption: Hypothesized inhibition of the JAK/STAT pathway.
Selected Protein Markers for Western Blot:
-
Pathway Engagement:
-
Phospho-STAT3 (p-STAT3): A direct downstream target of JAKs. A decrease in p-STAT3 indicates pathway inhibition.
-
Total STAT3: Used as a loading control for p-STAT3.
-
-
Cell Cycle Arrest:
-
Cyclin D1: A key regulator of the G1/S transition. Its expression is often driven by STAT3. A decrease would be consistent with G1 arrest.
-
-
Apoptosis:
-
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme cleaved by caspases during apoptosis. The appearance of the cleaved fragment (89 kDa) is a hallmark of apoptosis.[16]
-
-
Loading Control:
Experimental Protocol: Western Blotting
-
Lysate Preparation: Treat cells as in the cell cycle experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
Conclusion and Forward Look
This guide outlines a logical, multi-step process for the independent validation of a novel anti-proliferative compound. By moving from a quantitative assessment of cell viability (MTS assay) to a mechanistic interrogation of the cell cycle (flow cytometry) and key signaling pathways (Western blot), a researcher can build a robust data package.
If the this compound analog demonstrates potent anti-proliferative activity, induces cell cycle arrest or apoptosis, and modulates a target pathway like JAK/STAT, the next steps would involve broader profiling. This includes testing against a larger panel of cancer cell lines, assessing selectivity against other kinases, and eventually moving toward in vivo efficacy studies in animal models. This rigorous, step-wise validation is the bedrock of successful translational drug discovery.
References
-
Wikipedia. Cell cycle analysis. [Link]
-
Luo, W., et al. (2018). The role of JAK/STAT signaling pathway and its inhibitors in diseases. Signal Transduction and Targeted Therapy. [Link]
-
Telford, W. G., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Methods in Molecular Biology. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Wikipedia. Janus kinase inhibitor. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Aladdin Chemistry Co., Ltd. JAK/STAT Inhibitors. [Link]
-
Li, Y., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Armstrong, L., et al. (2013). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports. [Link]
-
Parsian Pharmaceutical Co. JAK inhibitors As a New Therapeutic Option. [Link]
-
Li, Y., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. ACS Publications. [Link]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]
-
Wikipedia. JAK-STAT signaling pathway. [Link]
-
Li, Y., et al. (2016). Synthesis and Mechanism Studies of 1, 3-Benzoazolyl Substitued Pyrrolo[2,3-b]pyrazine Derivatives as Non-intercalative Topoisomerase II Catalytic Inhibitors. ResearchGate. [Link]
-
Wang, X., et al. (2018). Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. Molecules. [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
-
ResearchGate. Western blot analysis of cell cycle proteins. [Link]
-
Ghasemi, S., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
-
PubChem. This compound. [Link]
-
Watterson, S., et al. (2021). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. International Journal of Molecular Sciences. [Link]
Sources
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of 7-Azaindole and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based research, the selection of a robust and reliable fluorophore is paramount to the success of an experiment. While brightness and spectral properties are often primary considerations, the photostability of a fluorescent probe—its intrinsic resistance to light-induced degradation—is a critical determinant of experimental integrity, particularly in applications requiring prolonged or high-intensity illumination such as live-cell imaging, single-molecule tracking, and high-throughput screening. This guide provides an in-depth comparison of the photostability of 7-azaindole, a tryptophan analogue, with other widely used classes of fluorophores, including fluoresceins, rhodamines, and cyanine dyes.
The Significance of Photostability in Fluorescence Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a fundamental limitation in fluorescence microscopy.[1] It leads to a diminished signal over time, compromising the quantitative accuracy of measurements and limiting the duration of observational studies. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment (e.g., oxygen concentration, pH), and the intrinsic chemical structure of the fluorophore itself.[2] A highly photostable fluorophore allows for longer exposure times and higher excitation intensities without significant signal loss, enabling the acquisition of high-quality data with improved signal-to-noise ratios.
7-Azaindole: A Tryptophan Analogue with Unique Photophysical Properties
7-Azaindole is a structural analogue of the indole moiety of tryptophan, the primary intrinsic fluorophore in proteins.[3] The substitution of a carbon atom with nitrogen at the 7-position of the indole ring bestows upon 7-azaindole distinct photophysical characteristics.[3] One of its most notable features is its sensitivity to the local environment, which can influence its fluorescence quantum yield and lifetime.[4] While extensive data exists on its fluorescence properties, direct quantitative comparisons of its photostability with other common fluorophores are less prevalent in the literature. However, an understanding of its photophysics allows for an informed assessment of its potential as a photostable probe.
Derivatives of 7-azaindole, such as 1-methyl-7-azaindole, have been shown to exhibit significantly higher fluorescence quantum yields and longer fluorescence lifetimes compared to the parent molecule.[4] This is attributed to the blockage of non-radiative decay pathways.[4] This structural modification suggests that the photostability of 7-azaindole derivatives can be rationally engineered and potentially enhanced.
A Comparative Overview of Fluorophore Photostability
To provide a clear comparison, the following table summarizes the key photophysical properties, including available photostability data, for 7-azaindole and other common fluorophores. It is crucial to note that photostability can be highly dependent on the experimental conditions.
| Fluorophore Class | Example | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Photostability/Photobleaching Characteristics |
| Indole Analogue | 7-Azaindole | ~288 | ~386 | 0.023 (in water, pH 7)[5] | Data on photobleaching quantum yield is not readily available. Its photostability is influenced by its environment and chemical modifications. |
| 1-Methyl-7-azaindole | - | - | 0.55 (in water)[4] | Enhanced fluorescence quantum yield suggests potentially higher photostability compared to the unmodified 7-azaindole. | |
| Fluorescein | Fluorescein | ~494 | ~521 | >0.90 (in 0.1 M NaOH) | Moderate photostability, prone to photobleaching, especially at high laser powers.[6] |
| Rhodamine | Rhodamine B | ~554 | ~577 | ~0.70 (in ethanol) | Generally high photostability, making it suitable for demanding imaging applications.[7] |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~0.92[8] | High photostability, significantly more resistant to photobleaching than fluorescein.[6] |
| Cyanine | Cy5 | ~649 | ~666 | ~0.27 | Moderate to low photostability, can be improved with stabilizing agents.[9] |
Mechanisms of Photobleaching: A Deeper Dive
The photobleaching of organic fluorophores is a complex process that can occur through several mechanisms, which can be broadly categorized as oxygen-dependent and oxygen-independent pathways.[10]
Oxygen-Dependent Photobleaching: This is the most common pathway for many fluorophores. Upon excitation, the fluorophore can transition to a long-lived triplet state. In the presence of molecular oxygen, this excited triplet state can transfer its energy to oxygen, generating highly reactive singlet oxygen. Singlet oxygen can then react with and destroy the fluorophore, as well as other nearby molecules, leading to phototoxicity.[10]
Oxygen-Independent Photobleaching: In the absence of oxygen, other photochemical reactions can lead to the destruction of the fluorophore. These can include reactions with other molecules in the environment or intramolecular rearrangements.[10]
The propensity of a fluorophore to undergo photobleaching is related to its triplet state quantum yield and the reactivity of its triplet state. Fluorophores with low triplet state quantum yields and those that are less reactive in their triplet state tend to be more photostable. The use of triplet state quenchers and oxygen scavengers in the imaging medium can significantly enhance the photostability of many dyes.[9]
Caption: General pathways of fluorophore photobleaching.
Experimental Protocols for Assessing Photostability
To quantitatively compare the photostability of different fluorophores, standardized experimental protocols are essential. A common method is to measure the photobleaching half-life (t₁/₂) or the photobleaching quantum yield (Φₚ).
Protocol 1: Measurement of Photobleaching Half-Life
This protocol describes a method for determining the time it takes for the fluorescence intensity of a sample to decrease to half of its initial value under continuous illumination.
Materials:
-
Fluorophore solutions of interest at a standardized concentration.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorophore in a suitable buffer. To minimize diffusion, the fluorophore can be immobilized on a microscope slide or embedded in a gel.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the fluorophore being tested.
-
Image Acquisition: Acquire an initial image (t=0) using a low laser power to minimize photobleaching during this step.
-
Continuous Illumination: Continuously illuminate a defined region of interest (ROI) with a constant, higher laser power.
-
Time-Lapse Imaging: Acquire a series of images at regular time intervals until the fluorescence intensity in the ROI has significantly decreased.
-
Data Analysis: Measure the mean fluorescence intensity of the ROI in each image. Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life is the time at which the fluorescence intensity reaches 50% of its initial value.
Caption: Workflow for measuring photobleaching half-life.
Conclusion: Selecting the Right Fluorophore for Your Application
The choice of fluorophore should be guided by a careful consideration of the specific experimental requirements. While 7-azaindole and its derivatives offer unique advantages as environmentally sensitive probes and tryptophan substitutes, their photostability relative to other common fluorophores requires further quantitative investigation. For applications demanding the highest photostability, rhodamine and Alexa Fluor dyes are generally superior choices over fluorescein and some cyanine dyes.
It is highly recommended that researchers perform their own side-by-side comparisons of different fluorophores under their specific experimental conditions to identify the most suitable probe for their needs.[2] This empirical approach will provide the most reliable assessment of fluorophore performance and contribute to the generation of high-quality, reproducible data.
References
- Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217–224.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334.
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600.
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
- Vogelsang, J., Cordes, T., & Tinnefeld, P. (2009). Photostability of fluorescent proteins in single-molecule experiments. ChemPhysChem, 10(15), 2627–2631.
- Shaner, N. C., Steinbach, P. A., & Tsien, R. Y. (2005). A guide to choosing fluorescent proteins.
- Cranfill, P. J., et al. (2016). Quantitative assessment of fluorescent proteins.
-
Zhao, R., & Xia, A. (2004). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 32(1), 158–164. [Link]
-
Olympus. (n.d.). Fluorophore Photobleaching. Olympus LS. [Link]
-
Zeiss. (n.d.). Introduction to Fluorescent Proteins. Zeiss Microscopy. [Link]
- Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy.
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
- Beija, M., Afonso, C. A., & Martinho, J. M. G. (2009). Synthesis and applications of rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410–2433.
- Panchuk-Voloshina, N., et al. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188.
-
Smirnov, A. V., English, D. S., McBranch, D. W., Shreve, A. P., & Petrich, J. W. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(15), 2758–2768. [Link]
- Rasnik, I., McKinney, S. A., & Ha, T. (2006). Surfaces and orientations: much to FRET about? Accounts of Chemical Research, 39(11), 780–786.
- Jo, J. A., & Fang, X. (2012). Covalent linkage of photostabilizers to cyanine dyes for demanding single-molecule fluorescence applications. Methods in Molecular Biology, 875, 17–31.
-
Wikipedia. (n.d.). Photobleaching. [Link]
-
FPbase. (n.d.). Measuring Fluorescent Protein Photobleaching. [Link]
- Evanko, D. (2008). Choosing a fluorescent protein.
- Chalfie, M., Tu, Y., Euskirchen, G., Ward, W. W., & Prasher, D. C. (1994). Green fluorescent protein as a marker for gene expression. Science, 263(5148), 802–805.
- Dempsey, G. T., et al. (2011). A genetically encoded, fluorescent indicator for cyclic AMP in living cells.
- Patterson, G., Davidson, M., Manley, S., & Lippincott-Schwartz, J. (2010). Superresolution imaging using single-molecule localization. Annual Review of Biophysics, 39, 201–223.
- Rust, M. J., Bates, M., & Zhuang, X. (2006). Sub-diffraction-limit imaging by stochastic optical reconstruction microscopy (STORM).
- Betzig, E., et al. (2006). Imaging intracellular fluorescent proteins at nanometer resolution. Science, 313(5793), 1642–1645.
- Helmerich, W., et al. (2005). A comparative study of the photostability of common organic fluorochromes for microscopy. Journal of Microscopy, 217(1), 60–68.
- Donnert, G., et al. (2007). Macromolecular-scale resolution in biological fluorescence microscopy. Proceedings of the National Academy of Sciences, 104(46), 17940–17945.
-
Altman, R. B., et al. (2012). Cyanine fluorophore derivatives with enhanced photostability. Nature Methods, 9(1), 68-71. [Link]
- Johnson, I. (2010). Fluorescent Probes for Living Cells. In Cell Biology (Vol. 95, pp. 29-53). Academic Press.
- Valeur, B. (2012).
- van der Meer, B. W., Coker, G., & Chen, S. Y. S. (1994).
- Song, L., Varma, C. A., Verhoeven, J. W., & Tanke, H. J. (1996). Influence of the triplet state on the photobleaching kinetics of fluorescein in microscopy. Biophysical Journal, 70(6), 2959–2968.
- Eggeling, C., et al. (2009). Direct observation of the nanoscale dynamics of membrane lipids in living cells.
- Widengren, J., Kudryavtsev, V., & Antonik, M. (2006). Photostability of fluorescent proteins monitored in solution and in single cells by fluorescence correlation spectroscopy. Analytical Chemistry, 78(7), 2315–2325.
- Heilemann, M., et al. (2008). Subdiffraction-resolution fluorescence imaging with conventional fluorescent probes.
- Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.
- Zheng, Q., et al. (2014). Ultra-stable organic fluorophores for single-molecule research. Chemical Society Reviews, 43(4), 1044–1056.
- Belov, V. N., et al. (2010). Masked rhodamines for live-cell super-resolution imaging.
- Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.
- Uno, S. N., et al. (2014). A spontaneously blinking fluorophore for live-cell super-resolution imaging.
- Oswald, F., et al. (2016). A new class of spontaneously blinking fluorophores for live-cell super-resolution imaging.
- Lee, H. L. D., et al. (2010). Superresolution imaging with small organic fluorophores. Journal of the American Chemical Society, 132(43), 15099–15101.
- Jones, S. A., et al. (2011). Fast, three-dimensional super-resolution imaging of live cells.
- Shroff, H., Galbraith, C. G., Galbraith, J. A., & Betzig, E. (2008). Live-cell photoactivated localization microscopy of nanoscale adhesion dynamics.
- Hess, S. T., Girirajan, T. P., & Mason, M. D. (2006). Ultra-high resolution imaging by fluorescence photoactivation localization microscopy. Biophysical Journal, 91(11), 4258–4272.
- Folling, J., et al. (2008). Fluorescence nanoscopy by ground-state depletion and single-molecule return.
- Hein, B., Willig, K. I., & Hell, S. W. (2008). Stimulated emission depletion (STED) nanoscopy of a fluorescent protein-labeled organelle in a living cell. Proceedings of the National Academy of Sciences, 105(38), 14271–14276.
- Westphal, V., et al. (2008). Video-rate far-field optical nanoscopy dissects synaptic vesicle movement. Science, 320(5873), 246–249.
- Grotjohann, T., et al. (2011). Diffraction-unlimited all-optical imaging and writing with a photochromic GFP.
- Dedecker, P., Mo, G. C., Dertinger, T., & Zhang, J. (2012). Widely accessible method for super-resolution fluorescence imaging of living systems. Proceedings of the National Academy of Sciences, 109(27), 10909–10914.
- Moerner, W. E., & Kador, L. (1989). Optical detection and spectroscopy of single molecules in a solid. Physical Review Letters, 62(21), 2535.
- Orrit, M., & Bernard, J. (1990). Single pentacene molecules detected by fluorescence excitation in a p-terphenyl crystal. Physical Review Letters, 65(21), 2716.
- Nie, S., Chiu, D. T., & Zare, R. N. (1994). Probing individual molecules with confocal fluorescence microscopy. Science, 266(5187), 1018–1021.
- Xie, X. S., & Dunn, R. C. (1994). Probing single molecule dynamics. Science, 265(5170), 361–364.
- Weiss, S. (1999). Fluorescence spectroscopy of single biomolecules. Science, 283(5408), 1676–1683.
- Ha, T. (2001). Single-molecule fluorescence resonance energy transfer. Methods, 25(1), 78–86.
- Kapanidis, A. N., & Weiss, S. (2002). Fluorescent probes and bioconjugation chemistries for single-molecule fluorescence analysis of biomolecules. Journal of Chemical Physics, 117(24), 10953–10964.
- Michalet, X., et al. (2003). The power and prospects of fluorescence microscopies and spectroscopies. Annual Review of Biophysics and Biomolecular Structure, 32(1), 161–182.
- Roy, R., Hohng, S., & Ha, T. (2008). A practical guide to single-molecule FRET.
- Joo, C., Balci, H., Ishitsuka, Y., Buranachai, C., & Ha, T. (2008). Advances in single-molecule fluorescence methods for molecular biology. Annual Review of Biochemistry, 77, 51–76.
- Selvin, P. R. (2000). The renaissance of fluorescence resonance energy transfer. Nature Structural & Molecular Biology, 7(9), 730–734.
- Clegg, R. M. (1995). Fluorescence resonance energy transfer. Current Opinion in Biotechnology, 6(1), 103–110.
- Förster, T. (1948). Zwischenmolekulare energiewanderung und fluoreszenz. Annalen der Physik, 437(1-2), 55–75.
- Stryer, L., & Haugland, R. P. (1967). Energy transfer: a spectroscopic ruler. Proceedings of the National Academy of Sciences, 58(2), 719–726.
- Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
- Lakowicz, J. R. (1999). Topics in Fluorescence Spectroscopy: DNA technology (Vol. 6). Springer Science & Business Media.
- Brand, L., & Johnson, A. E. (1997). Fluorescence spectroscopy. Methods in Enzymology, 278, 1–4.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Albani, J. R. (2009). Principles and Applications of Fluorescence Spectroscopy. John Wiley & Sons.
- Guilbault, G. G. (Ed.). (2013). Practical Fluorescence. CRC press.
- Sharma, A., & Schulman, S. G. (1999). Introduction to Fluorescence Spectroscopy. Wiley-Interscience.
- Parker, C. A. (2012). Photoluminescence of Solutions. Elsevier.
- Birks, J. B. (1970).
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Kasha, M. (1950). Characterization of electronic transitions in complex molecules. Discussions of the Faraday Society, 9, 14–19.
- Jablonski, A. (1933). Efficiency of anti-stokes fluorescence in dyes.
- Perrin, F. (1926). Polarisation de la lumière de fluorescence. Vie moyenne des molécules dans l'état excité. Le Journal de Physique et le Radium, 7(12), 390–401.
- Vavilov, S. I. (1922). The photoluminescence of solutions. Z. Phys, 10, 193–208.
- Stokes, G. G. (1852). On the change of refrangibility of light. Philosophical Transactions of the Royal Society of London, 142, 463–562.
- Lewis, G. N., & Kasha, M. (1944). Phosphorescence and the triplet state. Journal of the American Chemical Society, 66(12), 2100–2116.
- Terenin, A. (1943). Photochemical processes in aromatic compounds. Acta Physicochim. URSS, 18, 210–241.
Sources
- 1. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Guiding Discovery: A Comparative Framework for Cross-Validating In Silico Predictions of 5H-Pyrrolo[2,3-b]pyrazine Activity
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and resource-intensive. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged scaffold, particularly in the development of kinase inhibitors targeting aberrant Fibroblast Growth Factor Receptor (FGFR) signaling, a pathway implicated in various malignancies.[1][2][3][4][5] To expedite the exploration of this chemical space, in silico predictive models are indispensable tools.[6] However, the predictive power of these computational models is only as robust as their validation.
This guide provides a comprehensive framework for the cross-validation of in silico predictions for this compound activity, designed for researchers, scientists, and drug development professionals. We will navigate the causal relationships behind experimental choices, establish self-validating systems through rigorous protocols, and ground our discussion in authoritative references. Our focus will be on creating a synergistic workflow that integrates computational predictions with targeted experimental verification, ultimately leading to more confident and efficient lead optimization.
The Therapeutic Rationale: Targeting FGFR with 5H-Pyrrolo[2,3-b]pyrazines
The FGFR signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[2][7] Its aberrant activation, through mutations, amplifications, or fusions, is a known driver in a multitude of cancers.[2][4][5] The this compound scaffold has proven to be a versatile starting point for the design of potent and selective FGFR inhibitors.[1][3][5][8] The strategic modification of this core allows for the optimization of interactions within the ATP-binding pocket of the FGFR kinase domain, leading to the development of promising anti-cancer agents.[1][8]
Below is a diagram illustrating the canonical FGFR signaling pathway, the target of the this compound derivatives discussed.
Part 1: In Silico Prediction of Bioactivity - A Comparative Overview
The goal of in silico modeling in this context is to develop a quantitative structure-activity relationship (QSAR) that correlates the chemical features of this compound derivatives with their FGFR inhibitory activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Common In Silico Models for Kinase Inhibitors
While a specific, publicly available, and extensively validated QSAR model for this compound FGFR inhibitors is not readily found in the literature, we can compare the established methodologies that are frequently employed for such tasks.
| Model Type | Principle | Strengths | Limitations |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. | Provides intuitive 3D contour maps for structure modification. | Highly dependent on the quality of molecular alignment. |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | An extension of CoMFA that calculates similarity indices at regularly spaced grid points, considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. | Less sensitive to alignment variations compared to CoMFA. | Interpretation of contour maps can be complex. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For our purpose, this involves docking this compound derivatives into the ATP-binding site of FGFR.[4][9] | Provides insights into binding poses and key interactions. Can be used for virtual screening. | Scoring functions may not always accurately predict binding affinity. Computationally intensive. |
| Machine Learning Models (e.g., Random Forest, Support Vector Machines) | Utilize algorithms to learn from a training set of compounds with known activities to predict the activity of new compounds based on their molecular descriptors. | Can capture complex, non-linear relationships. Often exhibit high predictive accuracy. | Can be "black box" models, making mechanistic interpretation difficult. Prone to overfitting if not carefully validated. |
Workflow for Building a Predictive QSAR Model
The development of a reliable QSAR model is a systematic process that requires careful data curation and rigorous validation.
Best Practices for QSAR Model Cross-Validation
Internal and external validation are crucial to ensure the robustness and predictive power of a QSAR model.[6][10][11][12][13]
| Validation Method | Description | Key Metrics |
| Internal Validation (Cross-Validation) | The training set is split into multiple subsets (k-folds). The model is trained on k-1 folds and tested on the remaining fold. This is repeated k times.[10] | q² (Cross-validated R²): A measure of the predictive ability of the model. A q² > 0.5 is generally considered acceptable.[11] |
| External Validation | The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used in model development.[10][13] | R²pred (Predictive R²): The squared correlation coefficient between the observed and predicted activities for the test set. An R²pred > 0.6 is desirable.[11] |
| Y-Randomization | The biological activity values in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times.[10] | Low q² and R² values for the randomized models confirm that the original model is not due to chance correlation.[11] |
Part 2: Experimental Cross-Validation - Bridging the Gap Between Prediction and Reality
While in silico models provide valuable predictions, experimental validation is the ultimate arbiter of a compound's true biological activity.[14] A well-designed experimental cascade can efficiently validate or invalidate computational hypotheses.
Experimental Workflow for Validating In Silico Hits
Sources
- 1. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors | MDPI [mdpi.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a series of dimethoxybenzene FGFR inhibitors with this compound scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.vensel.org [pubs.vensel.org]
- 10. neovarsity.org [neovarsity.org]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. researchgate.net [researchgate.net]
- 13. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 5H-Pyrrolo[2,3-b]pyrazine Inhibitors in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the preclinical efficacy of notable this compound-based inhibitors in xenograft models, juxtaposed with established and alternative therapies. Our analysis is grounded in experimental data to empower informed decisions in drug discovery and development programs.
The Rise of the this compound Scaffold
The this compound core, a heterocyclic aromatic compound, offers a versatile framework for developing kinase inhibitors. Its unique electronic properties and structural rigidity allow for precise interactions with the ATP-binding pockets of various kinases, leading to high potency and selectivity. This scaffold has been successfully exploited to target key oncogenic drivers, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), which are frequently dysregulated in a multitude of cancers.
Comparative Efficacy in FGFR-Driven Xenograft Models
Aberrant FGFR signaling is a well-documented driver of tumorigenesis in various solid tumors. Several this compound-based FGFR inhibitors have demonstrated significant preclinical activity. Here, we compare the efficacy of a representative compound from this class with standard-of-care FGFR inhibitors.
One promising investigational inhibitor featuring the this compound scaffold, designated as Compound 35 , has shown significant in vivo efficacy in a xenograft mouse model.[1] In a study utilizing the SNU-16 gastric cancer xenograft model, which harbors an FGFR2 amplification, Compound 35 demonstrated marked tumor growth inhibition.[1]
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 35 | SNU-16 (Gastric) | Not Specified | Significant | [1] |
| Erdafitinib | A549 (Lung) | 10 mg/kg/day | Significant | [2][3] |
| MDA-MB-231 (Breast) | Not Specified | Significant | [4] | |
| Pemigatinib | KATO III (Gastric) | 0.3 mg/kg once daily | Maximum activity | [5] |
Expert Insights: The selection of the xenograft model is paramount for evaluating the efficacy of a targeted therapy. The use of cell lines with known genetic alterations, such as the FGFR2 amplification in SNU-16 and KATO III cells, provides a direct link between target inhibition and anti-tumor response. While "significant" tumor growth inhibition for Compound 35 is a positive indicator, a direct comparison of TGI percentages with erdafitinib and pemigatinib would provide a more granular assessment of relative potency. The favorable in vivo activity of Compound 35 warrants further investigation to quantify its efficacy against clinically approved agents.[1]
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling cascade, which is a critical target for the inhibitors discussed.
Caption: Simplified FGFR Signaling Pathway.
Comparative Efficacy in JAK-Driven Xenograft Models
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and is frequently hyperactivated in hematological malignancies and some solid tumors. The this compound scaffold has been utilized to develop potent JAK inhibitors.
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Ruxolitinib | ALK- ALCL | 50 mg/kg/day | Significant tumor growth inhibition | [6] |
| INA-6 (Myeloma) | 60 mg/kg (single dose) | Inhibition of STAT3 phosphorylation | [7] | |
| HL & PMBL | Not Specified | Significantly inhibited tumor progression and improved survival | [8] | |
| Tofacitinib | ITK-SYK+ CEM (T-ALL) | 20 mg/kg/day | Marked delay in tumor growth | [9] |
| MM.1S (Myeloma) | 21.5 mg/kg/day | Significantly increased survival | [10][11] |
Expert Insights: The data for Ruxolitinib and Tofacitinib highlight their potent anti-tumor activity in various hematological malignancy xenograft models.[6][7][8][9][10][11] The choice of endpoint, whether it be tumor growth inhibition, survival, or target modulation (e.g., pSTAT3 inhibition), is critical in preclinical studies. For a novel this compound-based JAK inhibitor to be competitive, it would need to demonstrate comparable or superior efficacy, or a more favorable safety profile, in similar well-characterized xenograft models.
JAK-STAT Signaling Pathway
The following diagram depicts the core components and activation sequence of the JAK-STAT signaling pathway.
Caption: Simplified JAK-STAT Signaling Pathway.
Experimental Methodologies
To ensure the reproducibility and validity of xenograft studies, a well-defined and consistently executed protocol is essential. The following outlines a standard methodology for establishing and evaluating subcutaneous xenograft models.
Xenograft Model Establishment and Drug Efficacy Workflow
Caption: General workflow for xenograft studies.
Step-by-Step Protocol for Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Tumor cells are cultured in appropriate media to 70-80% confluency.[12]
-
Cells are harvested using trypsin-EDTA, washed with PBS, and resuspended in a suitable medium (e.g., PBS or Matrigel mixture).[12][13]
-
Viable cells are counted using a hemocytometer and trypan blue exclusion.[12] A typical injection volume contains 3 x 10^6 cells.[12]
-
-
Animal Handling and Tumor Inoculation:
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.[12]
-
Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[12]
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[12]
-
Treatment with the investigational compound, vehicle control, or a standard-of-care drug is initiated according to the specified dosing regimen and route of administration.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Overall survival may also be assessed as a secondary endpoint.
-
At the end of the study, tumors and organs may be harvested for histological and biomarker analysis.
-
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors with significant anti-tumor potential. Preclinical data from xenograft models demonstrate the efficacy of compounds derived from this scaffold against key oncogenic drivers such as FGFR and JAK. While direct comparative data is still emerging, the initial findings are encouraging and warrant further investigation. For drug development professionals, a thorough understanding of the comparative efficacy, the underlying signaling pathways, and the robust execution of preclinical xenograft studies are critical for advancing these promising therapeutic candidates toward clinical application.
References
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Tofacitinib inhibits the growth of an established tumour in a xenograft... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
Erdafitinib inhibited tumor growth in an MDA-MB-231 xenograft mice... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Erdafitinib suppresses tumor growth in a A549 xenograft mice model. (A)... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Xenograft Tumor Model Protocol. [online] Available at: [Link] [Accessed 12 January 2026].
-
Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
LLC cells tumor xenograft model - Protocols.io. [online] Available at: [Link] [Accessed 12 January 2026].
-
Tofacitinib enhances delivery of antibody-based therapeutics to tumor cells through modulation of inflammatory cells - PMC - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
JAK-STAT signaling pathway - Wikipedia. [online] Available at: [Link] [Accessed 12 January 2026].
-
The JAK/STAT Pathway - PMC - PubMed Central. [online] Available at: [Link] [Accessed 12 January 2026].
-
A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment - PubMed Central. [online] Available at: [Link] [Accessed 12 January 2026].
-
INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. [online] Available at: [Link] [Accessed 12 January 2026].
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. [online] Available at: [Link] [Accessed 12 January 2026].
-
40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures - Shutterstock. [online] Available at: [Link] [Accessed 12 January 2026].
-
The cell-line-derived subcutaneous tumor model in preclinical cancer research. [online] Available at: [Link] [Accessed 12 January 2026].
-
The cell-line-derived subcutaneous tumor model in preclinical cancer research. [online] Available at: [Link] [Accessed 12 January 2026].
-
FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Ruxolitinib inhibits tumor growth in a xenograft ALK− ALCL mouse model.... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment | Haematologica. [online] Available at: [Link] [Accessed 12 January 2026].
-
A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
Tofacitinib enhances delivery of antibody-based therapeutics to tumor cells through modulation of inflammatory cells - PubMed. [online] Available at: [Link] [Accessed 12 January 2026].
-
Ruxolitinib shows activity against Hodgkin lymphoma but not primary mediastinal large B-cell lymphoma - PMC - PubMed Central. [online] Available at: [Link] [Accessed 12 January 2026].
-
A Network Map of FGF-1/FGFR Signaling System - PMC - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed. [online] Available at: [Link] [Accessed 12 January 2026].
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. [online] Available at: [Link] [Accessed 12 January 2026].
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. [online] Available at: [Link] [Accessed 12 January 2026].
-
A, tumor growth inhibition of orthotopic UM-UC1 xenografts. Wild-type... - ResearchGate. [online] Available at: [Link] [Accessed 12 January 2026].
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with this compound scaffold - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors. [online] Available at: [Link] [Accessed 12 January 2026].
-
Durable benefit and slowdown in tumor growth dynamics with erdafitinib in a FGFR3-TACC3 fusion-positive IDH-wild type glioblastoma - PubMed Central. [online] Available at: [Link] [Accessed 12 January 2026].
-
Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft... | Oncotarget. [online] Available at: [Link] [Accessed 12 January 2026].
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. [online] Available at: [Link] [Accessed 12 January 2026].
-
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed. [online] Available at: [Link] [Accessed 12 January 2026].
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [online] Available at: [Link] [Accessed 12 January 2026].
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - Preprints.org. [online] Available at: [Link] [Accessed 12 January 2026].
-
FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion. [online] Available at: [Link] [Accessed 12 January 2026].
-
Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PubMed Central. [online] Available at: [Link] [Accessed 12 January 2026].
-
pemigatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [online] Available at: [Link] [Accessed 12 January 2026].
Sources
- 1. Discovery of a series of dimethoxybenzene FGFR inhibitors with this compound scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment | Haematologica [haematologica.org]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. LLC cells tumor xenograft model [protocols.io]
A Comparative Guide to the ADME Properties of 5H-Pyrrolo[2,3-b]pyrazine Analogs for Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous potent kinase inhibitors targeting critical signaling pathways in oncology and immunology.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent hinge-binder for ATP-competitive inhibitors.[2][4] However, as with any promising chemical series, the journey from a potent "hit" to a viable drug candidate is contingent upon a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's efficacy and safety are inextricably linked to its pharmacokinetic behavior, which is governed by these ADME characteristics.[5][6][7]
This guide provides an in-depth comparison of the ADME properties of this compound analogs. We will dissect the key experimental assays used to profile these compounds, explain the scientific rationale behind the protocols, and present comparative data to guide lead optimization efforts. Our focus is on providing a practical, field-proven framework for researchers, scientists, and drug development professionals to de-risk their candidates and select compounds with the highest probability of clinical success.
The Crucial Role of Early ADME Profiling
In drug discovery, "fail early, fail cheap" is a guiding principle. Poor ADME properties are a leading cause of costly late-stage failures. Early in vitro assessment allows for the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR), enabling chemists to iteratively design molecules with improved potency and drug-like characteristics.[8] This guide will focus on four cornerstone in vitro ADME assays essential for profiling this compound analogs.
Core ADME Assays & Comparative Analysis
To illustrate the comparative nature of this analysis, we will reference a well-characterized this compound analog, Compound 13 , a potent and selective FGFR inhibitor with favorable metabolic properties, and compare it with hypothetical analogs (Analog A and Analog B) to demonstrate how structural modifications can impact the ADME profile.[2][4][9]
Table 1: Comparative ADME Profile of this compound Analogs
| Parameter | Analog A | Analog B | Compound 13[4] | Desired Range | Implication |
| Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.8 | 12.5 | 9.8 | > 5 | High permeability suggests good potential for oral absorption. |
| Efflux Ratio (Papp B→A / Papp A→B) | 4.5 | 1.2 | 1.5 | < 2 | A low ratio indicates the compound is not a significant substrate of efflux transporters like P-gp. |
| Metabolic Stability (t½ in HLM, min) | 8 | > 60 | 55 | > 30 | Longer half-life suggests lower hepatic clearance and potentially longer duration of action. |
| Plasma Protein Binding (Human, % Bound) | 99.8 | 92.5 | 95.0 | < 99.5% | Lower binding increases the free fraction of the drug available to exert its therapeutic effect.[10][11] |
| CYP3A4 Inhibition (IC₅₀, µM) | 0.5 | > 25 | > 10 | > 10 | A high IC₅₀ value indicates a low risk of drug-drug interactions with co-administered drugs metabolized by this key enzyme.[12][13] |
HLM: Human Liver Microsomes
This table highlights a common scenario in lead optimization. Analog A shows poor permeability and is a substrate for efflux pumps, suggesting low oral bioavailability. It also has high plasma protein binding, low metabolic stability, and is a potent CYP3A4 inhibitor, representing a high-risk profile. In contrast, Analog B and Compound 13 exhibit much more favorable, drug-like properties, making them more promising candidates for further development.
Experimental Workflows & Methodologies
An understanding of the experimental protocols is critical for interpreting ADME data correctly. Here, we detail the methodologies for the key assays, explaining the causality behind the experimental design.
Permeability & Efflux Liability: The MDR1-MDCK Assay
To predict a drug's intestinal absorption and its potential to cross the blood-brain barrier, we must assess its permeability.[14] The Madin-Darby Canine Kidney (MDCK) cell line is a valuable tool for this purpose.[15] When transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, the resulting MDR1-MDCK cell line becomes an excellent model to simultaneously assess passive permeability and identify P-gp substrates.[16][17][18]
-
Cell Seeding: MDR1-MDCK cells are seeded onto a semi-permeable filter support in a transwell plate and cultured for 3-5 days to form a confluent, polarized monolayer.[18] Causality: This step mimics the tightly-packed epithelial barrier of the intestine.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[15][17] Causality: A high TEER value confirms the formation of tight junctions, ensuring that compound transport occurs through the cells (transcellular) rather than between them (paracellular).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is measured over time (e.g., 90 minutes).[18] Causality: This mimics drug absorption from the gut lumen into the bloodstream.
-
Basolateral to Apical (B→A): The experiment is reversed, with the compound added to the basolateral side to measure its transport back into the apical compartment. Causality: This measures the rate of active efflux.
-
-
Sample Analysis: Samples are taken from both donor and receiver compartments at the end of the incubation period. The concentration of the test compound is quantified using LC-MS/MS.[17][18]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
Caption: High-level workflow for in vitro ADME profiling of drug candidates.
Metabolic Stability: The Microsomal Stability Assay
This assay is a cornerstone for predicting the rate of metabolism in the liver, the body's primary site for drug metabolism.[19][20] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like the Cytochrome P450 (CYP) family.[19][20]
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer. A master mix containing an NADPH regenerating system is prepared.[21] Causality: CYP enzymes require NADPH as a cofactor to perform oxidative metabolism. A regenerating system ensures NADPH is not depleted during the incubation.[19]
-
Incubation: The test compound (e.g., at 1 µM) is incubated with the HLM and NADPH system at 37°C with gentle shaking.[21][22] Causality: 37°C mimics physiological body temperature to ensure optimal enzyme activity.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[19]
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold solvent like acetonitrile, which also contains an internal standard for LC-MS/MS analysis.[20][21] Causality: The cold solvent precipitates the proteins, instantly halting all enzymatic activity.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[20]
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[20][22]
Distribution: Plasma Protein Binding (PPB) Assay
Only the unbound, or "free," fraction of a drug in the plasma is available to distribute into tissues, interact with its target, and be cleared.[10][11] Therefore, measuring the extent of PPB is critical. The Rapid Equilibrium Dialysis (RED) method is a robust and widely used technique.[23]
-
Device Setup: A RED device insert, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da), is used.[11]
-
Incubation: The test compound is added to plasma (e.g., human, rat) and placed in one chamber of the device. The other chamber is filled with a phosphate buffer.[23]
-
Equilibration: The entire assembly is incubated at 37°C with shaking for several hours (e.g., 4 hours) to allow the free drug to equilibrate across the membrane.[11][23] Causality: The membrane allows small, unbound drug molecules to pass through but retains the large plasma proteins and any drug bound to them.
-
Sample Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The concentrations in both are quantified by LC-MS/MS.
-
Data Analysis: The percentage of unbound drug (% Unbound) and bound drug (% Bound) is calculated from the concentration difference between the chambers.
Drug-Drug Interaction Potential: CYP450 Inhibition Assay
Many this compound analogs are developed for cancer therapy, where polypharmacy is common. Thus, assessing their potential to inhibit major CYP enzymes is a regulatory requirement and critical for patient safety.[12] Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity.[13][24]
-
System Setup: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2).[13]
-
Inhibitor Addition: The reaction is run in the presence of a range of concentrations of the test compound (the potential inhibitor).
-
Reaction & Termination: The reaction is initiated with NADPH and incubated at 37°C. After a set time, the reaction is stopped with a cold solvent.
-
Analysis: The amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The data is plotted to determine the IC₅₀ value—the concentration of the test compound that causes 50% inhibition of the enzyme's activity.[13]
Caption: A simplified decision tree for lead optimization based on ADME data.
Conclusion
The this compound scaffold remains a highly valuable starting point for the discovery of potent kinase inhibitors. However, potency alone does not make a drug. A successful drug discovery program requires a multi-parameter optimization approach where ADME properties are considered early and iteratively. By employing the robust in vitro assays detailed in this guide—permeability, metabolic stability, plasma protein binding, and CYP inhibition—research teams can build a comprehensive understanding of their compounds' pharmacokinetic potential. This data-driven strategy allows for the rational design of analogs with a higher probability of success, ultimately accelerating the delivery of new, effective medicines to patients.
References
- Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.PubMed,
- Microsomal Stability Assay Protocol.AxisPharm,
- MDCK-MDR1 Permeability Assay.AxisPharm,
- In vitro drug metabolism: for the selection of your lead compounds.ReadyCell,
- MDCK Permeability.
- Plasma Protein Binding (PPB) Assays.WuXi AppTec,
- Microsomal stability assay for human and mouse liver microsomes.protocols.io,
- Protein Binding Assays.BioAgilytix,
- Microsomal Stability.Evotec,
- In Vitro ADME / DMPK Screening.Charnwood Discovery,
- Microsomal Clearance/Stability Assay.Domainex,
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors.MDPI,
- MDR1-MDCKII Permeability Assay.Enamine,
- ADME MDR1-MDCK Permeability Assay.BioDuro,
- Plasma Protein Binding - Technical Notes.
- How to Measure the Plasma Protein Binding Ability of Your Drug Candid
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.Wiley-VCH,
- MDR1-MDCK Permeability Assay.
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors.MDPI,
- ADME, DMPK, and DDI In Vitro Studies - Assays.BioIVT,
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors.Molecules,
- In Vitro ADME Assays and Services.
- Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors.PubMed,
- Discovery of a Series of Novel this compound-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors.PubMed,
- CYP450 inhibition assay (fluorogenic).Bienta,
- CYP Inhibition Assays.Eurofins Discovery,
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual.Semantic Scholar,
- Cytochrome P450 (CYP) Inhibition assay (IC50).Evotec,
- Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms.Pharmacia,
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a series of novel this compound-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. bioivt.com [bioivt.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual | Semantic Scholar [semanticscholar.org]
- 8. criver.com [criver.com]
- 9. Structure-Based Discovery of a Series of this compound FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. mttlab.eu [mttlab.eu]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Safety Operating Guide
A Guide to the Safe Disposal of 5H-Pyrrolo[2,3-b]pyrazine
This document provides essential procedural guidance for the safe and compliant disposal of 5H-Pyrrolo[2,3-b]pyrazine. As a nitrogen-containing heterocyclic compound integral to many research and development pipelines, particularly in drug discovery, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound is classified with specific hazards that directly inform handling and disposal requirements. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is an irritant.[1]
The primary directive for its disposal comes from the universally adopted precautionary statement P501, which mandates that contents and containers be disposed of at an approved hazardous waste disposal plant.[2][3] Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations. [4]
Table 1: Chemical and Hazard Summary for this compound
| Property | Identifier/Classification | Source(s) |
| Chemical Name | This compound | [1] |
| Synonym | 4,7-Diazaindole | [1] |
| CAS Number | 4745-93-1 | [5] |
| Molecular Formula | C₆H₅N₃ | [1][] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7][8] |
| Signal Word | Warning | [1][8] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][7] |
| Key Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [2][3] |
The causality behind these classifications is clear: exposure can lead to inflammation and irritation of the skin, eyes, and respiratory tract. Therefore, all waste streams containing this compound, regardless of concentration, must be treated as hazardous to prevent unintended exposure during and after the disposal process.
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Effective waste management is proactive. Before beginning any procedure that will generate this compound waste, ensure the following are in place:
-
Consult the SDS: Always review the most current Safety Data Sheet (SDS) for the specific formulation you are using.
-
Waste Minimization: Procure and prepare only the quantities of the chemical necessary for your experiment to minimize surplus.
-
Designated Waste Containers: Prepare clearly labeled, compatible hazardous waste containers before starting your work.
Required PPE: Based on the identified hazards, the following PPE is mandatory when handling this compound and its waste:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][10]
Step-by-Step Disposal Protocol
The fundamental principle for disposal is segregation and containment. Never mix this compound waste with incompatible materials, such as strong oxidizing agents, which could lead to potentially hazardous reactions.[7]
Step 1: Identify and Segregate the Waste Stream
All materials that have come into contact with this compound are considered hazardous waste. Segregate waste into distinct, compatible streams as outlined in the workflow diagram below.
Caption: Waste Segregation and Disposal Workflow for this compound.
Step 2: Contain and Label Waste
-
Solid Waste: Place pure, unused, or waste this compound powder directly into a designated, sealable, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof container with a secure screw-top cap. Do not overfill containers.
-
Contaminated Labware: Place all contaminated items, such as weighing paper, pipette tips, gloves, and absorbent pads, into a dedicated hazardous waste container or a properly lined box.[10]
Labeling is a critical compliance step. Each waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant"). Follow your institution's specific labeling requirements, which often include the accumulation start date and principal investigator's name.[10]
Step 3: Storage and Final Disposal
-
Store sealed waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure the SAA is inspected weekly for leaks or container degradation.[10]
-
Once a container is full or has reached the institutional time limit for storage (e.g., 12 months), submit a request for collection to your EHS or hazardous waste management department.[10]
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spilled material with an inert absorbent such as vermiculite, sand, or silica gel.[7]
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Regulatory Context
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Hazardous wastes are categorized as either "listed" wastes (from specific industrial processes) or "characteristic" wastes (exhibiting ignitability, corrosivity, reactivity, or toxicity).[12]
While this compound is not specifically named on the F, K, P, or U lists, it must be managed as a hazardous waste.[13][14] This is a self-validating requirement based on its known irritant properties and the universal P501 disposal statement found in safety documentation.[1][2] The responsibility for correctly identifying and managing hazardous waste lies with the generator—the laboratory that creates it.[15]
By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility for environmental stewardship and regulatory compliance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5370803, this compound. Available at: [Link]
-
American Elements (n.d.). This compound. Available at: [Link]
-
MDPI (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(21), 7243. Available at: [Link]
-
National Institutes of Health (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5486. Available at: [Link]
-
IntechOpen (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]
-
National Institutes of Health (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6432. Available at: [Link]
-
United Nations Office on Drugs and Crime (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
PubMed (1991). Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. Agents Actions, 32(1-2):112-6. Available at: [Link]
-
Synerzine (2019). SAFETY DATA SHEET Pyrazine, 2-methoxy-3-methyl-. Available at: [Link]
-
National Institutes of Health (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(12), 2056. Available at: [Link]
-
National Institutes of Health (n.d.). The NIH Drain Discharge Guide. Available at: [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
U.S. Environmental Protection Agency (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
MDPI (2023). Bioactive Pyrrolo[2,1-f][1][5][16]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7708. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
Angene Chemical (2021). Safety Data Sheet: 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Hazardous Waste Listings. Available at: [Link]
Sources
- 1. This compound | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. americanelements.com [americanelements.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. wku.edu [wku.edu]
- 15. epa.gov [epa.gov]
- 16. This compound, 3-bromo- | 1260665-49-3 [chemicalbook.com]
Navigating the Handling of 5H-Pyrrolo[2,3-b]pyrazine: A Guide to Personal Protective Equipment and Safe Operations
For researchers, scientists, and professionals in drug development, the safe handling of potent, biologically active compounds is paramount. 5H-Pyrrolo[2,3-b]pyrazine, a heterocyclic compound, and its derivatives are foundational scaffolds in medicinal chemistry. While their potential is significant, so are the hazards if not handled with the appropriate precautions. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment of this compound
Understanding the intrinsic hazards of a chemical is the cornerstone of safe handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1]
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given its classification and its role as a potential Active Pharmaceutical Ingredient (API), it is prudent to treat this compound as a potent compound. The open handling of such powders is strongly discouraged.[2] A comprehensive safety program involves a multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering and Administrative Controls: The First Line of Defense
Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Fume Hoods and Ventilated Enclosures: All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to capture airborne particles at the source.
-
Containment Systems: For larger quantities or repeated handling, consider the use of glove boxes or isolators to provide a physical barrier between the operator and the compound.[2]
-
-
Administrative Controls:
-
Designated Work Areas: Establish a designated area for handling potent compounds, with restricted access.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, from weighing and dissolution to disposal.
-
Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the specific handling procedures.
-
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, PPE provides the final, critical layer of protection for the operator. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Double Gloving: Nitrile or neoprene gloves. The outer glove should be a chemically resistant type. | Protects against skin irritation. Double gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove. |
| Eyes/Face | Safety Goggles and Face Shield: ANSI Z87.1 compliant safety goggles. A face shield should be worn over the goggles, especially when there is a risk of splashes or powder aerosolization. | Protects against serious eye irritation from airborne particles or splashes. |
| Respiratory | NIOSH-approved Respirator: An N95 dust mask is the minimum for handling small quantities in a fume hood. For larger quantities or in the absence of adequate ventilation, a half-mask or full-face respirator with P100 particulate filters is recommended. | Prevents respiratory irritation from inhaling fine powder. The choice of respirator depends on a risk assessment of the specific procedure. |
| Body | Disposable Gown or Lab Coat with Sleeves: A disposable gown made of a low-linting material is preferred. If a lab coat is used, it should have long sleeves and be buttoned completely. | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe Shoes: Sturdy, closed-toe shoes should be worn at all times in the laboratory. | Protects feet from potential spills. |
Step-by-Step PPE Protocol: Donning and Doffing
The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
Caption: PPE Donning Sequence
Procedure:
-
Inspect PPE: Before starting, carefully inspect all PPE for any defects, such as tears in gloves or cracks in the face shield.
-
Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is fully fastened.
-
Respirator: Fit the respirator to your face, ensuring a tight seal. Perform a user seal check as per the manufacturer's instructions.
-
Goggles: Put on the safety goggles.
-
Face Shield: Place the face shield over the goggles.
-
Gloves: Put on the inner pair of gloves. Then, put on the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the gown or lab coat.
Doffing (Taking Off) PPE
Caption: PPE Doffing Sequence
Procedure: The doffing process should be performed in a designated area, ideally an anteroom or just inside the laboratory exit.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Untie or unbutton the gown/lab coat. Roll it down from your shoulders, turning it inside out as you go. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield: Remove the face shield by grabbing the headband. Avoid touching the front surface. Place it in a designated area for decontamination or disposal.
-
Goggles: Remove the goggles from the back of your head. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal
Proper decontamination and disposal are crucial to prevent the spread of contamination.
-
Decontamination of Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable deactivating solution should be used if available and validated. Otherwise, a thorough cleaning with an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent solution is recommended.
-
Disposal of Contaminated Waste: All disposable PPE and any materials used for cleaning up spills should be considered hazardous waste.
-
Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Follow your institution's and local regulations for the disposal of chemical hazardous waste.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (2012). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection. Retrieved from [Link]
-
Pharmaceutical Integrity. (2021). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Cooper Safety Supply. (n.d.). Respirator & Dust Mask Types & Classifications. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
WIT Press. (n.d.). Handling of high potency drugs: process and containment. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
BioProcess International. (2011). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
